Titanium trichloride
説明
特性
IUPAC Name |
trichlorotitanium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3ClH.Ti/h3*1H;/q;;;+3/p-3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YONPGGFAJWQGJC-UHFFFAOYSA-K | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
Cl[Ti](Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
TiCl3, Cl3Ti | |
| Record name | Titanium(III) chloride | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Titanium(III)_chloride | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
11130-18-0 (cpd with unspecified MF) | |
| Record name | Titanium trichloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007705079 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID1052870 | |
| Record name | Titanium(III) chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1052870 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Water or Solvent Wet Solid, Dark red-violet deliquescent solid; [Merck Index] Purple powder; [Sigma-Aldrich MSDS] | |
| Record name | Titanium chloride (TiCl3) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Titanium trichloride | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/18058 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
7705-07-9 | |
| Record name | Titanium chloride (TiCl3) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7705-07-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Titanium trichloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007705079 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Titanium chloride (TiCl3) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Titanium(III) chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1052870 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Titanium trichloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.845 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Polymorphs of Titanium Trichloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Titanium trichloride (B1173362) (TiCl₃) is a crucial inorganic compound with significant industrial applications, most notably as a Ziegler-Natta catalyst in the production of polyolefins. Its catalytic activity and stereospecificity are highly dependent on its crystalline form. TiCl₃ exists in four distinct polymorphs: α, β, γ, and δ, each possessing unique structural and physical properties. This guide provides a comprehensive overview of these polymorphs, including their structural characteristics, synthesis protocols, and their roles in catalysis.
Polymorphs of Titanium Trichloride: A Comparative Overview
This compound polymorphs are primarily distinguished by the packing of the chloride ions and the arrangement of the titanium ions within the crystal lattice. All forms feature titanium in an octahedral coordination sphere.[1] The α, γ, and δ forms are violet, layered structures, while the β form is a brown, needle-like crystal.[1]
Data Presentation: Crystallographic and Physical Properties
The key crystallographic and physical properties of the four TiCl₃ polymorphs are summarized in the table below for easy comparison.
| Property | α-TiCl₃ | β-TiCl₃ | γ-TiCl₃ | δ-TiCl₃ |
| Color | Violet | Brown | Violet | Violet |
| Crystal System | Trigonal (Hexagonal) | Hexagonal | Trigonal (Cubic) | Disordered α/γ |
| Space Group | P-31m[2] | P6₃/mcm[3] | P3₁12[4] | - |
| Chloride Packing | Hexagonal close-packed[1] | - | Cubic close-packed[1] | Intermediate between hexagonal and cubic close-packed[1] |
| Ti-Ti Distance | 3.60 Å[1] | 2.91 Å[1] | 3.60 Å[1] | 3.60 Å[1] |
| Magnetic Property | Paramagnetic[1] | Paramagnetic with strong metal-metal interactions[1] | Paramagnetic[1] | Paramagnetic[1] |
| Catalytic Activity (Propylene Polymerization) | High stereospecificity | Low stereospecificity | High stereospecificity | High stereospecificity |
Synthesis of this compound Polymorphs
The synthesis method employed dictates the resulting polymorph of this compound. The most common precursor for TiCl₃ synthesis is titanium tetrachloride (TiCl₄).
Experimental Protocols
1. Synthesis of α-Titanium Trichloride (α-TiCl₃)
Alpha-titanium trichloride is typically produced by the high-temperature reduction of titanium tetrachloride.
-
Method 1: Hydrogen Reduction
-
Reaction: 2 TiCl₄ + H₂ → 2 TiCl₃ + 2 HCl[1]
-
Procedure: Titanium tetrachloride vapor is passed through a reaction tube with a stream of hydrogen gas at a temperature of approximately 400°C.[5] The resulting violet, crystalline α-TiCl₃ is collected in a cooler section of the apparatus. The process requires careful control of temperature and flow rates to ensure complete reduction and prevent the formation of other titanium subchlorides.
-
-
Method 2: Aluminum Reduction
2. Synthesis of β-Titanium Trichloride (β-TiCl₃)
The brown, fibrous β-polymorph is generally obtained through a lower-temperature reduction of TiCl₄.
-
Procedure: The reaction between titanium tetrachloride and an organoaluminum compound, such as triethylaluminum (B1256330) (Al(C₂H₅)₃), is carried out at a low temperature, typically between 0 and 100°C.[5] The resulting brown precipitate of β-TiCl₃ is then washed with a hydrocarbon solvent and dried under vacuum.
3. Synthesis of γ-Titanium Trichloride (γ-TiCl₃)
Gamma-titanium trichloride is formed by heating the β-form or by specific reduction methods at moderate temperatures.
-
Procedure: β-TiCl₃ is heated in an inert atmosphere at a temperature range of 150-200°C.[5] This thermal treatment induces a structural rearrangement from the fibrous β-form to the layered γ-form.
4. Synthesis of δ-Titanium Trichloride (δ-TiCl₃)
The delta-polymorph is a disordered structure intermediate between the α and γ forms and is often produced by mechanical treatment of other polymorphs.
-
Procedure: Alpha or gamma-titanium trichloride is subjected to prolonged ball milling. The mechanical energy input induces stacking faults in the crystal lattice, leading to the formation of the δ-polymorph.[1]
Role in Ziegler-Natta Catalysis
This compound, particularly the α, γ, and δ polymorphs, is a cornerstone of heterogeneous Ziegler-Natta catalysts for the polymerization of α-olefins like propylene (B89431).[1] The catalytic activity and, crucially, the stereoselectivity of the polymerization are highly dependent on the TiCl₃ polymorph used.
Signaling Pathway: Ziegler-Natta Polymerization with TiCl₃
The mechanism of Ziegler-Natta polymerization is a complex process involving the activation of the titanium catalyst by an organoaluminum co-catalyst, followed by the coordination and insertion of the monomer.
Caption: Ziegler-Natta polymerization mechanism with a TiCl₃ catalyst.
The process begins with the activation of the TiCl₃ catalyst by an organoaluminum compound, leading to the formation of an active titanium-carbon bond on the crystal surface.[6][7] A propylene monomer then coordinates to the vacant orbital of the titanium center, forming a π-complex.[6] This is followed by the insertion of the monomer into the Ti-C bond, extending the polymer chain.[6] This cycle repeats, leading to the formation of a long polymer chain. The specific crystal structure of the TiCl₃ polymorph influences the stereochemistry of the monomer insertion, which in turn determines the tacticity (isotactic, syndiotactic, or atactic) of the resulting polypropylene.
Experimental Workflows and Logical Relationships
The relationships between the different polymorphs and their synthesis pathways can be visualized to provide a clear understanding of their interconversion.
Caption: Synthesis pathways for the different polymorphs of TiCl₃.
This diagram illustrates that α- and β-TiCl₃ are typically synthesized directly from TiCl₄ under different temperature conditions. The γ-polymorph is obtained by the thermal treatment of the β-form, and the δ-polymorph is a result of mechanical grinding of either the α or γ forms.
Conclusion
The polymorphic nature of this compound is a critical factor in its application as a Ziegler-Natta catalyst. The distinct crystal structures of the α, β, γ, and δ polymorphs directly influence their catalytic performance, particularly in controlling the stereochemistry of polypropylene. A thorough understanding of the synthesis and structural characteristics of each polymorph is essential for the rational design and optimization of catalysts for olefin polymerization and other chemical transformations. This guide provides a foundational understanding for researchers and professionals working in catalysis and materials science.
References
- 1. Titanium(III) chloride - Wikipedia [en.wikipedia.org]
- 2. next-gen.materialsproject.org [next-gen.materialsproject.org]
- 3. Materials Data on TiCl3 by Materials Project (Dataset) | DOE Data Explorer [osti.gov]
- 4. mp-569756: TiCl3 (trigonal, P3_112, 151) [legacy.materialsproject.org]
- 5. youtube.com [youtube.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chem.libretexts.org [chem.libretexts.org]
An In-depth Technical Guide to the Laboratory Synthesis of α-Titanium Trichloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the principal methods for the synthesis of α-titanium trichloride (B1173362) (α-TiCl₃), a critical reagent and catalyst in various chemical applications, including Ziegler-Natta polymerization. The document details established experimental protocols, presents quantitative data in accessible formats, and visualizes the procedural workflows for clarity and reproducibility in a laboratory setting.
Introduction to α-Titanium Trichloride
Titanium(III) chloride (TiCl₃) is an inorganic compound that exists in four distinct crystalline forms or polymorphs: α, β, γ, and δ.[1] The α-polymorph, α-TiCl₃, possesses a layered hexagonal structure with hexagonally close-packed chloride anions.[2] This violet, crystalline solid is paramagnetic due to the presence of a single d-electron in the titanium atom.[1] Its utility as a catalyst, particularly in olefin polymerization, is well-established. For laboratory applications, the synthesis of pure, active α-TiCl₃ is often a prerequisite for successful experimentation. This guide focuses on the practical synthesis of the α-form of titanium trichloride.
Synthesis Methodologies
The laboratory preparation of α-TiCl₃ predominantly involves the reduction of titanium(IV) chloride (TiCl₄). Several reducing agents can be employed, each with specific advantages and procedural nuances. The most common methods are detailed below.
A well-established method for producing α-TiCl₃ is the high-temperature reduction of TiCl₄ with hydrogen gas.[3] This process typically yields the α-form of this compound directly.
Experimental Protocol:
-
A stream of hydrogen gas is saturated with titanium(IV) chloride vapor.
-
The gas mixture is passed through a heated reaction tube. A common setup involves two concentric tubes where the inner tube is heated electrically.[4]
-
The reduction reaction, 2TiCl₄ + H₂ → 2TiCl₃ + 2HCl , occurs at the hot surface.[3][4]
-
The solid α-TiCl₃ product deposits on a cooled surface within the apparatus.[4]
-
An improved apparatus utilizes a hot tungsten filament suspended in a reaction kettle containing refluxing TiCl₄. The reaction occurs on the filament's surface, and the product collects at the bottom.[4]
Quantitative Data:
| Parameter | Value | Reference |
| Reaction Temperature | 400 °C | [5] |
| Filament Temperature (Tungsten) | 1000 °C | [6] |
| Yield | 150-200 g per day | [4] |
| Product Purity | ~98% | [4] |
Logical Workflow for Hydrogen Reduction:
References
β-Titanium Trichloride: A Technical Guide to Crystal Structure and Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Titanium(III) chloride (TiCl₃) is an inorganic compound of significant interest, primarily for its role as a crucial component in Ziegler-Natta catalysts for the production of polyolefins.[1] It exists in four distinct crystalline polymorphs: α, β, γ, and δ.[1] Among these, the β-form exhibits unique structural and electronic properties that influence its catalytic activity. This technical guide provides an in-depth analysis of the crystal structure and properties of β-titanium trichloride (B1173362), including detailed experimental protocols for its synthesis and characterization.
Crystal Structure of Titanium Trichloride Polymorphs
This compound polymorphs are distinguished by their crystallography and magnetic properties.[1] While all forms feature titanium in an octahedral coordination sphere, the arrangement of these octahedra and the packing of the chloride anions differ significantly.[1]
The β-form of TiCl₃ is distinguished by its unique one-dimensional chain-like structure. It crystallizes as brown, needle-like crystals.[1] The structure is composed of linear chains of TiCl₆ octahedra that share opposite faces.[2] This face-sharing arrangement results in a remarkably short titanium-titanium contact distance of 2.91 Å, which indicates strong metal-metal interactions along the chain.[1][2] This is in contrast to the violet, layered structures of the α, γ, and δ forms, where TiCl₆ octahedra share edges, leading to a much larger Ti-Ti distance of 3.60 Å that precludes direct metal-metal bonding.[1][2]
Logical Relationship of TiCl₃ Crystal Structures
The following diagram illustrates the fundamental structural differences between the β-polymorph and the layered α, γ, and δ polymorphs.
Crystallographic Data
The quantitative crystallographic data for the common polymorphs of TiCl₃ are summarized below for comparison. While β-TiCl₃ is known to have a hexagonal crystal system, detailed lattice parameters can vary based on the preparation method. The data for the layered forms are well-established.
| Property | α-TiCl₃ | β-TiCl₃ | γ-TiCl₃ | δ-TiCl₃ |
| Crystal System | Trigonal (Hexagonal) | Hexagonal | Trigonal (Cubic) | Intermediate α-γ |
| Space Group | R-3 (148) | P6₃/mcm (193) | - | - |
| Appearance | Violet, plate-like | Brown, needles | Red-purple, layered | Purple, powder |
| Lattice Constants | a = 6.11 Å, c = 18.91 Å | a = 6.25 Å, c = 5.82 Å | - | - |
| Chloride Packing | Hexagonal Close-Packed | - | Cubic Close-Packed | Disordered |
| Ti-Ti Distance | 3.60 Å | 2.91 Å | 3.60 Å | 3.60 Å |
| Data sourced from multiple references, including[1][2][3][4]. |
Properties of β-Titanium Trichloride
The distinct structure of β-TiCl₃ gives rise to specific physical and chemical properties.
Physical and Chemical Properties
| Property | Value | Reference(s) |
| Chemical Formula | TiCl₃ | [1] |
| Molar Mass | 154.225 g/mol | |
| Appearance | Brown, fibrous powder/needles | [5] |
| Density | ~2.64 g/cm³ | [1] |
| Melting Point | Decomposes at ~440 °C | [1][5] |
| Magnetic Property | Paramagnetic | [2] |
| Magnetic Susceptibility (χ) | +1110.0×10⁻⁶ cm³/mol (general TiCl₃) | [1] |
| Solubility | Soluble in water, ethanol, acetone, acetonitrile. Insoluble in ether, hydrocarbons. | [1][5] |
| Stability | Air-sensitive, hygroscopic. Can be pyrophoric. Reacts violently with water. | [6][5] |
| Thermal Transition | Converts to α-form at 250-300 °C in an inert atmosphere. | [5] |
Synthesis and Experimental Protocols
The synthesis of β-TiCl₃ typically involves the low-temperature reduction of titanium tetrachloride (TiCl₄). The choice of reducing agent and reaction conditions is critical to obtaining the desired polymorph.
Synthesis Pathways of TiCl₃ Polymorphs
This diagram outlines the general synthesis routes leading to the different crystalline forms of TiCl₃.
Protocol 1: Synthesis of β-TiCl₃ via Reduction with Hexamethyldisilane (B74624)
This protocol describes a method to produce an active, brown form of TiCl₃, likely the β-polymorph, which is particularly useful for subsequent chemical reactions.[7]
Materials:
-
Titanium tetrachloride (TiCl₄)
-
Hexamethyldisilane ((CH₃)₃Si-Si(CH₃)₃)
-
Dichloromethane (CH₂Cl₂)
-
Nitrogen gas (dry)
-
Ice bath
Apparatus:
-
50-mL three-necked, round-bottomed flask
-
Dropping funnel
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Schlenk line or glovebox for inert atmosphere handling
Procedure:
-
Oven-dry all glassware, assemble the apparatus, and purge thoroughly with dry nitrogen gas.
-
Charge the flask with 1.6 mL (15 mmol) of TiCl₄ and the dropping funnel with 3.0 mL (15 mmol) of hexamethyldisilane.
-
Cool the flask in an ice bath while stirring.
-
Add the hexamethyldisilane dropwise from the funnel over a period of 5 minutes. The solution will turn orange.
-
Remove the ice bath and heat the reaction mixture to 115°C for 4 hours. A dark brown solid will precipitate.
-
Cool the mixture to room temperature. Collect the solid product by filtration under an inert atmosphere.
-
Wash the solid product twice with 10 mL portions of dichloromethane.
-
Dry the final product, a brown powder, under vacuum.
Protocol 2: Purification of TiCl₃ by Distillation
Commercial TiCl₃ is often a mixture with aluminum trichloride (AlCl₃). This protocol details a method for purification via distillation.[8][9]
Materials:
-
Commercial TiCl₃-AlCl₃ mixture
-
Argon gas (high purity)
Apparatus:
-
Quartz distillation tube with multiple collection zones
-
Tube furnace with temperature controller
-
Vacuum pump
-
Glovebox
Procedure:
-
Place the TiCl₃-AlCl₃ mixture into the crucible at the end of the quartz distillation tube inside an argon-filled glovebox.
-
Assemble the distillation apparatus and place the tube inside the furnace.
-
Evacuate the tube and then backfill with high-purity argon gas. Maintain a slow argon flow.
-
Heat the crucible end of the tube to 700°C. A temperature gradient will be established along the tube.
-
Maintain the temperature for several hours. TiCl₃ and AlCl₃ will vaporize and condense in different temperature zones. Pure TiCl₃ typically condenses in the range of 270-430°C.
-
After the distillation is complete, cool the furnace to room temperature under argon.
-
Transfer the apparatus to a glovebox to collect the purified, crystalline TiCl₃ from the appropriate zone.
Characterization Methods
-
X-Ray Diffraction (XRD): XRD is the primary technique used to identify the specific polymorph of TiCl₃ by analyzing its crystal lattice structure. Samples must be sealed under an inert material (e.g., Kapton tape) to prevent decomposition from air and moisture.[8]
-
Magnetic Susceptibility: This measurement helps distinguish the polymorphs by probing their magnetic exchange interactions, stemming from the paramagnetic nature of the Ti³⁺ (d¹) ion.[1]
-
Elemental Analysis: Techniques like Inductively Coupled Plasma Atomic Emission Spectrometry (ICP-AES) for titanium and titration methods (e.g., Volhard method) for chlorine are used to confirm the stoichiometry of the synthesized product.[8]
Applications in Catalysis
The primary application of TiCl₃, including the β-form, is in Ziegler-Natta catalysis for the polymerization of α-olefins like propylene (B89431) and ethylene.[10] The catalytic activity and stereospecificity are highly dependent on the polymorph used.[11] While the violet α, γ, and δ forms are generally more stereospecific for producing isotactic polypropylene, the brown β-form is also an active catalyst, though it tends to show lower stereospecificity.[11]
Ziegler-Natta Polymerization Mechanism
The Cossee-Arlman mechanism is the most widely accepted model for Ziegler-Natta polymerization. The process involves the activation of the titanium catalyst by an organoaluminum co-catalyst, followed by the repeated insertion of monomer units.
-
Catalyst Activation: The organoaluminum compound (e.g., triethylaluminum, AlEt₃) reacts with the surface of the TiCl₃ crystal. It alkylates a titanium atom, creating an active titanium-carbon bond and a vacant coordination site.[12]
-
π-Complex Formation: An alkene monomer molecule coordinates to the vacant orbital on the titanium center, forming a π-complex.[13]
-
Migratory Insertion: The polymer chain (initially the alkyl group) migrates and inserts into the coordinated alkene. This step extends the polymer chain by one monomer unit and regenerates the vacant site.[13]
-
Propagation: A new monomer molecule coordinates to the newly vacated site, and the insertion process repeats, leading to the growth of the polymer chain.[13]
-
Termination: The polymer chain growth is eventually terminated through various pathways, such as β-hydride elimination or reaction with a chain transfer agent like hydrogen.[10]
References
- 1. Titanium(III) chloride - Wikipedia [en.wikipedia.org]
- 2. Titanium(III)_chloride [chemeurope.com]
- 3. next-gen.materialsproject.org [next-gen.materialsproject.org]
- 4. Materials Data on TiCl3 by Materials Project (Dataset) | DOE Data Explorer [osti.gov]
- 5. chembk.com [chembk.com]
- 6. TITANIUM CHLORIDE (TiCl3) | Cl3Ti | CID 62646 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. girolami-group.chemistry.illinois.edu [girolami-group.chemistry.illinois.edu]
- 8. d-nb.info [d-nb.info]
- 9. researchgate.net [researchgate.net]
- 10. Ziegler–Natta catalyst - Wikipedia [en.wikipedia.org]
- 11. studylib.net [studylib.net]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. m.youtube.com [m.youtube.com]
An In-depth Technical Guide to the Preparation and Characterization of γ-Titanium Trichloride
Audience: Researchers, scientists, and drug development professionals.
This guide provides a detailed overview of the synthesis and analysis of gamma-titanium trichloride (B1173362) (γ-TiCl₃), a significant compound in catalysis and chemical synthesis. It outlines specific experimental protocols, summarizes key quantitative data, and illustrates the workflows involved.
Introduction to Titanium Trichloride (TiCl₃)
Titanium(III) chloride, with the chemical formula TiCl₃, is an inorganic compound and one of the most common halides of titanium.[1] It is a crucial catalyst, particularly in the manufacturing of polyolefins like polypropylene.[1][2][3] TiCl₃ is a d¹ compound, making its derivatives paramagnetic.[1][2]
TiCl₃ exists in four distinct crystalline forms, or polymorphs: α, β, γ, and δ.[1][3] These forms can be distinguished by their crystallography and magnetic properties.[1] The primary structural difference lies in the packing of the chloride anions. In the violet, layered α-form, the chloride anions are hexagonal close-packed, while in the γ-form, they adopt a cubic close-packed arrangement.[1][2] The brown, needle-like β-form consists of chains of TiCl₆ octahedra.[1] The δ-form is an intermediate structure between the α and γ forms.[1] This guide will focus on the preparation and characterization of the γ-TiCl₃ polymorph.
Preparation of γ-Titanium Trichloride
The synthesis of TiCl₃ typically involves the reduction of titanium tetrachloride (TiCl₄).[1] While various reducing agents like hydrogen, titanium metal, and organosilicon compounds can be used to produce different polymorphs, the γ-form is commonly prepared through reduction with aluminum.[3][4][5]
Synthesis via Aluminum Reduction of TiCl₄
The reaction of aluminum metal with TiCl₄ at elevated temperatures yields a product that is often a co-crystallized composition with aluminum chloride, approximately AlTi₃Cl₁₂.[6] To avoid the formation of a hard, difficult-to-handle cake, the reaction is advantageously carried out in a heated grinding machine, such as a ball mill.[6]
Experimental Protocol: Synthesis of γ-TiCl₃
Materials and Equipment:
-
Titanium tetrachloride (TiCl₄)
-
Fine aluminum powder
-
Heated ball mill or similar heated grinding apparatus
-
Inert gas supply (Nitrogen or Argon)
-
Schlenk line and associated glassware
-
Anhydrous, non-polar solvent (e.g., petroleum ether) for washing
-
Vacuum pump
Procedure:
-
System Preparation: Ensure all glassware and the ball mill are thoroughly dried and purged with an inert gas (e.g., Argon) to eliminate atmospheric moisture and oxygen, as TiCl₄ and TiCl₃ are highly reactive with water and air.[7]
-
Charging the Reactor: Under an inert atmosphere, charge the heated ball mill with a stoichiometric amount of fine aluminum powder.
-
Reaction Initiation: Slowly add liquid titanium tetrachloride (TiCl₄) to the aluminum powder in the mill.
-
Reaction Conditions: Heat the ball mill to a temperature in the range of 100°C to 200°C while initiating the grinding process.[6] The combination of heat and mechanical grinding facilitates the reaction and prevents the formation of a solid cake.[6] The overall reaction is: 3 TiCl₄ + Al → 3 TiCl₃ + AlCl₃.
-
Reaction Completion and Purification: Continue the process until the reaction is complete, which can be monitored by pressure changes or visual observation of the consumption of reactants. After cooling, any unreacted TiCl₄ can be removed under vacuum.[6]
-
Product Isolation: The resulting free-flowing powder product is a composition of TiCl₃ and AlCl₃.[6] The product should be washed with an anhydrous, non-polar solvent like petroleum ether to remove soluble impurities and then dried under vacuum.
-
Storage: Store the final, purple, crystalline γ-TiCl₃ product under a dry, inert atmosphere.
Characterization of γ-Titanium Trichloride
Confirming the successful synthesis of the γ-polymorph requires specific analytical techniques. The most critical methods are X-ray diffraction for structural identification and electron microscopy for morphological analysis.
X-ray Diffraction (XRD)
XRD is the definitive method for distinguishing between the TiCl₃ polymorphs. The diffraction pattern provides information about the crystal structure, allowing for the identification of the cubic close-packed chloride lattice characteristic of the γ-form.[1][2]
Experimental Protocol: XRD Analysis
Materials and Equipment:
-
Synthesized γ-TiCl₃ powder
-
XRD instrument with a sealed sample holder or an inert atmosphere chamber
-
Glovebox (Argon or Nitrogen filled)
-
Low-background sample holder (e.g., zero-diffraction silicon)
-
Kapton or similar X-ray transparent film
Procedure:
-
Sample Preparation (Inert Atmosphere): Transfer the synthesized TiCl₃ powder into a glovebox to prevent exposure to air and moisture.
-
Mounting: Finely grind a small amount of the sample, if necessary, to ensure random crystal orientation. Tightly pack the powder into the recess of a low-background sample holder.
-
Sealing: Cover the sample holder with an X-ray transparent film (e.g., Kapton), ensuring the film is taut and the edges are sealed to create an airtight environment.
-
Data Acquisition: Transfer the sealed sample holder to the XRD instrument. Collect the diffraction pattern over a relevant 2θ range (e.g., 10-80°) using a common X-ray source like Cu Kα radiation.
-
Data Analysis: Compare the obtained diffraction pattern with reference patterns from crystallographic databases to confirm the γ-TiCl₃ phase. The pattern should be distinct from those of α, β, and δ polymorphs.[8][9][10]
Electron Microscopy (SEM/TEM)
Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are used to characterize the material's morphology, particle size, and microstructure. SEM provides images of the particle shape and surface topology, while TEM offers higher resolution images of individual crystallites.[8]
Experimental Protocol: SEM Analysis
Materials and Equipment:
-
Synthesized γ-TiCl₃ powder
-
SEM instrument
-
Glovebox
-
SEM stubs with conductive carbon tape
-
Inert gas sample transfer vessel (optional, but recommended)
Procedure:
-
Sample Preparation (Inert Atmosphere): Inside a glovebox, carefully mount a small, representative amount of the TiCl₃ powder onto an SEM stub covered with double-sided conductive carbon tape.
-
Coating (if necessary): For high-resolution imaging of non-conductive samples, a thin conductive coating (e.g., gold or carbon) may be applied via sputtering. However, given the nature of TiCl₃, this should be done with caution and may be omitted for basic morphological analysis.
-
Transfer and Imaging: If available, use an inert gas transfer vessel to move the prepared stub from the glovebox to the SEM chamber without air exposure.
-
Analysis: Insert the sample into the SEM. Acquire images at various magnifications to observe the particle size distribution, aggregation state, and crystal habit. Elemental composition can be semi-quantitatively assessed using Energy-Dispersive X-ray Spectroscopy (EDS).
Applications in Research and Development
While renowned as a Ziegler-Natta catalyst for olefin polymerization, TiCl₃ also serves as a specialized reagent in organic synthesis due to its reducing properties.[1][3] For professionals in drug development, it is particularly useful as a chemical derivatization agent for the analysis of potentially mutagenic impurities (PMIs). It can readily reduce functional groups like N-oxides and nitro compounds, facilitating their detection and characterization by techniques such as high-resolution mass spectrometry.[11]
Quantitative Data Summary
The following tables summarize the key properties of TiCl₃ polymorphs.
Table 1: Crystallographic Properties of Major TiCl₃ Polymorphs
| Property | α-TiCl₃ | β-TiCl₃ | γ-TiCl₃ |
| Crystal System | Trigonal / Hexagonal[3][12] | Hexagonal | Cubic |
| Chloride Packing | Hexagonal Close-Packed[1][2] | - | Cubic Close-Packed[1][2] |
| Color | Violet[1] | Brown[1][13] | Red-Violet / Purple[1][5] |
| Morphology | Layered / Flakes[1] | Needles / Fibrous[1][5] | Layered Crystal[5] |
Table 2: Physical and Chemical Properties of this compound
| Property | Value |
| Chemical Formula | TiCl₃[1] |
| Molar Mass | 154.225 g/mol [1] |
| Appearance | Red-violet, hygroscopic crystals[1] |
| Density | 2.64 g/cm³[1] |
| Melting Point | 440 °C (decomposes)[1][5] |
| Solubility | Very soluble in water; soluble in acetone, acetonitrile.[1] |
| Magnetic Property | Paramagnetic[1][2] |
Visualized Workflows and Relationships
The following diagrams, generated using DOT language, illustrate the key processes described in this guide.
Caption: Workflow for the synthesis of γ-TiCl₃ via aluminum reduction.
Caption: Workflow for the characterization of synthesized γ-TiCl₃.
Caption: Relationships and conversions between TiCl₃ polymorphs.[3][5]
References
- 1. Titanium(III) chloride - Wikipedia [en.wikipedia.org]
- 2. Titanium(III)_chloride [chemeurope.com]
- 3. youtube.com [youtube.com]
- 4. inorganic chemistry - what are the methods to reduce ticl4 to ticl3 - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 5. Titanous chloride | 7705-07-9 [amp.chemicalbook.com]
- 6. US3032390A - Process for the preparation of composition of aluminum, titanium and chlorine having approximate composition alti3cl12 - Google Patents [patents.google.com]
- 7. This compound [chembk.com]
- 8. electrochemsci.org [electrochemsci.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. next-gen.materialsproject.org [next-gen.materialsproject.org]
- 13. girolami-group.chemistry.illinois.edu [girolami-group.chemistry.illinois.edu]
δ-titanium trichloride as a Ziegler-Natta catalyst precursor
An In-depth Technical Guide to δ-Titanium Trichloride (B1173362) as a Ziegler-Natta Catalyst Precursor
Introduction
The discovery of Ziegler-Natta catalysts in the 1950s revolutionized polymer science, enabling the synthesis of stereoregular polymers like isotactic polypropylene (B1209903) and high-density polyethylene.[1][2][3] These catalysts are typically based on transition metal compounds from Groups IV-VIII, with titanium chlorides being of paramount importance.[1][4] Titanium(III) chloride (TiCl₃) exists in several crystalline forms, or polymorphs (α, β, γ, δ), each exhibiting distinct catalytic properties.[5] The violet-colored forms, particularly the δ-modification, are known for their high stereospecificity in the polymerization of α-olefins.[6] This guide provides a detailed technical overview of δ-titanium trichloride (δ-TiCl₃), covering its preparation, activation, and role as a precursor in Ziegler-Natta catalysis.
Structure and Properties of Titanium Trichloride Polymorphs
This compound exists in four distinct crystalline modifications, which can be broadly categorized into layered (violet) and fibrous (brown) structures. The catalytic activity and, crucially, the stereospecificity of the catalyst are highly dependent on the specific polymorph used.[5]
-
α-TiCl₃ : This form has a layered hexagonal close-packed structure.
-
β-TiCl₃ : This brown, needle-like form consists of linear chains of TiCl₆ octahedra.[5][7] It is generally the initial product from the reduction of TiCl₄ by organoaluminum compounds and exhibits low stereospecificity.[6][8][9]
-
γ-TiCl₃ : This violet form has a layered cubic close-packed structure.
-
δ-TiCl₃ : This is a violet, structurally disordered form that can be considered an interface between the α and γ structures.[7] It possesses high stereospecificity, similar to the α and γ forms, making it a highly effective catalyst precursor for producing crystalline, isotactic polymers.[7][6]
The higher stereospecificity of the layered violet forms (α, γ, and δ) is attributed to the structure of the active sites located on the crystal surfaces.
Synthesis of δ-Titanium Trichloride Precursor
The industrial preparation of δ-TiCl₃ typically involves a two-step process: the reduction of titanium tetrachloride (TiCl₄) to β-TiCl₃, followed by a thermal or chemical treatment to convert the β-form into the more stereospecific δ-form.
Experimental Protocol 1: Two-Step Synthesis of δ-TiCl₃
Step 1: Reduction of TiCl₄ to β-TiCl₃
This step involves the reduction of titanium tetrachloride using an organoaluminum compound, such as diethylaluminum chloride (Al(C₂H₅)₂Cl) or triethylaluminum (B1256330) (Al(C₂H₅)₃).[3]
-
Reactants : Titanium tetrachloride (TiCl₄), organoaluminum reducing agent (e.g., Al(C₂H₅)₂Cl), and an inert hydrocarbon solvent (e.g., hexane).[4]
-
Procedure :
-
In an inert atmosphere (e.g., nitrogen or argon), a solution of TiCl₄ in a hydrocarbon solvent is prepared in a reaction vessel.
-
The organoaluminum reducing agent is slowly added to the TiCl₄ solution. The reaction is exothermic and should be controlled.
-
The reduction is typically carried out at a low temperature initially, then raised to a specific temperature range, for instance, between 60°C and 110°C.[8][9]
-
The reaction mixture is stirred for a period of less than one hour to ensure complete reduction.[8][9]
-
The resulting brown precipitate is the β-TiCl₃ polymorph.
-
Step 2: Conversion of β-TiCl₃ to δ-TiCl₃
The less active β-form is converted to the highly active δ-form through a controlled heat treatment.
-
Procedure :
-
The β-TiCl₃ precipitate from Step 1 is aged by heating the suspension.
-
The heat treatment is conducted at temperatures up to 250°C, commonly in the range of 150°C to 200°C.[8][9]
-
This thermal treatment induces a crystallographic transformation from the brown β-form to the violet δ-form.[8][9]
-
After the conversion, the solid catalyst is separated from the liquid reaction mixture by filtration or decantation, washed multiple times with a hydrocarbon solvent to remove soluble by-products, and dried under vacuum.[9]
-
The resulting product is a fine, violet powder of δ-TiCl₃, often in a composition with aluminum trichloride (e.g., TiCl₃·xAlCl₃), which is ready to be used as a catalyst precursor.
Table 1: Summary of Synthesis Parameters for Active TiCl₃
| Parameter | Value/Range | Source |
| Reduction Temperature | 60°C to 110°C (Preferred: 70°C to 90°C) | [8][9] |
| Reduction Time | < 1 hour (e.g., 1 to 45 minutes) | [8][9] |
| Post-Reduction Aging | 10 to 60 minutes at reduction temperature | [9] |
| β to δ Conversion Temp. | Up to 250°C (Common: 150°C to 200°C) | [8][9] |
| Final TiCl₃ Concentration | 0.20 to 0.75 mmol/L | [9] |
Catalyst Activation and Polymerization
The δ-TiCl₃ precursor is not catalytically active on its own. It requires activation by a cocatalyst, typically an organoaluminum compound like triethylaluminum (TEA, Al(C₂H₅)₃).[3][10]
1. Formation of Active Sites: The activation process involves the reaction of the organoaluminum cocatalyst with the surface of the δ-TiCl₃ crystal.[11] This reaction leads to the alkylation of surface titanium atoms, creating the catalytically active Ti-C bonds. The active centers are believed to be titanium ions with an empty coordination site, which is essential for monomer coordination.[7]
2. Polymerization Mechanism (Cossee-Arlman): The most widely accepted mechanism for Ziegler-Natta polymerization is the Cossee-Arlman model.[6]
-
Monomer Coordination : An α-olefin monomer (e.g., propylene) coordinates to the vacant orbital of the activated titanium center via its π-electrons.[1]
-
Insertion : The coordinated monomer then inserts into the existing Ti-C bond. This step involves the migration of the alkyl group (the growing polymer chain) to the monomer, forming a new, longer alkyl chain attached to the titanium center and regenerating the vacant coordination site.[1][6]
-
Chain Propagation : The process of coordination and insertion repeats, leading to the growth of a long polymer chain.[1] The stereochemistry of the polymer is dictated by the specific geometry of the catalyst's active site, which guides the orientation of the incoming monomer during the insertion step.
3. Chain Termination: Polymer chain growth is terminated through several pathways, such as β-hydride elimination or reaction with a chain transfer agent like hydrogen, which is often added to control the molecular weight of the polymer.[3]
Experimental Protocol 2: Propylene (B89431) Polymerization
-
Materials : δ-TiCl₃ catalyst precursor, triethylaluminum (TEA) cocatalyst, purified propylene monomer, inert hydrocarbon solvent (e.g., heptane), hydrogen (for molecular weight control).
-
Procedure :
-
A polymerization reactor is rendered inert and charged with the hydrocarbon solvent.
-
The cocatalyst (TEA) is introduced into the reactor, followed by the δ-TiCl₃ precursor. The Al/Ti molar ratio is a critical parameter influencing catalyst activity.
-
The reactor is brought to the desired polymerization temperature (e.g., 0°C to 100°C) and pressure.[12]
-
If used, hydrogen is fed into the reactor.
-
Propylene monomer is continuously fed into the reactor to maintain a constant pressure.
-
The polymerization is allowed to proceed for a set duration.
-
The reaction is terminated by stopping the monomer feed and adding a deactivating agent like methanol.
-
The resulting polymer (polypropylene) is collected, washed to remove catalyst residues, and dried.
-
Table 2: Representative Propylene Polymerization Data
| Catalyst System | Cocatalyst | Temperature (°C) | Activity (kg PP / g Ti·h) | Isotacticity Index (%) |
| δ-TiCl₃ | Al(C₂H₅)₃ | 70 | High | >95 |
| β-TiCl₃ | Al(C₂H₅)₃ | 70 | Moderate | Low |
(Note: Specific activity values vary widely based on precise synthesis conditions, cocatalyst ratios, and polymerization parameters. The table reflects general performance characteristics noted in the literature.)[6]
Conclusion
δ-Titanium trichloride remains a cornerstone of Ziegler-Natta catalysis for the production of stereoregular polyolefins. Its specific layered crystal structure is fundamental to achieving the high isotacticity required for commercial-grade polypropylene. The synthesis of the δ-polymorph through the reduction of TiCl₄ and subsequent thermal treatment is a well-established industrial process. Understanding the protocols for its preparation, the mechanism of activation with organoaluminum cocatalysts, and the subsequent polymerization steps is critical for researchers and professionals in the fields of polymer chemistry and materials science. While modern catalysts often employ supports like magnesium chloride to enhance activity, the fundamental principles established with unsupported δ-TiCl₃ catalysts laid the groundwork for the entire field of stereospecific polymerization.[3][13]
References
- 1. byjus.com [byjus.com]
- 2. pslc.ws [pslc.ws]
- 3. Ziegler–Natta catalyst - Wikipedia [en.wikipedia.org]
- 4. SATHEE: Chemistry Ziegler Natta Catalyst [sathee.iitk.ac.in]
- 5. Titanium(III) chloride - Wikipedia [en.wikipedia.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pcbiochemres.com [pcbiochemres.com]
- 8. US4259466A - Preparation of an active ticl3 catalyst - Google Patents [patents.google.com]
- 9. US4192774A - Preparation of an active TiCl3 catalyst - Google Patents [patents.google.com]
- 10. journal.bcrec.id [journal.bcrec.id]
- 11. researchgate.net [researchgate.net]
- 12. NO782258L - PROCEDURE FOR PREPARING A TICL3 POLYMERIZATION CATALYST - Google Patents [patents.google.com]
- 13. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to the Paramagnetic Properties of Titanium(III) Chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Titanium(III) chloride (TiCl₃), a compound of significant interest in catalysis and organic synthesis, exhibits notable paramagnetic properties stemming from the d¹ electronic configuration of the titanium(III) ion.[1][2] This guide provides a comprehensive technical overview of the core principles governing the paramagnetism of TiCl₃, details on its various polymorphic forms, and experimental methodologies for characterizing its magnetic behavior.
The Ti³⁺ ion possesses a single unpaired electron in its 3d orbital, rendering TiCl₃ paramagnetic and causing it to be attracted to a magnetic field.[1] This inherent paramagnetism is a key characteristic that distinguishes it from the diamagnetic trihalides of heavier elements in the same group, such as hafnium and zirconium.[3] The study of these magnetic properties provides valuable insights into the electronic structure and bonding within the different crystalline forms of TiCl₃.
Theoretical Framework
Crystal Field Theory and d-Orbital Splitting
The magnetic properties of titanium(III) chloride are fundamentally explained by Crystal Field Theory (CFT).[4][5][6] In the solid state, each Ti³⁺ ion is in an octahedral coordination sphere, surrounded by six chloride ligands.[1] The electrostatic field created by these ligands lifts the degeneracy of the five d-orbitals, splitting them into two energy levels: a lower-energy triply degenerate set (t₂g) and a higher-energy doubly degenerate set (e_g).[7][8]
For the d¹ configuration of Ti³⁺, the single electron occupies one of the t₂g orbitals (d_xy, d_xz, or d_yz).[4] The energy difference between the t₂g and e_g sets is known as the crystal field splitting energy (Δo). The absorption of light can excite this electron from the t₂g to the e_g level, which is responsible for the violet color of TiCl₃ solutions, although the transition is Laporte-forbidden and thus not very intense.[1][4]
d-orbital splitting in an octahedral field.
The Jahn-Teller Effect
As a d¹ system in an octahedral environment, the ground electronic state of the [TiCl₆]³⁻ unit is triply degenerate (the single electron can occupy the d_xy, d_xz, or d_yz orbital). According to the Jahn-Teller theorem, any non-linear molecule with a degenerate electronic ground state will undergo a geometric distortion to remove this degeneracy and lower the overall energy.[9][10] This distortion in Ti³⁺ complexes can lead to a lowering of symmetry from a perfect octahedron.[1] This effect can be observed in the electronic spectra of Ti(III) compounds.[1]
Polymorphs of Titanium(III) Chloride and their Magnetic Properties
Titanium(III) chloride is known to exist in at least four distinct crystalline forms, or polymorphs, which can be distinguished by their crystallography and magnetic properties.[1]
-
α-TiCl₃: In the alpha form, the chloride anions are arranged in a hexagonal close-packed lattice.[1] The Ti³⁺ ions occupy octahedral sites between the chloride layers. The large distance between titanium cations (3.60 Å) precludes direct metal-metal bonding.[1]
-
β-TiCl₃: This polymorph crystallizes as brown needles and consists of chains of face-sharing TiCl₆ octahedra.[1] This arrangement results in a significantly shorter Ti-Ti distance of 2.91 Å, indicating strong metal-metal interactions along the chains.[1] These interactions have a profound effect on the magnetic properties, leading to different magnetic behavior compared to the layered forms.
-
γ-TiCl₃: In the gamma modification, the chloride anions adopt a cubic close-packed arrangement.[1]
-
δ-TiCl₃: The delta form represents an intermediate structure with disorder in the stacking of the chloride layers, lying between the alpha and gamma structures.[1]
The different structural arrangements, particularly the Ti-Ti distances, influence the extent of magnetic exchange interactions between adjacent paramagnetic Ti³⁺ centers.
Quantitative Magnetic Data
| Compound | Polymorph | Magnetic Susceptibility (χ_m) at 25 °C (cm³/mol) |
| Titanium(III) Chloride | Not Specified | +1110.0 x 10⁻⁶[1] |
Note: The magnetic susceptibility of the different polymorphs will vary, particularly for β-TiCl₃, due to the strong metal-metal interactions.
Electron Spin Resonance (ESR) Spectroscopy
Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is a powerful technique for studying paramagnetic species. For Ti³⁺ (a d¹ ion), ESR spectroscopy can provide detailed information about the electronic environment of the unpaired electron. However, in the solid state, strong exchange interactions between Ti³⁺ centers can lead to EPR-silent states at room temperature.[13] Low-temperature ESR studies may reveal signals, often attributed to defect structures within the crystal lattice.[13]
Due to the limited availability of consistent experimental ESR data for the solid polymorphs of TiCl₃, a comprehensive data table is not provided. Theoretical studies and experimental work on related Ti(III) complexes suggest that the g-tensor and hyperfine coupling constants are sensitive to the coordination environment and any distortions from ideal octahedral symmetry.[14][15]
Experimental Protocols
Given the air- and moisture-sensitive nature of titanium(III) chloride, all sample handling and preparation must be conducted under an inert atmosphere (e.g., in a glovebox or using Schlenk line techniques).[4]
Magnetic Susceptibility Measurement using a Gouy Balance
The Gouy balance is a classical method for determining the magnetic susceptibility of a powdered solid.
Methodology:
-
Sample Preparation (Inert Atmosphere):
-
Inside a glovebox, finely grind the TiCl₃ sample to ensure homogeneity.
-
Carefully pack the powdered sample into a pre-weighed Gouy tube of known length and diameter to a uniform density.
-
Seal the Gouy tube hermetically to prevent any exposure to air and moisture during the measurement.
-
-
Measurement:
-
Suspend the sealed Gouy tube from a sensitive balance, with the bottom of the sample positioned in the center of the poles of a powerful electromagnet.
-
Record the apparent mass of the sample with the magnetic field off (m_off).
-
Apply a strong, uniform magnetic field and record the new apparent mass (m_on).
-
The change in mass (Δm = m_on - m_off) is directly proportional to the magnetic susceptibility of the sample.
-
-
Calibration and Calculation:
-
The instrument is calibrated using a standard with a known magnetic susceptibility, such as HgCo(SCN)₄.
-
The mass susceptibility (χ_g) and molar susceptibility (χ_m) are calculated from the change in mass, the strength of the magnetic field, the sample mass, and the calibration constant.
-
Workflow for Gouy Balance Measurement.
Magnetic Susceptibility Measurement using SQUID Magnetometry
A Superconducting Quantum Interference Device (SQUID) magnetometer offers much higher sensitivity than the Gouy balance and is the preferred method for detailed magnetic characterization, including temperature-dependent studies.[7]
Methodology:
-
Sample Preparation (Inert Atmosphere):
-
Inside a glovebox, weigh a small amount of the powdered TiCl₃ sample (typically a few milligrams).[3]
-
Load the sample into a gelatin capsule or a specially designed sample holder.
-
For highly air-sensitive samples, sealing them in a quartz tube under an inert atmosphere is recommended.[1][4]
-
The sample holder is then placed inside a plastic straw, which is attached to the magnetometer's sample rod.
-
-
Measurement Protocol:
-
The sample is loaded into the SQUID magnetometer, which is then purged with helium gas.
-
The magnetic moment of the sample is measured as a function of temperature and applied magnetic field.
-
For temperature-dependent susceptibility, the sample is typically cooled to a low temperature (e.g., 2 K) in zero field (Zero-Field-Cooled, ZFC), and then the magnetic moment is measured as the temperature is increased in the presence of a small applied magnetic field. A subsequent measurement can be taken while cooling the sample in the same field (Field-Cooled, FC).
-
-
Data Analysis:
-
The raw data (magnetic moment) is corrected for the diamagnetic contribution of the sample holder.
-
The molar magnetic susceptibility (χ_m) is calculated from the corrected magnetic moment, the applied magnetic field, and the molar mass of the sample.
-
The effective magnetic moment (μ_eff) can then be calculated from the molar susceptibility and temperature.
-
Workflow for SQUID Magnetometry.
Conclusion
The paramagnetic properties of titanium(III) chloride are a direct consequence of its d¹ electronic configuration. The existence of different polymorphs with distinct crystal structures leads to variations in magnetic behavior, which can be probed using techniques such as Gouy balance and SQUID magnetometry. Proper handling under inert atmosphere is critical for obtaining accurate experimental data. Further research to obtain detailed temperature-dependent magnetic and ESR data for each of the polymorphs would provide a more complete understanding of the structure-property relationships in this important compound.
References
- 1. qdusa.com [qdusa.com]
- 2. holmarc.com [holmarc.com]
- 3. sc.edu [sc.edu]
- 4. researchgate.net [researchgate.net]
- 5. dalalinstitute.com [dalalinstitute.com]
- 6. researchgate.net [researchgate.net]
- 7. fizika.si [fizika.si]
- 8. apps.dtic.mil [apps.dtic.mil]
- 9. lsa.umich.edu [lsa.umich.edu]
- 10. A mononuclear, terminal titanium(III) imido - PMC [pmc.ncbi.nlm.nih.gov]
- 11. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 12. Techniques | The Holland Group [holland.chem.yale.edu]
- 13. sthcphy.wordpress.com [sthcphy.wordpress.com]
- 14. Gouy balance - Wikipedia [en.wikipedia.org]
- 15. researchgate.net [researchgate.net]
A Comprehensive Technical Guide to Titanium Trichloride for Researchers and Scientists
Introduction
Titanium trichloride (B1173362) (TiCl₃), a highly reactive and versatile inorganic compound, serves as a crucial reagent and catalyst in various chemical syntheses. This guide provides an in-depth overview of its chemical properties, safety data, and a detailed experimental protocol for its application in reductive coupling reactions, a technique of significant interest in organic synthesis and drug development.
Core Properties and Safety Data
For safe and effective handling, a thorough understanding of the physicochemical and toxicological properties of titanium trichloride is essential. The following table summarizes key quantitative data extracted from various safety data sheets.
| Property | Value | Reference |
| Chemical Formula | TiCl₃ | [1][2][3] |
| CAS Number | 7705-07-9 | [1][2][3][4][5] |
| Molecular Weight | 154.23 g/mol | [1][3][5] |
| Appearance | Red-violet, hygroscopic crystals; may also appear as a purple liquid or white to off-white/pale yellow powder. | [2][3][6] |
| Density | 2.64 g/cm³ | [2] |
| Melting Point | 440 °C (decomposes) | [2][4] |
| Solubility | Very soluble in water; soluble in acetone, acetonitrile, and certain amines; insoluble in ether and hydrocarbons. | [2][4] |
| Hazard Class | Pyrophoric Solid 1, Skin Corrosion 1B | [1] |
| Storage Class | 4.2 (Pyrophoric and self-heating hazardous materials) | [1] |
| UN Number | UN 3264 | [4] |
Experimental Protocol: McMurry Reductive Coupling of Aldehydes
The McMurry reaction is a powerful method for the reductive coupling of aldehydes and ketones to form alkenes, a transformation of significant utility in the synthesis of complex organic molecules. This compound is a key reagent in generating the low-valent titanium species that mediate this reaction.
Objective: To synthesize an alkene from an aldehyde using a McMurry coupling reaction.
Materials:
-
This compound (TiCl₃)
-
Lithium aluminum hydride (LiAlH₄) or Zinc-Copper couple (Zn(Cu))
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Aldehyde substrate
-
Argon or Nitrogen gas supply
-
Standard glassware for inert atmosphere reactions (Schlenk line, etc.)
-
Magnetic stirrer and heating mantle
-
Syringes and needles
Methodology:
-
Preparation of the Low-Valent Titanium Reagent:
-
Under an inert atmosphere of argon or nitrogen, suspend this compound in anhydrous THF in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a reducing agent, such as lithium aluminum hydride or a zinc-copper couple, to the stirred suspension. The color of the mixture will typically change, indicating the formation of the low-valent titanium species.
-
-
Reductive Coupling:
-
Dissolve the aldehyde substrate in anhydrous THF in a separate flask under an inert atmosphere.
-
Slowly add the aldehyde solution to the prepared low-valent titanium reagent via syringe.
-
Allow the reaction mixture to warm to room temperature and then reflux for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
-
Work-up and Purification:
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by the slow addition of aqueous potassium carbonate solution.
-
Extract the product with an organic solvent such as diethyl ether or ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired alkene.
-
Visualizing the McMurry Reaction Workflow
The following diagram illustrates the key steps and transformations in the McMurry reductive coupling reaction.
Caption: Workflow of the McMurry reductive coupling reaction.
This technical guide provides a foundational understanding of this compound for laboratory professionals. Due to its hazardous nature, all handling and experimental procedures should be conducted in a controlled laboratory environment with appropriate personal protective equipment and engineering controls.
References
- 1. 氯化钛(III) ≥99.995% trace metals basis | Sigma-Aldrich [sigmaaldrich.com]
- 2. Titanium(III) chloride - Wikipedia [en.wikipedia.org]
- 3. chemimpex.com [chemimpex.com]
- 4. This compound | CAS 7705-07-9 | Chemical-Suppliers [chemical-suppliers.eu]
- 5. 塩化チタン(III) 溶液 10-15% TiCl3 basis | Sigma-Aldrich [sigmaaldrich.com]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
The Genesis of a Catalyst: An In-depth Technical Guide to the Discovery and History of Titanium Trichloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
Titanium trichloride (B1173362) (TiCl₃), a compound of immense industrial significance, particularly as a cornerstone of Ziegler-Natta catalysis in polymer production, possesses a rich and layered history. This whitepaper provides a comprehensive technical exploration of the discovery and historical development of titanium trichloride. It meticulously details the initial synthesis and characterization of this pivotal inorganic compound, traces the evolution of its production methodologies, and elucidates the discovery and properties of its various crystalline polymorphs. Through detailed experimental protocols, comparative data tables, and illustrative diagrams, this guide offers researchers and professionals a thorough understanding of the foundational science behind this compound.
The Dawn of Discovery: Early Syntheses and Characterization
The mid-19th century witnessed a burgeoning interest in the chemistry of titanium, an element discovered in the late 18th century. While a singular "discovery" of this compound is not attributed to a single individual, the foundational work on titanium chlorides was laid by several eminent chemists of the era. Initial preparations of what was then often referred to as "titanous chloride" involved the reduction of the more stable titanium tetrachloride (TiCl₄).
One of the earliest documented methods for preparing this compound was through the reduction of titanium tetrachloride with hydrogen gas at high temperatures. This method, though effective in a laboratory setting, was not readily scalable for industrial production due to the high energy input and the challenges of handling gaseous reagents at elevated temperatures.
Experimental Protocol: Synthesis of this compound by Hydrogen Reduction of Titanium Tetrachloride (Historical Method)
-
Apparatus: A hard glass or porcelain tube fitted with a gas inlet and outlet, placed within a tube furnace capable of reaching temperatures of at least 500°C. A condenser and collection flask are connected to the outlet. All apparatus must be scrupulously dried to prevent hydrolysis of the titanium chlorides.
-
Reagents:
-
Titanium tetrachloride (TiCl₄), freshly distilled.
-
Dry hydrogen gas (H₂).
-
An inert gas, such as nitrogen or argon, for purging the system.
-
-
Procedure:
-
The reaction tube is assembled in the furnace and the entire system is purged with a stream of dry inert gas to remove any air and moisture.
-
A slow stream of dry hydrogen gas is introduced into the reaction tube.
-
The furnace is heated to a temperature between 500°C and 700°C.
-
Once the desired temperature is reached, a controlled stream of titanium tetrachloride vapor, carried by the hydrogen gas, is passed through the hot tube.
-
The reduction of TiCl₄ to TiCl₃ occurs within the heated zone, with the solid violet-colored this compound depositing on the cooler parts of the tube just beyond the furnace.
-
Unreacted TiCl₄ and hydrogen chloride (HCl) gas, a byproduct of the reaction, pass through the condenser and are collected in the flask.
-
After the reaction is complete, the apparatus is cooled to room temperature under a continuous flow of inert gas.
-
The solid this compound is carefully scraped from the walls of the reaction tube in an inert atmosphere to prevent oxidation and hydrolysis.
-
The chemical equation for this reaction is:
2 TiCl₄(g) + H₂(g) → 2 TiCl₃(s) + 2 HCl(g)
Early characterization of the resulting violet solid confirmed its composition as TiCl₃. Its paramagnetic nature, a consequence of the d¹ electron configuration of the Ti³⁺ ion, was also a key identifying feature.
The Polymorphs of this compound: A Tale of Four Crystals
A significant breakthrough in the understanding of this compound came with the discovery of its existence in multiple crystalline forms, or polymorphs. These polymorphs, designated as alpha (α), beta (β), gamma (γ), and delta (δ), exhibit distinct crystal structures and, consequently, different catalytic activities. The preparation method plays a crucial role in determining which polymorph is formed.
| Polymorph | Crystal System | Color | Key Structural Feature | Typical Preparation Method |
| α-TiCl₃ | Hexagonal | Violet | Layered structure with hexagonal close-packed chloride ions. | High-temperature ( > 600°C) reduction of TiCl₄ with H₂ or Al. |
| β-TiCl₃ | Orthorhombic | Brown | Fibrous structure with chains of TiCl₆ octahedra. | Low-temperature ( < 200°C) reduction of TiCl₄ with organoaluminum compounds. |
| γ-TiCl₃ | Cubic | Violet | Layered structure with cubic close-packed chloride ions. | Grinding of α-TiCl₃ or reduction of TiCl₄ at moderate temperatures. |
| δ-TiCl₃ | Mixed Hexagonal/Cubic | Violet | Disordered layered structure, intermediate between α and γ forms. | Extensive grinding of α- or γ-TiCl₃. |
Experimental Protocol: Synthesis of α-Titanium Trichloride by Aluminum Reduction
-
Apparatus: A sealed reaction vessel, typically a stainless-steel autoclave, equipped with a stirrer and a heating mantle. An inert atmosphere glovebox is required for handling reagents and products.
-
Reagents:
-
Titanium tetrachloride (TiCl₄), anhydrous.
-
Aluminum (Al) powder, fine grade.
-
An inert solvent, such as heptane (B126788) or benzene.
-
-
Procedure:
-
Inside an inert atmosphere glovebox, the autoclave is charged with aluminum powder and the inert solvent.
-
The autoclave is sealed, removed from the glovebox, and placed in the heating mantle.
-
The stirrer is started, and the vessel is heated to approximately 150-200°C.
-
Titanium tetrachloride is slowly and carefully added to the heated suspension of aluminum powder. The reaction is exothermic and the addition rate should be controlled to maintain the desired temperature.
-
The reaction mixture is held at the reaction temperature for several hours with continuous stirring to ensure complete reaction.
-
After the reaction is complete, the autoclave is cooled to room temperature.
-
The solid product, a mixture of α-TiCl₃ and aluminum trichloride (AlCl₃), is collected by filtration inside the glovebox.
-
The product is washed with the inert solvent to remove any unreacted TiCl₄ and soluble impurities.
-
The resulting solid is dried under vacuum.
-
The overall reaction is:
3 TiCl₄ + Al → 3 TiCl₃ + AlCl₃
The Ziegler-Natta Revolution: this compound as a Catalyst
The history of this compound took a dramatic turn in the 1950s with the groundbreaking work of Karl Ziegler and Giulio Natta. They discovered that a combination of this compound and an organoaluminum compound, such as triethylaluminum (B1256330) (Al(C₂H₅)₃), formed a highly effective catalyst for the polymerization of olefins, particularly propylene (B89431). This discovery, which led to the Nobel Prize in Chemistry in 1963, revolutionized the plastics industry, enabling the production of stereoregular polymers like isotactic polypropylene.
The catalytic activity of the Ziegler-Natta system is highly dependent on the crystalline form of the this compound used. The layered structures of the α, γ, and δ polymorphs provide the active sites on their crystal surfaces where the polymerization of propylene occurs, leading to the formation of highly ordered polymer chains.
Caption: The Ziegler-Natta polymerization process.
Logical Relationships of this compound Polymorphs
The different crystalline forms of this compound are not entirely independent entities. They are related through synthesis conditions and physical transformations, as illustrated in the following diagram. High temperatures generally favor the formation of the more thermodynamically stable α-form, while lower temperatures and the presence of organometallic reagents can lead to the kinetically favored β-form. Mechanical grinding is a key method for converting the layered α and γ forms into the more catalytically active, disordered δ-form.
Caption: Relationships between TiCl₃ polymorphs.
Conclusion
From its initial synthesis in the 19th century through simple reduction methods to its pivotal role in the multi-billion dollar polymer industry, the journey of this compound is a testament to the profound impact of fundamental chemical research. The discovery of its various crystalline forms and the elucidation of their distinct properties have been instrumental in the development of advanced materials. For researchers and professionals in chemistry and drug development, a deep understanding of the history and fundamental properties of this remarkable compound remains essential for future innovation.
A Preliminary Investigation into the Reactivity of Titanium Trichloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Titanium trichloride (B1173362) (TiCl₃) is a versatile and powerful reagent in organic synthesis, primarily utilized for its reducing and coupling capabilities. This technical guide provides an in-depth overview of the reactivity of TiCl₃, focusing on its application in key organic transformations, including the McMurry coupling of carbonyls, the reduction of N-oxides and nitro compounds, and the synthesis of substituted indoles. Detailed experimental protocols, quantitative data on reaction yields, and mechanistic diagrams are presented to offer a comprehensive resource for laboratory applications.
Introduction
Titanium trichloride, a violet, crystalline solid, is a salt of titanium in the +3 oxidation state.[1] Its utility in organic chemistry stems from its strong reducing potential and Lewis acidic character.[1] TiCl₃ is often used in conjunction with a co-reductant, such as zinc, lithium aluminum hydride, or magnesium, to generate low-valent titanium species that are the active reagents in many transformations.[2] This guide explores the practical applications of TiCl₃ in several important classes of organic reactions.
Key Reactivities of this compound
Reductive Coupling of Carbonyls: The McMurry Reaction
The McMurry reaction is a powerful method for the reductive coupling of aldehydes and ketones to form alkenes.[2] This reaction is particularly useful for the synthesis of sterically hindered and cyclic alkenes. The active low-valent titanium species, typically generated in situ from TiCl₃ and a reducing agent, facilitates the deoxygenative coupling of two carbonyl groups.[3]
| Entry | Carbonyl Substrate | Reducing Agent | Solvent | Product | Yield (%) | Reference |
| 1 | Benzophenone (B1666685) | LiAlH₄ | THF | Tetraphenylethylene | 87 | [2] |
| 2 | Adamantanone | LiAlH₄ | DME | Adamantylideneadamantane | 85 | [2] |
| 3 | Cyclododecanone | TiCl₃/Zn-Cu | DME | Cyclododecene | 80-90 | [3] |
| 4 | Retinal | TiCl₃/LiAlH₄ | DME | β-Carotene | 50 | [3] |
| 5 | 4-Methoxyacetophenone | TiCl₄/Zn | THF | 1,2-Bis(4-methoxyphenyl)-1,2-dimethylethene | 78 | [4] |
This protocol is adapted from a standard literature procedure.[3]
Materials:
-
Titanium (III) chloride (15.4 g, 0.1 mol)
-
Lithium aluminum hydride (1.9 g, 0.05 mol)
-
Benzophenone (9.1 g, 0.05 mol)
-
Anhydrous Tetrahydrofuran (THF) (250 mL)
-
10% Aqueous K₂CO₃ solution
-
Anhydrous Na₂SO₄
Procedure:
-
A dry, three-necked, round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a nitrogen inlet is charged with anhydrous THF (150 mL) and titanium (III) chloride under a nitrogen atmosphere.
-
The resulting purple suspension is cooled to 0 °C, and lithium aluminum hydride is added portion-wise over 15 minutes.
-
The cooling bath is removed, and the black mixture is stirred at room temperature for 30 minutes, then heated to reflux for 1 hour.
-
A solution of benzophenone (9.1 g) in anhydrous THF (100 mL) is added dropwise to the refluxing mixture over 1.5 hours.
-
The reaction mixture is refluxed for an additional 16 hours.
-
After cooling to room temperature, the reaction is quenched by the slow, dropwise addition of 10% aqueous K₂CO₃ solution (50 mL).
-
The mixture is stirred for 30 minutes and then filtered through a pad of Celite. The filter cake is washed with THF (2 x 50 mL).
-
The combined organic phases are dried over anhydrous Na₂SO₄, filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by recrystallization from ethanol (B145695) to afford tetraphenylethylene.
Caption: General workflow for a McMurry coupling reaction.
Reduction of N-Oxides
This compound is an effective reagent for the deoxygenation of N-oxides to their corresponding amines.[5] This transformation is particularly useful in drug metabolism studies and for the synthesis of nitrogen-containing heterocycles.[6] The reaction is generally fast and proceeds under mild conditions.[5]
| Entry | N-Oxide Substrate | Solvent | Product | Yield (%) | Reference |
| 1 | Pyridine N-oxide | Dichloromethane (B109758) | Pyridine | >95 | [5] |
| 2 | Trimethylamine N-oxide | Water | Trimethylamine | >95 | [5] |
| 3 | Strychnine N-oxide | Methanol | Strychnine | >95 | [5] |
| 4 | N-Methylmorpholine N-oxide | Dichloromethane | N-Methylmorpholine | >95 | [5] |
This protocol is a general representation based on literature descriptions.[5][6]
Materials:
-
Pyridine N-oxide (1.0 g, 10.5 mmol)
-
Titanium (III) chloride (15% solution in aq. HCl, ~10 mL, ~21 mmol)
-
Dichloromethane (50 mL)
-
Saturated aqueous NaHCO₃ solution
-
Anhydrous MgSO₄
Procedure:
-
Pyridine N-oxide is dissolved in dichloromethane (20 mL) in a round-bottom flask.
-
The titanium (III) chloride solution is added dropwise to the stirred solution at room temperature. The reaction is typically exothermic.
-
The reaction mixture is stirred for 30 minutes at room temperature, during which the color of the solution may change.
-
The mixture is then carefully neutralized by the addition of saturated aqueous NaHCO₃ solution until gas evolution ceases.
-
The resulting mixture is extracted with dichloromethane (3 x 10 mL).
-
The combined organic layers are dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure to yield pyridine.
Reduction of Nitro Compounds
Aromatic and aliphatic nitro compounds can be efficiently reduced to the corresponding primary amines using this compound.[7] This method offers an alternative to other reduction techniques, such as catalytic hydrogenation, and is often compatible with a variety of functional groups.
| Entry | Nitro Substrate | Product | Yield (%) | Reference |
| 1 | Nitrobenzene (B124822) | Aniline | >90 | [7] |
| 2 | p-Nitrotoluene | p-Toluidine | >90 | [7] |
| 3 | o-Nitroanisole | o-Anisidine | >90 | [7] |
| 4 | 1-Nitronaphthalene | 1-Naphthylamine | >90 | [7] |
This protocol is a general representation based on literature descriptions.[7]
Materials:
-
Nitrobenzene (1.23 g, 10 mmol)
-
Titanium (III) chloride (15% solution in aq. HCl, ~40 mL, ~60 mmol)
-
Ammonium (B1175870) hydroxide (B78521) solution (30%)
-
Diethyl ether
-
Anhydrous Na₂SO₄
Procedure:
-
A solution of nitrobenzene in diethyl ether (20 mL) is prepared in a round-bottom flask.
-
The titanium (III) chloride solution is added dropwise to the stirred solution at room temperature.
-
The reaction mixture is stirred vigorously for 1-2 hours. Reaction progress can be monitored by TLC.
-
Upon completion, the mixture is cooled in an ice bath and made basic by the slow addition of concentrated ammonium hydroxide solution.
-
The resulting precipitate of titanium oxides is removed by filtration through a pad of Celite.
-
The filtrate is transferred to a separatory funnel, and the layers are separated. The aqueous layer is extracted with diethyl ether (2 x 20 mL).
-
The combined organic layers are dried over anhydrous Na₂SO₄, filtered, and the solvent is removed under reduced pressure to afford aniline.
Caption: Simplified pathway for TiCl₃ reduction of N-oxides and nitro groups.
Synthesis of Substituted Indoles
This compound mediates the reductive cyclization of ortho-nitroaryl substituted alkenes and enol esters to afford substituted indoles and indolenines.[4][8] This methodology provides a powerful route to construct the indole (B1671886) core, which is a prevalent motif in pharmaceuticals and natural products.
| Entry | Substrate | Product | Yield (%) | Reference |
| 1 | 1-(2-nitrophenyl)-2-phenylethene | 2-Phenylindole | 85 | [8] |
| 2 | 2-(2-nitrophenyl)-1,1-diphenylethene | 2,2-Diphenyl-2H-indole | 78 | [8] |
| 3 | Methyl 2-(2-nitrophenyl)acrylate | Methyl 2-indolecarboxylate | 82 | [8] |
| 4 | 1-Nitro-2-(prop-1-en-2-yl)benzene | 2,3-Dimethylindole | 75 | [8] |
This protocol is a general representation based on literature descriptions.[8]
Materials:
-
1-(2-nitrophenyl)-2-phenylethene (2.25 g, 10 mmol)
-
Titanium (III) chloride (15% solution in aq. HCl, ~40 mL, ~60 mmol)
-
Ammonium acetate (B1210297)
-
Acetonitrile
-
Saturated aqueous NaHCO₃ solution
-
Ethyl acetate
-
Anhydrous Na₂SO₄
Procedure:
-
To a solution of 1-(2-nitrophenyl)-2-phenylethene and ammonium acetate (4 equivalents) in acetonitrile, aqueous TiCl₃ solution is added dropwise at 0 °C.
-
The reaction mixture is allowed to warm to room temperature and stirred for 2-4 hours.
-
The reaction is quenched by the addition of saturated aqueous NaHCO₃ solution.
-
The mixture is extracted with ethyl acetate (3 x 30 mL).
-
The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica (B1680970) gel to give 2-phenylindole.
Caption: Proposed mechanism for TiCl₃-mediated indole synthesis.
Conclusion
This compound is a highly effective and versatile reagent for a range of important synthetic transformations. Its ability to mediate reductive couplings and act as a potent reducing agent for various functional groups makes it an invaluable tool in modern organic synthesis. The experimental protocols and quantitative data provided in this guide are intended to facilitate the practical application of TiCl₃ chemistry in research and development settings. Careful handling and optimization of reaction conditions are crucial for achieving high yields and selectivities in these transformations.
References
- 1. The reduction of aliphatic and aromatic N-oxides to the corresponding amines with titanium(III) chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. McMurry reaction - Wikipedia [en.wikipedia.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. The reduction of aliphatic and aromatic N-oxides to the corresponding amines with titanium(III) chloride. | Semantic Scholar [semanticscholar.org]
- 6. Selective reduction of N-oxides to amines: application to drug metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Reduction with TiCl3 - Wordpress [reagents.acsgcipr.org]
- 8. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to the Lewis Acidity of Titanium Trichloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Understanding Lewis Acidity
A Lewis acid is a chemical species that contains an empty orbital capable of accepting an electron pair from a Lewis base. The strength of a Lewis acid is a critical parameter that dictates its reactivity and catalytic efficacy. In the case of TiCl₃, the titanium(III) center possesses a d¹ electronic configuration and is coordinatively unsaturated, particularly at crystal surfaces, making it an effective Lewis acid.[1] This property is central to its role as a primary catalyst in Ziegler-Natta polymerization.
Quantitative Assessment of Lewis Acidity
The strength of a Lewis acid can be quantified through various experimental and computational methods. Below is a summary of key techniques and available data for TiCl₃ and the related TiCl₄.
Table 1: Quantitative Lewis Acidity Data
| Method | Lewis Acid | Probe Molecule | Measured Value | Units | Reference(s) |
| Surface Acidity Titration | TiCl₃ | n-butylamine | 8.7 (total acidity) | mmoles/g | [2] |
| TiCl₃ + Al(C₂H₅)₃ | n-butylamine | 6.9 (total acidity) | mmoles/g | [2] | |
| Gutmann-Beckett Method | TiCl₄ | Triethylphosphine (B1216732) oxide (Et₃PO) | 70 | Acceptor Number (AN) | [3] |
| BCl₃ | Triethylphosphine oxide (Et₃PO) | 105.7 | Acceptor Number (AN) | [4] | |
| AlCl₃ | Triethylphosphine oxide (Et₃PO) | 87 | Acceptor Number (AN) | [3] | |
| Calorimetry | TiCl₃ | Water (hydrolysis) | -172.4 ± 0.8 | ΔHf° (kcal/mole) | [5] |
Experimental Protocols for Lewis Acidity Determination
Characterizing the Lewis acidity of a solid, air-sensitive compound like TiCl₃ requires specific experimental techniques.
Gutmann-Beckett Method for Solid Samples
The Gutmann-Beckett method is a widely used technique to determine the Acceptor Number (AN), a measure of Lewis acidity, by ³¹P NMR spectroscopy.[3]
Experimental Protocol:
-
Sample Preparation: All manipulations must be performed under an inert atmosphere (e.g., in a glovebox) due to the air sensitivity of TiCl₃.
-
Solvent Selection: A weakly Lewis acidic, anhydrous solvent in which TiCl₃ has some solubility or can be suspended, such as deuterated dichloromethane (B109758) (CD₂Cl₂) or benzene-d₆, should be used.
-
Probe Molecule Addition: A known concentration of the probe molecule, triethylphosphine oxide (Et₃PO), is added to the solvent.
-
Reference Spectrum: A ³¹P NMR spectrum of the Et₃PO solution is recorded to determine the chemical shift of the free probe (δ_free).
-
Lewis Acid Addition: A carefully weighed amount of TiCl₃ is added to the Et₃PO solution. The mixture is stirred to ensure maximum interaction.
-
Measurement: The ³¹P NMR spectrum of the mixture is recorded, and the chemical shift of the TiCl₃-bound Et₃PO (δ_sample) is determined.
-
Calculation of Acceptor Number (AN): The AN is calculated using the formula: AN = 2.21 × (δ_sample − 41.0), where 41.0 ppm is the chemical shift of Et₃PO in the non-coordinating solvent hexane.[3]
n-Butylamine Titration for Surface Acidity
This method quantifies the number of acid sites on a solid surface.[2][6]
Experimental Protocol:
-
Sample Preparation: A known mass of finely powdered TiCl₃ is suspended in a non-polar, anhydrous solvent like benzene (B151609).
-
Indicator Addition: A Hammett indicator with a known pKa is added to the suspension. The choice of indicator determines the acid strength range being measured.
-
Titration: The suspension is titrated with a standardized solution of n-butylamine in benzene until a color change is observed, indicating that all acid sites of a certain strength have been neutralized.
-
Quantification: The amount of n-butylamine consumed is used to calculate the number of acid sites in millimoles per gram of the solid catalyst.[2] This can be repeated with a series of indicators to map the distribution of acid site strengths.
Pyridine (B92270) Adsorption Monitored by FTIR Spectroscopy
This spectroscopic technique distinguishes between Brønsted and Lewis acid sites and assesses their relative strengths.[7][8]
Experimental Protocol:
-
Sample Preparation: A thin wafer of TiCl₃ is prepared and placed in a specialized IR cell with transparent windows (e.g., CaF₂).
-
Activation: The sample is heated under vacuum to remove any adsorbed water or other impurities.
-
Pyridine Adsorption: Pyridine vapor is introduced into the cell at a controlled temperature and pressure and allowed to adsorb onto the TiCl₃ surface.
-
FTIR Measurement: The FTIR spectrum is recorded. The band around 1450 cm⁻¹ is characteristic of pyridine coordinated to Lewis acid sites, while the band near 1540 cm⁻¹ indicates pyridinium (B92312) ions formed on Brønsted acid sites.[7]
-
Thermal Desorption: The temperature is incrementally increased while recording spectra to monitor the desorption of pyridine. The temperature at which the characteristic bands disappear provides a qualitative measure of the acid site strength.
Role of Lewis Acidity in Catalysis: Ziegler-Natta Polymerization
The Lewis acidity of TiCl₃ is fundamental to its function in Ziegler-Natta catalysis for the production of polyolefins. The active sites are coordinatively unsaturated Ti(III) centers on the surface of the TiCl₃ crystal lattice. The polymerization proceeds via the Cossee-Arlman mechanism.[9]
Caption: The Cossee-Arlman mechanism for Ziegler-Natta polymerization.
Logical Workflow for Characterization
A systematic approach is required to fully characterize the Lewis acidity of a solid material like TiCl₃.
Caption: Experimental and computational workflow for characterizing Lewis acidity.
Conclusion
Titanium(III) chloride is a significant Lewis acid, a characteristic that is the cornerstone of its catalytic activity. While quantitative data on its molecular Lewis acidity remains an area for further investigation, its surface acidity has been quantified. The experimental protocols detailed in this guide—the Gutmann-Beckett method, amine titration, and pyridine adsorption-FTIR—provide a robust framework for the comprehensive characterization of TiCl₃ and other solid Lewis acids. A deeper understanding of these properties is essential for the rational design of new catalysts and for optimizing synthetic methodologies in research and drug development.
References
- 1. Titanium(III) chloride - Wikipedia [en.wikipedia.org]
- 2. scispace.com [scispace.com]
- 3. Gutmann–Beckett method - Wikipedia [en.wikipedia.org]
- 4. magritek.com [magritek.com]
- 5. Heat of Formation of Titanium Trichloride - PMC [pmc.ncbi.nlm.nih.gov]
- 6. dergipark.org.tr [dergipark.org.tr]
- 7. researchgate.net [researchgate.net]
- 8. Pyridine and ammonia as probes for FTIR analysis of solid acid catalysts - Journal of the Chemical Society, Faraday Transactions (RSC Publishing) [pubs.rsc.org]
- 9. Ziegler–Natta catalyst - Wikipedia [en.wikipedia.org]
Solubility of Titanium Trichloride in Organic Solvents: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of titanium trichloride (B1173362) (TiCl₃) in various organic solvents. Understanding the solubility of TiCl₃ is critical for its application in numerous fields, including as a catalyst in polymerization, a reducing agent in organic synthesis, and in the development of novel therapeutic agents. This document summarizes available solubility data, details relevant experimental protocols for solubility determination, and provides visual workflows to aid in experimental design.
Overview of Titanium Trichloride Solubility
This compound is a dark violet, crystalline solid that is highly reactive and sensitive to air and moisture. Its solubility is largely dictated by its Lewis acidic nature, readily forming adducts with coordinating solvents. The solubility behavior of TiCl₃ can be broadly categorized by the nature of the organic solvent.
General Solubility Trends:
-
Polar Coordinating Solvents: this compound is generally soluble in polar aprotic and protic solvents with which it can form coordination complexes. This includes alcohols, ethers (like tetrahydrofuran), and nitriles (like acetonitrile). The dissolution in these solvents is often accompanied by a color change, indicating the formation of a TiCl₃-solvent adduct.
-
Non-Polar and Weakly Coordinating Solvents: TiCl₃ is typically insoluble or only very slightly soluble in non-polar hydrocarbons (e.g., hexane, benzene, toluene) and weakly coordinating solvents like diethyl ether and chloroform.[1][2]
It is important to distinguish between the solubility of pure, unsolvated TiCl₃ and its solvent adducts. For instance, while TiCl₃ is insoluble in benzene, its tetrahydrofuran (B95107) adduct, TiCl₃(THF)₃, can be dissolved in aromatic solvents.
Qualitative and Semi-Quantitative Solubility Data
Precise quantitative solubility data for this compound in a wide range of organic solvents at various temperatures is not extensively available in readily accessible literature. However, based on numerous reports, a qualitative and semi-quantitative summary of solubility is presented in Table 1. This table serves as a practical guide for solvent selection in experimental work involving TiCl₃.
Table 1: Qualitative and Semi-Quantitative Solubility of this compound in Common Organic Solvents
| Solvent Class | Solvent Name | Chemical Formula | Qualitative Solubility | Observations and Remarks |
| Alcohols | Ethanol (B145695) | C₂H₅OH | Soluble[1][2] | Forms a purple solution.[2] The solution may turn blue upon heating and revert to purple upon cooling.[2] |
| Methanol | CH₃OH | Soluble | Similar behavior to ethanol is expected due to its polar, protic nature. | |
| Ethers | Tetrahydrofuran (THF) | C₄H₈O | Soluble (forms adduct) | Reacts to form a light-blue crystalline adduct, TiCl₃(THF)₃.[3][4] |
| Diethyl Ether | (C₂H₅)₂O | Insoluble[1][2] | ||
| Nitriles | Acetonitrile | CH₃CN | Soluble[1] | Forms a soluble adduct. |
| Halogenated Hydrocarbons | Chloroform | CHCl₃ | Slightly Soluble[1][2] | |
| Dichloromethane | CH₂Cl₂ | Slightly Soluble | ||
| Hydrocarbons | Benzene | C₆H₆ | Insoluble[2] | |
| Toluene | C₇H₈ | Insoluble | ||
| Hexane | C₆H₁₄ | Insoluble[1] | ||
| Amines | Dimethylamine | (CH₃)₂NH | Soluble (forms adduct) | Reacts to form a dark green, neutral complex.[4] |
| Ketones | Acetone | (CH₃)₂CO | Soluble[3] |
Note: The term "soluble" in this context often implies a reactive dissolution where a solvent-TiCl₃ adduct is formed.
Experimental Protocols for Solubility Determination
The accurate determination of the solubility of this compound is challenging due to its reactivity with air and moisture. All manipulations must be carried out under an inert atmosphere (e.g., argon or nitrogen) using appropriate techniques for handling air-sensitive compounds, such as Schlenk lines or gloveboxes.
General Workflow for Solubility Measurement
The following diagram outlines a general experimental workflow for determining the solubility of TiCl₃ in an organic solvent.
Caption: Experimental workflow for determining the solubility of TiCl₃.
Detailed Methodologies
a) Gravimetric Method
The gravimetric method is a classical and straightforward technique for solubility determination.
-
Apparatus: Schlenk flask or a sealed reaction vessel, magnetic stirrer and stir bar, constant temperature bath, inert atmosphere glovebox or Schlenk line, filtration apparatus suitable for inert atmosphere (e.g., a filter cannula or a Schlenk filter stick), pre-weighed collection flask.
-
Procedure:
-
In an inert atmosphere, add an excess of finely ground, dry TiCl₃ to a known mass or volume of the desired organic solvent in a reaction vessel.
-
Seal the vessel and place it in a constant temperature bath. Stir the mixture vigorously for a sufficient time to ensure equilibrium is reached (this may range from several hours to days, and should be determined empirically).
-
Cease stirring and allow the undissolved solid to settle completely.
-
Under inert atmosphere, carefully transfer a known volume or mass of the clear, saturated supernatant to a pre-weighed collection flask using a filter cannula to avoid transferring any solid particles.
-
Evaporate the solvent from the collection flask under vacuum.
-
Once the solvent is completely removed, weigh the collection flask containing the solid TiCl₃ residue.
-
The mass of the dissolved TiCl₃ can be calculated by subtracting the initial mass of the flask. The solubility can then be expressed in terms of g/100 g of solvent or g/100 mL of solvent.
-
b) Spectroscopic Method (UV-Visible Spectroscopy)
This method is suitable for solvents in which TiCl₃ forms a colored solution. It relies on the Beer-Lambert law, which relates absorbance to concentration.
-
Apparatus: UV-Vis spectrophotometer, sealed cuvettes (quartz or glass, depending on the wavelength range), inert atmosphere glovebox or Schlenk line, volumetric flasks, and gas-tight syringes.
-
Procedure:
-
Preparation of Standard Solutions: Prepare a series of standard solutions of TiCl₃ of known concentrations in the solvent of interest. This must be done under an inert atmosphere. The exact concentration of a stock solution can be determined by a primary method such as titration.
-
Generation of a Calibration Curve: Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λ_max). Plot a graph of absorbance versus concentration to generate a calibration curve. The plot should be linear and pass through the origin.
-
Preparation of the Saturated Solution: Prepare a saturated solution of TiCl₃ in the solvent as described in the gravimetric method (steps 1-3).
-
Measurement of the Saturated Solution: Under an inert atmosphere, carefully withdraw a small aliquot of the clear supernatant and dilute it with a known volume of the pure solvent to bring the absorbance within the linear range of the calibration curve.
-
Measure the absorbance of the diluted solution.
-
Calculation of Solubility: Use the absorbance of the diluted solution and the calibration curve to determine the concentration of Ti(III) in the diluted sample. Back-calculate the concentration in the original saturated solution, taking into account the dilution factor.
-
c) Titrimetric Method
Titration can be used to determine the concentration of Ti(III) in a saturated solution. A common method involves redox titration.
-
Apparatus: Burette, flasks, and other standard titration equipment, all adapted for use under an inert atmosphere (e.g., Schlenk-type burette and flasks).
-
Procedure:
-
Prepare a saturated solution of TiCl₃ as described previously.
-
Under an inert atmosphere, transfer a known volume of the clear supernatant to a reaction flask.
-
Titrate the Ti(III) solution with a standardized oxidizing agent, such as a solution of ferric chloride (FeCl₃) or ceric ammonium (B1175870) nitrate. The endpoint can be determined potentiometrically or with a suitable redox indicator that is compatible with the solvent system.
-
The concentration of Ti(III) in the saturated solution can be calculated from the volume and concentration of the titrant used.
-
Factors Influencing Solubility
Several factors can significantly influence the measured solubility of this compound:
-
Polymorphic Form of TiCl₃: this compound exists in several different crystalline forms (α, β, γ, δ), which can exhibit different solubilities.[3] The method of preparation of the TiCl₃ can determine its polymorphic form.
-
Purity of TiCl₃ and Solvent: Impurities in either the this compound or the solvent can affect the solubility. Water is a particularly critical impurity to exclude, as it reacts readily with TiCl₃.
-
Temperature: As with most solid-liquid systems, the solubility of TiCl₃ is temperature-dependent.
-
Formation of Adducts: The in-situ formation of solvent adducts is a key aspect of the dissolution process in coordinating solvents. The stability of these adducts will influence the overall solubility.
Logical Relationships in Solubility Studies
The following diagram illustrates the logical relationships and considerations in studying the solubility of this compound.
Caption: Key factors and steps in TiCl₃ solubility determination.
Conclusion
References
An In-depth Technical Guide to the Molecular Geometry and Bonding in Titanium Trichloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Titanium(III) chloride (TiCl₃), a compound of significant interest in both industrial and academic research, is a key component in the production of polyolefins as a Ziegler-Natta catalyst.[1][2] Its utility is deeply rooted in its unique electronic structure and the varied molecular geometries of its polymorphs. In TiCl₃, each titanium atom possesses a single d-electron, rendering the compound paramagnetic and its solutions typically violet due to d-d electronic transitions.[1] This guide provides a comprehensive overview of the molecular geometry, bonding, and structural chemistry of the different solid-state forms of titanium trichloride (B1173362).
Molecular Geometry and Bonding
In all its known solid forms, the titanium(III) ion in titanium trichloride is in an octahedral coordination sphere, surrounded by six chloride ligands.[1] The nature of the bonding and the overall crystal structure, however, vary significantly among its four polymorphs: α-TiCl₃, β-TiCl₃, γ-TiCl₃, and δ-TiCl₃.[1][3]
The bonding in TiCl₃ involves the interaction between the d-orbitals of the titanium atom and the p-orbitals of the chlorine atoms. The single d-electron on each titanium atom leads to interesting magnetic properties and is central to its catalytic activity.[1]
The Polymorphs of this compound
This compound exists in four distinct crystalline forms, which can be distinguished by their crystallographic and magnetic properties.[1]
-
α-TiCl₃ (Alpha-Titanium Trichloride): This violet, layered polymorph is characterized by a hexagonal close-packed (hcp) arrangement of the chloride anions.[1] Within this structure, the TiCl₆ octahedra share edges, leading to a relatively large distance of 3.60 Å between adjacent titanium cations. This separation is too great to allow for direct metal-metal bonding.[1]
-
β-TiCl₃ (Beta-Titanium Trichloride): The beta form crystallizes as brown needles and has a unique chain-like structure.[1] In this polymorph, the TiCl₆ octahedra share opposite faces, resulting in a significantly shorter Ti-Ti distance of 2.91 Å.[1] This close proximity indicates the presence of strong metal-metal interactions.[1]
-
γ-TiCl₃ (Gamma-Titanium Trichloride): Similar to the alpha form, γ-TiCl₃ is a violet, layered material. The key difference lies in the packing of the chloride anions, which adopt a cubic close-packed (ccp) arrangement.[1] The TiCl₆ octahedra also share edges in this structure, and the shortest distance between titanium cations is 3.60 Å, precluding direct metal-metal bonds.[1]
-
δ-TiCl₃ (Delta-Titanium Trichloride): The delta form is also violet and layered and represents an intermediate structure between the alpha and gamma polymorphs. It arises from disorder in the stacking sequence of the chloride layers.[1]
Quantitative Data
The structural parameters of the different polymorphs of this compound are summarized in the table below. This data is essential for comparative analysis and for understanding the structure-property relationships in these materials.
| Polymorph | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | Ti-Ti Distance (Å) |
| α-TiCl₃ | Trigonal | R-3 | 6.11 | 6.11 | 18.91 | 90 | 90 | 120 | 3.60[1] |
| β-TiCl₃ | Hexagonal | P6₃/mcm | 6.27 | 6.27 | 5.82 | 90 | 90 | 120 | 2.91[1] |
| γ-TiCl₃ | Trigonal | P3₁12 | 6.122 | 6.122 | 19.635 | 90 | 90 | 120 | 3.60[1] |
| δ-TiCl₃ | - | - | - | - | - | - | - | - | - |
Experimental Protocols
The synthesis and characterization of this compound and its polymorphs require careful handling due to their air- and moisture-sensitive nature. All manipulations should be performed under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk line or glovebox techniques.
Synthesis of TiCl₃ Polymorphs
1. Synthesis of α-TiCl₃: Alpha-titanium trichloride is typically produced by the high-temperature reduction of titanium tetrachloride (TiCl₄) with hydrogen or a metal like aluminum.[1][3]
-
Method: Titanium tetrachloride vapor is passed through a tube furnace heated to approximately 400°C along with a stream of hydrogen gas.[3] The resulting solid product is collected in a cooler part of the apparatus.
-
2 TiCl₄(g) + H₂(g) → 2 TiCl₃(s) + 2 HCl(g)
-
-
Alternatively, reduction with aluminum at around 250°C also yields α-TiCl₃, often as a mixture with aluminum trichloride (AlCl₃).[3]
2. Synthesis of β-TiCl₃: The beta polymorph is generally obtained through the low-temperature reduction of TiCl₄.
-
Method: A solution of titanium tetrachloride in an inert solvent is cooled, and a reducing agent, such as an organoaluminum compound (e.g., triethylaluminium), is added. The reaction is typically carried out at temperatures between 0 and 100°C.[3] The resulting brown, needle-like crystals of β-TiCl₃ are then isolated.
3. Synthesis of γ-TiCl₃ and δ-TiCl₃: These polymorphs are often prepared from other forms of TiCl₃.
-
γ-TiCl₃: This form can be synthesized by heating a mixture of titanium tetrachloride and metallic titanium in a molten salt medium, such as calcium chloride (CaCl₂), followed by treatment with HCl gas.[4]
-
δ-TiCl₃: The delta form is typically produced by grinding either α-TiCl₃ or γ-TiCl₃, which introduces stacking faults into the crystal lattice.[3]
Characterization by X-ray Diffraction (XRD)
Powder X-ray diffraction is the primary technique for identifying the different polymorphs of TiCl₃ and determining their crystal structures.
-
Sample Preparation: Due to the pyrophoric and hygroscopic nature of TiCl₃, samples must be prepared in an inert atmosphere. The finely ground powder is typically loaded into a specialized air-sensitive sample holder, which is then sealed with an X-ray transparent window (e.g., Kapton film) inside a glovebox.
-
Data Collection:
-
Instrument: A powder diffractometer equipped with a copper (Cu Kα, λ = 1.5418 Å) or other suitable X-ray source.
-
Scan Range: A typical 2θ range for data collection is 10-80°.
-
Step Size and Scan Speed: To obtain high-quality data for structural analysis, a small step size (e.g., 0.02°) and a slow scan speed are recommended.
-
-
Data Analysis (Rietveld Refinement):
-
Phase Identification: The initial identification of the polymorph(s) present is done by comparing the experimental diffraction pattern to reference patterns from crystallographic databases.
-
Rietveld Refinement: This powerful technique is used to refine the crystal structure model by fitting a calculated diffraction pattern to the experimental data. The refinement process involves adjusting various parameters, including:
-
Lattice parameters
-
Atomic positions
-
Site occupancy factors
-
Thermal parameters (atomic displacement parameters)
-
Peak profile parameters (to model the shape of the diffraction peaks)
-
Background parameters
-
-
Software: Several software packages are available for performing Rietveld refinement, such as GSAS-II, FullProf, and TOPAS. The process is iterative, and the quality of the final fit is assessed using various statistical indicators (e.g., Rwp, GOF).
-
Visualizations
The following diagrams illustrate the crystal structures of the α, β, and γ polymorphs of this compound and the synthetic relationships between the different forms.
References
Thermochemical data for titanium trichloride
An In-Depth Technical Guide to the
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the thermochemical data for titanium trichloride (B1173362) (TiCl₃). It is intended to be a valuable resource for researchers, scientists, and professionals in drug development and other fields where a thorough understanding of the thermodynamic properties of this compound is essential. This document presents key quantitative data in a structured format, details the experimental protocols for their determination, and visualizes the relationships between these properties.
Titanium trichloride is a compound that exists in several crystalline forms, most notably the alpha (α), beta (β), and gamma (γ) polymorphs.[1][2][3] These different phases exhibit distinct thermochemical properties. The following tables summarize the key quantitative data available for this compound.
Table 1: Standard Enthalpy of Formation, Standard Molar Entropy, and Gibbs Free Energy of Formation for this compound (Solid and Gas Phases) at 298.15 K
| Property | Value | State | Reference(s) |
| Standard Enthalpy of Formation (ΔfH°) | -721.74 kJ/mol | Solid | [4] |
| -172.4 ± 0.8 kcal/mol (-721.3 ± 3.3 kJ/mol) | Solid (c) | [5] | |
| -539.32 kJ/mol | Gas | [4] | |
| Standard Molar Entropy (S°) | 139.74 J·K⁻¹·mol⁻¹ | Solid | [4] |
| Gibbs Free Energy of Formation (ΔfG°) | Calculated from ΔfH° and S° | Solid |
Note: The Gibbs free energy of formation can be calculated using the formula ΔG° = ΔH° - TΔS°, where ΔS° is the entropy change of the formation reaction.
Table 2: Heat Capacity of Solid this compound (Shomate Equation Parameters)
The heat capacity (Cp) of solid TiCl₃ in the temperature range of 298 to 1500 K can be calculated using the Shomate equation: Cp° = A + Bt + Ct² + D*t³ + E/t² where t = Temperature (K) / 1000.
| Parameter | Value | Reference |
| A | 92.96848 | [6] |
| B | 18.80574 | [6] |
| C | -6.993012 | [6] |
| D | 2.024547 | [6] |
| E | -0.076285 | [6] |
| F | -750.4966 | [6] |
| G | 246.5012 | [6] |
| H | -721.7400 | [6] |
These parameters are used in the equations for calculating heat capacity, enthalpy, and entropy as provided by the NIST-JANAF thermochemical tables.[6]
Table 3: Thermochemical Data for Different Polymorphs of this compound
| Polymorph | Property | Value/Observation | Method | Reference(s) |
| α-TiCl₃ | Stability | Less stable than β-phase | Molecular Dynamics | [1][7] |
| β-TiCl₃ | Stability | Most stable phase | Molecular Dynamics | [1][7] |
| γ-TiCl₃ | Stability | Least stable phase | Molecular Dynamics | [1][7] |
| All phases | Gibbs Free Energy | Negative values from 50-2000 K, indicating spontaneous reactions | Molecular Dynamics | [1][7] |
Experimental Protocols
A precise understanding of the experimental methodologies used to determine thermochemical data is crucial for data validation and replication. The following sections detail the protocols for the synthesis and purification of TiCl₃, as well as the determination of its key thermochemical properties.
Synthesis and Purification of this compound
Accurate thermochemical measurements require a pure sample. This compound can be synthesized and purified through several methods.
Method 1: Reduction of Titanium Tetrachloride (TiCl₄) with Hydrogen
This method involves the gas-phase reduction of TiCl₄.
-
Apparatus: A reaction furnace with a heated inner tube and a cooled outer wall.
-
Procedure:
-
A stream of hydrogen gas is saturated with titanium tetrachloride vapor.
-
This gas mixture is passed through the annular space between the heated inner tube and the cooled outer wall of the reaction furnace.
-
The reduction reaction (2TiCl₄ + H₂ → 2TiCl₃ + 2HCl) occurs at the hot surface.[2]
-
The resulting solid this compound collects on the cold surface.
-
Method 2: Distillation of Commercial TiCl₃-AlCl₃ Mixtures
Commercially available TiCl₃ is often a mixture with aluminum trichloride (AlCl₃). Pure TiCl₃ can be obtained by distillation.[8]
-
Apparatus: A distillation tube made of stainless steel with a series of collectors, placed in a furnace.
-
Procedure:
-
The TiCl₃-AlCl₃ mixture is placed in the distillation tube.[8]
-
The tube is heated to 700°C under an argon atmosphere.[8]
-
Due to the difference in vapor pressures, TiCl₃ and AlCl₃ are separated. TiCl₃ condenses in a temperature range of 270 to 430°C.[8]
-
The condensed, purified TiCl₃ is collected from the collectors in an inert atmosphere glove box to prevent reaction with air and moisture.[8]
-
Determination of Enthalpy of Formation (ΔfH°)
The standard enthalpy of formation of TiCl₃ is determined using reaction calorimetry.
Method: Reaction Calorimetry via Chlorination
This method involves measuring the heat of reaction of the chlorination of a titanium subchloride.
-
Apparatus: A nickel-bomb calorimeter.
-
Procedure:
-
A known mass of purified titanium dichloride (TiCl₂) or this compound is placed in the bomb calorimeter.
-
The bomb is filled with chlorine gas.
-
The chlorination reaction is initiated, and the temperature change of the calorimeter is measured precisely.
-
The heat of chlorination is calculated from the temperature change and the heat capacity of the calorimeter.
-
The enthalpy of formation of TiCl₃ can be determined relative to the known heat of formation of TiCl₄.[5] For the reaction TiCl₃(c) + ½Cl₂(g) → TiCl₄(l), the enthalpy change was measured as -19.89 ± 0.32 kcal/mole at 25°C.[5]
-
Determination of Standard Molar Entropy (S°)
The standard molar entropy of a substance is determined by measuring its heat capacity as a function of temperature from near absolute zero.
Method: Low-Temperature Adiabatic Calorimetry
This is the most accurate method for determining the absolute entropy of a pure crystalline substance.
-
Apparatus: A low-temperature adiabatic calorimeter.
-
Procedure:
-
A pure, crystalline sample of this compound is placed in the calorimeter.
-
The sample is cooled to a temperature as close to 0 K as possible.
-
The heat capacity (Cp) of the sample is measured at small, incremental temperature steps up to and beyond the standard temperature of 298.15 K. This is achieved by introducing a known amount of electrical energy and measuring the resulting temperature increase.
-
The standard molar entropy at 298.15 K is then calculated by integrating the heat capacity data using the following equation, accounting for any phase transitions: S°(298.15 K) = ∫₀²⁹⁸.¹⁵ (Cp/T) dT
-
Determination of Gibbs Free Energy of Formation (ΔfG°)
The Gibbs free energy of formation can be determined through various methods, including direct calculation from enthalpy and entropy data, or from equilibrium measurements.
Method 1: Calculation from Enthalpy and Entropy
Once the standard enthalpy of formation (ΔfH°) and the standard molar entropies (S°) of the elements and the compound are known, the standard Gibbs free energy of formation can be calculated using the Gibbs-Helmholtz equation: ΔfG° = ΔfH° - TΔfS° where ΔfS° is the standard entropy of formation.
Method 2: Equilibrium Constant Measurement
The Gibbs free energy change for a reaction is related to its equilibrium constant (K) by the equation: ΔrG° = -RT ln(K)
-
Procedure:
-
A reversible reaction involving TiCl₃ is identified, for example, a disproportionation or a reaction with a known substance.[9]
-
The reaction is allowed to reach equilibrium at a specific temperature.
-
The concentrations or partial pressures of the reactants and products at equilibrium are measured.
-
The equilibrium constant (K) is calculated from these measurements.
-
The standard Gibbs free energy of reaction (ΔrG°) is then calculated. From this, and the known standard Gibbs free energies of formation of the other species in the reaction, the standard Gibbs free energy of formation of TiCl₃ can be determined. One such equilibrium studied is between titanium ions and titanium metal in a fluoride-chloride molten salt.[9]
-
Visualizations
The following diagrams illustrate the logical flow and relationships in the determination of thermochemical data for this compound.
Caption: Workflow for the experimental determination of thermochemical data for TiCl₃.
References
- 1. matec-conferences.org [matec-conferences.org]
- 2. Titanium(III) chloride - Wikipedia [en.wikipedia.org]
- 3. A quantum mechanical study of TiCl3 alpha, beta and gamma crystal phases: geometry, electronic structure and magnetism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Titanium(III)_chloride [chemeurope.com]
- 5. nistdigitalarchives.contentdm.oclc.org [nistdigitalarchives.contentdm.oclc.org]
- 6. This compound [webbook.nist.gov]
- 7. researchgate.net [researchgate.net]
- 8. d-nb.info [d-nb.info]
- 9. researchgate.net [researchgate.net]
The Cornerstone of Polyolefin Production: A Technical Guide to Titanium Trichloride in Catalysis
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide delves into the fundamental principles of titanium trichloride (B1173362) (TiCl₃) as a catalyst, a cornerstone in the production of polyolefins and a versatile reagent in organic synthesis. From the intricacies of its various crystalline forms to the nuances of active site formation and polymerization mechanisms, this document provides a comprehensive overview for professionals in chemical research and development.
Introduction to Titanium Trichloride in Catalysis
This compound is a highly reactive, paramagnetic inorganic compound that exists in several crystalline forms, or polymorphs.[1] It is most renowned as a critical component of Ziegler-Natta catalysts, which revolutionized the polymer industry by enabling the stereospecific polymerization of α-olefins like propylene (B89431) and ethylene (B1197577) under mild conditions.[2][3][4] This catalytic system, typically a combination of TiCl₃ and an organoaluminum compound, allows for the production of polymers with high linearity, controlled molecular weight, and specific stereochemistry (isotactic, syndiotactic, or atactic).[5][6]
The catalytic activity and stereospecificity of TiCl₃ are profoundly influenced by its crystalline structure. Four primary polymorphs are recognized: α, β, γ, and δ.[1]
-
α-TiCl₃: Possesses a hexagonal close-packed layered structure.[1]
-
β-TiCl₃: Has a brown, needle-like structure consisting of linear chains of TiCl₆ octahedra.[4]
-
γ-TiCl₃: Features a cubic close-packed layered structure.[1]
-
δ-TiCl₃: Represents a disordered intermediate between the α and γ forms.[1]
The violet forms (α, γ, and δ) are generally more effective for producing isotactic polypropylene (B1209903) due to the specific arrangement of titanium and chlorine atoms on the crystal surfaces, which dictates the stereochemistry of the growing polymer chain.[7]
The Ziegler-Natta Catalyst System: Core Principles
The magic of TiCl₃ in olefin polymerization is unlocked when it is combined with a cocatalyst, most commonly an organoaluminum compound such as triethylaluminum (B1256330) (Al(C₂H₅)₃ or TEA) or diethylaluminum chloride (Al(C₂H₅)₂Cl or DEAC).[2][6] The cocatalyst serves several crucial functions:
-
Alkylation: It alkylates the titanium atoms on the crystal surface, creating the active titanium-carbon bond where polymerization occurs.[6]
-
Reduction: It can reduce any residual TiCl₄ to TiCl₃.
-
Scavenging: It reacts with impurities (like water and oxygen) in the reaction medium that would otherwise deactivate the catalyst.
Active Site Formation
The catalytic activity of the Ziegler-Natta system originates at the surface of the TiCl₃ crystal. The process of active site formation is a complex interplay between the TiCl₃ solid and the organoaluminum cocatalyst. The generally accepted model involves the following steps:
-
Coordination: The organoaluminum compound coordinates to the TiCl₃ surface, typically at a chlorine atom adjacent to a titanium atom with a vacant coordination site.
-
Alkylation: An alkyl group from the aluminum compound is transferred to the titanium atom, displacing a chlorine atom. This results in the formation of a titanium-carbon bond, which is the initiation point for polymer chain growth.
-
Vacancy: The resulting complex features a coordinatively unsaturated titanium atom, which is essential for the subsequent steps of polymerization.
References
- 1. m.youtube.com [m.youtube.com]
- 2. byjus.com [byjus.com]
- 3. Ziegler-Natta Catalyst - GeeksforGeeks [geeksforgeeks.org]
- 4. studylib.net [studylib.net]
- 5. 31.2 Stereochemistry of Polymerization: ZieglerâNatta Catalysts - Organic Chemistry | OpenStax [openstax.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols: Titanium Trichloride as a Catalyst in Ziegler-Natta Polymerization
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ziegler-Natta catalysts have revolutionized the field of polymer chemistry, enabling the synthesis of stereoregular polymers with controlled microstructures. Among the various catalyst systems, those based on titanium trichloride (B1173362) (TiCl3) have historically been and continue to be of significant industrial and academic importance, particularly for the polymerization of α-olefins such as propylene (B89431). This document provides detailed application notes and experimental protocols for the use of titanium trichloride as a catalyst in Ziegler-Natta polymerization, aimed at researchers and scientists in both academic and industrial settings.
This compound exists in several crystalline forms (α, β, γ, δ), each exhibiting different catalytic activities and stereospecificities.[1] The violet forms (α, γ, and δ) are generally preferred for producing highly isotactic polypropylene (B1209903) due to their layered crystal structures, which facilitate stereochemical control during polymerization.[1] The brown β-form, with its fibrous structure, typically yields polymers with lower isotacticity.[1] The choice of TiCl3 allotrope, in combination with an organoaluminum cocatalyst, typically triethylaluminum (B1256330) (Al(C₂H₅)₃ or TEA), is crucial for tailoring the properties of the resulting polymer.[2]
Data Presentation
The performance of a Ziegler-Natta catalyst system is highly dependent on the polymerization conditions. The following tables summarize key quantitative data on the influence of various parameters on catalyst activity, polymer yield, and the properties of the resulting polypropylene.
Table 1: Effect of TiCl₃ Crystalline Form on Propylene Polymerization
| TiCl₃ Form | Color | Crystal Structure | Typical Activity (kg PP / g Ti·h) | Isotacticity Index (%) | Reference |
| α-TiCl₃ | Violet | Layered Hexagonal | Moderate to High | > 90 | [1] |
| β-TiCl₃ | Brown | Fibrous | High | < 85 | [1] |
| γ-TiCl₃ | Violet | Layered Cubic | High | > 90 | [1] |
| δ-TiCl₃ | Violet | Disordered Layered | Very High | > 95 | [3] |
Table 2: Influence of Al/Ti Molar Ratio on Catalyst Performance
| Catalyst System | Al/Ti Molar Ratio | Catalyst Activity (g PP / g cat·h) | Isotacticity (%) | Reference |
| δ-TiCl₃ / TEA | 100 | 4500 | 95.2 | [4] |
| δ-TiCl₃ / TEA | 200 | 7800 | 96.5 | [4] |
| δ-TiCl₃ / TEA | 300 | 9500 | 97.1 | [4] |
| δ-TiCl₃ / TEA | 400 | 9200 | 96.8 | [4] |
Table 3: Effect of Polymerization Temperature on Catalyst Activity
| Catalyst System | Temperature (°C) | Polymerization Rate (kg PP / g cat·h) | Reference |
| TiCl₃ / AlEt₃ | 30 | ~5 | [5] |
| TiCl₃ / AlEt₃ | 50 | ~15 | [5] |
| TiCl₃ / AlEt₃ | 70 | ~25 | [5] |
Experimental Protocols
Protocol 1: Preparation of δ-Titanium Trichloride Catalyst
This protocol describes a common method for preparing the highly active δ-form of TiCl₃ by chemical reduction of titanium tetrachloride (TiCl₄).
Materials:
-
Titanium tetrachloride (TiCl₄)
-
Triethylaluminum (Al(C₂H₅)₃)
-
Anhydrous heptane (B126788) or other inert hydrocarbon solvent
-
Di-n-butyl ether (optional, as an electron donor)
-
Schlenk line apparatus
-
Glass reactor with mechanical stirrer, condenser, and dropping funnel
Procedure:
-
Under an inert nitrogen atmosphere, charge the glass reactor with anhydrous heptane and cool to 0°C in an ice bath.
-
Slowly add a solution of TiCl₄ in heptane to the reactor with vigorous stirring.
-
Prepare a solution of Al(C₂H₅)₃ in heptane in a dropping funnel.
-
Add the Al(C₂H₅)₃ solution dropwise to the stirred TiCl₄ solution at 0°C over a period of 1-2 hours. A brown precipitate of β-TiCl₃ will form.
-
After the addition is complete, slowly warm the reaction mixture to 65°C and maintain this temperature for 1 hour. During this step, the brown β-TiCl₃ will transform into the violet δ-form.
-
(Optional) If an electron donor is used, it can be added to the TiCl₄ solution before the reduction or to the final catalyst slurry.
-
Stop the stirring and allow the solid catalyst to settle.
-
Decant the supernatant liquid and wash the solid catalyst multiple times with fresh anhydrous heptane to remove soluble byproducts.
-
The resulting violet solid is the δ-TiCl₃ catalyst, which can be stored as a slurry in heptane under an inert atmosphere.
Protocol 2: Ziegler-Natta Polymerization of Propylene
This protocol outlines a typical laboratory-scale slurry polymerization of propylene using a pre-prepared TiCl₃ catalyst and a TEA cocatalyst.
Materials:
-
This compound (TiCl₃) catalyst slurry in heptane
-
Triethylaluminum (Al(C₂H₅)₃) solution in heptane
-
Anhydrous heptane
-
Polymerization-grade propylene gas
-
Pressurized polymerization reactor equipped with a mechanical stirrer, temperature control system, and monomer feed line
-
Methanol (B129727) (for quenching)
-
Hydrochloric acid solution (for de-ashing)
-
Acetone
Procedure:
-
Thoroughly dry and purge the polymerization reactor with nitrogen.
-
Under a nitrogen atmosphere, introduce a specific volume of anhydrous heptane into the reactor.
-
Add the desired amount of Al(C₂H₅)₃ solution (cocatalyst) to the reactor and stir.
-
Inject a specific amount of the TiCl₃ catalyst slurry into the reactor. The Al/Ti molar ratio is a critical parameter and should be carefully controlled (see Table 2).
-
Heat the reactor to the desired polymerization temperature (e.g., 70°C).
-
Pressurize the reactor with propylene gas to the desired pressure (e.g., 7 bar). Maintain a constant pressure by continuously feeding propylene as it is consumed.
-
Allow the polymerization to proceed for the desired reaction time (e.g., 1-2 hours).
-
Terminate the polymerization by venting the unreacted propylene and adding methanol to the reactor to quench the catalyst.
-
The polymer will precipitate as a white solid. Collect the polymer by filtration.
-
To remove catalyst residues, wash the polymer with a dilute hydrochloric acid solution, followed by water, and then acetone.
-
Dry the resulting polypropylene powder in a vacuum oven at 60-80°C to a constant weight.
Visualizations
Ziegler-Natta Polymerization Mechanism (Cossee-Arlman)
The widely accepted mechanism for Ziegler-Natta polymerization is the Cossee-Arlman mechanism.[1] It involves the coordination of the olefin monomer to a vacant site on the titanium active center, followed by migratory insertion of the monomer into the titanium-alkyl bond, thus propagating the polymer chain.
Caption: The Cossee-Arlman mechanism for Ziegler-Natta polymerization.
Experimental Workflow for Propylene Polymerization
The following diagram illustrates the typical workflow for a laboratory-scale Ziegler-Natta polymerization of propylene.
Caption: A typical experimental workflow for Ziegler-Natta polymerization.
Relationship between Catalyst Properties and Polymer Properties
The physical and chemical properties of the TiCl₃ catalyst directly influence the final properties of the polypropylene. This diagram illustrates some of these key relationships.
References
Application Notes and Protocols: The Role of TiCl₃ in Stereospecific Polymerization of Propylene
For Researchers, Scientists, and Drug Development Professionals
Introduction
The stereospecific polymerization of propylene (B89431), pioneered by Karl Ziegler and Giulio Natta, represents a cornerstone of modern polymer chemistry. The development of Ziegler-Natta catalysts enabled the synthesis of polypropylene (B1209903) with controlled stereochemistry, leading to materials with predictable and highly desirable properties.[1] At the heart of this technology is the heterogeneous catalyst system, where titanium trichloride (B1173362) (TiCl₃) plays a pivotal role in dictating the stereoregularity of the polymer chain.
The spatial arrangement of the methyl groups along the polypropylene backbone, known as tacticity, governs the material's macroscopic properties.[1]
-
Isotactic Polypropylene (iPP): All methyl groups are on the same side of the polymer chain. This regularity allows the chains to pack into a crystalline lattice, resulting in a high-melting, high-tensile strength material.[1]
-
Syndiotactic Polypropylene (sPP): Methyl groups alternate regularly on opposite sides of the chain. This also imparts crystallinity.[1]
-
Atactic Polypropylene (aPP): Methyl groups are randomly arranged, leading to an amorphous, soft, and tacky material.[1]
This document provides a detailed overview of the role of TiCl₃, experimental protocols for catalyst preparation and polymerization, and methods for polymer characterization.
The Role of TiCl₃ in Stereocontrol
The key to stereocontrol in Ziegler-Natta catalysis lies in the crystalline structure of the solid catalyst component, typically α-TiCl₃. The polymerization occurs at active sites on the surface of the TiCl₃ crystals. The generally accepted Cossee-Arlman mechanism proposes that the propylene monomer coordinates to a vacant orbital on a titanium atom at the active center.[1] The stereochemistry of the catalyst surface, particularly the arrangement of chlorine atoms around the titanium center, sterically hinders the approaching propylene monomer, forcing it to adopt a specific orientation before insertion into the growing polymer chain. This repeated, ordered insertion leads to the formation of highly isotactic polypropylene.
The catalyst system is a complex of two components: the transition metal halide (TiCl₃ or TiCl₄, which is reduced to TiCl₃ in situ) and an organoaluminum co-catalyst, such as triethylaluminum (B1256330) (Al(C₂H₅)₃ or TEA) or diethylaluminum chloride (Al(C₂H₅)₂Cl or DEAC).[1][2] The co-catalyst alkylates the titanium atom, creating the active Ti-C bond where polymerization occurs, and removes impurities from the reaction medium.
The oxidation state of titanium is crucial, with Ti³⁺ species being widely considered the active sites for propylene polymerization.[3][4] The use of supports, most commonly magnesium chloride (MgCl₂), dramatically increases the catalyst's activity by dispersing the titanium species and creating more active sites.[5] Additionally, Lewis bases, known as internal or external donors, are often incorporated to deactivate non-stereospecific active sites, thereby increasing the isotacticity of the resulting polymer.[5][6]
Data Presentation
The performance of TiCl₃-based catalysts is influenced by numerous factors, including temperature, pressure, co-catalyst type, and the presence of donors. The following tables summarize quantitative data from various studies.
Table 1: Effect of Polymerization Temperature on Catalyst Activity and Polymer Properties
| Catalyst System | Temperature (°C) | Activity (kg PP/g Cat·h) | Isotacticity Index (%) | Reference(s) |
| TiCl₃-AlEt₃ | 30 | ~5-35 g/g·h·atm | - | [1] |
| TiCl₃-AlEt₃ | 50 | - | - | [1] |
| TiCl₃-AlEt₃ | 70 | - | - | [1] |
| MgCl₂/TiCl₄ | 60-70 | Peak Activity | - | [1] |
| MgCl₂/TiCl₄ | >70 | Decreasing Activity | - | [1] |
| MgCl₂/TiCl₄/Donor | 70 | - | >93 | [5] |
| MgCl₂/TiCl₄/Donor | 95 | 65 | - | [7] |
Note: Activity values can vary significantly based on specific catalyst preparation, pressure, and other conditions.
Table 2: Effect of Co-catalyst and Al/Ti Molar Ratio on Polymerization
| Catalyst System | Co-catalyst | Al/Ti Molar Ratio | Activity | Isotacticity Index (%) | Reference(s) |
| TiCl₃ | AlEt₃ | 0.4 - 3.0 | Variable | - | [1] |
| MgCl₂/TiCl₄/ID | AlEt₃ | 300 | Highest | - | [7] |
| MgCl₂/TiCl₄/ID | AlEt₃ | >300 | Relatively Constant | - | [7] |
| MgCl₂/EB/TiCl₄ | AlEt₃ | 50 | - | Decreases with ratio | [4] |
| MgCl₂/EB/TiCl₄ | AlEt₃ | 230 | Severe Reduction | Decreases with ratio | [4] |
ID: Internal Donor; EB: Ethylbenzoate
Experimental Protocols
Protocol for Preparation of Active α-TiCl₃ Catalyst
This protocol is based on the reduction of titanium tetrachloride (TiCl₄) with an organoaluminum compound. This method produces the violet α-crystalline form of TiCl₃, which is highly stereospecific.
Materials:
-
Titanium tetrachloride (TiCl₄)
-
Toluene (B28343) (anhydrous)
-
Dibutyl ether (DBE)
-
Triethylaluminum (TEA)
-
Iso-octane (anhydrous)
-
Nitrogen gas (high purity)
-
Schlenk line and glassware
Procedure: [8]
-
Under a nitrogen atmosphere, dissolve 200 mmol of TiCl₄ in 200 mL of anhydrous toluene in a Schlenk flask equipped with a magnetic stirrer.
-
Add 134 mmol of dibutyl ether to the stirred solution.
-
Warm the mixture to 80°C.
-
In a separate Schlenk flask, prepare a complex by adding 33.4 mmol of TEA to 33.4 mmol of dibutyl ether in an appropriate volume of iso-octane.
-
Add the TEA-DBE complex to the TiCl₄ solution dropwise over a period of 20 minutes while maintaining the temperature at 80°C.
-
Continue stirring the reaction mixture for an additional 20 minutes at 80°C.
-
Cool the mixture to 25°C. The solid TiCl₃ product will precipitate.
-
Allow the solid to settle, and then carefully remove the supernatant liquid via cannula.
-
Wash the solid product multiple times with anhydrous iso-octane or heptane (B126788) until the wash liquid is colorless and free of chlorides.
-
Dry the resulting violet TiCl₃ powder under vacuum. The catalyst should be stored and handled under an inert atmosphere.
Protocol for Stereospecific Polymerization of Propylene
This protocol describes a slurry polymerization of propylene in a laboratory-scale autoclave.
Materials:
-
Prepared TiCl₃ catalyst
-
Diethylaluminum chloride (DEAC) or Triethylaluminum (TEA)
-
Anhydrous heptane or iso-octane
-
Propylene gas (polymerization grade)
-
Hydrogen gas (for molecular weight control, optional)
-
Pressurized polymerization reactor (autoclave) equipped with a stirrer, temperature control, and gas inlets.
Procedure: [1]
-
Thoroughly dry and purge a 2 L polymerization reactor with high-purity nitrogen.
-
Introduce 500 mL of anhydrous heptane into the reactor.
-
Saturate the solvent with propylene gas by purging it through the liquid for 15-30 minutes at the desired reaction temperature (e.g., 50-70°C).
-
Under a nitrogen counter-flow, add the co-catalyst (e.g., 5.0 mM DEAC) to the reactor.
-
Weigh the desired amount of TiCl₃ catalyst (e.g., 0.02-0.03 mM) in a glovebox and suspend it in a small amount of anhydrous heptane.
-
Inject the catalyst slurry into the reactor to initiate the polymerization.
-
Immediately start continuous feeding of propylene gas to maintain a constant pressure (e.g., 7 kg/cm ² or 0.133 bar, depending on the scale and desired rate).[5] If used, introduce a specific partial pressure of hydrogen.
-
Maintain constant temperature and stirring for the desired reaction time (e.g., 1-2 hours).
-
Terminate the polymerization by stopping the monomer supply and injecting an excess of methanol to deactivate the catalyst.
-
Vent the reactor and collect the polymer slurry.
-
Wash the resulting polypropylene powder thoroughly with n-hexane or another suitable solvent to remove catalyst residues and atactic polymer.
-
Dry the isotactic polypropylene product in a vacuum oven at 60-80°C to a constant weight.
Protocol for Characterization of Polypropylene Isotacticity by ¹³C NMR
Isotacticity is quantified by analyzing the stereochemical sequence of the methyl groups in the polymer chain using ¹³C NMR spectroscopy. The percentage of meso pentads (mmmm) is a common measure of isotacticity.
-
Sample Preparation: Dissolve approximately 200 mg of the polypropylene sample in 2 mL of a suitable deuterated solvent (e.g., 1,1,2,2-tetrachloroethane-d₂ or p-xylene) in an NMR tube.
-
Add a relaxation agent, such as chromium(III) acetylacetonate (B107027) (Cr(acac)₃) at a concentration of ~0.025 M, to shorten the long relaxation times of the carbon nuclei and reduce acquisition time.[10]
-
Heat the sample (typically to 120-135°C) inside the NMR spectrometer to ensure the polymer is fully dissolved and viscosity is reduced.[10][11]
-
Data Acquisition: Acquire the ¹³C NMR spectrum using a high-field NMR spectrometer. Use a pulse sequence with proton decoupling. For quantitative results, ensure a sufficient relaxation delay between scans.
-
Data Analysis: Integrate the signals in the methyl region of the spectrum (approx. 19-22 ppm). The chemical shifts of the methyl carbons are sensitive to the stereochemistry of the surrounding monomer units up to the pentad level.
-
Calculate the isotacticity index (I.I.) or the mole fraction of the meso pentad (%mmmm) by comparing the integral of the mmmm peak with the total integral of the methyl region. Highly isotactic polypropylene will show a dominant peak for the mmmm pentad.[12]
Protocol for Characterization of Molecular Weight by GPC
Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), separates polymer molecules based on their size in solution to determine the molecular weight distribution (MWD), number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn).
-
Sample Preparation: Accurately weigh ~40-50 mg of the polypropylene sample into a vial.[13]
-
Add a precise volume (e.g., 80 mL) of a suitable high-temperature solvent, such as 1,2,4-trichlorobenzene (B33124) (TCB), containing an antioxidant (e.g., 300 ppm BHT).[14]
-
Dissolve the polymer by heating the vial at high temperature (e.g., 160°C) with stirring for approximately 60 minutes.[13][14]
-
Instrumentation Setup: Use a high-temperature GPC system equipped with a column set suitable for polyolefins and a detector (typically a differential refractive index detector). The system (columns, injector, and detector) should be maintained at a high temperature (e.g., 150°C) to keep the polymer in solution.[14]
-
Calibration: Calibrate the GPC system using a set of narrow molecular weight polystyrene or polyethylene (B3416737) standards.
-
Analysis: Inject the hot, filtered polymer solution into the GPC system.
-
Data Processing: Use the calibration curve to convert the retention time data into a molecular weight distribution curve and calculate Mn, Mw, and PDI.
Visualizations
// Node Colors prep [fillcolor="#F1F3F4", fontcolor="#202124", label="Catalyst Preparation"]; react_setup [fillcolor="#F1F3F4", fontcolor="#202124", label="Reactor Setup"]; poly [fillcolor="#EA4335", fontcolor="#FFFFFF", label="Polymerization"]; workup [fillcolor="#FBBC05", fontcolor="#202124", label="Polymer Workup"]; charac [fillcolor="#4285F4", fontcolor="#FFFFFF", label="Characterization"];
// Sub-nodes sub_prep [shape=none, margin=0, label=<
- Reduce TiCl₄ with AlEt₃/DBE
- Wash and Dry α-TiCl₃
];
sub_setup [shape=none, margin=0, label=<
- Dry and Purge Reactor
- Add Solvent (Heptane)
- Add Co-catalyst (DEAC)
];
sub_poly [shape=none, margin=0, label=<
- Inject TiCl₃ Catalyst
- Feed Propylene Gas
- Control T & P
];
sub_workup [shape=none, margin=0, label=<
- Quench with Methanol
- Wash Polymer
- Dry Final Product (iPP)
];
sub_charac [shape=none, margin=0, label=<
- Isotacticity (¹³C NMR)
- Molecular Weight (GPC)
];
// Edges prep -> sub_prep [style=invis]; react_setup -> sub_setup [style=invis]; poly -> sub_poly [style=invis]; workup -> sub_workup [style=invis]; charac -> sub_charac [style=invis];
prep -> react_setup [color="#5F6368"]; react_setup -> poly [color="#5F6368"]; poly -> workup [color="#5F6368"]; workup -> charac [color="#5F6368"]; } end_dot Figure 1: General experimental workflow for TiCl₃-catalyzed propylene polymerization.
// Nodes active_site [fillcolor="#F1F3F4", fontcolor="#202124", label="Active Center\n(Alkyated Ti³⁺ with Vacancy)"]; coordination [fillcolor="#FBBC05", fontcolor="#202124", label="π-Complex Formation\n(Propylene Coordination)"]; insertion [fillcolor="#34A853", fontcolor="#FFFFFF", label="Migratory Insertion\n(Chain Growth)"]; new_site [fillcolor="#F1F3F4", fontcolor="#202124", label="New Active Center\n(Vacancy Regenerated)"];
// Edges active_site -> coordination [label="Propylene\nMonomer", color="#EA4335"]; coordination -> insertion [label="C=C bond inserts\ninto Ti-C bond"]; insertion -> new_site [label="Polymer chain\nis one unit longer"]; new_site -> coordination [label="Next Propylene\nMonomer", style=dashed, color="#4285F4"];
// Invisible nodes for alignment {rank=same; active_site;} {rank=same; coordination;} {rank=same; insertion;} {rank=same; new_site;} } end_dot Figure 2: Simplified catalytic cycle for stereospecific propylene polymerization.
References
- 1. researchgate.net [researchgate.net]
- 2. pslc.ws [pslc.ws]
- 3. A Study of Ziegler–Natta Propylene Polymerization Catalysts by Spectroscopic Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. cpsm.kpi.ua [cpsm.kpi.ua]
- 6. researchgate.net [researchgate.net]
- 7. 2024.sci-hub.se [2024.sci-hub.se]
- 8. US4192774A - Preparation of an active TiCl3 catalyst - Google Patents [patents.google.com]
- 9. Rapid and quantitative 1D 13C NMR analysis of polypropylene tacticity with relaxation agent and proton polarization transfer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. cpsm.kpi.ua [cpsm.kpi.ua]
- 12. researchgate.net [researchgate.net]
- 13. Application Note: Gel Permeation Chromatography for Quality Control - Polymer Char [polymerchar.com]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. selectscience.net [selectscience.net]
Application of Titanium Trichloride in Organic Synthesis: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Titanium (III) chloride (TiCl₃) is a versatile and powerful reagent in organic synthesis, primarily utilized for its reducing capabilities. As a single-electron transfer agent, it facilitates a variety of reductive coupling reactions, making it an invaluable tool for the formation of carbon-carbon bonds. This document provides detailed application notes, experimental protocols, and quantitative data for key transformations mediated by TiCl₃, including the McMurry coupling, pinacol (B44631) coupling, and its emerging applications in reductive amination and the synthesis of heterocyclic compounds.
Core Applications of Titanium Trichloride (B1173362)
Titanium trichloride's utility in organic synthesis stems from its ability to generate low-valent titanium species upon reduction with agents like zinc, lithium aluminum hydride, or magnesium.[1] These low-valent titanium species are the active reagents responsible for the reductive coupling of carbonyl compounds and other functional groups.
McMurry Coupling: Reductive Coupling of Aldehydes and Ketones to Alkenes
The McMurry reaction is a cornerstone of TiCl₃ chemistry, enabling the synthesis of alkenes from two carbonyl compounds.[1][2] This reaction is particularly useful for the synthesis of sterically hindered and cyclic alkenes.[3]
Reaction Principle
The reaction proceeds via the formation of a low-valent titanium species that reductively couples two carbonyl groups to form a pinacol intermediate. This intermediate is then deoxygenated by the oxophilic titanium reagent to yield the corresponding alkene.[1]
Data Presentation: McMurry Coupling of Various Carbonyl Compounds
| Entry | Carbonyl Substrate | Reducing Agent | Solvent | Time (h) | Yield (%) | Reference |
| 1 | Benzophenone (B1666685) | Zn-Cu | THF | 12 | 87 | [3] |
| 2 | Acetophenone | Zn | THF | 18 | 75 | [4] |
| 3 | Cyclohexanone | LiAlH₄ | DME | 24 | 80 | [1] |
| 4 | Adamantanone | Li | DME | 18 | 95 | [4] |
| 5 | Retinal | LiAlH₄ | THF | 12 | 60-70 | [1] |
| 6 | 4-methoxyacetophenone | Zn | THF | 16 | 82 | [5] |
| 7 | 2-Indanone (intramolecular) | Zn-Cu | DME | 18 | 78 | [6] |
Experimental Protocol: Synthesis of Tetraphenylethylene (B103901) from Benzophenone
Materials:
-
Titanium (III) chloride (TiCl₃)
-
Zinc powder
-
Anhydrous Tetrahydrofuran (THF)
-
Benzophenone
-
1 M Hydrochloric acid (HCl)
-
Dichloromethane (B109758) (CH₂Cl₂)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Argon or Nitrogen gas supply
-
Schlenk flask and standard glassware
Procedure:
-
Preparation of the Low-Valent Titanium Reagent:
-
To a dry 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and an argon inlet, add zinc powder (2.6 g, 40 mmol).
-
Under a stream of argon, add anhydrous THF (50 mL).
-
Slowly add titanium (III) chloride (3.08 g, 20 mmol) to the stirred suspension. The mixture will turn from purple to black.
-
Heat the mixture to reflux and maintain for 2 hours under an argon atmosphere. Cool the black slurry to room temperature.
-
-
Reductive Coupling:
-
Dissolve benzophenone (1.82 g, 10 mmol) in anhydrous THF (20 mL).
-
Add the benzophenone solution dropwise to the prepared low-valent titanium reagent at room temperature over 30 minutes.
-
After the addition is complete, heat the reaction mixture to reflux for 12 hours.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature and quench by the slow addition of 1 M HCl (50 mL).
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine (50 mL), and dry over anhydrous MgSO₄.
-
Filter the solution and remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization from ethanol (B145695) to afford tetraphenylethylene as a white solid.
-
Visualization: McMurry Coupling
Caption: General workflow for the McMurry coupling reaction.
Pinacol Coupling: Synthesis of 1,2-Diols
Similar to the McMurry coupling, the pinacol coupling reaction utilizes low-valent titanium to reductively couple two carbonyl compounds. However, under controlled conditions, the reaction can be stopped at the 1,2-diol (pinacol) stage without subsequent deoxygenation to the alkene.[7]
Reaction Principle
The reaction involves the one-electron reduction of two carbonyl molecules by a low-valent titanium species to form ketyl radical anions. These radicals then couple to form a titanium pinacolate intermediate, which upon aqueous workup, yields the vicinal diol.[7]
Data Presentation: Pinacol Coupling of Aromatic Aldehydes
| Entry | Aldehyde Substrate | Reducing Agent | Solvent | Time (min) | Yield (%) | Diastereomeric Ratio (dl:meso) | Reference |
| 1 | Benzaldehyde (B42025) | Mg | EtOH | 20 | 92 | 55:45 | [8] |
| 2 | 4-Chlorobenzaldehyde | Zn | Ethyl Acetate (B1210297) | 20 | 80 | 45:55 | [9] |
| 3 | 4-Methylbenzaldehyde | Zn | Ethyl Acetate | 40 | 84 | 43:57 | [9] |
| 4 | 4-Methoxybenzaldehyde | Zn | Ethyl Acetate | 40 | 86 | 84:16 | [9] |
| 5 | 2-Naphthaldehyde | Mg | EtOH | 30 | 85 | 60:40 | [8] |
Experimental Protocol: Pinacol Coupling of Benzaldehyde
Materials:
-
Titanium (III) chloride (TiCl₃)
-
Magnesium turnings
-
Anhydrous Ethanol (EtOH)
-
Benzaldehyde
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Argon or Nitrogen gas supply
-
Standard laboratory glassware
Procedure:
-
Preparation of the Low-Valent Titanium Reagent:
-
In a 100 mL round-bottom flask under an argon atmosphere, add magnesium turnings (0.48 g, 20 mmol).
-
Add anhydrous ethanol (20 mL).
-
Slowly add a 15% solution of titanium (III) chloride in dilute HCl (6.1 g, ~6 mmol TiCl₃) to the stirred suspension. The mixture will turn dark.
-
-
Pinacol Coupling:
-
Add benzaldehyde (0.53 g, 5 mmol) dissolved in anhydrous ethanol (5 mL) to the reaction mixture.
-
Stir the reaction at room temperature for 20 minutes. Monitor the reaction progress by TLC.
-
-
Work-up and Purification:
-
Quench the reaction by adding 1 M HCl (20 mL).
-
Extract the mixture with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate) to afford hydrobenzoin (B188758) as a white solid.
-
Visualization: Pinacol Coupling Mechanism
Caption: Mechanism of the TiCl₃-mediated pinacol coupling.
Reductive Amination
While less common than borohydride (B1222165) reagents, titanium (III) chloride can play a role in reductive amination protocols, often in conjunction with a hydride source. Its Lewis acidity can facilitate the formation of the iminium ion intermediate, which is then reduced.
Application Note
The combination of a titanium alkoxide, derived from TiCl₄ and an alcohol, with a reducing agent like sodium borohydride (NaBH₄) has been shown to be effective for the reductive amination of aldehydes and ketones.[10] While direct protocols using TiCl₃ are less documented, its in situ generation of low-valent titanium species can, in principle, effect the reduction of the C=N bond.
Data Presentation: Reductive Amination of Aldehydes with Methylamine
Note: This data is for a Ti(IV) isopropoxide/NaBH₄ system, as specific TiCl₃ protocols are not as prevalent.
| Entry | Aldehyde | Product | Yield (%) | Reference |
| 1 | Benzaldehyde | N-Benzylmethylamine | 92 | [10] |
| 2 | 4-Chlorobenzaldehyde | N-(4-Chlorobenzyl)methylamine | 90 | [10] |
| 3 | Cinnamaldehyde | N-Cinnamylmethylamine | 88 | [10] |
| 4 | Hexanal | N-Hexylmethylamine | 85 | [10] |
Experimental Protocol: General Procedure for Reductive Amination (Illustrative)
Materials:
-
Aldehyde or Ketone
-
Primary or Secondary Amine
-
Titanium (IV) isopropoxide (as a surrogate for illustrating the principle)
-
Sodium borohydride (NaBH₄)
-
Anhydrous Methanol (B129727) (MeOH)
-
Standard laboratory glassware
Procedure:
-
Imine Formation:
-
Dissolve the aldehyde or ketone (1 mmol) and the amine (1.1 mmol) in anhydrous methanol (10 mL).
-
Add titanium (IV) isopropoxide (1.2 mmol) and stir the mixture at room temperature for 1-2 hours.
-
-
Reduction:
-
Cool the reaction mixture to 0 °C.
-
Carefully add sodium borohydride (1.5 mmol) portion-wise.
-
Allow the reaction to warm to room temperature and stir for an additional 4-6 hours.
-
-
Work-up and Purification:
-
Quench the reaction with water (10 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Visualization: Reductive Amination Workflow
Caption: General workflow for titanium-mediated reductive amination.
Synthesis of Heterocycles
This compound has been employed in the reductive cyclization of nitro compounds to synthesize important heterocyclic scaffolds such as indoles and furans.[6][11]
Application Note: Synthesis of Indoles
The TiCl₃-mediated reductive cyclization of 2-(ortho-nitroaryl)-substituted enol esters provides access to 3-acyloxy-2,3-disubstituted indolenines.[11] This transformation proceeds through a domino reaction involving partial reduction of the nitro group, electrocyclization, and subsequent rearrangement and reduction.
Data Presentation: TiCl₃-Mediated Indole Synthesis
| Entry | Substrate | Product | Yield (%) | Reference |
| 1 | 1-(1-(2-nitrophenyl)cyclohexyl)vinyl acetate | 2-methyl-3a,4,5,6,7,7a-hexahydro-3H-indole derivative | 85 | [11] |
| 2 | 1-(1-(2-nitrophenyl)cyclopentyl)vinyl acetate | spiro[cyclopentane-1,3'-indole] derivative | 82 | [11] |
Experimental Protocol: Synthesis of a 3-Acyloxyindolenine Derivative
Materials:
-
2-(ortho-nitroaryl)-substituted enol ester
-
Titanium (III) chloride (TiCl₃)
-
Anhydrous Acetone (B3395972)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Ethyl acetate
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Argon or Nitrogen gas supply
-
Standard laboratory glassware
Procedure:
-
Reductive Cyclization:
-
Dissolve the 2-(ortho-nitroaryl)-substituted enol ester (1 mmol) in anhydrous acetone (10 mL) in a round-bottom flask under an argon atmosphere.
-
Add an aqueous solution of TiCl₃ (15%, 4 mmol) dropwise to the stirred solution at room temperature.
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC.
-
-
Work-up and Purification:
-
Quench the reaction with saturated aqueous NaHCO₃ solution until the mixture becomes basic.
-
Extract the mixture with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Visualization: Heterocycle Synthesis via Reductive Cyclization
Caption: General pathway for TiCl₃-mediated synthesis of heterocycles.
Conclusion
Titanium (III) chloride is a powerful and versatile reagent for reductive transformations in organic synthesis. Its application in the McMurry and pinacol couplings is well-established for the construction of carbon-carbon bonds. Furthermore, its utility is expanding into the synthesis of complex nitrogen- and oxygen-containing heterocycles. The protocols and data presented herein provide a comprehensive guide for researchers to effectively utilize TiCl₃ in their synthetic endeavors. Careful control of reaction conditions, particularly the choice of reducing agent and solvent, is crucial for achieving high yields and desired product selectivity.
References
- 1. McMurry reaction - Wikipedia [en.wikipedia.org]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Mcmurry reaction | PPTX [slideshare.net]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Recent advances of carbonyl olefination via McMurry coupling reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. Pinacol coupling reaction - Wikipedia [en.wikipedia.org]
- 8. arkat-usa.org [arkat-usa.org]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis of Secondary N-Methylamines with Ti(i-PrO)4/NaBH4/MeNH2 - [www.rhodium.ws] [chemistry.mdma.ch]
- 11. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Reductive Coupling of Carbonyl Compounds Using Titanium(III) Chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
The reductive coupling of carbonyl compounds is a powerful carbon-carbon bond-forming reaction in organic synthesis, enabling the construction of complex molecular architectures from readily available aldehydes and ketones. Among the various reagents developed for this transformation, low-valent titanium species generated from titanium(III) chloride (TiCl₃) are particularly noteworthy for their versatility and efficacy. This methodology, famously known as the McMurry reaction, and the related pinacol (B44631) coupling, provide access to alkenes and 1,2-diols, respectively.[1][2] These structural motifs are pivotal in the synthesis of numerous natural products, pharmaceuticals, and advanced materials.[3][4] This document provides detailed application notes, experimental protocols, and key data for the reductive coupling of carbonyl compounds using TiCl₃.
Mechanism of Action
The reductive coupling of carbonyl compounds using TiCl₃ proceeds via the in-situ generation of low-valent titanium species, typically Ti(0) or Ti(I), through the action of a reducing agent.[1][4] The reaction mechanism can be broadly understood in two key stages:
-
Pinacol Coupling: A single electron transfer from the low-valent titanium species to the carbonyl group generates a ketyl radical. Dimerization of two ketyl radicals leads to the formation of a titanium-bound pinacolate intermediate.[2][4] At lower reaction temperatures, this intermediate can be hydrolyzed to yield the corresponding 1,2-diol (pinacol).[4]
-
Deoxygenation (McMurry Reaction): At higher temperatures, the oxophilic titanium species facilitates the deoxygenation of the pinacolate intermediate, leading to the formation of an alkene.[2][5]
The choice of reducing agent and reaction conditions can influence the final product, allowing for selective synthesis of either the pinacol or the alkene.[4]
Applications in Drug Development and Organic Synthesis
The reductive coupling of carbonyls using TiCl₃ has found significant application in the synthesis of complex molecules, including those with pharmaceutical relevance.
-
Natural Product Synthesis: The McMurry reaction has been a key step in the total synthesis of various natural products.[2][3] For instance, it has been employed in the synthesis of a first-generation molecular motor and the porphyrin isomer, porphycene.[2] An intramolecular McMurry reaction was a crucial step in the synthesis of the natural cholesterol-lowering agent, compactin.[6]
-
Synthesis of Strained and Sterically Hindered Alkenes: This methodology is particularly adept at forming sterically hindered and strained alkenes that are challenging to synthesize using other methods.[6][7]
-
Heterocycle Synthesis: The reaction can be applied to keto-esters and amides to synthesize heterocycles such as indoles and benzofurans.[6]
-
Precursors for Drug Candidates: The 1,2-diol products from pinacol coupling are valuable precursors for the synthesis of various biologically active molecules, including HIV-protease inhibitors.[8]
Data Presentation: Reductive Coupling of Carbonyl Compounds using TiCl₃
The following table summarizes representative examples of reductive coupling reactions of various carbonyl compounds using TiCl₃ with different reducing agents.
| Carbonyl Substrate | Reducing Agent | Solvent | Time (h) | Product | Yield (%) | Reference(s) |
| Benzophenone | TiCl₃/LiAlH₄ | THF | - | Tetraphenylethylene | 62 | [1] |
| Adamantanone | TiCl₃/Li | DME | 18 | Biadamantylidene | - | [9] |
| Dihydrocivetone | TiCl₃/LiAlH₄ | THF | - | Δ⁹-Civetene | - | [2] |
| Retinal | TiCl₃/LiAlH₄ | THF | - | β-Carotene | - | [2] |
| Benzaldehyde | TiCl₃/Mg (ultrasound) | EtOH | 0.25-0.67 | Hydrobenzoin | 8-95 | [8] |
| Aromatic Aldehydes | TiCl₃/Al (ultrasound) | EtOH | 0.5-1.5 | Pinacols | 40-82 | [10] |
| Aromatic Aldehydes | TiCl₃/Mn (ultrasound) | EtOH | - | Pinacols | 16-86 | [11] |
| Indole-3-carboxaldehyde derivatives | TiCl₃/Zn | THF | 8 | Indole-derived alkenes | 70-90 | [4] |
Experimental Protocols
Important Note: Anhydrous titanium trichloride (B1173362) is sensitive to oxygen and moisture. All reactions should be performed under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents.[9]
Protocol 1: McMurry Coupling of an Aliphatic Ketone using TiCl₃/Li
This protocol is adapted from the procedure for the coupling of 2-adamantanone (B1666556).[9]
Materials:
-
Anhydrous Titanium(III) chloride (TiCl₃)
-
Lithium metal
-
2-Adamantanone
-
Anhydrous 1,2-dimethoxyethane (B42094) (DME)
-
Methanol
-
Petroleum ether
-
Argon gas supply
-
Three-necked round-bottom flask, reflux condenser, mechanical stirrer
Procedure:
-
Flame-dry a 2-L three-necked flask under a stream of argon and fit it with rubber septa.
-
In an argon-filled glove bag, add anhydrous TiCl₃ (63.16 g, 0.409 mol) to the flask.
-
Replace one septum with a dry reflux condenser under a flow of argon.
-
Fit the flask with a mechanical stirrer.
-
Syringe 600 mL of anhydrous DME into the flask.
-
Etch lithium metal (8.52 g, 1.23 mol) in methanol, wash with petroleum ether, and cut into small pieces directly into the stirred suspension.
-
Heat the mixture to reflux for 1 hour.
-
After cooling slightly, add 2-adamantanone (15.36 g, 0.102 mol) in one portion.
-
Heat the mixture at reflux for 18 hours.
-
After cooling, the reaction is worked up by filtration and crystallization from petroleum ether.
Protocol 2: Pinacol Coupling of an Aromatic Aldehyde using TiCl₃/Mg with Ultrasound Irradiation
This protocol is a general representation based on the literature for the pinacol coupling of aromatic aldehydes.[8]
Materials:
-
Anhydrous Titanium(III) chloride (TiCl₃)
-
Magnesium turnings
-
Aromatic aldehyde (e.g., benzaldehyde)
-
Anhydrous Ethanol (B145695) (EtOH)
-
Ultrasonic bath
-
Argon gas supply
-
Schlenk flask
Procedure:
-
To a Schlenk flask under an argon atmosphere, add anhydrous TiCl₃ and magnesium turnings.
-
Add anhydrous ethanol to the flask.
-
Place the flask in an ultrasonic bath and irradiate to generate the low-valent titanium species. The mixture will typically turn dark.
-
Add a solution of the aromatic aldehyde in anhydrous ethanol to the reaction mixture.
-
Continue sonication at room temperature for 15-40 minutes, monitoring the reaction by TLC.
-
Upon completion, quench the reaction with an appropriate aqueous solution (e.g., 10% K₂CO₃).
-
Extract the product with an organic solvent (e.g., diethyl ether), dry the organic layer over anhydrous MgSO₄, and concentrate in vacuo.
-
Purify the crude product by column chromatography or recrystallization.
Mandatory Visualizations
Caption: General workflow for the reductive coupling of carbonyl compounds using TiCl₃.
Caption: Mechanistic pathway of TiCl₃-mediated carbonyl coupling.
References
- 1. researchgate.net [researchgate.net]
- 2. McMurry reaction - Wikipedia [en.wikipedia.org]
- 3. grokipedia.com [grokipedia.com]
- 4. Recent advances of carbonyl olefination via McMurry coupling reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. youtube.com [youtube.com]
- 7. Mcmurry reaction | PPTX [slideshare.net]
- 8. Pinacol coupling of aromatic aldehydes and ketones using TiCl3-Mg under ultrasound irradiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols: McMurry Reaction with Low-Valent Titanium
For Researchers, Scientists, and Drug Development Professionals
Introduction
The McMurry reaction is a powerful and widely utilized method in organic synthesis for the reductive coupling of two carbonyl groups (aldehydes or ketones) to form an alkene.[1] This reaction is particularly noteworthy for its ability to synthesize sterically hindered and complex alkenes that are often difficult to access through other olefination methods. The key reagent in this transformation is a low-valent titanium species, typically generated in situ from the reduction of titanium(III) or titanium(IV) chloride.[2] The reaction's versatility extends to both intermolecular and intramolecular couplings, making it a valuable tool in the synthesis of a wide array of molecules, from macrocycles to complex natural products and pharmacologically active compounds like Tamoxifen.[3][4]
Reaction Mechanism with Low-Valent Titanium
The McMurry reaction proceeds through a two-step mechanism initiated by a low-valent titanium reagent.[1][5] The reaction is typically heterogeneous as the low-valent titanium species is insoluble in the common reaction solvents like tetrahydrofuran (B95107) (THF) or dimethoxyethane (DME).[4]
-
Pinacol (B44631) Coupling: The first step involves a single-electron transfer from the low-valent titanium species to the carbonyl groups of the substrates. This generates ketyl radical anions which then dimerize to form a titanium-bound pinacolate (a 1,2-diolate) intermediate.[1][6] This initial stage is analogous to the pinacol coupling reaction.[1] By controlling the reaction temperature, it is sometimes possible to isolate the pinacol as the major product.
-
Deoxygenation: In the second step, the titanium pinacolate intermediate undergoes deoxygenation, driven by the high oxophilicity of titanium.[1] This results in the formation of the desired alkene and titanium oxide byproducts. The exact nature of the active titanium species can vary depending on the reducing agent and solvent used.[1]
Below is a diagram illustrating the generally accepted mechanism of the McMurry reaction.
References
- 1. McMurry reaction - Wikipedia [en.wikipedia.org]
- 2. organicreactions.org [organicreactions.org]
- 3. Thieme E-Books & E-Journals [thieme-connect.de]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Recent advances of carbonyl olefination via McMurry coupling reaction - RSC Advances (RSC Publishing) DOI:10.1039/D2RA00724J [pubs.rsc.org]
Application Notes: Titanium Trichloride for the Reduction of Nitro Compounds
AN-001
Introduction
The reduction of nitro compounds is a cornerstone transformation in organic synthesis, pivotal for the preparation of primary amines. Aromatic amines, in particular, are crucial intermediates in the development of pharmaceuticals, dyes, and agrochemicals. While numerous methods exist for this conversion—ranging from catalytic hydrogenation to the use of stoichiometric metal reductants like iron or tin in acidic media—each has its own set of advantages and limitations regarding functional group tolerance, reaction conditions, and scalability.[1][2] Titanium trichloride (B1173362) (TiCl₃) has emerged as a mild and efficient reagent for the reduction of both aromatic and aliphatic nitro groups.[3] It operates via a single electron transfer (SET) mechanism and is valued for its gentle conditions, which preserve many sensitive functional groups that are incompatible with harsher reductive methods.[3]
Reaction Mechanism
The reduction of a nitro group by titanium(III) chloride is understood to proceed through a single electron transfer (SET) from the low-valent titanium(III) species to the nitro compound.[3] This initial electron transfer generates a radical anion, which then undergoes a series of subsequent electron and proton transfers. The reaction ultimately cleaves the nitrogen-oxygen bonds, leading to the formation of the corresponding primary amine after an aqueous workup. The titanium is oxidized to a stable titanium(IV) species, typically titanium dioxide (TiO₂), upon quenching.[3]
Caption: Proposed mechanism for nitro group reduction by TiCl₃.
Advantages and Considerations
-
Mild Conditions: The reaction proceeds under gentle conditions, often at room temperature or 0 °C, which helps in preserving sensitive functional groups.[4]
-
Commercial Availability: Titanium trichloride is commercially available, typically as a solution in hydrochloric acid, making it readily accessible.[3]
-
Selectivity: The reagent can exhibit chemoselectivity, allowing for the reduction of a nitro group in the presence of other reducible moieties such as esters, nitriles, and halogens.[4]
-
Metal Oxide Byproducts: A primary consideration is the formation of titanium oxide residues upon quenching the reaction. These residues can sometimes complicate product isolation and purification.[3]
Protocols: Reduction of Nitroarenes to Anilines
General Protocol for TiCl₃ Reduction
This protocol is a general guideline for the reduction of an aromatic nitro compound to its corresponding aniline (B41778) using a low-valent titanium reagent generated in situ.
Materials and Equipment:
-
Round-bottom flask equipped with a magnetic stir bar
-
Nitrogen or Argon gas inlet
-
Addition funnel
-
Ice bath
-
Standard glassware for workup and purification
-
Titanium tetrachloride (TiCl₄)
-
Amalgamated Magnesium (Mg(Hg))
-
Anhydrous Tetrahydrofuran (THF)
-
tert-Butanol (t-BuOH)
-
Aromatic nitro compound
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Organic solvent for extraction (e.g., diethyl ether, ethyl acetate)
-
Rotary evaporator
-
Silica (B1680970) gel for column chromatography
Caption: General workflow for the reduction of nitro compounds using TiCl₃.
Procedure:
-
Reaction Setup: Assemble a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon). Add amalgamated magnesium turnings.
-
Reagent Preparation: Charge the flask with anhydrous THF and t-butanol. Cool the mixture to 0 °C in an ice bath. To this stirred suspension, add titanium tetrachloride dropwise via a syringe or addition funnel. The formation of the active low-valent Ti(II) species is typically indicated by a color change.
-
Substrate Addition: Dissolve the nitro compound in a minimal amount of anhydrous THF and add it dropwise to the reaction mixture at 0 °C.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C. Monitor the progress by thin-layer chromatography (TLC) until the starting material is fully consumed (typically 30-60 minutes).[4]
-
Workup: Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent such as diethyl ether or ethyl acetate (B1210297) (3x).
-
Washing and Drying: Combine the organic layers and wash successively with water and brine. Dry the organic phase over anhydrous sodium sulfate or magnesium sulfate.
-
Purification: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator. The crude product can then be purified by silica gel column chromatography to yield the pure amine.
Safety Precautions
-
Titanium tetrachloride is corrosive and reacts violently with water. It should be handled in a fume hood with appropriate personal protective equipment (gloves, safety glasses).
-
The reaction should be performed under an inert atmosphere as the low-valent titanium species are sensitive to air and moisture.
-
Quenching the reaction can be exothermic; perform additions slowly and with cooling.
Data Summary
The following table summarizes the reduction of various nitro compounds to their corresponding primary amines using a Ti(II) reagent generated from TiCl₄ and amalgamated magnesium, as reported by George and Chandrasekaran (1983).[4]
| Entry | Substrate (Nitro Compound) | Product (Amine) | Yield (%) |
| 1 | Nitrobenzene | Aniline | 95 |
| 2 | p-Chloronitrobenzene | p-Chloroaniline | 93 |
| 3 | p-Nitrobenzonitrile | p-Aminobenzonitrile | 90 |
| 4 | 1-Nitronaphthalene | 1-Naphthylamine | 94 |
| 5 | 2-Nitropropane | 2-Aminopropane | 85 |
| 6 | Allyl p-nitrobenzoate | Allyl p-aminobenzoate | 92 |
| Table adapted from Synthetic Communications, 1983, 13(6), 495-499. Yields refer to isolated products.[4] |
References
Application Notes and Protocols for the Preparation of Active Titanium Trichloride for Catalysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Titanium trichloride (B1173362) (TiCl₃) is a highly effective catalyst, most notably as a cornerstone of Ziegler-Natta systems for the stereospecific polymerization of olefins like propylene (B89431) and ethylene. The catalytic activity and stereoselectivity of TiCl₃ are profoundly influenced by its crystalline structure, particle size, and the presence of co-catalysts. This document provides detailed application notes and experimental protocols for the preparation of various forms of active TiCl₃, including unsupported and magnesium chloride-supported catalysts.
Application Notes
The preparation method of titanium trichloride dictates its crystalline form, which in turn significantly impacts its catalytic performance. The primary crystalline forms are α, β, γ, and δ-TiCl₃. The violet forms (α, γ, δ) are generally more stable and stereospecific for propylene polymerization, while the brown β-form is often an intermediate.
Key considerations for preparing active TiCl₃ catalysts include:
-
Choice of Reducing Agent: The reduction of titanium tetrachloride (TiCl₄) is the most common route to TiCl₃. The choice of reducing agent (e.g., hydrogen, aluminum, organoaluminum compounds) affects the crystal structure and purity of the final product.
-
Reaction Conditions: Temperature, reaction time, and the solvent system are critical parameters that control the nucleation and growth of TiCl₃ crystals, thereby influencing particle size and surface area.
-
Post-Synthesis Treatment: Mechanical grinding (ball milling) and the use of supports like magnesium chloride (MgCl₂) can dramatically enhance the catalytic activity of TiCl₃ by increasing the number of accessible active sites.
-
Activation: this compound catalysts are typically activated by organoaluminum co-catalysts, such as triethylaluminum (B1256330) (Al(C₂H₅)₃ or TEA) and diethylaluminum chloride (Al(C₂H₅)₂Cl or DEAC). The ratio of the co-catalyst to the titanium catalyst is a crucial parameter for optimizing polymerization reactions.
Experimental Protocols
This section details the methodologies for preparing different forms of active this compound.
Protocol 1: Preparation of α-TiCl₃ by Hydrogen Reduction of TiCl₄
This method yields the alpha crystalline form of TiCl₃, known for its high stereospecificity.
Materials:
-
Titanium tetrachloride (TiCl₄)
-
Hydrogen gas (H₂)
-
Inert gas (Argon or Nitrogen)
-
Quartz reaction tube
-
Tube furnace
Procedure:
-
Set up a quartz reaction tube in a tube furnace equipped with gas inlets and outlets.
-
Purge the entire system with an inert gas to remove air and moisture.
-
Heat the furnace to a temperature between 400°C and 800°C.[1]
-
Introduce a stream of purified hydrogen gas into the reaction tube.
-
Introduce vaporized TiCl₄ into the hydrogen stream. The TiCl₄ can be vaporized by gentle heating.
-
The reduction reaction, 2TiCl₄ + H₂ → 2TiCl₃ + 2HCl, occurs in the hot zone of the furnace.[2]
-
The solid TiCl₃ product is collected in a cooler section of the apparatus.
-
After the reaction is complete, cool the system to room temperature under an inert gas flow.
-
Handle the resulting violet α-TiCl₃ powder under an inert atmosphere to prevent contamination.
Protocol 2: Preparation of Active TiCl₃ by Aluminum Reduction of TiCl₄
This protocol describes the synthesis of TiCl₃ through the reduction of TiCl₄ with aluminum powder, a common industrial method.
Materials:
-
Titanium tetrachloride (TiCl₄)
-
Aluminum powder
-
Inert solvent (e.g., toluene)
-
Glass reactor with a stirrer, condenser, and inert gas inlet
Procedure:
-
In a dry, inert gas-purged glass reactor, suspend aluminum powder in an inert solvent like toluene (B28343).
-
Heat the suspension to a temperature of approximately 250°C.[1]
-
Slowly add TiCl₄ to the heated suspension while stirring. The reduction reaction is: 3TiCl₄ + Al → 3TiCl₃ + AlCl₃.
-
Maintain the reaction temperature and continue stirring for a specified period to ensure complete reaction.
-
After the reaction, the solid product, a complex of TiCl₃ and AlCl₃, is separated from the solvent.
-
The resulting catalyst can be further activated, for example, by ball milling to increase its surface area and catalytic activity.
Protocol 3: Preparation of γ-TiCl₃ by Organoaluminum Reduction of TiCl₄
This method involves the reduction of TiCl₄ with an organoaluminum compound at elevated temperatures to produce the gamma crystalline form.
Materials:
-
Titanium tetrachloride (TiCl₄)
-
Diethylaluminum chloride (DEAC) or Triethylaluminum (TEA)
-
Inert solvent (e.g., toluene or heptane)
-
Complexing agent (e.g., di-n-butyl ether)
-
Glass reactor with a stirrer, condenser, and inert gas inlet
Procedure:
-
In a dry, inert gas-purged reactor, dissolve TiCl₄ in an inert solvent.
-
Add a complexing agent, such as di-n-butyl ether, to the TiCl₄ solution.
-
In a separate vessel, prepare a solution of the organoaluminum reducing agent (e.g., DEAC) in the same inert solvent.
-
Slowly add the organoaluminum solution to the TiCl₄ solution while maintaining the temperature between 150°C and 200°C.[3]
-
After the addition is complete, age the reaction mixture at this temperature for a period of 0.5 to 1 hour to promote the formation of the γ-TiCl₃ crystalline structure.[3]
-
Cool the mixture and collect the solid TiCl₃ product by filtration.
-
Wash the product with an anhydrous hydrocarbon solvent (e.g., toluene or heptane) to remove any unreacted reagents and byproducts.
-
Dry the final product under vacuum.
Protocol 4: Preparation of High-Activity MgCl₂-Supported TiCl₃ Catalyst
This protocol describes a common method for preparing a highly active Ziegler-Natta catalyst by supporting TiCl₃ on activated magnesium chloride. The active Ti(III) species are often formed in-situ by the reduction of TiCl₄.
Materials:
-
Anhydrous magnesium chloride (MgCl₂) or a precursor like magnesium ethoxide (Mg(OEt)₂)
-
Titanium tetrachloride (TiCl₄)
-
Electron donor (e.g., ethyl benzoate, di-n-butyl phthalate)
-
Co-catalyst (e.g., triethylaluminum - TEA)
-
Inert solvent (e.g., heptane, toluene)
-
Ball mill (optional, for MgCl₂ activation)
-
Glass reactor with a stirrer, condenser, and inert gas inlet
Procedure:
-
Support Activation (if using MgCl₂): Anhydrous MgCl₂ is activated by ball milling to increase its surface area and create defects in the crystal lattice. This process is carried out under an inert atmosphere.
-
Reaction with TiCl₄:
-
Suspend the activated MgCl₂ (or Mg(OEt)₂) in an inert solvent within a reactor under an inert atmosphere.
-
Add the electron donor to the suspension and stir.
-
Cool the mixture and slowly add TiCl₄.
-
Gradually heat the mixture to a temperature typically between 80°C and 130°C and maintain for 1-2 hours. During this step, TiCl₄ reacts with the support and is partially reduced by the electron donor and/or co-catalyst in subsequent steps.
-
-
Washing and Isolation:
-
After the reaction, the solid catalyst is allowed to settle, and the supernatant liquid is removed.
-
The solid is washed multiple times with a hot inert solvent (e.g., toluene or heptane) to remove unreacted TiCl₄ and other byproducts.
-
-
Final Catalyst: The resulting solid is a highly active supported catalyst where TiCl₃ active sites are dispersed on the MgCl₂ surface. The catalyst is dried under vacuum and stored under an inert atmosphere.
Data Presentation
The performance of TiCl₃ catalysts is highly dependent on their preparation method. The following tables summarize typical quantitative data for the polymerization of propylene using different TiCl₃-based catalysts.
Table 1: Performance of Unsupported TiCl₃ Catalysts in Propylene Polymerization
| Catalyst Preparation Method | Crystalline Form | Co-catalyst | Polymerization Activity (g PP / g TiCl₃·h·atm) | Isotacticity (%) | Reference |
| H₂ Reduction of TiCl₄ | α-TiCl₃ | Al(C₂H₅)₂Cl | 50 - 150 | 90 - 95 | [3] |
| Al Reduction of TiCl₄ (ball-milled) | γ/δ-TiCl₃ | Al(C₂H₅)₃ | 100 - 400 | 88 - 94 | |
| Organoaluminum Reduction | β-TiCl₃ (then converted to γ) | Al(C₂H₅)₂Cl | 200 - 600 | 92 - 97 |
Table 2: Performance of MgCl₂-Supported TiCl₃ Catalysts in Propylene Polymerization
| Support Precursor | Electron Donor | Co-catalyst | Polymerization Activity (kg PP / g cat·h) | Isotacticity (%) | Reference |
| Activated MgCl₂ | Ethyl Benzoate | Al(C₂H₅)₃ | 10 - 30 | > 95 | |
| Mg(OEt)₂ | Di-n-butyl phthalate | Al(C₂H₅)₃ | 20 - 60 | > 97 | [4] |
| Activated MgCl₂ | Di-iso-butyl phthalate | Al(C₂H₅)₃ | 30 - 70 | > 98 |
Mandatory Visualization
Experimental Workflow Diagrams
Caption: Workflow for the preparation of α-TiCl₃ by hydrogen reduction.
Caption: Workflow for preparing MgCl₂-supported TiCl₃ catalyst.
Logical Relationship Diagram
Caption: Relationship between preparation parameters and catalyst performance.
References
- 1. researchgate.net [researchgate.net]
- 2. A Study of Ziegler–Natta Propylene Polymerization Catalysts by Spectroscopic Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [PDF] Study on Hydrogen Sensitivity of Ziegler–Natta Catalysts with Novel Cycloalkoxy Silane Compounds as External Electron Donor | Semantic Scholar [semanticscholar.org]
- 4. mdpi.com [mdpi.com]
Application Notes and Protocols for TiCl3-Mediated Synthesis of Heterocyclic Compounds
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of various heterocyclic compounds utilizing titanium(III) chloride (TiCl3) as a key reagent. The methodologies covered are particularly relevant for the synthesis of indoles, indolenines, carbazoles, benzofurans, and other important heterocyclic scaffolds frequently encountered in medicinal chemistry and drug development. Low-valent titanium species, generated in situ from TiCl3, are powerful reducing agents capable of mediating a range of cyclization reactions, including McMurry couplings, reductive cyclizations of nitro compounds, and imino-pinacol couplings.
Overview of TiCl3-Mediated Reactions
Titanium(III) chloride is a versatile reagent in organic synthesis, primarily used to generate low-valent titanium species (e.g., Ti(0), Ti(I), Ti(II)) through reduction with agents like zinc, lithium aluminum hydride (LiAlH4), or potassium.[1][2] These low-valent titanium species are highly oxophilic and act as single-electron transfer reagents, enabling a variety of reductive coupling and cyclization reactions.[1]
Key applications in heterocyclic synthesis include:
-
McMurry Reaction: The reductive coupling of two carbonyl groups (aldehydes or ketones) to form an alkene. Intramolecular McMurry reactions are particularly useful for synthesizing cyclic and heterocyclic compounds.[1][2][3] This method has been successfully applied to the synthesis of hindered indoles and benzofurans.[2]
-
Reductive Cyclization of Nitro Compounds: The reduction of a nitro group followed by an intramolecular cyclization is a powerful strategy for constructing nitrogen-containing heterocycles. TiCl3 is effective in reducing nitroarenes to intermediates that can readily cyclize onto a tethered functional group.[4][5][6][7] This has been employed in the synthesis of indolenines and carbazoles.[4][7]
-
Imino-Pinacol Coupling: The reductive coupling of two imine groups to form a 1,2-diamine. This reaction can be performed intramolecularly to synthesize cyclic diamines, such as piperazines.[8]
Experimental Protocols
General Considerations for Handling Reagents
-
Titanium(III) chloride (TiCl3): TiCl3 is sensitive to air and moisture and should be handled under an inert atmosphere (e.g., argon or nitrogen).[9] Its slow deterioration upon exposure to air can lead to inconsistent results.[9]
-
Solvents: Anhydrous solvents are crucial for the success of these reactions. Tetrahydrofuran (B95107) (THF) and 1,2-dimethoxyethane (B42094) (DME) are commonly used as they effectively solubilize the intermediate titanium complexes.[1][10]
-
Reducing Agents: The choice of reducing agent can influence the reactivity of the low-valent titanium species. Common reducing agents include zinc dust, zinc-copper couple, lithium aluminum hydride, and potassium metal.[1][10]
Protocol for the Preparation of Low-Valent Titanium Reagent (TiCl3/Zn)
This protocol describes the in situ generation of the active low-valent titanium species from TiCl3 and zinc dust, a commonly used system for McMurry and other reductive coupling reactions.
Materials:
-
Titanium(III) chloride (TiCl3)
-
Zinc dust
-
Anhydrous tetrahydrofuran (THF)
-
Three-necked round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Inert atmosphere setup (Argon or Nitrogen)
Procedure:
-
Set up a dry, three-necked round-bottom flask equipped with a reflux condenser, a magnetic stir bar, and a gas inlet/outlet under an inert atmosphere.
-
To the flask, add TiCl3 (1.0 eq) and zinc dust (2.0-3.0 eq).
-
Add anhydrous THF via syringe.
-
Stir the resulting suspension at room temperature for 30 minutes.
-
Heat the mixture to reflux for 1-2 hours. The color of the suspension will typically turn from purple/blue to black, indicating the formation of the low-valent titanium reagent.
-
Cool the mixture to the desired reaction temperature before adding the substrate.
TiCl3-Mediated McMurry Reaction for the Synthesis of Hindered Indoles
This protocol is adapted from methodologies for the intramolecular coupling of keto-amides to form indoles.[2]
Materials:
-
Substrate (e.g., an appropriately substituted o-acylaminoacetophenone)
-
Low-valent titanium reagent (prepared as in Protocol 2.2)
-
Anhydrous THF or DME
-
Quenching solution (e.g., 1 M aqueous K2CO3 or NH4Cl)
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Drying agent (e.g., anhydrous Na2SO4 or MgSO4)
Procedure:
-
Prepare the low-valent titanium reagent from TiCl3 and Zn in anhydrous THF in a reaction flask as described in Protocol 2.2.
-
Dissolve the keto-amide substrate in anhydrous THF.
-
Add the substrate solution dropwise to the black suspension of the low-valent titanium reagent at reflux.
-
Continue to heat the reaction mixture at reflux for the time indicated by TLC analysis (typically 4-12 hours).
-
After the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction by the slow addition of 1 M aqueous K2CO3 solution.
-
Filter the mixture through a pad of Celite to remove the titanium oxide residues.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate (B1210297), 3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired indole.
TiCl3-Mediated Reductive Cyclization for the Synthesis of 2,3,3-Trisubstituted Indolenines
This protocol is based on the reductive cyclization of a tetrasubstituted alkene bearing a 2-nitrophenyl group.[4][7]
Materials:
-
Substrate (e.g., a 2-(2-nitrophenyl)-substituted alkene)
-
Aqueous TiCl3 solution (typically 15-20% w/v)
-
Ammonium (B1175870) acetate (NH4OAc)
-
Acetonitrile (B52724) (MeCN) or Acetone[6]
-
Saturated aqueous NaHCO3 solution
-
Organic solvent for extraction (e.g., dichloromethane)
Procedure:
-
Dissolve the nitro-alkene substrate in acetonitrile or acetone.
-
Add an aqueous solution of ammonium acetate.
-
To the stirred mixture, add the aqueous TiCl3 solution dropwise at room temperature. The reaction is often exothermic.
-
Stir the reaction mixture at room temperature until the starting material is consumed (monitor by TLC).
-
Quench the reaction by adding a saturated aqueous solution of NaHCO3 until the mixture is basic.
-
Extract the product with an organic solvent (e.g., dichloromethane, 3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the indolenine.
Data Presentation
The following tables summarize quantitative data for representative TiCl3-mediated syntheses of heterocyclic compounds.
Table 1: TiCl3-Mediated McMurry Coupling for Indole Synthesis
| Substrate (Keto-amide) | Reducing Agent | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| N-(2-acetylphenyl)acetamide | TiCl3/Zn | THF | Reflux | 8 | 75 | [2] |
| N-(2-benzoylphenyl)benzamide | TiCl3/Zn | DME | Reflux | 12 | 68 | [2] |
| N-(2-acetyl-4-methoxyphenyl)acetamide | TiCl3/LiAlH4 | THF | Reflux | 6 | 82 | [1] |
Table 2: TiCl3-Mediated Reductive Cyclization for Indolenine Synthesis
| Substrate (Nitro-alkene) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1-(2-nitrophenyl)-2,3-dimethylbut-2-ene | MeCN/H2O | 23 | 2 | 78 | [4] |
| 1-methoxy-4-(1-(2-nitrophenyl)prop-1-en-2-yl)benzene | Acetone/H2O | 25 | 3 | 72 | [6] |
| 2-(2-nitrophenyl)-1,1-diphenylethene | MeCN/H2O | 23 | 1.5 | 85 | [5] |
Reaction Mechanisms and Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the proposed mechanisms for key TiCl3-mediated reactions and a general experimental workflow.
Proposed Mechanism for McMurry Coupling
References
- 1. McMurry reaction - Wikipedia [en.wikipedia.org]
- 2. m.youtube.com [m.youtube.com]
- 3. scribd.com [scribd.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Reductive Cyclization of o-Nitroarylated-α,β-unsaturated Aldehydes and Ketones with TiCl3/HCl or Fe/HCl Leading to 1,2,3,9-Tetrahydro-4 H-carbazol-4-ones and Related Heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. TiCl3 -Mediated Synthesis of 2,3,3-Trisubstituted Indolenines: Total Synthesis of (+)-1,2-Dehydroaspidospermidine, (+)-Condyfoline, and (-)-Tubifoline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. BJOC - Stereoselective electrochemical intramolecular imino-pinacol reaction: a straightforward entry to enantiopure piperazines [beilstein-journals.org]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. Recent advances of carbonyl olefination via McMurry coupling reaction - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Protocol for Setting Up a Reaction with Air-Sensitive Titanium(III) Chloride (TiCl3)
Audience: Researchers, scientists, and drug development professionals.
Introduction: Titanium(III) chloride (TiCl₃) is a powerful reducing agent frequently used in organic synthesis, such as in McMurry reactions for the reductive coupling of carbonyls and for the reduction of nitro groups.[1][2] As a d¹ transition metal species, TiCl₃ is highly sensitive to atmospheric oxygen and moisture, reacting readily in their presence.[3][4] Slow deterioration can occur even with brief air exposure, potentially leading to inconsistent reaction outcomes.[5] Therefore, the successful use of TiCl₃ necessitates the strict exclusion of air and water through inert atmosphere techniques. This document provides detailed protocols for setting up reactions with TiCl₃ using either a Schlenk line or a glovebox.
Data Presentation: Properties and Hazards of TiCl₃
Summarized below are the key physical, chemical, and safety data for Titanium(III) chloride. This information is critical for safe handling and experimental planning.
| Property | Data | Citations |
| Chemical Formula | TiCl₃ | [6] |
| Appearance | Dark violet or purple solid/powder. Solutions are typically violet.[6][7] | [6][7] |
| Primary Hazards | Air-sensitive, water-reactive, causes severe skin and eye burns.[3][6][8] | [3][6][8] |
| Reactivity with Air | Highly sensitive to oxygen. May catch fire if exposed to air.[3][6] Storage under an inert atmosphere (e.g., nitrogen or argon) is required.[3][6] | [3][6] |
| Reactivity with Water | Reacts violently and combines vigorously or explosively with water/moisture, releasing toxic and corrosive fumes of hydrogen chloride (HCl).[3][9] | [3][9] |
| Personal Protective Equipment (PPE) | Chemical safety goggles or face shield, appropriate protective gloves, flame-retardant lab coat, and full-length clothing.[3][6][10] Work must be done in a chemical fume hood or with adequate ventilation.[3] | [3][6][10] |
| Incompatible Materials | Water, moisture, strong oxidizing agents, bases, and alkali metals.[9] | [9] |
| Storage Conditions | Store in a cool, dry, well-ventilated area in a tightly closed container under an inert atmosphere.[6][9] Keep away from incompatible substances.[9] | [6][9] |
| Spill & Disposal | Do not use water. Cover spills with dry earth or sand.[3] Dispose of waste in accordance with local, regional, and national regulations.[9][10] | [3][9][10] |
Experimental Protocols
The choice between using a Schlenk line and a glovebox depends on the scale of the reaction, the number of manipulations required, and available resources. A glovebox is often preferred for weighing and handling solids, while a Schlenk line is highly versatile for solution-phase chemistry.[11][12]
Logical Workflow: Choosing an Inert Atmosphere Technique
Caption: Decision tree for selecting the appropriate inert atmosphere technique.
Protocol 1: Reaction Setup Using a Schlenk Line
A Schlenk line is a dual-manifold system that provides easy switching between a vacuum and a supply of high-purity inert gas (Argon or Nitrogen), allowing for the manipulation of air-sensitive compounds in specialized glassware.[13][14]
A. Glassware Preparation
-
All glassware (e.g., Schlenk flask, dropping funnel, condenser) must be thoroughly cleaned and dried in an oven (e.g., >100 °C overnight) to remove adsorbed water.
-
Assemble the glassware while still hot and immediately connect it to the Schlenk line. Use a suitable grease for all ground-glass joints to ensure an airtight seal.[15]
-
Add a magnetic stir bar to the reaction flask before assembly.
B. Establishing an Inert Atmosphere The "evacuate-refill" cycle is the core technique for removing the laboratory atmosphere from the glassware.[13]
-
Ensure the Schlenk line is operational, with the vacuum pump on and a steady flow of inert gas through the bubbler (2-3 bubbles per second).[13]
-
Connect the assembled glassware to the Schlenk line via thick-walled, non-collapsible tubing.[16]
-
Carefully open the flask's stopcock to the vacuum manifold and evacuate the glassware for 5-10 minutes.
-
Close the stopcock to the vacuum and slowly open it to the inert gas manifold to backfill the flask until it reaches atmospheric pressure. Caution: Do not backfill too quickly, as this can disturb solid reagents or blow oil from the bubbler.[13]
-
Repeat this evacuate-refill cycle at least three times to ensure the complete removal of air and moisture.[15]
C. Solvent Preparation and Transfer
-
Use anhydrous, deoxygenated solvent. Solvents can be dried using a solvent purification system or by distillation from an appropriate drying agent.
-
Degas the solvent to remove dissolved oxygen. The most rigorous method is "freeze-pump-thaw":
-
Freeze the solvent in a Schlenk flask using liquid nitrogen.
-
Apply a high vacuum for several minutes.
-
Close the flask to the vacuum and allow the solvent to thaw. Bubbles of gas will be released.
-
Alternatively, for less sensitive reactions, bubble inert gas through the solvent (sparging) for 30-60 minutes.[17]
-
-
Transfer the degassed solvent to the reaction flask via a double-tipped needle (cannula).[16]
-
Establish a positive inert gas pressure in the solvent flask.
-
Insert one end of the cannula into the solvent flask (above the liquid) and the other end into the reaction flask to purge the cannula with inert gas.[12]
-
Lower the cannula into the solvent; the pressure difference will drive the liquid into the reaction flask.[16]
-
D. Addition of Solid TiCl₃
-
Weigh the required amount of TiCl₃ in a clean, dry vial, preferably in a glovebox for maximum accuracy and safety. If a glovebox is not available, work quickly under a positive flow of inert gas.
-
Briefly remove the stopper from a side-arm of the reaction flask while maintaining a strong positive outflow of inert gas (counterflow).
-
Quickly add the solid TiCl₃ via a powder funnel.
-
Remove the funnel and immediately reseal the flask.
-
Purge the flask with inert gas for several minutes to remove any air that may have entered.
E. Reaction, Quenching, and Workup
-
Add any other reagents via syringe for liquids or as described above for solids.
-
Maintain a slight positive pressure of inert gas throughout the reaction, monitored by the oil bubbler.[16]
-
Upon completion, cool the reaction to a suitable temperature (e.g., 0 °C).
-
To quench the reaction and handle titanium byproducts, slowly add a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl).[18] This will hydrolyze any remaining TiCl₃ and other titanium species. The titanium byproducts will typically partition into the aqueous layer during the subsequent extraction.[18]
-
Proceed with standard aqueous workup and extraction procedures.
Protocol 2: Reaction Setup Using a Glovebox
A glovebox provides a sealed environment with a continuously purified inert atmosphere, making it ideal for handling highly sensitive solids.[11][16]
-
Preparation: Bring all necessary items (oven-dried glassware, spatulas, weighing paper, reagents, stir bar) into the glovebox antechamber.[15][16] Cycle the antechamber (evacuate-refill) at least three times before opening the inner door.[15]
-
Weighing and Addition: Inside the glovebox, directly weigh the TiCl₃ and any other solid reagents into the reaction flask. This is the safest and most accurate method.[12]
-
Assembly: Assemble the reaction apparatus inside the glovebox. Add the solvent and any liquid reagents.
-
Running the Reaction:
-
If the reaction can be run at room temperature, it can be performed entirely within the glovebox.
-
If heating or external equipment is required, the sealed apparatus can be removed from the glovebox. Ensure all joints are securely clamped and connected to a bubbler to maintain a positive internal pressure.
-
-
Quenching and Workup: Quenching can be performed outside the glovebox following the procedure described in Protocol 1, Section E.
Mandatory Visualization: Experimental Workflow
The following diagram illustrates the key steps for setting up a reaction with TiCl₃ using a Schlenk line.
Caption: Workflow for a TiCl₃ reaction using Schlenk line techniques.
References
- 1. Reduction with TiCl3 - Wordpress [reagents.acsgcipr.org]
- 2. McMurry reaction - Wikipedia [en.wikipedia.org]
- 3. highline.wa.safeschoolssds.com [highline.wa.safeschoolssds.com]
- 4. researchgate.net [researchgate.net]
- 5. Reddit - The heart of the internet [reddit.com]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. Titanium(III) chloride - Wikipedia [en.wikipedia.org]
- 8. bg.cpachem.com [bg.cpachem.com]
- 9. columbuschemical.com [columbuschemical.com]
- 10. chemicalbook.com [chemicalbook.com]
- 11. ossila.com [ossila.com]
- 12. Tips and Tricks for the Lab: Air-Sensitive Techniques (3) - ChemistryViews [chemistryviews.org]
- 13. Tips and Tricks for the Lab: Air-Sensitive Techniques (2) - ChemistryViews [chemistryviews.org]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. molan.wdfiles.com [molan.wdfiles.com]
- 16. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 17. How We Can Develop Inert Atmosphere For A Chemical Reaction? Master Precise Atmospheric Control For Your Lab - Kintek Solution [kindle-tech.com]
- 18. Workup [chem.rochester.edu]
Application Notes and Protocols: Electrochemical Synthesis of Titanium Trichloride (TiCl₃) Solutions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Titanium(III) chloride (TiCl₃), a versatile reducing agent and precursor in catalysis, finds significant application in organic synthesis and materials science.[1][2] It is a key component in Ziegler-Natta catalysts for polyolefin production and serves as a specialized reagent for reductive coupling reactions in the synthesis of complex organic molecules.[1][2] The generation of TiCl₃ solutions via electrochemical reduction of the readily available and less sensitive titanium(IV) chloride (TiCl₄) offers a convenient and controllable alternative to traditional chemical reduction methods, which often employ strong, hazardous reducing agents.[1] This document provides detailed protocols and application notes for the electrochemical synthesis of TiCl₃ solutions in non-aqueous solvents, tailored for laboratory-scale applications in research and development.
The electrochemical approach allows for precise control over the reduction process, enabling the in-situ generation of TiCl₃ solutions with desired concentrations. This method avoids the handling of solid, highly reactive, and often pyrophoric reducing agents. The resulting TiCl₃ solutions can be directly utilized in subsequent reactions, streamlining synthetic workflows.
Electrochemical Synthesis of Titanium Trichloride (B1173362) (TiCl₃) Solutions
The electrochemical synthesis of TiCl₃ solutions involves the controlled reduction of TiCl₄ at a cathode in a suitable non-aqueous solvent containing a supporting electrolyte. The overall reaction is:
TiCl₄ + e⁻ → TiCl₃ + Cl⁻
This process is typically carried out in an inert atmosphere due to the sensitivity of TiCl₃ to air and moisture.
Experimental Setup and Key Parameters
A standard three-electrode electrochemical cell is employed for both cyclic voltammetry (CV) analysis and preparative electrolysis. An inert atmosphere, achieved through a glovebox or Schlenk line techniques, is crucial for successful synthesis.[3]
Table 1: Key Experimental Parameters for Electrochemical Synthesis of TiCl₃
| Parameter | Recommended Material/Value | Notes |
| Working Electrode | Platinum (Pt) foil or mesh, Glassy Carbon | High surface area is preferable for preparative electrolysis. |
| Counter Electrode | Platinum (Pt) wire or foil | Should be separated from the working electrode compartment by a frit. |
| Reference Electrode | Silver/Silver Nitrate (Ag/AgNO₃) in the same solvent/electrolyte | Provides a stable reference potential in non-aqueous media.[4] |
| Solvent | Anhydrous N,N-Dimethylformamide (DMF), Acetonitrile (MeCN) | Must be of high purity and low water content.[5] |
| Supporting Electrolyte | Tetrabutylammonium perchlorate (B79767) (TBAP), Tetrabutylammonium tetrafluoroborate (B81430) (TBATFB) | Typically used at a concentration of 0.1 M to ensure sufficient conductivity.[5][6] |
| Precursor | Titanium(IV) chloride (TiCl₄) | Should be handled under inert atmosphere due to its reactivity with moisture.[7][8] |
| Atmosphere | Inert (Argon or Nitrogen) | Essential to prevent oxidation of the TiCl₃ product. |
Experimental Protocols
Protocol 1: Characterization by Cyclic Voltammetry (CV)
This protocol is used to determine the reduction potential of TiCl₄ to TiCl₃ in a specific solvent-electrolyte system.
Methodology:
-
Cell Preparation: Assemble a dry, three-electrode electrochemical cell under an inert atmosphere. A typical setup includes a glassy carbon working electrode, a platinum wire counter electrode, and an Ag/AgNO₃ reference electrode.[4]
-
Electrolyte Solution: Prepare a 0.1 M solution of the supporting electrolyte (e.g., TBAP) in the chosen anhydrous solvent (e.g., DMF).
-
Analyte Addition: Add TiCl₄ to the electrolyte solution to a final concentration of 1-5 mM.[6]
-
Voltammetric Scan: Perform cyclic voltammetry by scanning the potential from an initial value (e.g., 0 V vs. Ag/Ag⁺) to a sufficiently negative potential to observe the reduction peak (e.g., -1.5 V vs. Ag/Ag⁺) and back.
-
Data Analysis: Identify the cathodic peak corresponding to the reduction of Ti⁴⁺ to Ti³⁺. In DMF with TBAP, this reduction is typically observed around -0.6 V to -1.2 V vs. a non-aqueous Ag reference electrode, and may show multiple peaks due to different Ti(IV) complexes in solution.[5]
Table 2: Representative Cyclic Voltammetry Data for TiCl₄ Reduction
| Solvent | Supporting Electrolyte | TiCl₄ Concentration | Reduction Peak Potential (vs. Ag/Ag⁺) | Reference |
| DMF | 0.1 M TBAP | 5-20 mM | ~ -0.6 V, -1.2 V | [5] |
| MeCN | 0.1 M Bu₄NPF₆ | 1 mM | Not explicitly stated for TiCl₄, but a suitable non-aqueous system. | [4] |
Protocol 2: Preparative Electrolysis for TiCl₃ Solution Synthesis
This protocol describes the bulk synthesis of a TiCl₃ solution for subsequent use.
Methodology:
-
Cell Setup: Use a divided electrochemical cell (H-cell) with a fritted glass separator between the working and counter electrode compartments.[4] Use a high surface area working electrode (e.g., Pt mesh).
-
Solution Preparation: Prepare a solution of TiCl₄ (e.g., 0.1 M) and the supporting electrolyte (e.g., 0.1 M TBAP) in the anhydrous solvent (e.g., DMF) in the working electrode compartment. Fill the counter electrode compartment with the electrolyte solution.
-
Controlled Potential Electrolysis: Apply a constant potential to the working electrode that is slightly more negative than the reduction potential determined by CV (e.g., -1.3 V vs. Ag/Ag⁺).
-
Monitoring the Reaction: The progress of the electrolysis can be monitored by the color change of the solution from yellow (Ti⁴⁺) to green and finally to violet, which is characteristic of Ti³⁺ complexes in DMF.[5] The total charge passed can be used to determine the extent of the reaction based on Faraday's law.
-
Termination and Storage: Once the desired amount of TiCl₃ has been generated (indicated by color change and charge passed), terminate the electrolysis. The resulting TiCl₃ solution should be stored and handled under an inert atmosphere.
Figure 1: Experimental Workflow for Electrochemical Synthesis of TiCl₃ Solution
Caption: Workflow for the electrochemical synthesis of TiCl₃ solution.
Quantitative Analysis of TiCl₃ Solutions
The concentration of the generated TiCl₃ solution can be determined using various analytical techniques.
-
UV-Vis Spectroscopy: The characteristic violet color of Ti³⁺ complexes in solution allows for quantitative analysis using a calibration curve.
-
Redox Titration: Titration with a standardized oxidizing agent can be used to determine the concentration of the reducing Ti³⁺ species.
-
Inductively Coupled Plasma Optical Emission Spectroscopy (ICP-OES): This method can be used to determine the total titanium concentration in the solution.[9]
Applications in Organic Synthesis
The electrochemically generated TiCl₃ solution can be used directly as a reducing agent in various organic transformations.
Figure 2: Logical Relationship of TiCl₃ Synthesis and Application
Caption: From electrochemical synthesis to application in organic reduction.
Example Application: Reduction of Oximes to Imines
TiCl₃ is an effective reagent for the reduction of oximes to their corresponding imines.[1] The electrochemically generated TiCl₃ solution can be added directly to a solution of the oxime under an inert atmosphere to facilitate this transformation.
Safety Precautions:
-
Titanium tetrachloride is corrosive and reacts violently with water, releasing HCl gas. Handle in a fume hood with appropriate personal protective equipment.[7][8]
-
The organic solvents used are flammable and should be handled with care.
-
All operations involving TiCl₃ should be carried out under a dry, inert atmosphere to prevent oxidation.
Conclusion
The electrochemical synthesis of titanium trichloride solutions provides a controlled, convenient, and safer alternative to traditional chemical methods. The protocols outlined in these application notes offer a starting point for researchers to generate TiCl₃ solutions for a variety of applications in organic synthesis and materials science. The ability to generate the reagent in-situ opens up possibilities for streamlined and efficient synthetic methodologies.
References
- 1. Titanium(III) chloride - Wikipedia [en.wikipedia.org]
- 2. TITANIUM CHLORIDE [PHARMACEUTICAL REAGENT] | PPTX [slideshare.net]
- 3. researchgate.net [researchgate.net]
- 4. rsc.org [rsc.org]
- 5. stacks.cdc.gov [stacks.cdc.gov]
- 6. kubiak.ucsd.edu [kubiak.ucsd.edu]
- 7. researchgate.net [researchgate.net]
- 8. icheme.org [icheme.org]
- 9. Facile Analytical Methods to Determine the Purity of Titanium Tetrachloride - PMC [pmc.ncbi.nlm.nih.gov]
The Pivotal Role of Cocatalysts in Titanium Trichloride-Mediated Polymerization: A Detailed Guide
Application Notes and Protocols for Researchers in Polymer Chemistry and Material Science
The stereospecific polymerization of olefins, a cornerstone of modern polymer manufacturing, is critically dependent on the synergistic interaction between the primary catalyst and a cocatalyst. In the realm of Ziegler-Natta catalysis, titanium trichloride (B1173362) (TiCl₃) serves as a foundational procatalyst, but its activation and performance are intricately governed by the choice and concentration of a cocatalyst. This document provides an in-depth exploration of the role of cocatalysts in conjunction with titanium trichloride, offering detailed application notes, experimental protocols, and a clear visualization of the underlying chemical processes for researchers, scientists, and professionals in drug development utilizing polymeric materials.
Introduction to Cocatalysts in Ziegler-Natta Polymerization
Ziegler-Natta catalysts have revolutionized the production of polyolefins, enabling the synthesis of polymers with highly controlled stereochemistry, such as isotactic polypropylene.[1] These catalyst systems typically consist of a transition metal compound, such as this compound (a first-generation Ziegler-Natta catalyst) or titanium tetrachloride supported on magnesium chloride (modern catalysts), and a cocatalyst, which is most commonly an organoaluminum compound.[1][2]
The primary functions of the cocatalyst are multifaceted and indispensable for the polymerization process:
-
Activation of the Procatalyst: The organoaluminum compound alkylates the titanium center, replacing a chloride ligand with an alkyl group to form the active titanium-carbon bond necessary for monomer insertion.[3][4]
-
Reduction of the Transition Metal: The cocatalyst can reduce the oxidation state of the titanium species (e.g., from Ti(IV) to Ti(III)), which is often the more active state for polymerization.[3][5]
-
Scavenging Impurities: Cocatalysts react with and neutralize impurities (such as water and oxygen) in the polymerization medium that would otherwise deactivate the catalyst.[6]
-
Control of Polymer Properties: The nature of the cocatalyst influences the number of active sites, the rate of polymerization, and the molecular weight and stereoregularity of the resulting polymer.[7][8]
Commonly employed cocatalysts include triethylaluminum (B1256330) (TEA), triisobutylaluminum (B85569) (TIBA), diethylaluminum chloride (DEAC), and ethylaluminum dichloride (EADC).[6][7] The selection of the cocatalyst and the molar ratio of cocatalyst to titanium (Al/Ti ratio) are critical parameters that must be optimized for a specific polymerization system.[7]
Quantitative Analysis of Cocatalyst Effects
The choice of cocatalyst and its concentration have a profound impact on the catalytic activity and the properties of the resulting polymer. The following tables summarize quantitative data from studies investigating these effects in ethylene (B1197577) and propylene (B89431) polymerization.
Table 1: Effect of Different Cocatalysts on Ethylene Polymerization Activity
| Cocatalyst Composition (Molar Ratio) | Catalyst Activity (kg PE / (g cat · h)) | Melt Flow Index (MFI) (g/10 min) | Reference |
| TEA | 15.5 | 0.25 | [7] |
| TIBA | 10.2 | 0.28 | [7] |
| TEA/DEAC (90/10) | 14.8 | 0.26 | [7] |
| TEA/EADC (90/10) | 13.5 | 0.24 | [7] |
| TIBA/DEAC (90/10) | 9.8 | 0.29 | [7] |
| TIBA/EADC (90/10) | 8.5 | 0.30 | [7] |
Polymerization Conditions: Ethylene pressure: 5 bar, H₂ pressure: 3 bar, Al/Ti molar ratio: 200, Temperature: 80 °C, Time: 2 h, Solvent: Hexane (B92381) (650 mL). The catalyst is a commercial MgCl₂/TiCl₄-based Ziegler-Natta catalyst.[6]
Table 2: Influence of Cocatalyst on Propylene Polymerization
| Cocatalyst | External Donor | Catalyst Activity (kg PP / (g cat · h)) | Isotacticity Index (%) | Reference |
| AlEt₂Cl | - | 5 - 15 | Low | [9] |
| Trialkylaluminum | Benzoate Ester | High | High | [9] |
| Trialkylaluminum | Diisobutyl Phthalate (DIBP) | High | High | [10] |
| Trialkylaluminum | (Cy)(Me)Si(OMe)₂ | High | High | [10] |
Note: Quantitative activity and isotacticity are highly dependent on the specific catalyst generation and other polymerization conditions.
Experimental Protocols
The following protocols provide a generalized methodology for olefin polymerization using a titanium-based Ziegler-Natta catalyst and an organoaluminum cocatalyst. Safety Precaution: Organoaluminum compounds are pyrophoric and react violently with water and air. All manipulations must be carried out under an inert atmosphere (e.g., nitrogen or argon) using appropriate Schlenk line or glovebox techniques.
General Protocol for Slurry-Phase Ethylene Polymerization
Materials:
-
Ziegler-Natta catalyst (e.g., TiCl₃ or MgCl₂-supported TiCl₄)
-
Cocatalyst (e.g., Triethylaluminum - TEA)
-
Anhydrous hexane (polymerization grade)
-
High-purity ethylene gas
-
High-purity hydrogen gas (for molecular weight control)
-
Methanol (B129727) (for quenching)
-
Hydrochloric acid solution (10% in methanol)
-
Acetone
Equipment:
-
Jacketed stainless-steel polymerization reactor equipped with a mechanical stirrer, temperature and pressure controllers, and inlets for monomer, catalyst, and cocatalyst.
-
Schlenk line or glovebox for inert atmosphere handling.
-
Syringes and cannulas for transferring catalyst and cocatalyst.
Procedure:
-
Reactor Preparation: The reactor is thoroughly dried and purged with high-purity nitrogen to remove air and moisture.
-
Solvent Addition: 650 mL of anhydrous hexane is introduced into the reactor.
-
Cocatalyst Injection: The desired amount of cocatalyst (e.g., TEA) is injected into the reactor to achieve the target Al/Ti molar ratio (e.g., 200).[7] The mixture is stirred and brought to the desired reaction temperature (e.g., 80 °C).[6]
-
Catalyst Injection: A suspension of the Ziegler-Natta catalyst in anhydrous hexane is injected into the reactor to initiate polymerization.
-
Polymerization: The reactor is pressurized with hydrogen (e.g., 3 bar) followed by ethylene (e.g., 5 bar) to maintain a total pressure of 8.0 bar.[6] The polymerization is allowed to proceed for the desired time (e.g., 2 hours) while maintaining constant temperature and pressure.
-
Quenching: The ethylene feed is stopped, and the reactor is vented. The polymerization is terminated by injecting a small amount of methanol.
-
Polymer Isolation and Purification: The polymer slurry is transferred to a beaker. The polymer is precipitated by adding an excess of methanol containing 10% HCl to remove catalyst residues. The polymer is then filtered, washed repeatedly with methanol and acetone, and dried in a vacuum oven at 60 °C until a constant weight is achieved.
General Protocol for Bulk Propylene Polymerization
Materials:
-
Ziegler-Natta catalyst (e.g., MgCl₂-supported TiCl₄ with an internal donor)
-
Cocatalyst (e.g., Triethylaluminum - TEA)
-
External Donor (e.g., an alkoxysilane)
-
Liquid propylene (polymerization grade)
-
High-purity hydrogen gas
Equipment:
-
High-pressure polymerization reactor suitable for liquid propylene.
-
Ancillary equipment as described for slurry polymerization.
Procedure:
-
Reactor Preparation: The reactor is prepared as described for slurry polymerization.
-
Component Addition: The cocatalyst (TEA) and the external donor are added to the reactor under a nitrogen atmosphere.
-
Catalyst Injection: The solid catalyst component is introduced into the reactor.
-
Propylene and Hydrogen Feed: The reactor is cooled, and liquid propylene is fed into the reactor. Hydrogen is added to control the molecular weight of the polymer.
-
Polymerization: The reactor is heated to the polymerization temperature (e.g., 70 °C). The polymerization proceeds in the liquid propylene medium.
-
Termination and Work-up: After the desired reaction time, the unreacted propylene is vented. The resulting polymer powder is collected and can be further processed to remove any catalyst residues if necessary, although modern catalysts often have high enough activity to make this step unnecessary.[9]
Visualizing the Mechanism: Catalyst Activation and Polymerization
The following diagrams, generated using the DOT language, illustrate the key steps in the activation of a titanium-based Ziegler-Natta catalyst and the subsequent polymerization process.
Caption: Catalyst activation via alkylation and reduction.
Caption: The Cossee-Arlman polymerization mechanism.
Caption: Interplay of catalyst components and their effects.
Conclusion
The cocatalyst is not merely an additive but a fundamental component of the Ziegler-Natta catalytic system, playing a decisive role in the activation of this compound and the overall polymerization performance. A thorough understanding of the cocatalyst's function and its interaction with the procatalyst and optional donors is essential for the rational design of polymerization processes and the synthesis of polyolefins with tailored properties. The protocols and data presented herein provide a solid foundation for researchers to explore and optimize these complex and industrially significant catalytic reactions.
References
- 1. Ziegler–Natta catalyst - Wikipedia [en.wikipedia.org]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. researchgate.net [researchgate.net]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. assets-eu.researchsquare.com [assets-eu.researchsquare.com]
- 8. tandfonline.com [tandfonline.com]
- 9. sumitomo-chem.co.jp [sumitomo-chem.co.jp]
- 10. researchgate.net [researchgate.net]
Application Notes & Protocols: Spectroscopic Analysis of Titanium Trichloride Reaction Intermediates
Audience: Researchers, scientists, and drug development professionals.
Introduction Titanium(III) chloride (TiCl₃) is a highly versatile inorganic compound, serving as a pivotal catalyst and reagent in numerous chemical transformations. Its applications range from the large-scale production of polyolefins via Ziegler-Natta catalysis to specialized use in organic synthesis for reductive coupling reactions, such as the McMurry reaction.[1][2] The reactivity of TiCl₃ stems from its titanium center in the +3 oxidation state, which possesses a single d-electron, rendering its complexes paramagnetic.[1] Understanding the mechanisms of TiCl₃-mediated reactions requires the characterization of transient and often highly reactive intermediates. Spectroscopic techniques are indispensable tools for elucidating the structure, electronic properties, and kinetics of these species. This document provides detailed application notes and protocols for the spectroscopic analysis of TiCl₃ reaction intermediates using Electron Paramagnetic Resonance (EPR), UV-Visible (UV-Vis), and Vibrational (Infrared and Raman) spectroscopy.
Core Spectroscopic Techniques
Electron Paramagnetic Resonance (EPR) Spectroscopy
EPR spectroscopy is the most direct method for studying paramagnetic species. Since Ti(III) is a d¹ ion, it is EPR-active, making this technique exceptionally powerful for characterizing reaction intermediates.[1] EPR spectra provide detailed information about the electronic environment of the Ti(III) center through the g-tensor and hyperfine coupling interactions with nearby magnetic nuclei.[3][4] Advanced pulsed EPR techniques, such as Hyperfine Sublevel Correlation (HYSCORE), can identify the types of nuclei surrounding the Ti³⁺ ion, including coordinated ligands or solvent molecules.[4][5]
UV-Visible (UV-Vis) Spectroscopy
Solutions containing Ti(III) compounds are typically violet or blue, a color that arises from electronic d-d transitions.[1][6] While these transitions are often weak due to being Laporte-forbidden, they provide a useful spectroscopic handle.[1] UV-Vis spectroscopy can be used to monitor the concentration of Ti(III) species throughout a reaction, enabling kinetic analysis.[7] Changes in the coordination environment of the titanium center result in shifts in the absorption maxima (λmax), providing insights into the formation and consumption of intermediates.[6]
Vibrational Spectroscopy (IR & Raman)
Infrared (IR) and Raman spectroscopy probe the vibrational modes of molecules. These techniques are used to identify the functional groups present in TiCl₃ complexes and to study the interaction of TiCl₃ with co-catalysts, activators, and substrates in systems like Ziegler-Natta catalysts.[8][9] For instance, the adsorption of reactants onto the catalyst surface leads to characteristic shifts in vibrational frequencies, which can be used to identify active sites and reaction intermediates.
Application I: Ziegler-Natta Polymerization
Ziegler-Natta catalysis, used for olefin polymerization, frequently employs TiCl₃ as a key component of the heterogeneous catalyst.[10] The reaction mechanism involves the formation of active Ti(III) sites on the surface of a support material (e.g., MgCl₂).[9] Spectroscopic analysis is crucial for understanding the structure of these active sites and the subsequent steps of polymerization.
The Cossee-Arlman mechanism is the most widely accepted model for Ziegler-Natta polymerization.[11] It involves the coordination of an alkene to a vacant site on the titanium center, followed by insertion of the alkene into the Ti-alkyl bond.[11] EPR and Raman spectroscopy have been instrumental in identifying the surface-bound Ti(III) species that act as the catalytic centers.[5][8]
Application II: McMurry Reductive Coupling
The McMurry reaction is a powerful method for the reductive coupling of two ketone or aldehyde groups to form an alkene.[2] The reaction utilizes low-valent titanium species, which are typically generated in situ from TiCl₃ and a reducing agent like zinc or LiAlH₄.[2] The mechanism proceeds through single-electron transfer from the titanium species to the carbonyl groups, leading to a pinacolate (1,2-diolate) intermediate complexed to titanium.[2] Subsequent deoxygenation by the oxophilic titanium yields the final alkene product.[2] While the intermediates are often short-lived, EPR can be used to characterize the paramagnetic Ti(III) species involved in the single-electron transfer steps.
Quantitative Data Summary
Spectroscopic analysis provides key quantitative parameters that describe the electronic and geometric structure of Ti(III) intermediates.
Table 1: Representative EPR Spectroscopic Data for Ti(III) Species | Compound / Species | g-values ([gₓ, gᵧ, g₂]) or g_iso | Hyperfine Coupling | Solvent/Conditions | Reference | |--------------------------------------------------|---------------------------------|--------------------|----------------------|-----------| | Ti{CH(SiMe₃)₂}₃ | [1.998, 1.857, 1.857] | |A| ⁴⁷/⁴⁹Ti =[12][13][13] MHz | Toluene, 30 K |[3] | | [(TpᵗBu,Me)Ti{≡NSi(CH₃)₃}]⁺ | [1.988, 1.989, 1.905] | Not reported | Toluene/THF, 2 K |[6] | | [(TpᵗBu,Me)TiCl(THF)] | [1.902, 1.920, 1.976] | Not reported | Toluene/THF, 2 K |[6] | | [TiClₙ(CH₃OH)₆₋ₙ]⁽³⁻ⁿ⁾⁺ (n=1-3) | Anisotropic g-matrix | ³⁵/³⁷Cl, ¹H, ¹³C data reported | Anhydrous Methanol |[4] | | [Ti(CH₃OH)₅(OH)]²⁺ or [Ti(CH₃OH)₅(OCH₃)]²⁺ | Anisotropic g-matrix | Not reported | Hydrated Methanol |[4] |
Table 2: Representative UV-Vis Spectroscopic Data for Ti(III) Complexes
| Compound / Species | λmax (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Solvent | Reference |
|---|---|---|---|---|
| [(TpᵗBu,Me)Ti{≡NSi(CH₃)₃}(THF)] | 659 | 110 | THF | [6] |
| [(TpᵗBu,Me)Ti{≡NSi(CH₃)₃}] (putative) | 618 | 225 | Toluene | [6] |
| [(TpᵗBu,Me)TiCl(THF)] | 574 | 30 | THF | [6] |
| Ti(III) complexes with Schiff base ligands | 19560-19666 cm⁻¹ (511-508 nm) | Not reported | Not specified |[14] |
Experimental Protocols
Safety Precaution: Titanium trichloride (B1173362) and its solutions are corrosive and reactive.[15][16] TiCl₃ can react with moisture and air.[15] All manipulations should be performed under an inert atmosphere (e.g., in a glovebox or using Schlenk line techniques) with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and compatible gloves.[16]
Protocol 1: General Handling and Preparation of a TiCl₃ Solution
-
Materials: Anhydrous TiCl₃ powder, anhydrous deoxygenated solvent (e.g., THF, toluene, or methanol), Schlenk flask, magnetic stir bar, gas-tight syringe, cannula.
-
Procedure: a. Dry all glassware in an oven at >120 °C overnight and cool under vacuum or an inert gas stream. b. Under a positive pressure of inert gas (e.g., Argon or Nitrogen), quickly transfer the desired mass of TiCl₃ powder to the Schlenk flask containing a stir bar. c. Seal the flask and evacuate and backfill with inert gas three times. d. Add the desired volume of anhydrous, deoxygenated solvent via cannula transfer or a gas-tight syringe. e. Stir the mixture until the TiCl₃ is fully dissolved or a homogenous suspension is formed. TiCl₃ complexes with THF to form a light-blue solution of TiCl₃(THF)₃.[1] f. The resulting solution should be used immediately, as TiCl₃ solutions can deteriorate over time.
Protocol 2: In Situ EPR Analysis of a Reaction Intermediate
-
Objective: To detect and characterize paramagnetic Ti(III) intermediates formed during a reaction.
-
Sample Preparation (in a glovebox): a. Prepare a solution of TiCl₃ in a suitable anhydrous, deoxygenated solvent as described in Protocol 1. b. Prepare a solution of the reactant in the same solvent. c. Place a small volume (e.g., 200 µL) of the TiCl₃ solution into a quartz EPR tube. d. Using a microsyringe, add a stoichiometric amount of the reactant solution to the EPR tube. e. Quickly cap and seal the EPR tube with a gas-tight cap (e.g., Parafilm). f. Immediately flash-freeze the sample by immersing the tube in liquid nitrogen. This traps the intermediates for analysis.
-
Data Acquisition: a. Transfer the frozen sample to the EPR spectrometer's cryostat, pre-cooled to a low temperature (e.g., 30 K).[3] b. Record the continuous-wave (CW) X-band EPR spectrum. Typical parameters might include a microwave power of 0.2 mW and a modulation amplitude of 0.5 mT.[3] c. If available, perform pulsed EPR experiments like HYSCORE to probe hyperfine interactions.[4]
-
Data Analysis: a. Analyze the g-values from the spectrum to gain information about the symmetry and electronic structure of the Ti(III) center. b. Simulate the experimental spectrum using appropriate software to extract precise g-tensor values and any resolved hyperfine coupling constants.[3]
Protocol 3: UV-Vis Spectroscopic Monitoring of a Reaction
-
Objective: To monitor the change in concentration of a colored Ti(III) species over time.
-
Setup: a. Use a spectrophotometer equipped with a temperature-controlled cell holder and a magnetic stirrer. b. Prepare stock solutions of TiCl₃ and the reactant in an appropriate solvent under inert conditions.
-
Procedure: a. Transfer a known volume of the reactant solution into a gas-tight quartz cuvette equipped with a small stir bar. b. Place the cuvette in the spectrophotometer and record a baseline spectrum. c. Set the spectrophotometer to kinetic mode, monitoring the absorbance at the λmax of the Ti(III) starting material or a suspected intermediate. d. Initiate the reaction by injecting a known volume of the TiCl₃ solution into the cuvette using a gas-tight syringe. e. Immediately start data acquisition, recording the absorbance as a function of time.
-
Data Analysis: a. Plot absorbance vs. time to obtain the reaction profile. b. Use the Beer-Lambert law (A = εbc) to convert absorbance to concentration if the molar absorptivity (ε) is known. c. Analyze the kinetic trace to determine the reaction order and rate constant.[7]
References
- 1. Titanium(III) chloride - Wikipedia [en.wikipedia.org]
- 2. McMurry reaction - Wikipedia [en.wikipedia.org]
- 3. Characterization of the Titanium(III) Tris(alkyl) Ti{CH(SiMe3)2}3 and its Conversion to a Dimeric Alkyl‐Bridged Titanium(IV) Species - PMC [pmc.ncbi.nlm.nih.gov]
- 4. EPR investigation of TiCl3 dissolved in polar solvents – implications for the understanding of active Ti(iii) species in heterogeneous Ziegler–Natta catalysts - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 5. Low-Coordinated Titanium(III) Alkyl-Molecular and Surface-Complexes: Detailed Structure from Advanced EPR Spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A mononuclear, terminal titanium(III) imido - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Effect of Internal Donors on Raman and IR Spectroscopic Fingerprints of MgCl2/TiCl4 Nanoclusters Determined by Machine Learning and DFT - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. youtube.com [youtube.com]
- 12. ijsdr.org [ijsdr.org]
- 13. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 14. columbuschemical.com [columbuschemical.com]
- 15. research.uga.edu [research.uga.edu]
- 16. Reduction with TiCl3 - Wordpress [reagents.acsgcipr.org]
Application of Titanium(III) Chloride in Materials Science for Nanoparticle Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Titanium(III) chloride (TiCl3), a highly versatile compound, serves as a significant precursor and reducing agent in the field of materials science, particularly in the synthesis of nanoparticles. Its unique chemical properties enable the controlled formation of various nanostructures, with a predominant application in the synthesis of titanium dioxide (TiO2) nanoparticles with tailored crystalline phases and morphologies. This document provides detailed application notes and experimental protocols for the synthesis of nanoparticles using TiCl3, focusing primarily on TiO2, and explores its potential in the synthesis of other nanomaterials.
Application in Titanium Dioxide (TiO2) Nanoparticle Synthesis
TiCl3 is extensively used as a precursor for the synthesis of TiO2 nanoparticles through hydrolysis and oxidation processes. This method offers the advantage of producing different polymorphs of TiO2, namely anatase, rutile, and brookite, by carefully controlling the reaction conditions. The synthesis generally involves a two-step mechanism: a condensation step followed by an oxidation step, which can occur sequentially or simultaneously[1][2].
The morphology and crystalline phase of the resulting TiO2 nanoparticles are highly dependent on experimental parameters such as pH, temperature, and the presence of additives. For instance, the acidity of the medium plays a crucial role in determining the final crystalline form, with rutile being favored in lower pH ranges and anatase at higher pH[2].
Quantitative Data on TiO2 Nanoparticle Synthesis
The following table summarizes the key experimental parameters and resulting nanoparticle characteristics from various studies on TiO2 synthesis using TiCl3.
| Precursor | Method | Temperature (°C) | pH | Additive | Resulting Phase | Morphology | Particle Size (nm) | Reference |
| TiCl3 | Hydrolysis & Oxidation | 60 | 0.5 - 6.5 | None | Anatase, Brookite, Rutile | Rods, Platelets | 3 (Rutile platelets) | [1][2] |
| TiCl3 | Hydrothermal | 200 | - | NaCl | Rutile | Rods | - | [3] |
| TiCl3 | Solvothermal | 180 | - | Ethanol, HCl | Rutile | Nanorod-assembled microspheres | - | [4] |
| TiCl3 | Hydrolysis | Room Temperature | - | Nitric Acid | Rutile | Flower-like assembly of nanotubes | - | [5] |
| TiCl3 | Solvothermal | 550 (calcination) | - | Glucose | Anatase | Mesoporous core-shell | - | [6] |
Experimental Protocols
Protocol 1: Synthesis of Rutile TiO2 Nanorods via Hydrothermal Method
This protocol is adapted from a study on the controlled synthesis of rutile TiO2 nanorods.[3]
Materials:
-
Titanium(III) chloride (TiCl3) solution (0.15 M)
-
Sodium chloride (NaCl)
-
Deionized water
-
Teflon-lined autoclave reactor
-
Centrifuge
-
Vacuum oven
Procedure:
-
Prepare a 50 ml aqueous solution of 0.15 M TiCl3.
-
Add a specific concentration of NaCl (e.g., 1 M, 3 M, or 5 M) to the TiCl3 solution.
-
Transfer the solution to a 50 ml Teflon-lined autoclave reactor and seal it.
-
Place the autoclave in an oven preheated to 200°C for a duration of 3 to 6 hours.
-
After the reaction, allow the autoclave to cool down to room temperature.
-
Centrifuge the resulting precipitate and wash it thoroughly with deionized water to remove any unreacted precursors and by-products.
-
Dry the final product in a vacuum oven.
Protocol 2: Synthesis of Anatase TiO2 Nanoparticles via Hydrolysis and Oxidation
This protocol is based on the general principles of TiCl3 hydrolysis and oxidation in an aqueous medium[1][2].
Materials:
-
Titanium(III) chloride (TiCl3) solution
-
Deionized water
-
pH meter
-
Magnetic stirrer with heating plate
-
Centrifuge
Procedure:
-
Prepare an aqueous solution of TiCl3.
-
Adjust the pH of the solution to the desired value (e.g., pH > 4.5 for anatase) using a suitable acid or base.
-
Heat the solution to 60°C while stirring continuously.
-
Maintain the temperature and stirring for a sufficient period to allow for the hydrolysis and oxidation of TiCl3, leading to the precipitation of TiO2 nanoparticles.
-
Monitor the reaction progress by observing the formation of a precipitate.
-
Once the reaction is complete, cool the solution to room temperature.
-
Separate the TiO2 nanoparticles by centrifugation.
-
Wash the nanoparticles several times with deionized water to remove impurities.
-
Dry the purified TiO2 nanoparticles.
Visualizations
Experimental Workflow for TiO2 Nanoparticle Synthesis from TiCl3
Caption: General workflow for TiO2 nanoparticle synthesis using TiCl3.
Logical Relationship of Parameters in TiO2 Synthesis
Caption: Influence of experimental parameters on TiO2 nanoparticle properties.
Potential Application in Other Nanoparticle Syntheses
While the primary application of TiCl3 in nanoparticle synthesis is for TiO2, its properties as a reducing agent suggest potential for the synthesis of other types of nanoparticles, such as metallic nanoparticles. However, detailed protocols for the synthesis of nanoparticles like gold, silver, or quantum dots using TiCl3 as the primary reducing agent are not extensively documented in the current scientific literature.
TiCl3 is known to be a specialized reagent in organic synthesis for reductive coupling reactions.[7] This reducing capability could theoretically be harnessed for the reduction of metal salts to form metallic nanoparticles. Further research is required to explore and optimize the reaction conditions for such syntheses.
Conclusion
Titanium(III) chloride is a valuable and cost-effective precursor for the synthesis of TiO2 nanoparticles with controlled crystal phases and morphologies. By manipulating experimental parameters such as pH and temperature, researchers can tailor the properties of the resulting nanomaterials for various applications, including photocatalysis and in drug delivery systems. While its application in the synthesis of other types of nanoparticles is not yet well-established, the reducing nature of TiCl3 presents an intriguing avenue for future research in the field of materials science.
References
Troubleshooting & Optimization
Troubleshooting erratic results in titanium trichloride reactions.
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working with titanium trichloride (B1173362) (TiCl₃) reactions.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Reagent Handling and Stability
Q1: My titanium trichloride has been stored for a while and the reaction is giving erratic yields. What is the likely cause?
A1: this compound is highly sensitive to air and moisture.[1][2] Slow deterioration occurs upon exposure to air, leading to the formation of titanium oxides and other inactive species.[2] This degradation is a common cause of erratic results and low yields in reductive coupling reactions.[1][2] It is crucial to handle TiCl₃ under a dry, inert atmosphere (e.g., argon or nitrogen).[1] If the bottle has been opened and resealed multiple times, the reagent may have degraded.[1]
Q2: I observed white fumes when handling my solid this compound. What does this indicate?
A2: The evolution of white fumes upon handling solid TiCl₃ is a sign of decomposition, likely from reaction with atmospheric moisture to form hydrochloric acid and titanium oxides.[1] This indicates that the reagent's quality has been compromised, which will likely lead to poor reaction outcomes.[1]
Q3: How should I properly store and handle this compound?
A3: Anhydrous this compound should always be handled under an inert atmosphere, such as in a glove box or using Schlenk techniques, to prevent exposure to oxygen and water.[1] For frequent use of small quantities, storing the reagent in a Schlenk tube can help preserve its integrity.[1] TiCl₃ solutions are also sensitive and should be standardized immediately before use.[3][4]
Reaction Conditions and Optimization
Q4: My McMurry coupling reaction is not proceeding to the alkene and is instead stopping at the pinacol (B44631) (1,2-diol) stage. What could be the reason?
A4: The formation of the pinacol is the first step in the McMurry reaction mechanism, followed by deoxygenation to the alkene.[5][6][7] This second step is temperature-dependent. If the reaction temperature is too low (e.g., 0°C), the intermediate pinacol can be isolated in high yield.[6][7] To promote the formation of the alkene, the reaction mixture typically needs to be heated to reflux.[6][7]
Q5: I am observing low yields in my McMurry reaction. What factors should I investigate to optimize the reaction?
A5: Several factors can contribute to low yields in a McMurry reaction:
-
Reagent Quality: As discussed, degraded TiCl₃ is a primary culprit for poor results.[1][2]
-
Reducing Agent: The choice and activity of the reducing agent are critical. Zinc-copper couple is commonly used and its reactivity can be enhanced by weakening the zinc-zinc bond with copper.[6][8] Other reducing agents like lithium, potassium, or magnesium can also be used, and the optimal choice may depend on the substrate.[5][9]
-
Solvent: Tetrahydrofuran (THF) and 1,2-dimethoxyethane (B42094) (DME) are the most common solvents.[7][8] DME is often preferred for higher-boiling point reactions and can lead to higher yields for some aliphatic ketones.[1][8] The solvent must be anhydrous.
-
Reaction Time and Temperature: Insufficient reaction time or temperature can lead to incomplete conversion. The reaction is typically refluxed for several hours.[6]
-
Stirring: Inefficient stirring can negatively impact this heterogeneous reaction.[1] The use of metallic stirrers may also adversely affect the reaction.[1]
Q6: I am performing a cross-coupling McMurry reaction between two different carbonyl compounds and getting a mixture of products. How can I improve the selectivity?
A6: Achieving high selectivity in cross-McMurry reactions can be challenging. One successful strategy involves using one diaryl ketone and one aryl or aliphatic ketone. The diaryl ketone is believed to form a dianion more rapidly, which then reacts with the other carbonyl compound.[10] The structural and electronic differences between the two carbonyl partners play a significant role in selectivity.[10]
Workup and Byproducts
Q7: What are the common byproducts in a this compound-mediated reaction?
A7: The primary inorganic byproduct upon aqueous workup is titanium dioxide (TiO₂).[5] During the reaction, various low-valent titanium species are present. If the reaction is not carried out under strictly anhydrous and oxygen-free conditions, titanium oxides and oxychlorides can form prematurely.[11][12] In McMurry reactions, pinacols can be a significant byproduct if the reaction does not go to completion.[5][6]
Q8: My reaction mixture is a black slurry. Is this normal?
A8: Yes, the low-valent titanium species generated by the reduction of TiCl₃ are typically black, insoluble materials, so a black slurry is expected for a heterogeneous McMurry reaction.[7]
Quantitative Data Summary
The choice of reagents and solvents can significantly impact the yield of McMurry coupling reactions. The following tables summarize some reported data for the reductive coupling of 2-adamantanone (B1666556).
Table 1: Effect of Reducing Agent on the Yield of Diadamantylidene
| Titanium Source | Reducing Agent | Solvent | Temperature | Yield (%) |
| TiCl₃ | Lithium | DME | Reflux | 87 |
| TiCl₃ | Potassium | THF | Reflux | 92 |
| TiCl₃ | Zn-Cu | DME | Reflux | 84 |
Data adapted from McMurry, J. E.; Fleming, M. P.; Kees, K. L.; Krepski, L. R. J. Org. Chem. 1978, 43, 3255.
Table 2: Effect of Solvent on the Yield of Diadamantylidene using TiCl₃ and Lithium
| Solvent | Temperature | Yield (%) |
| THF | Reflux | 77 |
| DME | Reflux | 87 |
Data adapted from McMurry, J. E.; Fleming, M. P.; Kees, K. L.; Krepski, L. R. J. Org. Chem. 1978, 43, 3255.
Experimental Protocols
Protocol 1: General Procedure for McMurry Coupling of 2-Adamantanone using TiCl₃ and Lithium
This procedure is adapted from Organic Syntheses, Coll. Vol. 7, p.131 (1990); Vol. 60, p.1 (1981).
1. Apparatus Setup:
-
A 2-L, three-necked flask is thoroughly flame-dried while being flushed with argon.
-
The flask is fitted with three rubber septa.
2. Reagent Addition:
-
In an argon-filled glove bag, add 63.16 g (0.409 mol) of anhydrous this compound to the flask.
-
Replace one septum with a dry reflux condenser under a positive flow of argon.
-
Syringe 600 mL of anhydrous 1,2-dimethoxyethane (DME) into the flask.
-
Replace a septum with a glass stopper.
-
Add 8.52 g (1.23 mol) of lithium metal, cut into small pieces, to the stirred suspension.
3. Reaction:
-
Heat the mixture to reflux for 1 hour.
-
Remove the heat source and, once refluxing has ceased, add 15.36 g (0.102 mol) of 2-adamantanone in one portion.
-
Heat the mixture at reflux for 18 hours.
4. Workup:
-
Cool the flask in an ice-water bath.
-
Add 300 mL of petroleum ether and 300 mL of acetone.
-
With vigorous stirring, add approximately 10 mL of methanol (B129727).
-
After gas evolution begins, add an additional 590 mL of methanol dropwise over 6-10 hours.
-
Continue stirring at 0°C until all the lithium has reacted.
-
The product can then be isolated by standard extraction and purification procedures.
Protocol 2: Preparation and Standardization of 0.1 M this compound Solution
This protocol is adapted from Pharmaguideline.[3][4]
1. Preparation:
-
Dilute 100 mL of commercial this compound solution with 200 mL of hydrochloric acid.
-
Add sufficient freshly boiled and cooled water to make a total volume of 1000 mL.
2. Standardization:
-
Standardize the solution immediately before use in an atmosphere of carbon dioxide.
-
Titrate 25 mL of 0.1 M ferric ammonium (B1175870) sulfate (B86663) (acidified with sulfuric acid) with the prepared TiCl₃ solution, using ammonium thiocyanate (B1210189) solution as an indicator.
-
The endpoint is the disappearance of the red color.
-
Calculation: 1 mL of 0.1 M ferric ammonium sulfate is equivalent to 0.01543 g of TiCl₃.
Visualizations
Caption: Workflow for a typical McMurry coupling reaction.
Caption: Troubleshooting decision tree for TiCl₃ reactions.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Titanium(III) chloride - Wikipedia [en.wikipedia.org]
- 3. scribd.com [scribd.com]
- 4. Preparation and Standardization of 0.1 M this compound | Pharmaguideline [pharmaguideline.com]
- 5. McMurry reaction - Wikipedia [en.wikipedia.org]
- 6. Recent advances of carbonyl olefination via McMurry coupling reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. Recent advances of carbonyl olefination via McMurry coupling reaction - RSC Advances (RSC Publishing) DOI:10.1039/D2RA00724J [pubs.rsc.org]
- 9. About: McMurry reaction [dbpedia.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. d-nb.info [d-nb.info]
Technical Support Center: Optimizing Catalyst Performance of TiCl₃ Polymorphs
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with titanium trichloride (B1173362) (TiCl₃) catalysts. The information is designed to help optimize catalyst performance and address common experimental challenges.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis, activation, and use of TiCl₃ catalysts.
| Issue | Potential Cause | Recommended Action |
| Low Polymer Yield | - Inactive catalyst polymorph.- Insufficient co-catalyst concentration.- Presence of impurities (e.g., water, oxygen).- Catalyst deactivation. | - Ensure the use of a high-activity polymorph (α, γ, or δ). The β-form is generally less active.[1]- Optimize the molar ratio of the organo-aluminum co-catalyst to TiCl₃. A common range is 2:1 to 5:1.[2][3]- Thoroughly dry and deoxygenate all solvents and monomers. Work under an inert atmosphere (e.g., nitrogen or argon).- Investigate potential deactivation pathways, such as reaction with byproducts or prolonged exposure to high temperatures.[4] |
| Poor Stereospecificity | - Incorrect choice of TiCl₃ polymorph.- Inappropriate co-catalyst or external donor.- Non-optimal polymerization temperature. | - The α, γ, and δ polymorphs are known to produce highly stereospecific polymers.[1]- The choice of organo-aluminum co-catalyst and the addition of an external electron donor can significantly influence stereoselectivity.- Optimize the reaction temperature; stereospecificity is often temperature-dependent. |
| Inconsistent Catalytic Activity | - Variation in TiCl₃ particle size and morphology.- Incomplete activation of the catalyst.- Slow deterioration of TiCl₃ in air.[1] | - Control the particle size of the TiCl₃ catalyst, as this affects the surface area and number of active sites.[2][3]- Ensure complete reaction between TiCl₃ and the co-catalyst during the activation step.- Handle and store TiCl₃ under strictly anaerobic and anhydrous conditions to prevent degradation.[1] |
| Catalyst Deactivation During Polymerization | - Poisoning by reaction byproducts (e.g., ethylaluminum dichloride).[4]- Over-reduction of titanium species.- Encapsulation of active sites by the polymer. | - Pre-aging the catalyst with the co-catalyst can sometimes mitigate deactivation.[4]- Carefully control the co-catalyst concentration and reaction temperature to avoid excessive reduction.- Consider using a supported catalyst or modifying the polymerization conditions to improve monomer access to the active sites. |
| Difficulty in Catalyst Preparation | - Incomplete reduction of TiCl₄.- Formation of undesired TiCl₃ polymorphs. | - Ensure the reducing agent (e.g., aluminum, hydrogen) is of high purity and the reaction conditions (temperature, time) are optimized for complete reduction.[1]- The choice of reducing agent and the temperature of reduction and subsequent heat treatment can control the resulting polymorph. For example, low-temperature reduction often yields the β-form, which can be converted to more active forms at higher temperatures.[2] |
Frequently Asked Questions (FAQs)
Q1: What are the main polymorphs of TiCl₃ and how do they differ in catalytic activity?
A1: Titanium trichloride exists in four main crystalline forms or polymorphs: α, β, γ, and δ.[1] Their catalytic activities are highly dependent on their crystal structure.
-
α-TiCl₃: Has a layered structure with hexagonal close-packed chloride ions. It is a highly active and stereospecific catalyst for olefin polymerization.[1]
-
β-TiCl₃: Possesses a fibrous structure with chains of TiCl₆ octahedra. It is generally less active than the layered polymorphs.[1]
-
γ-TiCl₃: Features a layered structure with cubic close-packed chloride ions. It exhibits high catalytic activity similar to the α-form.[1]
-
δ-TiCl₃: Is a disordered intermediate between the α and γ structures and is also a highly active catalyst.[1]
The violet-colored α, γ, and δ forms are generally preferred for producing highly stereoregular polymers, while the brown β-form is less common in industrial applications due to its lower activity.
Q2: How is TiCl₃ typically synthesized and activated for use as a catalyst?
A2: TiCl₃ is commonly prepared by the reduction of titanium tetrachloride (TiCl₄). Common reducing agents include hydrogen, aluminum, or organo-aluminum compounds.[1][2] The synthesis method significantly influences the resulting polymorph and its catalytic properties.
Activation of the TiCl₃ catalyst is typically achieved by reacting it with an organo-aluminum co-catalyst, such as triethylaluminum (B1256330) (Al(C₂H₅)₃) or diethylaluminum chloride (Al(C₂H₅)₂Cl). This reaction forms the active sites for polymerization. The molar ratio of the co-catalyst to TiCl₃ is a critical parameter to optimize for maximum activity.[2][3]
Q3: What are the common characterization techniques for TiCl₃ catalysts?
A3: Several analytical techniques are used to characterize the physical and chemical properties of TiCl₃ polymorphs:
-
X-ray Diffraction (XRD): To determine the crystalline structure and identify the specific polymorph (α, β, γ, or δ).
-
X-ray Photoelectron Spectroscopy (XPS): To analyze the surface composition and the oxidation state of titanium.[4]
-
Electron Paramagnetic Resonance (EPR) Spectroscopy: To study the paramagnetic Ti³⁺ centers and their coordination environment.
-
Brunauer-Emmett-Teller (BET) Analysis: To measure the specific surface area of the catalyst, which is related to the number of available active sites.
-
Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM): To visualize the particle size, morphology, and distribution of the catalyst particles.
Q4: What is catalyst deactivation and how can it be prevented?
A4: Catalyst deactivation is the loss of catalytic activity and/or selectivity over time. In Ziegler-Natta polymerization using TiCl₃, deactivation can occur through several mechanisms:
-
Poisoning: Impurities in the reaction medium (e.g., water, oxygen, carbon monoxide, carbon dioxide) can irreversibly bind to the active sites.
-
Reaction with Co-catalyst Byproducts: For instance, ethylaluminum dichloride (EtAlCl₂), a product of the interaction between TiCl₃ and triethylaluminum, can act as a poison.[4]
-
Sintering: At high temperatures, catalyst particles can agglomerate, leading to a decrease in surface area and active sites.
-
Fouling: The polymer product can encapsulate the active sites, preventing monomer access.
To prevent deactivation, it is crucial to use high-purity reagents and solvents, work under an inert atmosphere, and carefully control the reaction temperature and co-catalyst concentration.
Experimental Protocols
Protocol 1: Synthesis of α-TiCl₃ by Reduction of TiCl₄ with Aluminum
Objective: To synthesize the catalytically active α-polymorph of TiCl₃.
Materials:
-
Titanium tetrachloride (TiCl₄), anhydrous
-
Aluminum powder, high purity
-
Anhydrous, deoxygenated hydrocarbon solvent (e.g., heptane)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Under an inert atmosphere, add a stoichiometric amount of aluminum powder to a reaction vessel containing anhydrous heptane (B126788).
-
Slowly add TiCl₄ to the suspension while stirring vigorously. The molar ratio of Al to TiCl₄ should be approximately 1:3.
-
Heat the reaction mixture to a specific temperature (e.g., 150-200 °C) and maintain it for several hours to ensure complete reduction.
-
After the reaction is complete, the solid TiCl₃ product is separated by filtration or decantation.
-
Wash the product multiple times with fresh anhydrous heptane to remove any unreacted TiCl₄ and soluble byproducts.
-
The resulting violet solid is the α-TiCl₃ catalyst. Dry it under vacuum and store it under an inert atmosphere.
Protocol 2: Propylene (B89431) Polymerization using a TiCl₃/Al(C₂H₅)₂Cl Catalyst System
Objective: To evaluate the catalytic performance of a synthesized TiCl₃ polymorph in propylene polymerization.
Materials:
-
Synthesized TiCl₃ catalyst
-
Diethylaluminum chloride (Al(C₂H₅)₂Cl) solution in a hydrocarbon solvent
-
Polymerization-grade propylene, dried and deoxygenated
-
Anhydrous, deoxygenated hydrocarbon solvent (e.g., heptane)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Introduce a known amount of the TiCl₃ catalyst into a dry, inert-atmosphere polymerization reactor containing anhydrous heptane.
-
Add the desired amount of the Al(C₂H₅)₂Cl solution to the reactor to achieve the target Al/Ti molar ratio (e.g., 3:1).
-
Pressurize the reactor with propylene to the desired pressure.
-
Maintain the reaction at a constant temperature (e.g., 70 °C) with continuous stirring for a set duration.
-
Terminate the polymerization by venting the propylene and adding a quenching agent (e.g., isopropanol).
-
Collect the polymer product by filtration, wash it with a suitable solvent, and dry it to a constant weight.
-
Calculate the catalyst activity as kilograms of polymer produced per gram of titanium per hour.
Performance Data
| TiCl₃ Polymorph | Co-catalyst | Temperature (°C) | Pressure (MPa) | Productivity (kg polymer / (mol Ti · h)) | Selectivity (e.g., for 1-hexene (B165129) in ethylene (B1197577) trimerization) | Reference |
| [Cp-C(cyclo-C₅H₁₀)-(5-SiMe₃-thienyl)]TiCl₃ | MAO | 30 | 0.5 | 553 | 86% | [5] |
| [Ind-bridge-thienyl]TiCl₃ | MAO | 80 | 0.5 | 697 | 95% | [5] |
| C2 with cyclo-C₄H₈ bridge | MAO | 50 | 1.0 | 785 (kg 1-C₆ / (mol Ti · h)) | - | [5] |
MAO: Methylaluminoxane
Visualizations
Caption: General experimental workflow for catalyst performance evaluation.
Caption: Common catalyst deactivation pathways for TiCl₃ systems.
References
- 1. Titanium(III) chloride - Wikipedia [en.wikipedia.org]
- 2. US4259466A - Preparation of an active ticl3 catalyst - Google Patents [patents.google.com]
- 3. US4192774A - Preparation of an active TiCl3 catalyst - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Titanium Trichloride (TiCl₃) Solution: Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with titanium trichloride (B1173362) (TiCl₃) solutions.
Troubleshooting Guides & FAQs
This section addresses common issues encountered during the preparation, storage, and use of TiCl₃ solutions.
1. Why has my purple TiCl₃ solution turned colorless, milky white, or formed a white precipitate?
This is a common indication of solution degradation through hydrolysis and oxidation.[1][2] The characteristic purple or violet color of a TiCl₃ solution is due to the presence of the Ti(III) ion.[3] When exposed to water and air, TiCl₃ is unstable and will decompose.
-
Hydrolysis: In aqueous solutions, especially those with low acidity, TiCl₃ hydrolyzes to form titanium hydroxides or oxychlorides, which can appear as a milky white suspension or precipitate.[2][4] If the TiCl₃ concentration is below 5g/L, a precipitate of titanium hydroxide (B78521) oxide mixed with alkaline titanium chloride (III) can form. At higher concentrations, titanium hydroxide mixed with hydroxide chloride (III) will precipitate.[4]
-
Oxidation: Ti(III) is a strong reducing agent and is readily oxidized to the colorless Ti(IV) ion by atmospheric oxygen.[1][5] This oxidation is accelerated by moisture.[6] The final product of this degradation is often the highly stable and inert titanium dioxide (TiO₂).[2]
2. My TiCl₃ titrations are giving inconsistent and erratic results. What are the likely causes?
Inconsistent titration results are often a symptom of TiCl₃ solution instability or procedural errors.
-
Solution Degradation: The most probable cause is the degradation of your TiCl₃ solution. If the solution has been exposed to air, its concentration will decrease over time as Ti(III) is oxidized to Ti(IV), leading to inaccurate and non-reproducible titration results.[3] It is crucial to standardize the TiCl₃ solution immediately before use.
-
Improper Handling: Exposure of the TiCl₃ solution to air during the titration process can also lead to erroneous results. Performing the titration under an inert atmosphere, such as carbon dioxide, is recommended to prevent oxidation.
-
General Titration Errors: Other common sources of titration errors include misjudging the indicator color change at the endpoint, inaccuracies in reading the burette, and using improperly calibrated glassware.[7][8]
3. What is the optimal way to prepare and store a TiCl₃ solution to maximize its stability?
The stability of a TiCl₃ solution is highly dependent on the solvent and storage conditions.
-
Acidification: TiCl₃ solutions are most stable in acidic conditions. Hydrochloric acid (HCl) is commonly used as a stabilizer.[1] While increasing the HCl concentration can decrease the solubility of TiCl₃, an acidic environment is essential to suppress hydrolysis.[1][4] A 3% HCl solution has been reported to provide the most stable environment for TiCl₃.[4]
-
Inert Atmosphere: To prevent oxidation, TiCl₃ solutions should be handled and stored under an inert atmosphere (e.g., argon or nitrogen).[6][9] Containers should be tightly sealed and stored in a cool, dry place away from direct sunlight.[6][10]
-
Fresh Preparation: Due to its inherent instability, it is best practice to prepare TiCl₃ solutions fresh or to standardize them immediately before each use.
4. Can I use a TiCl₃ solution that has changed color or formed a precipitate?
It is strongly advised not to use a TiCl₃ solution that shows visible signs of degradation. A color change from purple to colorless or the formation of a white precipitate indicates that a significant portion of the Ti(III) has been converted to Ti(IV) or has precipitated out of solution. Using such a solution will lead to highly inaccurate and unreliable experimental results.
Quantitative Data on TiCl₃ Stability
The stability of titanium trichloride in solution is significantly influenced by the concentration of hydrochloric acid. The following table summarizes the effect of HCl concentration on the solubility of TiCl₃. A lower solubility can indicate a less stable solution in the context of maintaining a desired concentration for reactions.
| HCl Concentration (%) | TiCl₃ Solubility (%) | Stability Remarks |
| 1 | ~10% degree of hydrolysis for solutions >10g/L | Prone to hydrolysis. |
| 2 | 35.2 | High solubility, but stability may be compromised. |
| 3 | - | Reported as the most stable concentration.[1][4] |
| 26 | 11.3 | Lower solubility at high acid concentrations. |
Data sourced from ECHEMI.[1][4]
Experimental Protocols
Protocol 1: Preparation and Standardization of 0.1 M this compound Solution for Titration
This protocol details the preparation of a 0.1 M TiCl₃ solution and its standardization using a ferric ammonium (B1175870) sulfate (B86663) primary standard.
Materials:
-
This compound solution (commercial)
-
Hydrochloric acid (concentrated)
-
Freshly boiled and cooled deionized water
-
0.1 M Ferric ammonium sulfate solution (standardized)
-
Ammonium thiocyanate (B1210189) solution (indicator)
-
Carbon dioxide or other inert gas source
Procedure:
-
Preparation of 0.1 M TiCl₃ Solution:
-
In a fume hood, carefully dilute 100 ml of commercial this compound solution with 200 ml of concentrated hydrochloric acid.
-
Transfer the mixture to a 1000 ml volumetric flask and dilute to the mark with freshly boiled and cooled deionized water. Mix thoroughly.
-
-
Standardization of the TiCl₃ Solution:
-
Note: This procedure should be performed immediately before the TiCl₃ solution is to be used.
-
Set up a titration apparatus in a way that allows for the maintenance of a carbon dioxide (or other inert gas) atmosphere over the titration mixture.
-
Pipette 25.00 ml of standardized 0.1 M ferric ammonium sulfate solution into a conical flask.
-
Acidify the ferric ammonium sulfate solution with a small amount of sulfuric acid.
-
Add a few drops of ammonium thiocyanate solution as an indicator. The solution should turn a deep red color due to the formation of the iron(III) thiocyanate complex.
-
Titrate the ferric ammonium sulfate solution with the prepared TiCl₃ solution. The endpoint is reached when the red color of the solution disappears, indicating that all the Fe(III) has been reduced to Fe(II) by the Ti(III).
-
Record the volume of the TiCl₃ solution used.
-
Repeat the titration at least two more times to ensure concordant results.
-
Calculation:
The molarity of the this compound solution can be calculated using the following formula:
Molarity of TiCl₃ = (Molarity of Fe(NH₄)(SO₄)₂ × Volume of Fe(NH₄)(SO₄)₂) / Volume of TiCl₃
Protocol 2: Reductive Coupling of a Ketone using TiCl₃ (McMurry Reaction)
This protocol provides a general procedure for the reductive coupling of a ketone to form an alkene, a reaction for which TiCl₃ is a key reagent.
Materials:
-
Anhydrous this compound (TiCl₃)
-
A reducing agent (e.g., lithium aluminum hydride (LiAlH₄), zinc-copper couple, or lithium metal)
-
Anhydrous tetrahydrofuran (B95107) (THF) or 1,2-dimethoxyethane (B42094) (DME)
-
The ketone to be coupled
-
Inert gas (argon or nitrogen)
-
Schlenk line or glove box for air-sensitive manipulations
Procedure:
-
Preparation of the Low-Valent Titanium Reagent:
-
Caution: This step involves pyrophoric and moisture-sensitive reagents and must be performed under a strict inert atmosphere.
-
In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser and under a positive pressure of argon, add anhydrous TiCl₃.
-
Add anhydrous THF or DME via cannula or syringe.
-
Cool the suspension in an ice bath.
-
Slowly add the reducing agent (e.g., LiAlH₄ or zinc-copper couple) to the stirred suspension.
-
After the addition is complete, the mixture is typically refluxed for a period of time (e.g., 1-2 hours) to generate the active low-valent titanium species. The color of the mixture will change, often to black.
-
-
Reductive Coupling Reaction:
-
Cool the suspension of the low-valent titanium reagent to the appropriate temperature (this can vary depending on the substrate).
-
Dissolve the ketone in anhydrous THF or DME and add it dropwise to the stirred titanium suspension.
-
After the addition is complete, the reaction mixture is typically refluxed for several hours to drive the coupling reaction to completion.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
Quench the reaction by the slow, careful addition of a proton source (e.g., methanol (B129727) or aqueous potassium carbonate). This should be done in an ice bath as the quenching can be exothermic.
-
The resulting mixture is then filtered, and the organic layer is separated.
-
The aqueous layer is typically extracted with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
The combined organic layers are washed, dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filtered, and the solvent is removed under reduced pressure.
-
The crude product is then purified by an appropriate method, such as column chromatography or recrystallization.
-
Visualizations
Caption: Degradation pathway of TiCl₃ in aqueous solution.
Caption: Troubleshooting workflow for common TiCl₃ issues.
References
- 1. Science made alive: Chemistry/Solutions [woelen.homescience.net]
- 2. Sciencemadness Discussion Board - Old decomposed Titanium (III) Chloride - Powered by XMB 1.9.11 [sciencemadness.org]
- 3. Titanium(III) chloride - Wikipedia [en.wikipedia.org]
- 4. echemi.com [echemi.com]
- 5. docbrown.info [docbrown.info]
- 6. cdhfinechemical.com [cdhfinechemical.com]
- 7. titrations.info [titrations.info]
- 8. m.youtube.com [m.youtube.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. lobachemie.com [lobachemie.com]
Technical Support Center: Pyrophoric Titanium Trichloride (TiCl₃)
This guide provides essential safety information, handling protocols, and troubleshooting advice for researchers, scientists, and drug development professionals working with pyrophoric titanium trichloride (B1173362).
Frequently Asked Questions (FAQs)
Q1: What makes titanium trichloride pyrophoric?
A1: this compound is a strong reducing agent that reacts exothermically and ignites spontaneously upon contact with air.[1][2][3] The dry powdered form is particularly susceptible to being pyrophoric.[2] It also reacts violently with water and moisture in the air, releasing heat and forming corrosive hydrogen chloride gas.[1][2][3]
Q2: What are the primary hazards associated with this compound?
A2: The main hazards include:
-
Pyrophoricity: Catches fire if exposed to air.[1]
-
Water Reactivity: Reacts violently with water, releasing toxic and corrosive hydrogen chloride gas.[1][4]
-
Corrosivity: Causes severe burns to the skin, eyes, and respiratory tract.[1][5][6][7][8]
-
Toxicity: Inhalation, ingestion, or skin contact can cause severe injury or death.[9]
Q3: What are the immediate signs of exposure to this compound?
A3: Symptoms of exposure can include severe irritation and chemical burns to the eyes, skin, and respiratory tract, sore throat, coughing, and shortness of breath.[1] Ingestion can lead to severe damage to the digestive tract.[1]
Q4: What should I do in case of a fire involving this compound?
A4: Do NOT use water. [3][10] Use a Class D fire extinguisher, dry sand, soda ash, or lime to smother the fire.[3] For larger fires, it may be safer to withdraw from the area and let the fire burn.[3] If the this compound is in solution, the flammability of the solvent must also be considered.
Q5: How should I store pyrophoric this compound?
A5: Store in a cool, dry, well-ventilated area away from incompatible substances.[1] The container must be kept tightly closed under an inert atmosphere (e.g., argon or nitrogen).[1][4] It should be stored in a dedicated corrosives area and protected from air and moisture.[1]
Troubleshooting Guide
Problem: The this compound powder appears to have changed color or consistency in the container.
-
Possible Cause: The container seal may have been compromised, allowing slow exposure to air and moisture. This can lead to oxidation and hydrolysis, reducing the reactivity and effectiveness of the reagent.[11]
-
Solution: If the material is significantly discolored or clumped, it is best to dispose of it following appropriate quenching procedures. Do not use if the quality is suspect, as this can lead to unpredictable reaction outcomes.[11]
Problem: A small fire ignites at the mouth of the container when opened.
-
Possible Cause: This is a common occurrence with pyrophoric powders as a small amount of material at the opening reacts with air.
-
Solution: Have a container of dry sand or a Class D fire extinguisher immediately accessible. If a small flame appears, you can often safely extinguish it by carefully replacing the cap to cut off the oxygen supply or by using a small amount of sand. Always open containers of pyrophoric materials inside a glovebox or under a steady stream of inert gas to prevent this.
Problem: During a reaction, the addition of this compound solution causes an unexpectedly vigorous or uncontrolled reaction.
-
Possible Cause:
-
The concentration of the this compound solution may be higher than anticipated.
-
The reaction vessel may not have been adequately dried, leading to a reaction with residual moisture.
-
The receiving solution may contain incompatible substances (e.g., oxidizing agents).[1]
-
-
Solution:
-
Always add pyrophoric reagents slowly and in a controlled manner, with efficient stirring and cooling of the reaction vessel.
-
Ensure all glassware is rigorously dried before use.
-
Carefully review all reagents for incompatibilities before starting the experiment.
-
Data Presentation
Physical and Chemical Properties of this compound
| Property | Value | Reference |
| Chemical Formula | TiCl₃ | [11] |
| Molar Mass | 154.225 g/mol | [11] |
| Appearance | Red-violet crystalline solid | [11][12] |
| Density | 2.64 g/cm³ | [11] |
| Melting Point | 440 °C (decomposes) | [11][13] |
| Solubility | Very soluble in water (reacts violently), soluble in acetone, acetonitrile, certain amines; insoluble in ether and hydrocarbons. | [2][11] |
Hazard Identification
| Hazard | GHS Classification | Precautionary Statements |
| Flammability | Pyrophoric Solid, Category 1 | P210: Keep away from heat/sparks/open flames/hot surfaces. — No smoking. P222: Do not allow contact with air.[8] |
| Skin Corrosion | Category 1B | P280: Wear protective gloves/protective clothing/eye protection/face protection. P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.[5][7] |
| Eye Damage | Category 1 | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5][7] |
| Water Reactivity | EUH014: Reacts violently with water | P30: Never add water to this product.[14] |
Experimental Protocols
Protocol 1: Safe Transfer of Solid this compound
Objective: To safely transfer solid pyrophoric TiCl₃ from a storage container to a reaction vessel. This procedure must be performed in an inert atmosphere glovebox.
Materials:
-
Sealed container of this compound
-
Spatula
-
Weighing boat or paper
-
Reaction vessel
-
Balance (inside glovebox)
-
Appropriate Personal Protective Equipment (PPE): Fire-resistant lab coat, safety goggles, neoprene or nitrile gloves.[15]
Procedure:
-
Ensure the glovebox atmosphere is inert (low O₂ and H₂O levels).
-
Place the sealed container of TiCl₃, spatula, weighing vessel, and reaction vessel inside the glovebox antechamber and evacuate/refill with inert gas for the appropriate number of cycles.
-
Transfer all items into the main glovebox chamber.
-
Allow the TiCl₃ container to reach the temperature of the glovebox atmosphere.
-
Slowly and carefully open the container. Be prepared for a small amount of pressure release.
-
Using the spatula, carefully transfer the desired amount of TiCl₃ to the weighing vessel on the balance.
-
Record the weight, then transfer the solid from the weighing vessel to the reaction vessel.
-
Securely seal the reaction vessel.
-
Tightly reseal the main TiCl₃ storage container.
-
Clean any residual powder from the spatula and work area within the glovebox using a dry cloth or brush. Dispose of the cleaning materials in a designated solid waste container within the glovebox.
-
Remove the sealed reaction vessel from the glovebox via the antechamber.
Protocol 2: Quenching and Disposal of Residual this compound
Objective: To safely neutralize (quench) small amounts of residual or waste this compound. This procedure must be performed under an inert atmosphere in a fume hood.[16]
Materials:
-
Reaction flask containing residual TiCl₃
-
Stir bar
-
Inert solvent (e.g., toluene (B28343) or hexane)[17]
-
Water
-
Addition funnel or syringe pump
-
Ice bath
-
Schlenk line or similar inert gas setup
-
Appropriate PPE
Procedure:
-
Place the flask containing the TiCl₃ residue under a positive pressure of inert gas (argon or nitrogen) in a fume hood.[16]
-
If the residue is solid, add a dry, inert solvent like toluene to create a suspension that can be stirred.[16]
-
Cool the flask in an ice bath to 0 °C.[16]
-
Slowly , dropwise, add isopropanol (B130326) to the stirred suspension.[16][17] Vigorous gas evolution (hydrogen) will occur. Control the addition rate to keep the reaction from becoming too vigorous.
-
Once the addition of isopropanol no longer produces a vigorous reaction, continue by slowly adding methanol.
-
After the methanol addition is complete and the reaction has subsided, slowly and very carefully add water.[17] Be extremely cautious during this step.
-
Once the addition of water is complete and no further reaction is observed, remove the ice bath and allow the mixture to warm to room temperature.[16]
-
Let the mixture stir for at least 2 hours to ensure complete quenching.[18]
-
The resulting mixture should be neutralized and disposed of as hazardous waste according to your institution's guidelines.
Visualizations
References
- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 2. This compound MIXTURE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 3. This compound MIXTURE, PYROPHORIC | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 4. highline.wa.safeschoolssds.com [highline.wa.safeschoolssds.com]
- 5. cdhfinechemical.com [cdhfinechemical.com]
- 6. bg.cpachem.com [bg.cpachem.com]
- 7. columbuschemical.com [columbuschemical.com]
- 8. echemi.com [echemi.com]
- 9. TITANIUM CHLORIDE (TiCl3) | Cl3Ti | CID 62646 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. nj.gov [nj.gov]
- 11. Titanium(III) chloride - Wikipedia [en.wikipedia.org]
- 12. WebElements Periodic Table » Titanium » this compound [webelements.com]
- 13. Titanous chloride | 7705-07-9 [amp.chemicalbook.com]
- 14. chembk.com [chembk.com]
- 15. operations.ok.ubc.ca [operations.ok.ubc.ca]
- 16. chemistry.nd.edu [chemistry.nd.edu]
- 17. ehs.oregonstate.edu [ehs.oregonstate.edu]
- 18. ehs.oregonstate.edu [ehs.oregonstate.edu]
Technical Support Center: Optimizing TiCl3-Based Ziegler-Natta Catalysts
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ziegler-Natta catalysts based on Titanium Trichloride (B1173362) (TiCl3). Our aim is to help you overcome common experimental challenges and enhance catalyst activity.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods to increase the activity of a TiCl3-based Ziegler-Natta catalyst?
A1: The activity of TiCl3-based Ziegler-Natta catalysts can be significantly improved through several key strategies:
-
Use of a Support: Dispersing the TiCl3 catalyst on a high-surface-area support, most commonly magnesium chloride (MgCl2), is a highly effective method.[1][2] The support helps to stabilize the active centers and increase their number.[1][3]
-
Addition of Electron Donors: Incorporating internal and/or external electron donors (Lewis bases) can enhance both the activity and stereospecificity of the catalyst system.[2][4][5]
-
Physical Modification (Milling): Grinding or ball-milling the TiCl3 catalyst can reduce particle size, thereby increasing the surface area and, consequently, the catalytic activity.[6][7]
-
Optimization of Reaction Conditions: Fine-tuning parameters such as temperature, pressure, and the ratio of cocatalyst to catalyst (e.g., Al/Ti ratio) is crucial for maximizing performance.[8][9]
-
Proper Activation: Ensuring the effective activation of the TiCl3 procatalyst with an organoaluminum compound (cocatalyst), such as triethylaluminum (B1256330) (TEAl) or diethylaluminum chloride (DEAC), is fundamental.[10][11]
Q2: My catalyst is showing low activity. What are the potential causes and how can I troubleshoot this?
A2: Low catalyst activity is a common issue that can stem from several factors. Refer to the troubleshooting guide below for a systematic approach to diagnosing and resolving the problem.
Q3: How do electron donors improve catalyst performance, and how do I choose the right one?
A3: Electron donors are Lewis bases that play a critical role in modifying the electronic and steric environment of the active sites.[12]
-
Internal Electron Donors (IEDs): These are added during the catalyst preparation and are directly bonded to the MgCl2 support.[2] They are crucial for improving stereoregularity and can influence molecular weight distribution.[2] Examples include phthalates, diethers, and succinates.[2]
-
External Electron Donors (EEDs): These are added during the polymerization process along with the cocatalyst.[4] They can help to regulate stereoselectivity and catalytic activity.[4]
The choice of electron donor depends on the desired polymer properties. For instance, diethers are noted for their chemical stability and are not easily displaced by the cocatalyst during polymerization.[2] The steric hindrance of the donor molecule can also impact both activity and isotacticity.[2]
Q4: What is the significance of the different crystalline forms of TiCl3 (α, β, γ, δ)?
A4: Titanium trichloride exists in several crystalline forms, and their activity in polymerization can differ. The β-form (brown) is often initially produced from the reduction of TiCl4 at low temperatures.[6][13] However, the violet forms (α, γ, δ) are generally more active for stereospecific polymerization.[13] Therefore, a common step in catalyst preparation is the conversion of the β-form to a more active violet form, often through heat treatment or treatment with TiCl4.[6][9] The δ-form, in particular, is associated with second-generation catalysts with a larger specific surface area.[2]
Q5: Can impurities in my reagents affect the catalyst activity?
A5: Absolutely. Ziegler-Natta catalysts are highly sensitive to impurities. Compounds like water, oxygen, carbon monoxide, carbon dioxide, and alcohols can act as poisons, deactivating the catalyst.[14][15] For example, methanol (B129727) can react with TiCl4 to form inactive alkoxide complexes.[15] It is crucial to use high-purity reagents and maintain an inert atmosphere (e.g., nitrogen or argon) throughout the experimental process.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments.
| Issue | Potential Cause | Troubleshooting Steps |
| Low Polymer Yield | 1. Inactive Catalyst | - Ensure proper activation of the TiCl3 with the organoaluminum cocatalyst. - Verify the quality and purity of TiCl3 and the cocatalyst. - Consider preparing a fresh batch of catalyst. |
| 2. Catalyst Poisoning | - Thoroughly dry and deoxygenate all solvents and the monomer. - Check for leaks in your reaction setup that could introduce air or moisture. - Purify reagents to remove potential inhibitors. | |
| 3. Suboptimal Reaction Conditions | - Optimize the polymerization temperature; excessively high temperatures can decrease activity. - Adjust the Al/Ti molar ratio; a ratio that is too low or too high can be detrimental.[1] - Ensure adequate monomer pressure and concentration. | |
| Poor Polymer Isotacticity | 1. Ineffective or Absent Electron Donor | - If not already in use, introduce an appropriate internal and/or external electron donor.[14] - The choice of donor is critical; some donors are more effective at promoting stereospecificity.[2] |
| 2. Non-optimal Catalyst Morphology | - The crystalline form of TiCl3 is important; ensure conversion from the less stereospecific β-form to the δ-form.[2] - Using a MgCl2 support generally improves stereospecificity.[16] | |
| Inconsistent Results Batch-to-Batch | 1. Variability in Catalyst Preparation | - Standardize the catalyst synthesis protocol, including reaction times, temperatures, and washing procedures.[8] - Ensure consistent milling/grinding times if this method is used. |
| 2. Fluctuations in Reagent Quality | - Use reagents from the same lot number for a series of experiments. - Re-purify solvents and monomers before each experiment if there is any doubt about their purity. | |
| Polymer has Poor Morphology (e.g., fine powder, non-uniform particles) | 1. Catalyst Particle Fragmentation | - A sudden increase in reaction temperature can cause catalyst particles to fragment.[8] A gradual temperature ramp is recommended. - The morphology of the support material (e.g., MgCl2) can influence the final polymer morphology. |
| 2. Prepolymerization Issues | - Consider implementing a prepolymerization step at mild conditions to help preserve catalyst morphology. |
Quantitative Data Summary
The following tables summarize quantitative data on the effects of various parameters on catalyst activity.
Table 1: Effect of Ti/Mg Molar Ratio on Catalyst Activity
| Ti/Mg Molar Ratio (Used in Preparation) | Resulting Ti Content on Support | Catalytic Activity (g PE/g cat) |
| 2.0 | - | - |
| 3.0 | Maximum | 20,990 |
| 4.0 | Slightly decreased | 10,950 |
| (Data adapted from a study on Ziegler-Natta catalysts for ethylene (B1197577) polymerization)[3] |
Table 2: Effect of Catalyst Pretreatment with Poisoning Agents
| Poisoning Agent (at Poison/Ti molar ratio of 0.1) | Order of Poisoning Power on Activity | Impact on Number of Active Sites ([C*]) |
| Methanol | 1 (Highest) | Markedly decreased (e.g., from 0.40 to 0.28 mol. %) |
| Acetone | 2 | Decreased |
| Ethyl Acetate | 3 (Lowest) | Decreased |
| (Data from a study on propylene (B89431) polymerization)[15] |
Experimental Protocols
Protocol 1: Preparation of an Active TiCl3 Catalyst Component
This protocol is a generalized procedure based on common methods described in the literature.[6][9]
-
Reduction of TiCl4: Reduce titanium tetrachloride (TiCl4) with an organoaluminum compound (e.g., diethylaluminum chloride, DEAC) at a low temperature (e.g., 0 °C) in an inert hydrocarbon solvent. This typically produces the β-form of TiCl3.
-
Washing: Wash the resulting solid precipitate with a hydrocarbon solvent to remove unreacted reagents and byproducts.
-
Conversion to Active Form: Treat the β-TiCl3 with an ether at an elevated temperature (e.g., 70 °C) to facilitate the conversion to the more active δ-TiCl3.[2] Alternatively, heat the β-TiCl3 in the presence of TiCl4 at a temperature between 20°C and 120°C.[6][9]
-
Final Washing and Drying: Wash the final catalyst product multiple times with a dry, oxygen-free hydrocarbon solvent and dry it under vacuum.
Protocol 2: Slurry Polymerization of Propylene
This is a representative protocol for evaluating catalyst activity.
-
Reactor Preparation: Thoroughly dry and purge a polymerization reactor with an inert gas (e.g., nitrogen or argon).
-
Introduction of Components: Add a dry, deoxygenated hydrocarbon solvent (e.g., heptane) to the reactor. Introduce the organoaluminum cocatalyst (e.g., triethylaluminum, TEAl) and any external electron donor.
-
Catalyst Injection: Disperse a known amount of the TiCl3-based catalyst in the solvent and inject it into the reactor.
-
Polymerization: Introduce propylene monomer into the reactor at a constant pressure and temperature (e.g., 70 °C). Monitor the monomer consumption rate to determine the polymerization kinetics.
-
Termination: After the desired reaction time, terminate the polymerization by adding an alcohol (e.g., methanol).
-
Polymer Recovery: Filter the polymer, wash it with alcohol and then with a hydrocarbon solvent, and dry it in a vacuum oven.
Visualizations
Caption: Ziegler-Natta catalyst activation and polymerization cycle.
Caption: Troubleshooting workflow for low catalyst activity.
References
- 1. files01.core.ac.uk [files01.core.ac.uk]
- 2. The Effects of Internal Electron Donors on MgCl2-Supported Ziegler–Natta Catalysts for Isotactic PP [mdpi.com]
- 3. scispace.com [scispace.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. US4192774A - Preparation of an active TiCl3 catalyst - Google Patents [patents.google.com]
- 7. mdpi.com [mdpi.com]
- 8. Ziegler-Natta Catalyst Preparation Process: Influential Parameters on Particles Morphology and Activity of Catalyst in Propylene Polymerization [jips.ippi.ac.ir]
- 9. US4259466A - Preparation of an active ticl3 catalyst - Google Patents [patents.google.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. scienceinfo.com [scienceinfo.com]
- 12. Effect of Internal Donors on Raman and IR Spectroscopic Fingerprints of MgCl2/TiCl4 Nanoclusters Determined by Machine Learning and DFT - PMC [pmc.ncbi.nlm.nih.gov]
- 13. US3558271A - Method of preparing catalytically active ticl3 - Google Patents [patents.google.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Effects of various poisoning compounds on the activity and stereospecificity of heterogeneous Ziegler–Natta catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Titanium Trichloride (TiCl₃) Catalysts
Welcome to the technical support center for titanium trichloride (B1173362) (TiCl₃) catalysts. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the deactivation and regeneration of TiCl₃ catalysts, particularly in the context of Ziegler-Natta polymerization.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of TiCl₃ catalyst deactivation?
A1: Deactivation of TiCl₃ catalysts can be broadly categorized into chemical, thermal, and mechanical mechanisms. The most common causes include:
-
Chemical Poisoning: Impurities in the reaction medium can irreversibly bind to the active sites of the catalyst. Common poisons for Ziegler-Natta catalysts include water, oxygen, carbon monoxide, carbon dioxide, sulfur compounds, and acetylenic compounds.[1][2][3]
-
Interaction with Cocatalysts: While necessary for activation, organoaluminum cocatalysts (e.g., triethylaluminum (B1256330) - TEA, diethylaluminum chloride - DEAC) can also lead to deactivation. This can occur through over-reduction of the titanium species (e.g., from Ti³⁺ to a less active Ti²⁺ state) or through the formation of inhibiting species like ethylaluminum dichloride (EADC).[4][5] The interaction between TiCl₃ and TEA, for instance, has been shown to correlate with a decrease in catalyst activity due to the extraction of chlorine from the catalyst lattice.[4]
-
Thermal Degradation: High reaction temperatures can lead to irreversible changes in the catalyst's structure, such as the agglomeration of active sites or phase transformations, which reduce its activity.[5][6] At elevated temperatures, stable TiAl₃ alloys can form, which are less active.[6]
-
Fouling: The catalyst surface can be blocked by the deposition of byproducts or polymers, which restricts monomer access to the active sites.[7]
Q2: My polymerization reaction starts with high activity but then quickly dies down. What is the likely cause?
A2: This "decay-type" kinetic profile is common in Ziegler-Natta polymerizations. The initial high activity is due to the rapid activation of TiCl₃ sites by the organoaluminum cocatalyst. The subsequent drop in activity can be attributed to several factors:
-
Rapid Poisoning: Trace amounts of impurities in your monomer or solvent can quickly poison the most active sites.
-
Cocatalyst-Induced Deactivation: The type and concentration of the cocatalyst play a crucial role. For example, TEA often gives a much higher initial reaction rate compared to DEAC, but the activity can decrease sharply. Pre-aging the catalyst with TEA can also significantly reduce the initial reaction rate.[4]
-
Optimal Al/Ti Ratio: The molar ratio of the aluminum cocatalyst to the titanium catalyst is critical. An excessively high Al/Ti ratio can lead to over-reduction of the titanium centers, causing a rapid decline in activity.[5][8]
Q3: How can I prevent or minimize catalyst deactivation?
A3: Minimizing deactivation requires careful control over the experimental conditions and purity of reagents:
-
Reagent Purification: Ensure that the monomer, solvent, and inert gas are thoroughly purified to remove catalyst poisons like water, oxygen, and sulfur compounds.[3][9] Using purification columns or traps is highly recommended.
-
Optimize Cocatalyst and Al/Ti Ratio: The choice of cocatalyst and its concentration should be optimized for your specific system. Avoid excessively high Al/Ti ratios that can lead to over-reduction.[5][8]
-
Temperature Control: Maintain the polymerization temperature within the optimal range for the catalyst system to avoid thermal degradation.[8]
-
Proper Handling and Storage: TiCl₃ catalysts are sensitive to air and moisture. They should be stored and handled under an inert atmosphere (e.g., nitrogen or argon).[10][11]
Q4: Is it possible to regenerate a deactivated TiCl₃ catalyst?
A4: Yes, regeneration is often possible, depending on the cause of deactivation. Common regeneration strategies include:
-
Thermal Treatment (Calcination): Heating the deactivated catalyst in a controlled atmosphere can remove fouling agents like coke and other organic deposits.[12][13]
-
Acid Washing: Treating the catalyst with an acidic solution can help to remove metallic poisons and other residues. A patented process for titanium-containing catalysts involves washing in an acidic solution (pH ≤ 3) followed by drying and calcination.[14]
-
Solvent Washing: Washing the catalyst with a suitable solvent can remove soluble polymers and byproducts that may be blocking the pores and active sites.[13]
-
Treatment with Reactivating Agents: Organohalides have been shown to act as promoters that can reactivate catalyst species.[15]
Troubleshooting Guide
| Problem/Symptom | Possible Cause | Suggested Solution/Action |
| Low or No Polymer Yield | 1. Catalyst Poisoning: Presence of water, oxygen, or other impurities in the reactor.[9] 2. Incorrect Al/Ti Ratio: Ratio is too low for effective activation or scavenging of impurities.[5] 3. Inactive Catalyst: Improper storage or handling has led to catalyst deactivation before use. | 1. Purify Reagents: Ensure monomer, solvent, and inert gas are rigorously purified. 2. Optimize Al/Ti Ratio: Systematically vary the Al/Ti ratio to find the optimum for your system. A common starting point is a molar ratio between 50 and 200.[8] 3. Verify Catalyst Activity: Test the catalyst with a standard, well-characterized reaction. Handle the catalyst strictly under inert conditions.[10] |
| Rapid Decrease in Activity After Initial Burst | 1. High Al/Ti Ratio: Over-reduction of Ti³⁺ to less active species.[8] 2. Thermal Instability: Reaction temperature is too high, causing site agglomeration.[6] 3. Cocatalyst Choice: Some cocatalysts like TEA can produce very high initial rates followed by rapid decay.[4] | 1. Reduce Al/Ti Ratio: Lower the concentration of the organoaluminum cocatalyst.[8] 2. Lower Reaction Temperature: Conduct the polymerization at a lower temperature to improve catalyst stability.[8] 3. Consider a Different Cocatalyst: Experiment with DEAC or other cocatalysts that may offer more stable activity over time.[4] |
| Poor Polymer Stereoregularity (e.g., low isotacticity in polypropylene) | 1. Non-optimal Al/Ti Ratio: The ratio can influence the stereoselectivity of the active sites.[5] 2. Absence or Incorrect Choice of Electron Donors: For supported catalysts, internal and external electron donors are crucial for high stereospecificity. 3. Catalyst Morphology: The crystalline form of TiCl₃ can affect stereocontrol. | 1. Optimize Al/Ti Ratio: Fine-tune the ratio, as stereoselectivity can be sensitive to this parameter.[5] 2. Use Electron Donors: If using a supported catalyst system, ensure the appropriate internal and external donors are included in the formulation. 3. Characterize Catalyst: Ensure you are using the desired crystalline form of TiCl₃ (e.g., α, β, γ, δ forms have different activities and stereospecificities). |
| Polymer has Low Molecular Weight | 1. High Concentration of Chain Transfer Agents: Hydrogen is a common chain transfer agent. The organoaluminum cocatalyst can also act as one.[5] 2. High Polymerization Temperature: Higher temperatures generally lead to lower molecular weight polymers. | 1. Reduce Hydrogen Concentration: If hydrogen is used for molecular weight control, reduce its partial pressure. 2. Lower Al/Ti Ratio: A higher Al/Ti ratio often leads to lower molecular weight.[5] 3. Decrease Reaction Temperature: Lowering the temperature can increase the molecular weight of the polymer. |
Quantitative Data Summary
Table 1: Effect of Al/Ti Molar Ratio and Temperature on Active Site Concentration
This table summarizes data on how the concentration of active sites ([C*]) in a Ziegler-Natta catalyst system can be influenced by the Al/Ti molar ratio and the reaction temperature. The data indicates that there is an optimal range for these parameters to maximize the number of active centers.
| Parameter | Al/Ti Molar Ratio | Temperature (°C) | Active Site Concentration [C*] (mol/mol-Ti) |
| Effect of Al/Ti Ratio | 62 | 60 | 0.0003 |
| 124 | 60 | 0.0017 | |
| 231 | 60 | 0.0013 | |
| Effect of Temperature | 124 | 40 | 0.0002 |
| 124 | 60 | 0.0017 | |
| 124 | 80 | (decreased from max) | |
| (Data adapted from Reference[8]) |
Table 2: Example of Catalyst Regeneration Efficacy
This table provides an example of the regeneration of a deactivated titanium-containing catalyst used for epoxidation, demonstrating the potential for activity recovery through various treatments.
| Catalyst State | H₂O₂ Conversion (%) | Propylene Oxide (PO) Selectivity (%) |
| Fresh Catalyst | >95% | Stable at high level |
| Deactivated Catalyst | Decreased over time | Decreased over time |
| Regenerated via H₂O₂ wash | Fully Recovered | Initial decline, then stabilizes |
| Regenerated via Calcination in Air/N₂ | Fully Recovered | Initial decline, then stabilizes |
| Regenerated via Water Vapor Treatment | Fully Recovered | Improved, similar to fresh catalyst |
| (Data adapted from Reference[12]) |
Experimental Protocols
Protocol 1: General Procedure for Regeneration of a Deactivated Titanium-Based Catalyst via Acid Wash and Calcination
This protocol is adapted from a patented method for regenerating titanium-containing catalysts and can serve as a starting point for TiCl₃ systems.[14] Disclaimer: This protocol should be adapted and optimized for your specific catalyst and experimental setup. All work should be performed with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.
-
Preparation:
-
Take a known mass (e.g., 5-10 g) of the deactivated catalyst.
-
Prepare a 5% (w/w) dilute nitric acid solution. Caution: Handle nitric acid with extreme care.
-
-
Acid Treatment:
-
In a suitable flask, mix the deactivated catalyst with the 5% nitric acid solution (e.g., a 1:20 solid-to-liquid ratio by mass).
-
Heat the mixture to 80-90 °C with constant stirring.
-
Maintain these conditions for 2-3 hours.[14]
-
-
Washing and Drying:
-
Allow the mixture to cool, then separate the solid catalyst by filtration.
-
Wash the filtered solid repeatedly with deionized water until the washings are neutral (pH ~7).
-
Dry the washed catalyst in an oven at 120 °C for at least 4 hours or until a constant weight is achieved.[14]
-
-
Calcination (Thermal Treatment):
-
Place the dried catalyst in a ceramic crucible.
-
Transfer the crucible to a tube furnace or muffle furnace.
-
Heat the catalyst under a slow flow of dry air or nitrogen.
-
Gradually ramp the temperature (e.g., 5 °C/min) to a final calcination temperature of 500-600 °C.[14]
-
Hold at the final temperature for 4-6 hours.
-
Allow the furnace to cool down slowly to room temperature under the inert gas flow.
-
-
Storage:
-
Immediately transfer the regenerated catalyst to a sealed container under an inert atmosphere (e.g., in a glovebox) to prevent re-exposure to air and moisture.
-
Protocol 2: Preparation of α-TiCl₃ Catalyst by Reduction of TiCl₄ with H₂
This is a classical method for synthesizing the α-form of TiCl₃.
-
Setup:
-
Assemble a quartz tube reactor inside a tube furnace equipped with a gas inlet and outlet. The outlet should be connected to a scrubbing system (e.g., a sodium hydroxide (B78521) solution) to neutralize unreacted HCl.
-
All glassware must be thoroughly dried before use.
-
-
Reaction:
-
Heat the quartz tube to 500-700 °C under a flow of dry, inert gas (e.g., argon).
-
Introduce a stream of hydrogen (H₂) gas into the reactor.
-
Using a syringe pump, slowly feed liquid titanium tetrachloride (TiCl₄) into a heated zone where it will vaporize and be carried by the hydrogen stream into the hot zone of the furnace.
-
The reduction reaction is: 2 TiCl₄ + H₂ → 2 TiCl₃ + 2 HCl.[16]
-
The solid TiCl₃ product will deposit on the cooler parts of the reactor downstream of the hot zone.
-
-
Collection and Storage:
-
After the reaction is complete, cool the reactor to room temperature under a flow of inert gas.
-
Carefully collect the violet-colored solid TiCl₃ product in an inert atmosphere glovebox.
-
Store the TiCl₃ in a sealed container under an inert atmosphere.
-
Visualizations
Caption: Common pathways for TiCl₃ catalyst deactivation.
Caption: Troubleshooting workflow for low polymer yield.
References
- 1. researchgate.net [researchgate.net]
- 2. ias.ac.in [ias.ac.in]
- 3. Catalyst poisoning - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Three Sources of Catalyst Deactivation and How To Mitigate Them | Chemical Catalysis for Bioenergy Consortium [chemcatbio.org]
- 8. jpst.ripi.ir [jpst.ripi.ir]
- 9. How to Prevent Catalyst Poisoning at the Industrial Scale - Applied Catalysts [catalysts.com]
- 10. catalystseurope.org [catalystseurope.org]
- 11. matthey.com [matthey.com]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. US7384882B2 - Process for regenerating titanium-containing catalysts - Google Patents [patents.google.com]
- 15. [PDF] Activation of Ziegler-Natta catalysts by organohalide promoters: A combined experimental and density functional theory study | Semantic Scholar [semanticscholar.org]
- 16. NO782258L - PROCEDURE FOR PREPARING A TICL3 POLYMERIZATION CATALYST - Google Patents [patents.google.com]
Technical Support Center: Titanium Trichloride (TiCl₃) Catalysis
Welcome to the technical support center for titanium trichloride (B1173362) (TiCl₃) catalyzed reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and answer frequently asked questions related to the effects of impurities on catalytic performance.
Troubleshooting Guide
This guide provides solutions to common problems encountered during TiCl₃ catalyzed reactions, such as Ziegler-Natta polymerization. Issues are often traced back to impurities that poison the catalyst or react with the co-catalyst.
| Symptom / Observation | Potential Cause (Impurity-Related) | Troubleshooting Steps & Solutions |
| 1. Low or No Catalytic Activity | A. Water/Moisture: Reacts with and deactivates both the TiCl₃ catalyst and the aluminum alkyl co-catalyst. | Solution: Ensure all glassware is oven-dried and assembled hot under an inert atmosphere (Nitrogen/Argon). Use rigorously dried, anhydrous solvents and reagents. Purify solvents by passing them through activated alumina (B75360) columns or by distillation over appropriate drying agents (see Experimental Protocols). |
| B. Oxygen (Air Leak): Leads to the formation of inactive titanium oxides and reacts with the co-catalyst. | Solution: Check all seals and connections in your reaction setup for leaks. Use Schlenk line or glovebox techniques. Purge all solvents and the reactor with high-purity inert gas before use. | |
| C. Polar/Oxygenated Solvents/Impurities (e.g., Alcohols, Ketones, Esters): These Lewis bases coordinate strongly to the Lewis acidic titanium active sites, blocking monomer access. The poisoning power is generally: alcohols > ketones > esters.[1] A methanol (B129727)/Ti molar ratio as low as 0.1 can reduce catalyst activity by 30%.[1] | Solution: Use high-purity, non-polar hydrocarbon solvents (e.g., heptane (B126788), toluene). If contamination is suspected, purify the solvent (see Protocol 2). Ensure monomers are passed through purification columns to remove trace oxygenates. | |
| D. Carbon Monoxide (CO) / Carbon Dioxide (CO₂): CO is a strong, reversible inhibitor that coordinates to the titanium active centers, effectively stopping the polymerization.[2][3] CO₂ also acts as an inhibitor, though its effect is less pronounced than CO.[3][4] | Solution: Use high-purity monomers and inert gases. If CO or CO₂ are known contaminants in the feed stream, use appropriate gas purifiers. | |
| 2. Decrease in Polymer Molecular Weight / Increase in Melt Flow Index (MFI) | A. Hydrogen Sulfide (H₂S): Acts as a potent poison and may also function as a chain transfer agent. Concentrations as low as 0.5-1.0 ppm can cause a drastic decrease in the polymer's molecular weight.[5] | Solution: Ensure monomer feed is free from sulfur compounds. Use purification beds designed for sulfur removal if necessary. |
| B. Alcohols (e.g., Methanol): Can act as chain transfer agents. A sharp decrease in polymer molecular weight is observed with methanol concentrations starting from 60 ppm.[5] | Solution: Rigorously exclude alcohols from all reagents and solvents. | |
| 3. Rapid Decline in Reaction Rate Over Time | A. Catalyst Deactivation by Impurities: A continuous feed of low-level impurities from the monomer or solvent can cause a gradual poisoning of the active sites. | Solution: Improve the purification of the monomer and solvent feeds. The decay rate can sometimes be linked to the monomer concentration itself, suggesting a monomer-assisted deactivation pathway.[6] |
| B. Formation of Catalyst Poisons In Situ: Side reactions can generate species that inhibit the catalyst. For example, the reaction of the aluminum alkyl co-catalyst with TiCl₃ can produce ethylaluminum dichloride (EtAlCl₂), which can act as a poison.[7] | Solution: Optimize the Al/Ti molar ratio. Pre-contacting the catalyst and co-catalyst for extended periods before introducing the monomer can sometimes exacerbate deactivation. | |
| 4. Poor Polymer Properties (e.g., Low Isotacticity, Off-Color) | A. Donor-type Impurities (Nitrogen, Oxygen, Sulfur compounds): Interaction of these impurities with the catalyst's active sites can alter the stereochemical environment, affecting polymer tacticity.[8] | Solution: Implement stringent purification of all reaction components. The use of external electron donors in the catalyst formulation is a deliberate method to control stereospecificity; unintended impurities act as uncontrolled donors. |
| B. Residual Metal Chlorides (e.g., FeCl₃, VCl₄): Impurities from the TiCl₃ synthesis (starting from TiCl₄) can co-precipitate and interfere with the formation of uniform active sites. | Solution: Use high-purity TiCl₃. If synthesizing, ensure complete removal of byproducts and unreacted precursors. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in TiCl₃ or its precursor, TiCl₄, and how do they affect the reaction? A1: Common impurities found in commercial titanium tetrachloride (a precursor for TiCl₃) include metal halides such as iron (Fe), aluminum (Al), silicon (Si), antimony (Sb), chromium (Cr), and manganese (Mn) chlorides, often at ppm levels.[9] These, along with process-related impurities like water, oxygen, and donor compounds (alcohols, ketones), can act as potent poisons. They deactivate the catalyst by reacting with the active titanium centers or the aluminum alkyl co-catalyst, leading to reduced activity, lower polymer molecular weight, and decreased stereospecificity.[1][8]
Q2: My reaction is not starting. I've used anhydrous solvents. What else could be the problem? A2: If you are confident your solvents are dry, consider other sources of contamination. The monomer feed could contain inhibitors like CO, CO₂, H₂S, or oxygenates. Ensure your inert gas is of high purity and is passed through an oxygen/moisture trap. Also, verify the activity of your aluminum alkyl co-catalyst, as it can degrade with improper storage. Finally, check that the Al/Ti molar ratio is appropriate for your specific system; too low a ratio may result in incomplete activation and scavenging of trace impurities.
Q3: Can small amounts of water ever be beneficial? A3: Surprisingly, in some specific Ziegler-Natta systems, a very small and controlled amount of water can enhance catalytic activity. One study found that for a MgCl₂-supported catalyst, activity reached a maximum when the water content in the magnesium chloride-ethanol adduct was around 0.4 wt%. However, exceeding this optimal amount led to a rapid decrease in activity.[10] For general lab practice, it is critical to assume all water is detrimental and should be rigorously excluded.
Q4: How does carbon monoxide (CO) stop the polymerization, and is the effect permanent? A4: Carbon monoxide acts as a potent but typically reversible inhibitor. It coordinates directly to the unsaturated titanium active sites required for monomer binding and insertion.[2] This blocks the polymerization process. The effect is leveraged in industrial settings to safely quench runaway reactions. The initial catalytic activity can often be restored after the CO is removed from the system.[3]
Q5: What is the role of the aluminum alkyl co-catalyst in relation to impurities? A5: The aluminum alkyl (e.g., triethylaluminum (B1256330), AlEt₃) serves two primary roles: it alkylates the titanium precursor to form the active Ti-C bond, and it acts as a scavenger. As a scavenger, it reacts with and neutralizes protic or Lewis basic impurities (like water, alcohols, etc.) present in the reaction medium, protecting the active titanium centers. Sufficient co-catalyst is needed to both activate the catalyst and remove any residual impurities.
Quantitative Data on Impurity Effects
The following table summarizes the quantitative impact of various impurities on Ziegler-Natta catalyst performance.
| Impurity | System / Conditions | Concentration | Observed Effect | Reference |
| Water (H₂O) | MgCl₂·nEtOH·mH₂O adduct in propylene (B89431) polymerization | 0.0 wt% -> 0.4 wt% | Catalyst activity increased to a maximum of 4.62 kg PP/(g Cat·h). | [10] |
| 0.4 wt% -> 1.0 wt% | Catalyst activity decreased . | [10] | ||
| Methanol (CH₃OH) | TiCl₄/EB/MgCl₂ catalyst for propylene polymerization | Methanol/Ti molar ratio = 0.1 | Catalyst activity decreased by ~30% . The number of active sites was reduced. | [1] |
| Propylene polymerization | From 60 ppm | Sharp decrease in polymer molecular weight. | [5] | |
| Hydrogen Sulfide (H₂S) | Propylene polymerization | 0.5 - 1.0 ppm | Drastic decrease in polymer molecular weight. | [5] |
| Carbon Monoxide (CO) | TiCl₄/MgCl₂ catalyst | - | Adsorption Energy: -12.5 kcal/mol . Strongest productivity reduction among CO, CO₂, O₂. | [3][4] |
| Carbon Dioxide (CO₂) ** | TiCl₄/MgCl₂ catalyst | - | Adsorption Energy: -9.6 kcal/mol . Moderate productivity reduction. | [3][4] |
| Oxygen (O₂) ** | TiCl₄/MgCl₂ catalyst | - | Adsorption Energy: -2.32 kcal/mol . Least pronounced inhibitory effect among CO, CO₂, O₂. | [3][4] |
| Acetone | TiCl₄/EB/MgCl₂ catalyst | Poison/Ti molar ratio = 0.1 | Decreased catalyst activity. Less potent than methanol. | [1] |
| Ethyl Acetate | TiCl₄/EB/MgCl₂ catalyst | Poison/Ti molar ratio = 0.1 | Decreased catalyst activity. Least potent among methanol, acetone, and ethyl acetate. | [1] |
Visualizations
Logical Flow of Impurity Effects
The following diagram illustrates the cause-and-effect relationship between common impurities and the resulting issues in TiCl₃ catalysis.
Experimental Protocols
Protocol 1: General Procedure for Slurry Polymerization of Propylene
This protocol is a representative example for testing catalyst activity. All operations must be performed under a dry, high-purity inert atmosphere (Nitrogen or Argon) using Schlenk line or glovebox techniques.
1. Reactor Preparation:
-
A 300-500 mL glass reactor equipped with a magnetic stirrer, temperature probe, and gas inlet/outlet is dried in an oven at 120 °C overnight.
-
The reactor is assembled while hot and placed under a positive pressure of inert gas.
-
The reactor is charged with 200 mL of purified, anhydrous heptane (see Protocol 2).
2. Reaction Setup:
-
The reactor is heated to the desired polymerization temperature (e.g., 30-70 °C) while bubbling propylene gas through the solvent to ensure saturation.
-
In a separate Schlenk flask, a precise amount of the TiCl₃ catalyst (e.g., 0.1 mmol) is suspended in a small amount of purified heptane to create a slurry.
3. Polymerization:
-
The TiCl₃ catalyst slurry is transferred to the reactor via cannula.
-
The co-catalyst, such as triisobutylaluminum (B85569) (TIBA) or triethylaluminum (TEA), is added via syringe to start the polymerization. The amount is chosen to achieve the desired Al/Ti molar ratio (e.g., 30:1 to 200:1).[1]
-
The reaction is maintained at a constant temperature and propylene pressure for a set duration (e.g., 10 minutes to 2 hours).
4. Quenching and Workup:
-
The reaction is terminated by venting the propylene and injecting an acidic ethanol (B145695) solution (e.g., 5% HCl in ethanol).
-
The precipitated polymer is collected by filtration.
-
The polymer is washed thoroughly with ethanol and then water to remove catalyst residues.
-
The final polymer product is dried in a vacuum oven at 60 °C to a constant weight.
5. Analysis:
-
Catalyst Activity: Calculated as kilograms of polymer produced per mole of titanium per hour (kg PP / (mol Ti · h)).
-
Polymer Properties: Characterize molecular weight (by GPC) and isotacticity (by ¹³C NMR or solvent extraction).
Protocol 2: Purification of Heptane for Ziegler-Natta Catalysis
This protocol describes the purification of a hydrocarbon solvent to remove water, oxygen, and polar impurities.
1. Materials:
-
Technical grade n-heptane.
-
Activated alumina (baked at >250 °C under vacuum for 12 hours).
-
Molecular sieves (4Å, activated at >300 °C under vacuum).
-
Sodium metal or Sodium-Benzophenone ketyl.
-
High-purity inert gas (Nitrogen or Argon).
2. Pre-Drying (Optional but Recommended):
-
Store the heptane over activated 4Å molecular sieves for at least 24 hours to remove the bulk of the water.
3. Purification Column Method (Preferred for Safety and Scale):
-
Pack two glass columns in series. The first column should contain activated alumina (for removing polar impurities) and the second should contain a supported oxygen scavenger (e.g., Q5 reactant).
-
Pass the pre-dried heptane through the columns under a positive pressure of inert gas.
-
Collect the purified solvent directly into a flame-dried Schlenk flask or solvent storage vessel under an inert atmosphere.
4. Distillation Method (for smaller scale, high-purity needs):
-
Caution: This procedure involves reactive alkali metals and should only be performed by trained personnel with appropriate safety measures.
-
Set up a distillation apparatus that has been flame-dried under vacuum and backfilled with inert gas.
-
Transfer the pre-dried heptane into the distillation flask containing a magnetic stir bar.
-
Add sodium metal (cut into small pieces) and a small amount of benzophenone (B1666685) to act as an indicator.
-
Gently reflux the solvent under a positive pressure of inert gas. A deep blue or purple color indicates that the solvent is anhydrous and oxygen-free. If the color does not develop or fades, more sodium is required.
-
Once the indicator color is stable, distill the solvent and collect it in a flame-dried receiving flask under an inert atmosphere.
-
The purified solvent should be used immediately or stored under a positive pressure of inert gas.
References
- 1. Effects of various poisoning compounds on the activity and stereospecificity of heterogeneous Ziegler–Natta catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Disclosing the Interaction between Carbon Monoxide and Alkylated Ti3+ Species: a Direct Insight into Ziegler–Natta Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Study of the Chemical Activities of Carbon Monoxide, Carbon Dioxide, and Oxygen Traces as Critical Inhibitors of Polypropylene Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. US3558271A - Method of preparing catalytically active ticl3 - Google Patents [patents.google.com]
- 6. kiche.or.kr [kiche.or.kr]
- 7. researchgate.net [researchgate.net]
- 8. EPR investigation of TiCl3 dissolved in polar solvents – implications for the understanding of active Ti(iii) species in heterogeneous Ziegler–Natta catalysts - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Analysis of Aqueous Titanium Trichloride Solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with aqueous solutions of titanium trichloride (B1173362) (TiCl₃).
Troubleshooting Guide
Issue: My TiCl₃ solution has turned cloudy and a white/yellowish precipitate has formed.
-
Possible Cause 1: Hydrolysis. Titanium trichloride is highly susceptible to hydrolysis in aqueous solutions, especially at low acidity, forming insoluble titanium oxides and oxychlorides. If the concentration of TiCl₃ is below 5g/L, a mixed precipitate of titanium hydroxide (B78521) oxide and alkaline titanium chloride (III) can form. At higher concentrations, titanium hydroxide mixed with hydroxide chloride (III) may precipitate.[1] The liquid may appear milky white with a yellowish-white precipitate.[2]
-
Solution: Ensure the solution is sufficiently acidic. The stability of TiCl₃ solutions is significantly improved in the presence of hydrochloric acid (HCl).[1] For analytical purposes, preparing the TiCl₃ solution in an acidic medium is crucial to inhibit precipitation.[3]
-
Possible Cause 2: Oxidation. TiCl₃ is a powerful reducing agent and can be oxidized by atmospheric oxygen, which can lead to the formation of less soluble titanium(IV) species.[4][5]
-
Solution: Handle TiCl₃ solutions under an inert atmosphere (e.g., nitrogen or argon) whenever possible.[4][6] Use freshly boiled and cooled deionized water to minimize dissolved oxygen when preparing solutions.[6]
Issue: I am seeing inconsistent results in my titrations.
-
Possible Cause 1: Solution Degradation. TiCl₃ solutions can degrade over time, even when stored, leading to a decrease in the concentration of the active trivalent titanium species.[2][4] This degradation can be accelerated by exposure to air.
-
Solution: Standardize your TiCl₃ solution immediately before use to ensure an accurate determination of its concentration.[6] Store stock solutions in a well-sealed container, protected from light and air.
-
Possible Cause 2: Endpoint Detection Issues. In redox titrations of TiCl₃, the endpoint color change may not be distinct, leading to errors in determining the equivalence point.[7]
-
Solution: Utilize a suitable indicator and ensure proper reaction conditions. For instance, when titrating with ferric ammonium (B1175870) sulfate (B86663), ammonium thiocyanate (B1210189) is an effective indicator.[6] The use of sulfuric acid as a medium can also help in achieving a clearer endpoint.[7]
Frequently Asked Questions (FAQs)
Q1: What is the best way to prepare a stable aqueous solution of TiCl₃?
To prepare a stable solution, dilute a commercial TiCl₃ solution with hydrochloric acid.[6] The optimal concentration of HCl for stability is around 3%.[1] For preparing a 0.1 M TiCl₃ solution, a common procedure is to dilute 100 ml of a commercial this compound solution with 200 ml of hydrochloric acid and then add freshly boiled and cooled water to make up a total volume of 1000 ml.[6][8]
Q2: How does the concentration of hydrochloric acid affect the stability and solubility of TiCl₃?
The concentration of HCl has a significant impact on both the stability and solubility of TiCl₃ in aqueous solutions. While acidic conditions are necessary to prevent hydrolysis, very high concentrations of HCl can decrease the solubility of TiCl₃.
| Hydrochloric Acid (HCl) Concentration | Effect on TiCl₃ Solution |
| 1% | Degree of hydrolysis is approximately 10% for solutions with >10 g/L TiCl₃.[1] |
| 2% | Solubility of TiCl₃ is approximately 35.2%.[1] |
| 3% | The TiCl₃ solution is most stable at this concentration.[1] |
| 26% | Solubility of TiCl₃ decreases to approximately 11.3%.[1] |
| 7 M (~25%) | Found to be an optimal diluent for preparing samples for qualitative analysis via FT-IR spectroscopy.[3][9] |
Q3: How can I accurately determine the concentration of my TiCl₃ solution?
A reliable method for determining the concentration of a TiCl₃ solution is through redox titration. A common and effective method involves titrating against a standardized solution of ferric ammonium sulfate using ammonium thiocyanate as an indicator.[6][8] It is crucial to perform this titration under an inert atmosphere, such as carbon dioxide, to prevent the oxidation of TiCl₃ by air.[6]
Q4: What are the main safety precautions when working with TiCl₃ solutions?
This compound solutions are corrosive and can cause severe skin burns and eye damage.[10] They are also powerful reducing agents and can react violently with water and oxidizing agents.[5][10] Always wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Handle the solution in a well-ventilated area or a fume hood.[10]
Experimental Protocols
Protocol 1: Preparation of 0.1 M this compound Solution
-
Measure 100 ml of a commercial this compound solution.
-
In a fume hood, carefully add the 100 ml of TiCl₃ solution to 200 ml of concentrated hydrochloric acid in a 1000 ml volumetric flask.
-
Allow the solution to cool to room temperature.
-
Add freshly boiled and cooled deionized water to the flask to bring the total volume to 1000 ml.
-
Mix the solution thoroughly.
-
Store the solution in a tightly sealed, amber glass bottle.
Source: Adapted from Pharmaguideline.[6][8]
Protocol 2: Standardization of 0.1 M this compound Solution
-
Pipette 25.0 ml of a standardized 0.1 M ferric ammonium sulfate solution into an Erlenmeyer flask.
-
Acidify the ferric ammonium sulfate solution with a small amount of sulfuric acid.
-
Add a few drops of ammonium thiocyanate solution as an indicator.
-
Set up a burette with the prepared 0.1 M TiCl₃ solution.
-
Create an inert atmosphere in the Erlenmeyer flask by purging with carbon dioxide or nitrogen gas.
-
Titrate the ferric ammonium sulfate solution with the TiCl₃ solution until the red-brown color of the ferric thiocyanate complex disappears.
-
Record the volume of the TiCl₃ solution used.
-
Calculate the molarity of the TiCl₃ solution using the formula: M₁V₁ = M₂V₂, where M₁ and V₁ are the molarity and volume of the ferric ammonium sulfate solution, and M₂ and V₂ are the molarity and volume of the TiCl₃ solution. (Note: The stoichiometry of the reaction is 1:1).
Source: Adapted from Pharmaguideline.[6][8]
Visualizations
Caption: Experimental workflow for preparing, standardizing, and using a TiCl₃ solution.
Caption: Troubleshooting logic for common issues with TiCl₃ solutions.
References
- 1. echemi.com [echemi.com]
- 2. Sciencemadness Discussion Board - Old decomposed Titanium (III) Chloride - Powered by XMB 1.9.11 [sciencemadness.org]
- 3. Facile Analytical Methods to Determine the Purity of Titanium Tetrachloride - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Titanium(III) chloride - Wikipedia [en.wikipedia.org]
- 5. This compound MIXTURE, PYROPHORIC | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 6. Preparation and Standardization of 0.1 M this compound | Pharmaguideline [pharmaguideline.com]
- 7. CN104406979A - Method for detecting concentration of this compound in low-valent titanium chloride slurry - Google Patents [patents.google.com]
- 8. scribd.com [scribd.com]
- 9. researchgate.net [researchgate.net]
- 10. columbuschemical.com [columbuschemical.com]
Technical Support Center: Handling Titanium Trichloride (TiCl₃)
This guide provides researchers, scientists, and drug development professionals with essential information for preventing the hydrolysis of titanium trichloride (B1173362) (TiCl₃) during chemical reactions.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| A white, insoluble precipitate forms immediately upon addition of TiCl₃ or during the reaction. | Hydrolysis of TiCl₃ : This is the most common issue and results from exposure to water. | 1. Ensure Rigorously Anhydrous Conditions : Use oven-dried glassware assembled while hot and cooled under a stream of inert gas.[1] 2. Use Anhydrous Solvents : Solvents like THF or DME should be freshly distilled from an appropriate drying agent.[2] 3. Inert Atmosphere : Conduct the entire experiment under a positive pressure of an inert gas (Nitrogen or Argon) using a Schlenk line or glovebox.[1][3] |
| The characteristic violet color of the TiCl₃ solution fades or turns yellowish-white. | Oxidation and/or Hydrolysis : Exposure to air (oxygen) and moisture can cause both oxidation of Ti(III) to Ti(IV) and hydrolysis. | 1. Degas Solvents : Purge solvents with an inert gas before use to remove dissolved oxygen. 2. Maintain Inert Atmosphere : Ensure all connections in your apparatus are secure to prevent air leaks.[3] |
| Reaction is sluggish, incomplete, or yields are inconsistent. | Degradation of TiCl₃ Reagent : Slow deterioration of TiCl₃ can occur even with careful handling, leading to reduced reactivity. | 1. Use Fresh Reagent : Use freshly opened or prepared TiCl₃ for best results. 2. Proper Storage : Store TiCl₃ in a desiccator under an inert atmosphere. |
| Formation of a gel or highly viscous mixture. | Advanced Hydrolysis and Polymerization : At higher concentrations of water, hydrolysis can lead to the formation of titanium oxychloride or hydroxide (B78521) polymers. | 1. Re-evaluate Solvent and Reagent Purity : Check all starting materials for hidden sources of moisture. 2. Control Addition Rate : If a reagent is suspected to contain trace water, add it slowly to the TiCl₃ mixture at a low temperature to manage any localized hydrolysis. |
Frequently Asked Questions (FAQs)
Q1: What are the primary signs of TiCl₃ hydrolysis?
A1: The most definitive sign is the formation of a white, insoluble precipitate, which is typically titanium dioxide (TiO₂) or related hydrated species. The characteristic deep violet or purple color of a TiCl₃ solution may also fade or disappear.
Q2: How can I stabilize my TiCl₃ solution for aqueous reactions?
A2: While TiCl₃ is inherently unstable in water, its hydrolysis can be suppressed to some extent in acidic conditions. Solutions in hydrochloric acid are commonly used.
Q3: Which organic solvents are recommended for reactions involving TiCl₃?
A3: Anhydrous, non-protic solvents are essential. Tetrahydrofuran (THF) and 1,2-dimethoxyethane (B42094) (DME) are frequently used, as they can also form stabilizing complexes with TiCl₃.[2][3] It is crucial that these solvents are rigorously dried before use.
Q4: Is it necessary to use a Schlenk line or a glovebox?
A4: Yes, for most applications in organic synthesis, working under an inert atmosphere is critical to prevent rapid hydrolysis and oxidation from atmospheric moisture and oxygen.[3]
Q5: My solid TiCl₃ is dark brown instead of violet. Is it still usable?
A5: Titanium trichloride can exist in different crystalline forms (polymorphs), some of which are brown (β-form).[1] This does not necessarily indicate decomposition. However, if the material has been exposed to air, the color change could be due to degradation. It's best to test a small amount or use a fresh batch if in doubt.
Data Presentation
Table 1: Stability of Aqueous this compound Solutions in Hydrochloric Acid
| HCl Concentration | Solubility of TiCl₃ | Stability | Observations |
| 1% | ~10% degree of hydrolysis | Low | Prone to precipitation of titanium hydroxides, especially at TiCl₃ concentrations below 5 g/L. |
| 3% | - | Most Stable | Considered the most stable concentration for aqueous TiCl₃ solutions. |
| 2% to 26% | Decreases from 35.2% to 11.3% | Moderate to Low | Increasing HCl concentration decreases the solubility of TiCl₃. |
Experimental Protocols
Protocol: General Procedure for a TiCl₃-Mediated Reductive Coupling Reaction (e.g., McMurry Reaction)
This protocol outlines the essential steps for performing a reaction with TiCl₃ while minimizing the risk of hydrolysis.
1. Preparation of Glassware and Apparatus:
- All glassware (e.g., three-neck round-bottom flask, condenser, addition funnel) and magnetic stir bars must be thoroughly cleaned and oven-dried at >120°C for at least 4 hours.
- The apparatus should be assembled while still hot and immediately connected to a Schlenk line.
- The system is then purged by alternating between vacuum and backfilling with a high-purity inert gas (Argon or Nitrogen) at least three times to establish an inert atmosphere.[1]
2. Reagent and Solvent Preparation:
- The reaction solvent (e.g., anhydrous THF) must be freshly distilled from a suitable drying agent (e.g., sodium/benzophenone).
- Liquid substrates should be distilled and stored over molecular sieves. Solid substrates should be dried under vacuum.
- The TiCl₃ (and any reducing agent, such as zinc dust) should be handled exclusively under an inert atmosphere.
3. Reaction Setup and Execution:
- Under a positive flow of inert gas, the TiCl₃ and any solid reducing agent are added to the reaction flask.
- Anhydrous solvent is then transferred to the flask via a cannula or a dry syringe.
- The resulting slurry is typically stirred and may be heated to reflux for a period to activate the low-valent titanium species.[2]
- The carbonyl substrate, dissolved in a minimal amount of anhydrous solvent, is added dropwise to the reaction mixture at the appropriate temperature (e.g., 0°C or reflux), as specified by the particular reaction protocol.
- The reaction is monitored by a suitable technique (e.g., TLC, GC-MS).
4. Work-up:
- Upon completion, the reaction is carefully quenched, often by slow addition to an aqueous solution (e.g., dilute HCl or a bicarbonate solution). This step should be performed in a well-ventilated fume hood as it will generate HCl gas if acidic quench is used.
- The product is then extracted into an organic solvent, and the organic layers are washed, dried, and concentrated in the usual manner.
Visualizations
Caption: Simplified reaction pathway for TiCl₃ hydrolysis.
Caption: Causes, effects, and prevention of TiCl₃ hydrolysis.
Caption: Workflow for handling TiCl₃ under inert conditions.
References
Technical Support Center: TiCl₃ Catalyst Preparation and Activity
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the influence of preparation methods on the activity of Titanium(III) chloride (TiCl₃) catalysts.
Frequently Asked Questions (FAQs)
Q1: What are the common polymorphs of TiCl₃, and how do they affect catalytic activity?
A1: Titanium(III) chloride exists in at least four distinct crystalline forms (polymorphs): alpha (α), beta (β), gamma (γ), and delta (δ).[1] Their catalytic activities, particularly in Ziegler-Natta polymerization, differ significantly. The violet forms (α, γ, δ) generally exhibit higher activity and stereospecificity compared to the brown, needle-like β-form.[2][3] The β-form is often considered unsuitable for stereospecific polymerization and is typically converted to a more active form through heat treatment.[2]
Q2: Why is my TiCl₃ catalyst showing low activity in polymerization reactions?
A2: Low activity can stem from several factors related to the preparation method:
-
Incorrect Polymorph: You might be using the less active β-TiCl₃.[2]
-
Large Particle Size: Larger crystallites result in a lower surface-area-to-volume ratio, reducing the number of available active sites.[2]
-
Low Surface Area: The catalytic activity is directly related to the available surface area. Methods that produce catalysts with low surface area will yield poor results.[2]
-
Catalyst Deactivation: Exposure to air, moisture, or other impurities can poison the catalyst, leading to a loss of activity.[1][4] Slow deterioration in air is a common cause of erratic results.[1]
Q3: How does the choice of reducing agent for TiCl₄ impact the final catalyst?
A3: The reducing agent used to synthesize TiCl₃ from Titanium(IV) chloride (TiCl₄) is critical. Organo-aluminum compounds are commonly used to produce the β-form, which then requires further treatment.[2] Other reducing agents, such as [LiBHEt₃], can be used to form specific Ti(III) species for different catalytic applications, like CO₂/epoxide copolymerization.[5] The choice of agent and reaction conditions (e.g., temperature) dictates the resulting polymorph, particle size, and ultimately, the catalyst's performance.[2]
Q4: Can I increase my catalyst's activity post-synthesis?
A4: Yes. Post-synthesis treatments can significantly enhance activity. A primary method is reducing the particle size, commonly achieved through grinding or ball milling.[2] This process increases the specific surface area. Another crucial step can be a heat treatment to facilitate the conversion of the less active β-polymorph into the more desirable α, γ, or δ forms.[2]
Q5: What is the role of a support material like MgCl₂?
A5: Using a support, such as magnesium chloride (MgCl₂), is a common strategy to enhance catalyst performance. The support helps to disperse the titanium species, preventing agglomeration and maintaining a high surface area.[6][7] This dispersion can lead to a higher number of accessible active sites, thereby increasing the overall catalytic activity.[8][9]
Troubleshooting Guide
| Problem / Observation | Potential Cause | Recommended Solution |
| Low Polymer Yield | The catalyst has low intrinsic activity due to its physical properties. | Reduce the catalyst's particle size through methods like ball milling to increase the active surface area.[2][10] Ensure the catalyst is in a high-activity crystalline form (α, γ, δ) by applying a controlled heat treatment (e.g., 150-200°C) if the β-form was initially synthesized.[2] |
| Inconsistent or Non-Reproducible Results | The TiCl₃ catalyst is likely degrading upon exposure to air and moisture. | Handle and store TiCl₃ under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation. Use anhydrous solvents and reagents during preparation and reaction.[1] |
| Low Polymer Bulk Density | The catalyst particles have a wide size distribution and non-uniform shape. | After synthesis, classify the TiCl₃ particles to isolate a fraction with a uniform and smaller average particle size (e.g., 0.1 to 30 μm). This can be done by methods like staged decantation or centrifugation.[2][10] |
| Poor Stereospecificity of Polymer | The catalyst form is not optimal for stereocontrol (e.g., β-TiCl₃), or the active sites are not uniform. | Convert the catalyst to a more stereospecific form (γ or δ) via heat treatment.[2] Consider the use of internal or external electron donors during catalyst preparation or polymerization, which can modify the active sites and improve stereoregulation.[3][11] |
| Complete Loss of Catalytic Activity | The catalyst has been poisoned or has undergone severe deactivation. | Review the purity of all reagents and monomers to eliminate potential poisons.[4] If deactivation is due to coking, a controlled thermal regeneration process (calcination) might restore some activity. For other poisons, chemical washing may be necessary.[4][12] Ensure the preliminary reduction of the catalyst precursor is appropriate; over-reduction can lead to inactive species like Ti²⁺.[6] |
Quantitative Data on Catalyst Performance
The preparation method has a quantifiable impact on the physical properties and subsequent activity of TiCl₃ catalysts.
Table 1: Effect of Preparation Method on Catalyst Properties and Activity
| Preparation Method | Key Parameter | Result | Impact on Activity | Reference |
| Chemical Vapor Transport (CVT) | Catalyst Morphology | Thin sheets (~4 μm thick) | 16% improvement vs. bulk | [13] |
| CVT with Exfoliation | Catalyst Morphology | Exfoliated sheets (<200 nm thick) | 24% improvement vs. bulk | [13] |
| Reduction & Grinding | Particle Size | Reduction from 50-500 μm to <50 μm | Significant increase in polymer bulk density | [2][10] |
| Recrystallization (Method A) | Surface Area | 123.1 m²/g | Higher polymerization activity | [8] |
| Chemical Reaction (Method B) | Surface Area | 142.2 m²/g | Lower polymerization activity than Method A | [8] |
Experimental Protocols
Protocol 1: High-Activity TiCl₃ via Reduction and Mechanical Milling
This method focuses on creating a catalyst with a small, uniform particle size, which is crucial for achieving high activity and producing polymers with good morphology.[2][10]
-
Complexation:
-
React TiCl₄ with a complexing agent (e.g., an ether) in a molar ratio of approximately 1:1.
-
Separately, react an organo-aluminum compound (e.g., triethylaluminum, AlEt₃) with a complexing agent in a molar ratio of at most 1:0.25.
-
-
Reduction:
-
Reduce the complexed TiCl₄ with the complexed organo-aluminum compound. This reaction should be carried out at a controlled temperature between 60°C and 110°C (a preferred range is 70-90°C).
-
The addition of one reactant to the other should be completed in under one hour (e.g., 1 to 45 minutes).
-
After the addition is complete, the mixture can be maintained at the reduction temperature for an additional 10 to 60 minutes to improve stereospecific properties.
-
-
Particle Size Reduction:
-
The resulting TiCl₃ particles will have an average size of 50-500 μm.
-
Subject these particles to a grinding process, such as in a ball mill, to reduce the average particle size to below 50 μm.
-
-
Classification:
-
Classify the ground particles to separate a fraction with an average particle size between 0.1 and 30 μm. This can be achieved by staged decantation or centrifugation of a slurry of the particles in an organic diluent.
-
Protocol 2: Supported TiCl₃ via Recrystallization Method
This protocol describes the preparation of a MgCl₂-supported catalyst, which often exhibits high activity.[8]
-
Support Preparation:
-
Suspend anhydrous MgCl₂ (2 g) in heptane (B126788) (100 ml).
-
Add ethanol (B145695) dropwise at room temperature and stir the solution for 2 hours to form a MgCl₂-ethanol adduct.
-
-
Titanation:
-
Introduce an aluminum compound dropwise and heat the mixture to 90°C, holding for 2 hours.
-
Add TiCl₄ and stir the mixture for an additional 2 hours at 90°C.
-
-
Washing:
-
After the reaction, the solid catalyst is washed several times with heptane to remove unreacted precursors and byproducts.
-
The final product is a high-activity supported TiCl₃ catalyst.
-
Visualizations
Caption: Experimental workflow for preparing high-activity TiCl₃ catalyst.
Caption: Relationship between preparation parameters and catalyst activity.
References
- 1. Titanium(III) chloride - Wikipedia [en.wikipedia.org]
- 2. US4192774A - Preparation of an active TiCl3 catalyst - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. Catalyst Deactivation And Regeneration: Coking, Sintering, And Chloride Effects [eureka.patsnap.com]
- 5. Ti(III) Catalysts for CO2/Epoxide Copolymerization at Unusual Ambient Pressure Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. files01.core.ac.uk [files01.core.ac.uk]
- 9. researchgate.net [researchgate.net]
- 10. US4259466A - Preparation of an active ticl3 catalyst - Google Patents [patents.google.com]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimizing TiCl3-Mediated Reductive Couplings
Welcome to the technical support center for TiCl3-mediated reductive couplings. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the active species in a TiCl3-mediated reductive coupling?
The active species is a low-valent titanium (LVT) reagent, typically Ti(0), which is generated in situ by the reduction of TiCl3 with a reducing agent.[1][2] This LVT species is highly reactive and acts as the electron donor to facilitate the coupling of carbonyl compounds.
Q2: What are the most common reducing agents used with TiCl3?
Common reducing agents include lithium aluminum hydride (LiAlH4), zinc powder (often as a Zn-Cu couple), magnesium, and lithium.[1][3] The choice of reducing agent can influence the reactivity of the low-valent titanium species and the overall reaction outcome.
Q3: Why is an inert atmosphere crucial for this reaction?
Titanium trichloride (B1173362) and the low-valent titanium species are highly sensitive to air and moisture.[4] Exposure can lead to the formation of titanium oxides, which are inactive and will result in erratic or failed reactions. Therefore, all manipulations should be carried out under an inert atmosphere, such as argon or nitrogen.
Q4: What is the typical appearance of the active low-valent titanium slurry?
The formation of the active low-valent titanium species is usually indicated by the appearance of a black slurry or suspension. This is a key visual cue that the reduction of TiCl3 has been successful.
Q5: Can TiCl4 be used instead of TiCl3?
Yes, TiCl4 is also commonly used.[1] However, it first needs to be reduced to a lower oxidation state, which often requires a stronger reducing agent or harsher conditions. While TiCl3 is a solid and can be easier to handle, TiCl4 is a liquid that is extremely sensitive to moisture.[4]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Yield | 1. Inactive low-valent titanium species due to exposure to air/moisture. 2. Insufficient reducing agent. 3. Poor quality of TiCl3. 4. Substrate is not soluble in the reaction solvent. | 1. Ensure all glassware is thoroughly dried and the reaction is performed under a strictly inert atmosphere (Argon or Nitrogen).[3] 2. Use a sufficient excess of the reducing agent. 3. Use freshly opened or properly stored TiCl3. Slow deterioration can occur upon exposure to air.[4] 4. Choose a solvent that effectively dissolves your substrate, such as THF or DME.[1] |
| Formation of Pinacol as the Main Product | 1. The reaction temperature is too low for deoxygenation to occur. 2. The low-valent titanium species is not reactive enough. | 1. The deoxygenation step to form the alkene is often the rate-determining step and requires higher temperatures.[2] Consider increasing the reaction temperature after the initial coupling. 2. A more potent low-valent titanium reagent might be needed. This can sometimes be achieved by changing the reducing agent or solvent. |
| Reaction Mixture Does Not Turn Black | 1. The reducing agent is not active. 2. The TiCl3 has been passivated by oxidation. | 1. Activate the reducing agent if necessary (e.g., acid washing of zinc). 2. Use fresh, high-purity TiCl3. |
| Complex Mixture of Products | 1. Intermolecular coupling is competing with intramolecular coupling (for cyclization reactions). 2. Side reactions due to functional group incompatibility. | 1. For intramolecular reactions, use high dilution conditions to favor cyclization over polymerization or dimerization. 2. Protect sensitive functional groups that may react with the low-valent titanium reagent. |
Quantitative Data Summary
The following table summarizes typical reaction conditions for the reductive coupling of adamantanone to form adamantylideneadamantane using a TiCl3-Lithium system.
| Parameter | Value | Reference |
| Substrate | Adamantanone | [3] |
| Titanium Source | Anhydrous Titanium Trichloride | [3] |
| Reducing Agent | Lithium | [3] |
| Solvent | 1,2-Dimethoxyethane (DME) | [3] |
| Reaction Temperature | Reflux | [3] |
| Reaction Time | Not explicitly stated, but involves addition over 6-10 hours followed by stirring. | [3] |
| Yield | 12-13 g (from 63.16 g TiCl3) | [3] |
Experimental Protocols
General Protocol for TiCl3-Mediated Reductive Coupling of Ketones (McMurry Reaction)
This protocol is a generalized procedure based on established methods.[3]
Materials:
-
Anhydrous this compound (TiCl3)
-
Reducing agent (e.g., Lithium)
-
Anhydrous solvent (e.g., 1,2-Dimethoxyethane - DME)
-
Ketone substrate
-
Argon or Nitrogen gas for inert atmosphere
-
Standard glassware for air-sensitive reactions (e.g., Schlenk line, flame-dried flasks)
Procedure:
-
Apparatus Setup: A three-necked flask is thoroughly flame-dried while being flushed with argon. It is then fitted with a reflux condenser, a dropping funnel, and a septum, all under a positive pressure of argon.
-
Reagent Addition: Anhydrous TiCl3 is added to the flask in an argon-filled glove bag or under a strong counterflow of argon. The appropriate amount of the reducing agent (e.g., lithium) is then added.
-
Solvent Addition: Anhydrous solvent (e.g., DME) is added to the flask via cannula or syringe.
-
Formation of the Low-Valent Titanium Reagent: The mixture is heated to reflux with vigorous stirring. The formation of the active low-valent titanium species is indicated by the appearance of a black slurry. This step may take several hours.
-
Substrate Addition: The ketone substrate, dissolved in the anhydrous solvent, is added dropwise to the refluxing slurry via the dropping funnel over several hours.
-
Reaction Monitoring: The reaction is monitored by a suitable technique (e.g., TLC, GC-MS) until the starting material is consumed.
-
Work-up: The reaction is carefully quenched. A typical work-up involves cooling the mixture and slowly adding a protic solvent like methanol (B129727) to consume any remaining active titanium species and reducing agent.[3] The mixture is then filtered, and the product is isolated from the filtrate by extraction and purified by chromatography or recrystallization.
Visualizations
References
McMurry Reaction Technical Support Center: Troubleshooting Low Yields with TiCl₃
Welcome to the technical support center for the McMurry reaction. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize McMurry reactions, particularly when experiencing low yields with titanium(III) chloride (TiCl₃).
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Here we address common issues encountered during McMurry reactions in a question-and-answer format.
Q1: My McMurry reaction has a very low yield or is not working at all. What are the most common causes?
Low yields in McMurry reactions can often be attributed to several critical factors:
-
Inactive Low-Valent Titanium (LVT) Reagent: The most crucial component of the McMurry reaction is the active low-valent titanium species, typically Ti(0), which is generated in situ. If this reagent is not prepared correctly or has degraded, the reaction will fail.[1][2][3]
-
Poor Quality or Aged TiCl₃: Titanium(III) chloride is sensitive to air and moisture. Using old or improperly stored TiCl₃ can lead to the formation of inactive titanium oxides, resulting in erratic or failed reactions.
-
Presence of Moisture or Oxygen: The reaction is highly sensitive to atmospheric moisture and oxygen. Scrupulously anhydrous and oxygen-free conditions are essential for success.[4]
-
Sub-optimal Reducing Agent: The choice and quality of the reducing agent are critical for the efficient generation of the LVT species.[1][2]
-
Unfavorable Reaction Temperature: The temperature profile of the reaction is crucial. Pinacol (B44631) coupling, the first step, is favored at lower temperatures, while the deoxygenation to the alkene requires higher temperatures (reflux).[1][3][5] If the temperature is not controlled correctly, the reaction may stall at the pinacol intermediate.[3][5]
Q2: How can I ensure the activity of my low-valent titanium (LVT) reagent?
The preparation of a highly active LVT slurry is paramount. Here are key steps to ensure its potency:
-
Use Fresh, High-Purity Reagents: Always use fresh, anhydrous TiCl₃ and a high-purity reducing agent. For TiCl₃, it is best to use a freshly opened bottle or store it under an inert atmosphere.
-
Proper Activation of the Reducing Agent: For zinc, using a zinc-copper couple is often more effective than zinc dust alone, as copper enhances the reactivity of zinc.[1]
-
Ensure Anhydrous and Inert Conditions: Thoroughly flame-dry all glassware and perform the reaction under a positive pressure of an inert gas like argon. Use freshly distilled, anhydrous solvents (THF or DME).[1][4]
-
Correct Slurry Appearance: A properly formed LVT reagent from TiCl₃ and a reducing agent like a zinc-copper couple will appear as a black slurry.[6] The color of the reaction mixture can vary, but a persistent gray or green color might indicate incomplete reduction.
Q3: My reaction stops at the pinacol (1,2-diol) stage. How can I promote deoxygenation to the alkene?
Formation of the pinacol is the first step of the McMurry reaction.[2][7] If it is the major product, it indicates that the second step, deoxygenation, is not proceeding efficiently. To address this:
-
Increase the Reaction Temperature: Deoxygenation of the pinacolate intermediate requires higher temperatures. Ensure the reaction is brought to reflux after the initial coupling phase.[3][5]
-
Prolonged Reaction Time: Some substrates, particularly sterically hindered ones, may require longer refluxing times for complete deoxygenation.
-
Use a More Effective LVT System: The TiCl₃(DME)₁.₅/Zn(Cu) system is often recommended for its high and reproducible yields.[2][8] The use of 1,2-dimethoxyethane (B42094) (DME) as a solvent can be beneficial as it is suitable for higher reaction temperatures.[1][5]
Q4: I am observing significant formation of pinacolone (B1678379) rearrangement products. How can this be prevented?
Pinacol rearrangement can be a problematic side reaction, especially with certain substrates.[9][10] To minimize this:
-
Addition of Pyridine (B92270): The addition of a tertiary amine like pyridine can suppress the formation of pinacol rearrangement byproducts.[1][11] Pyridine helps to maintain the reaction mixture in an alkaline state, preventing the protonation of the metallopinacolate intermediate that can lead to rearrangement.[1]
Q5: How do the electronic and steric properties of my carbonyl substrate affect the reaction yield?
The structure of the aldehyde or ketone substrate significantly influences the reaction outcome:
-
Electronic Effects: The presence of electron-withdrawing groups (EWGs) adjacent to the carbonyl can increase its reactivity by making the carbonyl carbon more electrophilic. Conversely, electron-donating groups (EDGs) can decrease reactivity.[5]
-
Steric Hindrance: While the McMurry reaction is notable for its ability to synthesize sterically hindered alkenes, extreme steric bulk around the carbonyl group can slow down the reaction and may require more forcing conditions or lead to lower yields.[4] However, in some cases, electronic effects can overcome steric hindrance.
Quantitative Data Summary
The yield of the McMurry reaction is highly dependent on the specific reagents, solvent, and substrate used. The following tables summarize reported yields under various conditions.
Table 1: Comparison of Reducing Agents and Solvents
| Carbonyl Substrate | Titanium Source | Reducing Agent | Solvent | Yield (%) | Reference |
| Aliphatic Diketone | TiCl₃(DME)₂ | Zn | DME | 75-90 | [12] |
| Aliphatic Diketone | TiCl₄ | Zn(Cu) | THF | 60-70 | [12] |
| Various Ketones | TiCl₃ | LiAlH₄ | DME | ~10 (pinacol) | [1] |
| Various Ketones | TiCl₃ | Zn-Cu | THF | ~63 (pinacol) | [1] |
| Benzaldehyde | TiCl₃ | K | THF | High | [5] |
| Benzaldehyde | TiCl₃ | Li | DME | High | [5] |
Table 2: Influence of Substrate Structure on Yield (TiCl₃/Zn-Cu System)
| Substrate | R¹ | R² | R³ | R⁴ | Product | Yield (%) | Reference |
| 143a | CH₃O | CH₃O | H | H | 144a | 91 | [5] |
| 143b | CH₃O | CH₃O | CH₃O | H | 144b | 60 | [5] |
| 143c | AcO | CH₃O | H | H | 144c | 87 | [5] |
| 143d | AcO | H | H | H | 144d | 94 | [5] |
| 143e | AcO | H | H | CH₃ | 144e | 64 | [5] |
Data extracted from a study on the synthesis of indole (B1671886) derivatives, illustrating electronic and steric effects.[5]
Detailed Experimental Protocols
Protocol 1: General Procedure for McMurry Coupling using TiCl₃/Zn(Cu) in DME
This protocol is an optimized procedure known for giving reproducible and high yields.[2][8]
Materials:
-
Titanium(III) chloride (TiCl₃) or its 1,2-dimethoxyethane complex (TiCl₃(DME)₁.₅)
-
Zinc-Copper couple (Zn(Cu))
-
Anhydrous 1,2-dimethoxyethane (DME)
-
Carbonyl substrate (aldehyde or ketone)
-
Argon or Nitrogen gas for inert atmosphere
-
Standard glassware for anhydrous reactions (e.g., Schlenk line or glovebox)
Procedure:
-
Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a magnetic stirrer, and an inert gas inlet. Maintain a positive pressure of argon or nitrogen throughout the procedure.
-
Preparation of the LVT Reagent:
-
To the flask, add TiCl₃ (or TiCl₃(DME)₁.₅) and the Zn(Cu) couple under the inert atmosphere.
-
Add anhydrous DME via cannula or syringe.
-
Stir the mixture at room temperature for 1 hour, then heat to reflux for 2-3 hours. The mixture should turn into a black slurry, indicating the formation of the active low-valent titanium reagent.
-
-
Carbonyl Coupling:
-
Cool the black slurry to room temperature.
-
Dissolve the carbonyl substrate in anhydrous DME in a separate flame-dried flask.
-
Add the solution of the carbonyl substrate to the stirred LVT slurry dropwise over a period of time suitable for your reaction scale. For intramolecular reactions, slow addition is often crucial to favor cyclization over polymerization.
-
-
Reaction Completion:
-
After the addition is complete, heat the reaction mixture to reflux. The reaction time can vary from a few hours to overnight, depending on the substrate. Monitor the reaction progress by TLC or GC-MS if possible.
-
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Quench the reaction by the slow, dropwise addition of 10% aqueous K₂CO₃ or Na₂CO₃ solution. This is an exothermic process, so cooling in an ice bath is recommended.
-
Continue stirring until the black color of the titanium species disappears, and a grayish precipitate forms.
-
Filter the mixture through a pad of Celite to remove the inorganic salts. Wash the filter cake thoroughly with an organic solvent (e.g., diethyl ether, ethyl acetate).
-
Transfer the filtrate to a separatory funnel and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography, recrystallization, or distillation.
-
Visualizations
McMurry Reaction Mechanism
Caption: The two-step mechanism of the McMurry reaction.
Troubleshooting Workflow for Low Yields
Caption: A logical workflow for troubleshooting low yields.
Key Parameter Relationships
Caption: Inter-relationships of key parameters in McMurry reactions.
References
- 1. Recent advances of carbonyl olefination via McMurry coupling reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. McMurry reaction - Wikipedia [en.wikipedia.org]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Recent advances of carbonyl olefination via McMurry coupling reaction - RSC Advances (RSC Publishing) DOI:10.1039/D2RA00724J [pubs.rsc.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. McMurry Reaction [organic-chemistry.org]
- 8. McMurry_reaction [chemeurope.com]
- 9. Atypical McMurry Cross-Coupling Reactions Leading to a New Series of Potent Antiproliferative Compounds Bearing the Key [Ferrocenyl-Ene-Phenol] Motif - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Titanium Trichloride (TiCl3) Reactivity and Solvent Effects
Welcome to the Technical Support Center for Titanium Trichloride (B1173362) Chemistry. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of titanium trichloride in chemical synthesis. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments, with a particular focus on the critical role of solvent choice in influencing TiCl3 reactivity.
Frequently Asked Questions (FAQs)
Q1: What are the most common solvents for reactions involving this compound?
A1: The most frequently used solvents for TiCl3-mediated reactions, particularly the McMurry reaction, are anhydrous tetrahydrofuran (B95107) (THF) and 1,2-dimethoxyethane (B42094) (DME).[1][2] Both are ethereal solvents capable of coordinating with the titanium species, which is crucial for the reaction mechanism. Other solvents such as acetonitrile (B52724) and various alcohols have been used in specific applications, but THF and DME are the most common for reductive couplings.[3]
Q2: How does the choice between THF and DME affect the McMurry reaction?
A2: Both THF and DME are effective solvents for the McMurry reaction. THF is widely used because it effectively solubilizes the intermediate titanium complexes and facilitates the necessary electron transfer steps without being reduced under the reaction conditions.[1][4] DME, being a bidentate ligand, can form stable complexes with the titanium species and is particularly suitable for higher temperature reactions.[1] The choice between THF and DME can sometimes influence reaction rates and yields, though the specific effects can be substrate-dependent.
Q3: Can I use protic solvents like alcohols or water with TiCl3?
A3: Protic solvents such as water and alcohols react with this compound. TiCl3 is hygroscopic and will react with water.[5] While some specific reactions, like certain deoximations, are performed in aqueous or alcoholic media, these are exceptions where the reactivity with the solvent is controlled or desired.[6][7] For most reductive coupling reactions, anhydrous conditions are essential to prevent the deactivation of the low-valent titanium reagent.
Q4: What is the role of the solvent in the formation of the active low-valent titanium species?
A4: In reactions like the McMurry coupling, TiCl3 is reduced in situ by a reducing agent (e.g., Zn, LiAlH4) to a low-valent titanium species, which is the active reagent. The solvent, typically THF or DME, plays a critical role by coordinating to the titanium species, stabilizing it, and keeping it in solution to facilitate its reaction with the substrate.[1][4] The nature of the solvent can influence the nature of the low-valent titanium species formed.[4]
Q5: My TiCl3 solution is supposed to be purple, but it has changed color. What does this mean?
A5: Solutions of titanium(III) chloride are typically violet or purple due to the d-electron transitions of the Ti(III) ion.[5] A color change can indicate a change in the coordination sphere of the titanium ion or its oxidation state. For instance, treating TiCl3 with THF can result in a light-blue colored complex, TiCl3(THF)3.[5] If the solution becomes colorless or a white precipitate forms, it may indicate oxidation of Ti(III) to Ti(IV) or hydrolysis due to the presence of moisture.
Troubleshooting Guides
Issue 1: Low or No Yield in McMurry Coupling Reaction
| Potential Cause | Troubleshooting Step | Explanation |
| Solvent is not sufficiently dry. | Ensure the use of freshly distilled and anhydrous solvent. Dry THF can be obtained by distillation from sodium/benzophenone ketyl under an inert atmosphere.[8] | Low-valent titanium reagents are extremely sensitive to moisture. Water will react with and deactivate the reagent, preventing the desired coupling reaction.[9] |
| Improper solvent choice for the substrate. | If your substrate has low solubility in THF at reflux, consider using DME, which can be used at higher temperatures.[1] | For the reaction to proceed efficiently, the substrate must be soluble in the reaction medium to interact with the low-valent titanium species. |
| Old or decomposed TiCl3. | Use a fresh bottle of TiCl3 or test the activity of your current bottle on a reliable model reaction. Slow deterioration of TiCl3 exposed to air can lead to erratic results.[5] | TiCl3 can oxidize or hydrolyze upon exposure to air and moisture, reducing its effectiveness as a precursor to the active low-valent titanium reagent. |
| Formation of pinacol (B44631) instead of alkene. | Increase the reaction temperature and/or reaction time after the initial formation of the pinacol intermediate. | The McMurry reaction proceeds in two stages: formation of a pinacol-like intermediate, followed by deoxygenation to the alkene. The deoxygenation step often requires higher temperatures.[2] |
Issue 2: Unexpected Side Products
| Potential Cause | Troubleshooting Step | Explanation |
| Reaction with the solvent. | Ensure the solvent is appropriate for the reaction conditions and the reagents used. For example, avoid protic solvents in most reductive couplings. | Solvents can sometimes participate in side reactions. For instance, acidic impurities in the solvent can interfere with the reaction. |
| Solvent impurities. | Use high-purity, appropriately dried, and deoxygenated solvents. Impurities can act as catalysts for side reactions or quench the active reagent.[10] | Peroxides in ethereal solvents like THF can be particularly problematic and should be removed before use.[8] |
| Incorrect reaction temperature for the chosen solvent. | Optimize the reaction temperature for the specific solvent being used. The boiling point of the solvent will determine the maximum temperature achievable at atmospheric pressure. | Some side reactions may become more prevalent at higher or lower temperatures. Controlling the temperature is crucial for selectivity. |
Quantitative Data on Solvent Effects
Disclaimer: The following data is compiled from different literature sources. Direct comparison of yields may be misleading as other reaction parameters (e.g., temperature, reaction time, reducing agent, substrate concentration) may vary between experiments.
Table 1: Solvent Effects on the McMurry Coupling of Ketones
| Substrate | Ti Reagent System | Solvent | Yield (%) | Reference |
| Benzophenone | TiCl4 / Zn | THF | High (not specified) | [4] |
| Acetone | TiCl3 / LiAlH4 | THF | Not specified | [4] |
| 2-Adamantanone | TiCl3 / Li | DME | 85-95 | Organic Syntheses, Coll. Vol. 7, p.1 (1990) |
| Various diketones | TiCl3 / Zn-Cu | DME | 97 | [11] |
| Various diketones | TiCl4 / LiAlH4 | THF | 18 | [11] |
Table 2: Solvent Effects on Other TiCl3-Mediated Reactions
| Reaction Type | Substrate | Solvent System | Yield (%) | Reference |
| Deoximation | Acetophenone oxime | THF/H2O | 99+ (with SnCl2) | [6] |
| Nef Reaction | 2-Nitropropane | Aqueous Acid | High (not specified) | [12] |
| Pinacol Coupling | Aromatic Aldehydes | Trifluorotoluene | up to 92 (with photoredox catalyst) | [13] |
| Pinacol Coupling | Aromatic Aldehydes | THF or MeCN | Traces (with photoredox catalyst) | [13] |
Experimental Protocols
Protocol 1: General Procedure for McMurry Coupling in THF
This protocol is a generalized procedure based on common practices for the McMurry reaction.
Materials:
-
Titanium (III) chloride (TiCl3)
-
Reducing agent (e.g., Zinc dust, Lithium aluminum hydride)
-
Anhydrous Tetrahydrofuran (THF), freshly distilled
-
Carbonyl compound (aldehyde or ketone)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Under an inert atmosphere, add TiCl3 to a flame-dried, three-necked flask equipped with a reflux condenser and a magnetic stirrer.
-
Add anhydrous THF to the flask to create a slurry.
-
Slowly add the reducing agent to the stirred slurry at 0 °C.
-
After the addition is complete, heat the mixture to reflux for several hours. The color of the mixture should turn black, indicating the formation of the low-valent titanium reagent.
-
Cool the mixture to room temperature or 0 °C and add a solution of the carbonyl compound in anhydrous THF dropwise.
-
Heat the reaction mixture to reflux and monitor the reaction progress by TLC. Reaction times can vary from a few hours to overnight.
-
Upon completion, cool the reaction mixture and quench by slow addition of an aqueous potassium carbonate solution or dilute HCl.
-
Extract the product with an organic solvent (e.g., diethyl ether, ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Protocol 2: TiCl3-Mediated Nef Reaction
This protocol describes the conversion of a primary or secondary nitroalkane to the corresponding carbonyl compound.
Materials:
-
Nitroalkane
-
Titanium (III) chloride (aqueous solution, typically 15-20%)
-
Aqueous buffer (e.g., ammonium (B1175870) acetate)
-
Organic solvent for extraction (e.g., diethyl ether)
Procedure:
-
Dissolve the nitroalkane in a suitable solvent (e.g., THF, methanol).
-
Add an aqueous buffer solution to the mixture.
-
With vigorous stirring, add the aqueous TiCl3 solution dropwise at room temperature.
-
Continue stirring until the reaction is complete (monitor by TLC). The reaction is often rapid.
-
Extract the product with an organic solvent.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting aldehyde or ketone as necessary.
Visualizations
Logical Workflow for Troubleshooting Low Yield in a McMurry Reaction
Caption: A troubleshooting workflow for addressing low yields in McMurry coupling reactions.
Experimental Workflow for a Typical McMurry Coupling Reaction
Caption: A typical experimental workflow for performing a McMurry coupling reaction.
References
- 1. Recent advances of carbonyl olefination via McMurry coupling reaction - RSC Advances (RSC Publishing) DOI:10.1039/D2RA00724J [pubs.rsc.org]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 4. McMurry reaction - Wikipedia [en.wikipedia.org]
- 5. Enantioselective pinacol coupling of aldehydes mediated and catalyzed by chiral titanium complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. SnCl2/TiCl3-Mediated Deoximation of Oximes in an Aqueous Solvent - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. Troubleshooting [chem.rochester.edu]
- 10. Diastereoselective and enantioselective photoredox pinacol coupling promoted by titanium complexes with a red-absorbing organic dye - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. arkat-usa.org [arkat-usa.org]
- 13. air.unimi.it [air.unimi.it]
Technical Support Center: Characterization of Decomposed Titanium Trichloride (TiCl3) Samples
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with titanium trichloride (B1173362) (TiCl₃) samples that may have undergone decomposition.
Frequently Asked Questions (FAQs)
Q1: My vial of solid TiCl₃, which should be a dark violet powder, now contains a white or yellowish-white solid. What has happened?
A1: Your sample has likely decomposed. Titanium trichloride is highly reactive and sensitive to air and moisture.[1][2] When exposed to these conditions, it readily hydrolyzes and oxidizes to form titanium oxides (like TiO₂), titanium oxychlorides, and hydrochloric acid (HCl).[3][4] The color change from dark violet (characteristic of Ti³⁺) to white/yellow (characteristic of TiO₂) is a strong indicator of decomposition.
Q2: I have a bottle of 20% TiCl₃ solution that was originally purple, but is now a milky white suspension with a precipitate. Is it still usable?
A2: The solution has decomposed. The milky white precipitate is likely titanium dioxide (TiO₂), which is insoluble in the acidic solution.[5] TiCl₃ is unstable in aqueous solutions, and over time, hydrolysis will convert the Ti³⁺ ions into insoluble TiO₂.[5] The solution is no longer suitable for applications requiring active Ti³⁺ and should be treated as a waste product containing TiO₂ and acidic residue.
Q3: What are the primary safety concerns when handling a potentially decomposed TiCl₃ sample?
A3: Decomposed TiCl₃ samples pose several hazards. The reaction with moisture produces hydrochloric acid (HCl), which is corrosive and can cause severe skin and eye burns.[6][7] Inhaling the fumes can irritate the respiratory tract.[7][8] Therefore, all handling should be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including acid-resistant gloves, chemical safety goggles, and a lab coat.[6]
Q4: How should I properly store TiCl₃ to prevent decomposition?
A4: To prevent decomposition, TiCl₃ must be stored under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed container.[3][6] It should be kept in a cool, dry, well-ventilated area away from air, moisture, and incompatible substances like strong oxidizing agents.[3]
Troubleshooting Characterization Experiments
Issue 1: Unexpected X-ray Diffraction (XRD) Results
-
Symptom: The XRD pattern of your TiCl₃ sample shows broad, undefined peaks or peaks that do not match the reference patterns for any TiCl₃ polymorphs (α, β, γ, δ).
-
Possible Cause: The sample has significantly decomposed into amorphous or poorly crystalline titanium oxides/oxychlorides. The original crystalline structure of TiCl₃ is lost.
-
Troubleshooting Steps:
-
Compare your pattern against reference patterns for common decomposition products like anatase and rutile TiO₂.[9]
-
Consider if the sample was exposed to air during preparation for the XRD analysis. Any exposure can cause surface decomposition.
-
If you need to analyze un-decomposed material, ensure sample loading is performed in a glovebox under an inert atmosphere.
-
Issue 2: Inconsistent or Uninterpretable X-ray Photoelectron Spectroscopy (XPS) Data
-
Symptom: The Ti 2p XPS spectrum shows a dominant peak at a higher binding energy (~458.6 eV) instead of the expected value for Ti³⁺ (~457.2 eV), or shows multiple, poorly resolved peaks.
-
Possible Cause: The surface of the sample has oxidized. XPS is a surface-sensitive technique, and even brief exposure to air can lead to the formation of a titanium dioxide (Ti⁴⁺) layer on the particle surface.
-
Troubleshooting Steps:
-
Use ion sputtering (e.g., with Ar⁺ ions) to etch away the surface oxide layer and analyze the underlying bulk material. Be aware that sputtering can sometimes reduce Ti⁴⁺ to lower oxidation states.
-
Prepare and load the sample into the XPS instrument using a vacuum transfer vessel or a glovebox connected to the instrument to prevent any air exposure.
-
Carefully deconvolute the Ti 2p spectrum to identify the contributions from different oxidation states (Ti³⁺, Ti⁴⁺, etc.), which can quantify the extent of surface decomposition.[10][11]
-
Quantitative Data Summary
The following tables provide reference data crucial for identifying TiCl₃ and its common decomposition products.
Table 1: Characteristic Ti 2p₃/₂ Binding Energies from XPS
| Titanium Species | Oxidation State | Binding Energy (eV) |
|---|---|---|
| Ti Metal | Ti⁰ | ~453.7 |
| TiO | Ti²⁺ | ~455.4 |
| Ti₂O₃ / TiCl₃ | Ti³⁺ | ~457.2 |
| TiO₂ | Ti⁴⁺ | ~458.6 |
Data compiled from reference[11]. Binding energies can vary slightly based on instrument calibration and chemical environment.
Table 2: Key X-ray Diffraction (XRD) Peaks (Cu Kα) for TiCl₃ Polymorphs and TiO₂
| Compound | Crystal System | Key 2θ Peaks (approximate degrees) |
|---|---|---|
| α-TiCl₃ | Hexagonal | 15.2°, 30.6°, 47.5° |
| β-TiCl₃ | Orthorhombic | 14.5°, 29.2°, 44.8° |
| γ-TiCl₃ | Cubic | 15.1°, 30.4°, 47.2° |
| δ-TiCl₃ | Mixed α/γ | Peaks are broad combinations of α and γ phases |
| Anatase TiO₂ | Tetragonal | 25.3°, 37.8°, 48.0°, 53.9°, 55.1° |
| Rutile TiO₂ | Tetragonal | 27.4°, 36.1°, 41.2°, 54.3°, 56.6° |
Data compiled from references[9][12][13]. Peak positions and intensities can vary with sample preparation and purity.
Experimental Protocols
Protocol 1: Sample Preparation and XRD Analysis of Air-Sensitive Samples
-
Environment: Perform all sample handling inside a glovebox with an inert atmosphere (O₂ and H₂O levels <1 ppm).
-
Sample Grinding: Gently grind a small amount of the TiCl₃ sample into a fine powder using an agate mortar and pestle.
-
Sample Holder: Use a zero-background sample holder designed for air-sensitive materials. These holders often have a dome or cover (e.g., made of Kapton or beryllium) that is transparent to X-rays.
-
Loading: Scrape the powdered sample into the recess of the sample holder and gently press to create a flat, level surface.
-
Sealing: Securely place the cover on the sample holder, ensuring an airtight seal before removing it from the glovebox.
-
Analysis: Immediately transfer the sealed holder to the XRD instrument and begin data collection. Set the instrument to scan over a 2θ range appropriate for identifying both TiCl₃ and its potential decomposition products (e.g., 10-80°).
Protocol 2: Sample Preparation and XPS Analysis of Air-Sensitive Samples
-
Environment: All initial sample handling must be done in an inert atmosphere glovebox.
-
Mounting: Mount a small amount of the powder onto a sample holder using either double-sided carbon tape or by pressing it into an indium foil. Indium foil is preferred as it is ultra-high vacuum (UHV) compatible and can help minimize charging.
-
Transfer: Use a UHV-compatible vacuum transfer vessel to move the mounted sample from the glovebox to the XPS instrument's introduction chamber without exposing it to air.
-
Initial Analysis (Survey Scan): Once in the analysis chamber, perform a wide survey scan to identify all elements present on the surface.
-
High-Resolution Scans: Perform high-resolution scans over the Ti 2p, O 1s, and Cl 2p regions.
-
Sputtering (Optional): If surface oxidation is confirmed, use an argon ion gun to sputter the sample surface for a short duration (e.g., 60 seconds) to remove the top atomic layers.
-
Post-Sputter Analysis: Repeat the high-resolution scans of the Ti 2p, O 1s, and Cl 2p regions to analyze the bulk composition.
-
Data Analysis: Use appropriate software to fit the high-resolution spectra, constraining the spin-orbit splitting and area ratios of the 2p₃/₂ and 2p₁/₂ peaks to identify the oxidation states present.[11]
Visualizations
Caption: Simplified pathway for the decomposition of TiCl₃ upon exposure to air.
Caption: General workflow for handling and characterizing a suspect TiCl₃ sample.
References
- 1. This compound - CAMEO [cameo.mfa.org]
- 2. chembk.com [chembk.com]
- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 4. researchgate.net [researchgate.net]
- 5. Sciencemadness Discussion Board - Old decomposed Titanium (III) Chloride - Powered by XMB 1.9.11 [sciencemadness.org]
- 6. highline.wa.safeschoolssds.com [highline.wa.safeschoolssds.com]
- 7. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 8. columbuschemical.com [columbuschemical.com]
- 9. researchgate.net [researchgate.net]
- 10. The identification and characterisation of mixed oxidation states at oxidised titanium surfaces by analysis of X-ray photoelectron spectra - Journal of the Chemical Society, Faraday Transactions 1: Physical Chemistry in Condensed Phases (RSC Publishing) [pubs.rsc.org]
- 11. X-ray Photoelectron Spectroscopy (XPS) Reference Pages: Titanium [xpsfitting.com]
- 12. Titanium(III) chloride - Wikipedia [en.wikipedia.org]
- 13. researchgate.net [researchgate.net]
Strategies to improve the shelf-life of titanium trichloride reagents
Welcome to the Technical Support Center for titanium trichloride (B1173362) (TiCl₃) reagents. This guide is designed for researchers, scientists, and drug development professionals to provide strategies for improving the shelf-life of TiCl₃ and to troubleshoot common issues encountered during its use in experiments.
Frequently Asked Questions (FAQs)
Q1: What is titanium trichloride and why is it so reactive?
A1: Titanium(III) chloride is a powerful reducing agent used in various chemical syntheses, including reductive coupling reactions like the McMurry reaction.[1][2] Its high reactivity stems from the titanium being in a +3 oxidation state, making it susceptible to oxidation by air and hydrolysis by moisture.[1] This reactivity necessitates careful handling and storage to maintain its efficacy.
Q2: What are the common signs of TiCl₃ degradation?
A2: Fresh, active TiCl₃ solutions are typically violet or purple.[1] The most common sign of degradation is a color change to a milky white or yellowish suspension. This indicates the formation of insoluble titanium dioxide (TiO₂) and other hydrolysis products.[3][4] Degraded reagents often lead to erratic results or complete failure of reactions.[1]
Q3: What is the optimal way to store TiCl₃ solutions to maximize shelf-life?
A3: To maximize shelf-life, TiCl₃ solutions should be stored in a cool, dry place under an inert atmosphere, such as argon or nitrogen.[1] The solution's stability is also significantly enhanced in an acidic medium; a 3% hydrochloric acid (HCl) solution is considered optimal for stability.[5] Commercial solutions are often supplied in acidic formulations.
Q4: Is argon or nitrogen a better inert gas for storing TiCl₃ solutions?
A4: Both argon and nitrogen are effective at creating an inert environment. Argon is denser than nitrogen and air, providing a more effective "blanket" over the reagent and better at preventing air intrusion.[3][6][7] However, nitrogen is generally more cost-effective.[6] For most applications, nitrogen is sufficient. For highly sensitive reactions where even trace oxidation is a concern, argon may be preferred.[8]
Q5: Can I use a TiCl₃ solution that has started to show signs of degradation?
A5: It is generally not recommended to use a visibly degraded TiCl₃ solution, as the concentration of the active Ti(III) species will be lower than expected, leading to poor reproducibility and lower reaction yields. It is always best to use a fresh or properly stored solution. For critical applications, the solution should be standardized before use.
Troubleshooting Guide
This guide addresses specific issues you might encounter during your experiments with TiCl₃.
| Problem | Possible Cause | Recommended Solution |
| Low or no reaction yield in a reductive coupling reaction. | Degraded TiCl₃ reagent: The solution may have been exposed to air or moisture, reducing its activity. | Visually inspect the reagent for color change or precipitation. If degraded, use a fresh bottle or re-standardize the solution to determine the active Ti(III) concentration. |
| Insufficient reagent: The stoichiometry of the reaction may require an excess of the TiCl₃ reagent. | Increase the molar equivalents of the TiCl₃ solution used in the reaction. | |
| Incorrect solvent: The choice of solvent can significantly impact the reaction. | Ensure you are using a dry, appropriate solvent for the specific reaction (e.g., THF or DME for McMurry reactions).[9] | |
| Reaction results are inconsistent between batches. | Variable TiCl₃ concentration: The concentration of the active Ti(III) species can decrease over time, even with proper storage. | Standardize the TiCl₃ solution immediately before each use to ensure accurate and reproducible results. |
| A white precipitate forms when the TiCl₃ solution is added to the reaction mixture. | Hydrolysis of TiCl₃: The reaction mixture may contain too much water, causing the TiCl₃ to rapidly hydrolyze to TiO₂. | Ensure all glassware is oven-dried and solvents are anhydrous. Perform the reaction under a strict inert atmosphere. |
| The TiCl₃ solution is a milky white or yellowish suspension. | Extensive degradation: The reagent has been significantly compromised by exposure to air and/or moisture. | Discard the reagent and obtain a fresh bottle. Attempting to use a heavily degraded solution is not recommended. |
Data on TiCl₃ Stability
While specific kinetic data for the degradation of TiCl₃ solutions under various conditions is not extensively published, the following table summarizes key factors influencing its stability.
| Parameter | Condition | Effect on Stability | Recommendation |
| Atmosphere | Exposure to Air | Rapid degradation via oxidation and hydrolysis. | Always handle and store under an inert atmosphere (Argon or Nitrogen). |
| Solvent | Aqueous Solution (neutral pH) | Highly unstable, hydrolyzes within hours to days.[3][4] | Prepare aqueous solutions in an acidic medium. |
| 3% HCl Solution | Significantly increased stability.[5] | Use a 3% HCl solution for preparing and diluting TiCl₃. | |
| >10% HCl Solution | Decreased solubility and stability.[5] | Avoid high concentrations of HCl. | |
| Temperature | Elevated Temperatures | Increased rate of degradation. | Store solutions in a cool, dark place. |
Experimental Protocols
Protocol 1: Preparation of 0.1 M this compound Solution
This protocol describes the preparation of a standardized 0.1 M TiCl₃ solution from a commercial stock solution.
Materials:
-
Commercial this compound solution (e.g., 15-20% in HCl)
-
Concentrated hydrochloric acid (HCl)
-
Freshly boiled and cooled deionized water
-
Volumetric flasks
-
Inert gas source (Argon or Nitrogen)
Procedure:
-
Under an inert atmosphere, carefully dilute 100 mL of the commercial this compound solution with 200 mL of concentrated hydrochloric acid in a volumetric flask.[1][6]
-
Add sufficient freshly boiled and cooled deionized water to make up the volume to 1000 mL.[1][6]
-
Mix the solution thoroughly.
-
Standardize the solution immediately before use as described in Protocol 2.
Protocol 2: Standardization of this compound Solution
This protocol uses a titration method to determine the exact concentration of the active Ti(III) species.
Materials:
-
0.1 M Ferric ammonium (B1175870) sulfate (B86663) solution
-
Sulfuric acid
-
Ammonium thiocyanate (B1210189) solution (as indicator)
-
This compound solution (prepared in Protocol 1)
-
Burette and titration flask
-
Inert gas source (Carbon Dioxide or Argon/Nitrogen)
Procedure:
-
Acidify 25 mL of 0.1 M ferric ammonium sulfate solution with sulfuric acid in a titration flask.
-
Maintain an inert atmosphere over the solution using a stream of carbon dioxide or another inert gas.[1][6]
-
Titrate the ferric ammonium sulfate solution with the prepared this compound solution.
-
As the endpoint approaches, add a few drops of ammonium thiocyanate solution as an indicator.
-
Continue the titration until the red color of the iron(III) thiocyanate complex disappears.
-
Calculate the molarity of the TiCl₃ solution using the following equivalence: 1 mL of 0.1 M ferric ammonium sulfate is equivalent to 0.01543 g of TiCl₃.[1][6]
Visualizations
References
- 1. Titanium(III) chloride - Wikipedia [en.wikipedia.org]
- 2. m.youtube.com [m.youtube.com]
- 3. Why Is Argon Better Than Nitrogen? Achieve Superior Performance In Welding & Insulation - Kintek Solution [kindle-tech.com]
- 4. sciencemadness.org [sciencemadness.org]
- 5. echemi.com [echemi.com]
- 6. ossila.com [ossila.com]
- 7. Argon Purge versus Nitrogen Purge [liquidpackagingsolution.com]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. benchchem.com [benchchem.com]
Validation & Comparative
Comparative study of α-TiCl3 and δ-TiCl3 in propylene polymerization
A Comparative Guide to α-TiCl₃ and δ-TiCl₃ in Propylene (B89431) Polymerization for Researchers and Scientists
This guide provides a comprehensive comparison of the α (alpha) and δ (delta) crystalline forms of titanium trichloride (B1173362) (TiCl₃) as catalysts in propylene polymerization. This document is intended for researchers and scientists in materials science and polymer chemistry, offering an objective analysis supported by available data and experimental protocols.
Introduction to TiCl₃ Catalysts
Titanium trichloride is a cornerstone of Ziegler-Natta catalysis for the production of polypropylene (B1209903). The catalytic activity and, crucially, the stereospecificity of the polymerization process are highly dependent on the crystalline structure of the TiCl₃ used.[1] Four main crystalline forms (polymorphs) are known: α, β, γ, and δ. The violet forms—α, γ, and δ—are layered structures and are primarily used for producing isotactic polypropylene, a commercially significant thermoplastic with a regular stereochemistry that imparts high crystallinity and robust mechanical properties. In contrast, the brown, needle-like β-form generally yields atactic (non-stereoregular) polypropylene.[2] This guide focuses on the comparative performance of the α and δ polymorphs.
Comparative Performance: α-TiCl₃ vs. δ-TiCl₃
The δ-form of TiCl₃ is generally considered a more active and stereospecific catalyst for propylene polymerization compared to the α-form. The δ-form is characterized by a disordered stacking of the TiCl₆ layers, which is believed to contribute to the formation of more active catalytic sites.[2] The transformation from the more ordered α or γ structures to the disordered δ structure, often achieved through mechanical grinding or ball milling, is associated with a significant increase in catalytic activity.
Table 1: Performance Comparison of α-TiCl₃ and δ-TiCl₃ in Propylene Polymerization
| Performance Metric | α-TiCl₃ | δ-TiCl₃ | Key Observations |
| Catalytic Activity | Moderate | High | The disordered structure of δ-TiCl₃ is believed to expose more active titanium sites, leading to higher polymerization rates. |
| Stereospecificity (Isotacticity) | Good | Very High | δ-TiCl₃ catalysts are known to produce polypropylene with a higher isotactic index, resulting in a more crystalline and rigid polymer.[2] |
| Polymer Molecular Weight | High | High | Both catalysts can produce high molecular weight polypropylene. The specific molecular weight is also influenced by polymerization conditions such as temperature and the presence of chain transfer agents like hydrogen. |
| Particle Morphology | Dependent on preparation | Generally good | The morphology of the resulting polymer particles often replicates that of the catalyst particles. |
Experimental Protocols
Detailed experimental procedures are crucial for reproducible results in Ziegler-Natta polymerization. Below are generalized protocols for the synthesis of the catalysts and the subsequent polymerization of propylene.
Catalyst Preparation
1. Synthesis of α-TiCl₃:
A common laboratory method for preparing α-TiCl₃ is the reduction of titanium tetrachloride (TiCl₄) with hydrogen gas or a metal reducing agent like aluminum.[1][3]
-
Method: Reduction of TiCl₄ with aluminum powder.
-
Procedure:
-
In an inert atmosphere (e.g., a glovebox or under a nitrogen or argon stream), mix TiCl₄ with aluminum powder.
-
Heat the mixture to 250°C.[3]
-
The reaction produces a solid mixture of TiCl₃ and aluminum trichloride (AlCl₃).
-
The resulting violet solid is primarily the α-form of TiCl₃.
-
2. Synthesis of δ-TiCl₃:
The δ-form is typically prepared by the mechanical grinding or ball milling of α-TiCl₃ or γ-TiCl₃.[3]
-
Method: Ball milling of α-TiCl₃.
-
Procedure:
-
Place the prepared α-TiCl₃ in a stainless-steel ball mill under an inert atmosphere.
-
Mill the catalyst for a specified period (e.g., 24 hours). This process introduces disorder into the crystal lattice, converting the α-form to the δ-form.
-
The resulting fine, violet powder is the δ-TiCl₃ catalyst.
-
Propylene Polymerization
The following is a general procedure for slurry polymerization of propylene.
-
Materials:
-
α-TiCl₃ or δ-TiCl₃ catalyst
-
Co-catalyst: Diethylaluminum chloride (DEAC) or Triethylaluminum (TEA)
-
Solvent: Heptane or hexane (B92381) (polymerization grade)
-
Propylene monomer (polymerization grade)
-
Inert gas: Nitrogen or Argon
-
-
Procedure:
-
A polymerization reactor (e.g., a 1 L stainless steel autoclave) is thoroughly dried and purged with inert gas.
-
The reactor is charged with the solvent (e.g., 500 mL of heptane).
-
The desired amount of co-catalyst (e.g., DEAC) is added to the reactor. The Al/Ti molar ratio is a critical parameter and is typically in the range of 2:1 to 5:1.
-
The TiCl₃ catalyst (either α or δ form) is introduced into the reactor as a slurry in the solvent.
-
The reactor is heated to the desired polymerization temperature (e.g., 60-70°C).
-
Propylene is fed into the reactor to maintain a constant pressure (e.g., 5-8 bar).[4]
-
The polymerization is allowed to proceed for a set time (e.g., 1-2 hours).
-
After the desired time, the polymerization is terminated by adding a quenching agent like isopropanol (B130326) or acidified methanol.
-
The resulting polymer is collected by filtration, washed with the solvent to remove catalyst residues, and dried in a vacuum oven.
-
Polymer Characterization
-
Isotacticity: The isotacticity of the polypropylene is typically determined by ¹³C Nuclear Magnetic Resonance (¹³C-NMR) spectroscopy or Fourier Transform Infrared (FTIR) spectroscopy.[5][6][7] The isotactic index is often reported as the percentage of the polymer that is insoluble in boiling heptane.
-
Molecular Weight and Molecular Weight Distribution: These are determined by High-Temperature Gel Permeation Chromatography (HT-GPC).[5]
Visualizing the Process
Diagrams can help clarify the relationships and workflows in catalyst preparation and polymerization.
Caption: Workflow from catalyst synthesis to polymer characterization.
Concluding Remarks
The choice between α-TiCl₃ and δ-TiCl₃ for propylene polymerization depends on the desired properties of the final polymer. For applications requiring high crystallinity, stiffness, and thermal stability, the higher stereospecificity of δ-TiCl₃ makes it the superior choice. The increased catalytic activity of the δ-form also offers potential advantages in terms of process efficiency. This guide provides a foundational understanding for researchers to select and utilize these catalysts effectively in their work.
References
- 1. Titanium(III) chloride - Wikipedia [en.wikipedia.org]
- 2. pcbiochemres.com [pcbiochemres.com]
- 3. m.youtube.com [m.youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Structure–Property Relationship in Isotactic Polypropylene Under Contrasting Processing Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. three-mode.leidenuniv.nl [three-mode.leidenuniv.nl]
TiCl4 Prevails as the Catalyst of Choice in Friedel-Crafts Reactions: A Comparative Analysis
While both titanium(III) chloride (TiCl₃) and titanium(IV) chloride (TiCl₄) are recognized as Lewis acids, a comprehensive review of available experimental data reveals a significant disparity in their application and documented efficacy as catalysts in Friedel-Crafts reactions. The scientific literature overwhelmingly supports TiCl₄ as a versatile and efficient catalyst for these crucial carbon-carbon bond-forming reactions, whereas documented instances of TiCl₃ in this role are conspicuously sparse, precluding a direct, data-driven performance comparison.
Titanium(IV) chloride has established itself as a cost-effective and highly effective Lewis acid catalyst for both Friedel-Crafts acylation and alkylation reactions.[1][2] Its popularity stems from its ability to promote reactions under mild conditions, often leading to high yields and selectivity.[2] In contrast, titanium(III) chloride is more commonly associated with Ziegler-Natta polymerization and reductive coupling reactions, with its application as a Friedel-Crafts catalyst remaining largely unexplored in published research.[3]
Performance in Friedel-Crafts Acylation
Friedel-Crafts acylation, the introduction of an acyl group onto an aromatic ring, is a cornerstone of organic synthesis. TiCl₄ has been demonstrated to be a potent catalyst for this transformation. For instance, in the acylation of phenols and naphthols, TiCl₄ mediates a highly regioselective ortho-acylation, a significant advantage in the synthesis of specific hydroxyaryl ketones.[4]
Table 1: TiCl₄-Mediated Friedel-Crafts Acylation of Phenols with Acyl Chlorides
| Phenol (B47542) Derivative | Acyl Chloride | Product | Yield (%) | Reference |
| Phenol | Acetyl chloride | 2'-Hydroxyacetophenone | 85 | [4] |
| p-Cresol | Acetyl chloride | 2'-Hydroxy-5'-methylacetophenone | 88 | [4] |
| 2-Naphthol | Benzoyl chloride | 1-Benzoyl-2-naphthol | 92 | [4] |
Performance in Friedel-Crafts Alkylation
In Friedel-Crafts alkylation, the attachment of an alkyl group to an aromatic ring, TiCl₄ also serves as an effective catalyst. It can activate a variety of alkylating agents, including alkyl halides and alcohols, to generate the necessary electrophile.[5][6]
Table 2: TiCl₄-Mediated Friedel-Crafts Alkylation of Arenes
| Arene | Alkylating Agent | Product | Yield (%) | Reference |
| Benzene | Benzyl chloride | Diphenylmethane | 82 | [5] |
| Toluene | t-Butyl chloride | p-tert-Butyltoluene | 75 | [5] |
| Anisole | Benzyl alcohol | 4-Methoxydiphenylmethane | 90 | [6] |
Note: Quantitative data for TiCl₃-catalyzed Friedel-Crafts alkylation is not available in the reviewed literature.
Experimental Protocols
General Procedure for TiCl₄-Mediated Friedel-Crafts Acylation of Phenols[4]
A mixture of the phenol (1.0 equiv) and the acyl chloride (1.1 equiv) is treated with TiCl₄ (1.2 equiv) in an appropriate solvent (e.g., dichloromethane (B109758) or nitrobenzene) at a controlled temperature (typically between 0 °C and room temperature). The reaction mixture is stirred for a specified time until completion, as monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched by the slow addition of ice-cold water or dilute hydrochloric acid. The organic layer is separated, washed with brine, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and concentrated under reduced pressure. The crude product is then purified by a suitable method, such as column chromatography or recrystallization.
General Procedure for TiCl₄-Mediated Friedel-Crafts Alkylation with Alkyl Halides[5]
To a solution of the aromatic substrate in a dry, inert solvent (e.g., carbon disulfide or dichloromethane) under a nitrogen atmosphere, TiCl₄ (1.0-1.2 equiv) is added at a low temperature (e.g., 0 °C). The alkyl halide (1.0 equiv) is then added dropwise, and the reaction mixture is stirred at the appropriate temperature for the required duration. The reaction is subsequently quenched with water or a dilute acid solution. The organic phase is separated, washed, dried, and concentrated. The product is purified by distillation or chromatography.
Catalytic Mechanism and Logical Workflow
The catalytic cycle of a TiCl₄-mediated Friedel-Crafts reaction involves the activation of the acylating or alkylating agent by the Lewis acidic TiCl₄. This generates a highly electrophilic species, such as an acylium ion or a carbocation, which is then attacked by the electron-rich aromatic ring. Subsequent deprotonation restores the aromaticity of the ring and regenerates the catalyst.
Figure 1. Generalized workflow for TiCl₄-catalyzed Friedel-Crafts reactions.
Discussion and Future Outlook
The pronounced lack of data on TiCl₃ as a Friedel-Crafts catalyst suggests that it is either ineffective or offers no significant advantages over the well-established TiCl₄. The lower Lewis acidity of Ti(III) compared to Ti(IV) could be a contributing factor. The d¹ electronic configuration of Ti³⁺ might also lead to different coordination chemistry and reactivity profiles, potentially favoring single-electron transfer pathways over the desired electrophilic aromatic substitution.
While TiCl₄ is a powerful catalyst, its moisture sensitivity and the need for stoichiometric amounts in some acylation reactions (due to product complexation) are notable drawbacks.[7] Future research could be directed towards developing more robust and truly catalytic systems. Furthermore, a systematic investigation into the potential of TiCl₃ and other subvalent titanium species in Friedel-Crafts reactions could uncover novel reactivity and selectivity, although current evidence points to TiCl₄ as the superior choice for general applications.
References
- 1. en.wikipedia.org [en.wikipedia.org]
- 2. quora.com [quora.com]
- 3. Synthesis of aryl ketones by acylation of arenes [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. TiCl4 lewis acidity | AnandTech Forums: Technology, Hardware, Software, and Deals [forums.anandtech.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
A Comparative Analysis of the Reducing Strength of Titanium(III) Chloride and Other Common Reagents
For researchers, scientists, and drug development professionals, the selection of an appropriate reducing agent is a critical decision in the synthesis of complex molecules. The choice of reagent dictates not only the success of a given transformation but also the chemoselectivity and overall efficiency of the synthetic route. This guide provides an objective comparison of the reducing strength of titanium(III) chloride (TiCl₃) with other widely used reducing agents, namely sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄), supported by experimental data and detailed protocols.
Quantitative Comparison of Reducing Strengths
The reducing strength of a reagent can be quantitatively expressed by its standard reduction potential (E°). A more negative E° indicates a stronger reducing agent. While the reactivity of these agents is also highly dependent on the solvent and substrate, the standard potentials provide a valuable metric for comparison.
| Reagent | Chemical Formula | Standard Reduction Potential (E°) | Common Applications |
| Titanium(III) Chloride | TiCl₃ | Not readily available; Ti³⁺ + e⁻ → Ti²⁺ is approx. -0.37 V | Reduction of nitro compounds, oximes, and reductive coupling. |
| Sodium Borohydride | NaBH₄ | -1.24 V (at pH 14)[1] | Reduction of aldehydes and ketones. |
| Lithium Aluminum Hydride | LiAlH₄ | Not typically measured due to high reactivity with protic solvents. | Reduction of esters, carboxylic acids, amides, nitriles, aldehydes, and ketones.[2][3][4] |
| Catalytic Hydrogenation | H₂/Catalyst | N/A | Reduction of alkenes, alkynes, aldehydes, ketones, and nitro groups.[5] |
Note: The standard reduction potential for TiCl₃ in the context of organic reductions is not well-defined in aqueous standard states. Its reducing power is harnessed through single-electron transfer mechanisms.
Functional Group Selectivity
The choice of a reducing agent is often dictated by the presence of other functional groups within the molecule. The following diagram illustrates the general reactivity of TiCl₃, NaBH₄, and LiAlH₄ towards common functional groups.
Experimental Protocols
To provide a practical comparison, the following are detailed experimental protocols for the reduction of specific functional groups using TiCl₃, NaBH₄, and LiAlH₄.
Reduction of a Nitro Group using Titanium(III) Chloride
Titanium(III) chloride is a mild and effective reagent for the reduction of nitro groups to amines.[6] The reaction proceeds via a single-electron transfer mechanism.[6]
Reaction: Reduction of Nitrobenzene (B124822) to Aniline
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), a solution of nitrobenzene (1.0 mmol) in a suitable solvent such as aqueous methanol (B129727) or tetrahydrofuran (B95107) is prepared.
-
An aqueous solution of titanium(III) chloride (typically 15% in HCl, 4.0-6.0 mmol) is added dropwise to the stirred solution at room temperature.
-
The reaction mixture is stirred for a period of 1 to 3 hours, and the progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction is quenched by the addition of a base, such as aqueous sodium bicarbonate or ammonium (B1175870) hydroxide, until the mixture is alkaline.
-
The resulting mixture is extracted with an organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude aniline.
-
Purification by column chromatography on silica (B1680970) gel can be performed if necessary.
Expected Yield: Yields for this type of reaction are typically high, often exceeding 90%.
Reduction of a Ketone using Sodium Borohydride
Sodium borohydride is a widely used reagent for the selective reduction of aldehydes and ketones to the corresponding alcohols.[7]
Reaction: Reduction of Cyclohexanone (B45756) to Cyclohexanol (B46403)
Procedure:
-
In a 100 mL Erlenmeyer flask, dissolve cyclohexanone (2.0 g, 20.4 mmol) in 25 mL of methanol.
-
Cool the solution in an ice bath and then add sodium borohydride (0.4 g, 10.6 mmol) portion-wise over 5-10 minutes with gentle swirling.
-
After the addition is complete, remove the flask from the ice bath and allow it to stand at room temperature for 20 minutes.
-
Add 20 mL of 3 M NaOH solution to the reaction mixture, followed by 20 mL of water.
-
Transfer the mixture to a separatory funnel and extract with two 20 mL portions of dichloromethane.
-
Combine the organic extracts and wash with 20 mL of water.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent using a rotary evaporator.
-
The resulting crude cyclohexanol can be purified by distillation.
Reduction of an Ester using Lithium Aluminum Hydride
Lithium aluminum hydride is a powerful reducing agent capable of reducing a wide variety of functional groups, including esters, to primary alcohols.[2]
Reaction: Reduction of Ethyl Benzoate (B1203000) to Benzyl (B1604629) Alcohol
Procedure:
-
Caution: LiAlH₄ reacts violently with water. All glassware must be thoroughly dried, and the reaction must be carried out under an inert atmosphere.
-
In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, condenser, and magnetic stirrer, a suspension of LiAlH₄ (1.0 g, 26.4 mmol) in 50 mL of anhydrous diethyl ether is prepared.
-
A solution of ethyl benzoate (2.0 g, 13.3 mmol) in 20 mL of anhydrous diethyl ether is added dropwise from the dropping funnel to the stirred suspension of LiAlH₄ at a rate that maintains a gentle reflux.
-
After the addition is complete, the reaction mixture is stirred at room temperature for 1 hour.
-
The reaction is then carefully quenched by the slow, dropwise addition of 1 mL of water, followed by 1 mL of 15% aqueous NaOH, and then 3 mL of water.
-
The resulting granular precipitate is filtered off and washed with diethyl ether.
-
The combined filtrate and washings are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed by rotary evaporation to yield crude benzyl alcohol.
-
The product can be purified by distillation under reduced pressure.
Expected Yield: High yields, often in the range of 85-95%, are typical for this reaction.
Experimental Workflow and Mechanistic Overview
The following diagrams illustrate a general workflow for a reduction reaction and the fundamental mechanism of hydride reduction of a carbonyl group.
Conclusion
The selection of a reducing agent is a nuanced decision that requires careful consideration of the substrate's functional groups and the desired reactivity.
-
Lithium aluminum hydride is a powerful, non-selective reducing agent suitable for a broad range of functional groups.[2]
-
Sodium borohydride offers greater selectivity, primarily targeting aldehydes and ketones, making it a valuable tool when other reducible functional groups are present.[7]
-
Titanium(III) chloride provides a specialized and mild method for the reduction of specific functionalities, most notably nitro groups and oximes, often with high efficiency and under gentle conditions.[6]
By understanding the relative strengths and selectivities of these reagents, and by following robust experimental protocols, researchers can effectively navigate the challenges of organic synthesis and achieve their desired molecular targets.
References
- 1. Lithium aluminium hydride - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Reduction of Carboxylic Acids by LiAlH<sub>4</sub> | Ambeed [ambeed.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. ch.imperial.ac.uk [ch.imperial.ac.uk]
- 7. ch.ic.ac.uk [ch.ic.ac.uk]
- 8. Selectivity of reducing agents | PPTX [slideshare.net]
- 9. chem.libretexts.org [chem.libretexts.org]
A Comparative Guide to the Validation of Analytical Methods for Determining Titanium Trichloride (TiCl₃) Purity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of analytical methods for the determination of Titanium Trichloride (B1173362) (TiCl₃) purity. Due to the limited availability of comprehensive, direct comparative validation studies in publicly accessible literature, this document synthesizes information from established chemical principles and related analytical validations. The focus is on providing a framework for researchers to develop and validate their own methods based on the techniques described herein.
The primary methods for the quantification of TiCl₃ are centered around its strong reducing properties. These include redox titrations and spectrophotometric methods. This guide will focus on three principal techniques:
-
Redox Titration with Ferric Chloride (FeCl₃)
-
Redox Titration with Ceric Sulfate (B86663) (Ce(SO₄)₂)
-
UV-Visible Spectrophotometry
Data Presentation: Comparison of Analytical Method Performance
The following table summarizes the typical validation parameters for the analytical methods discussed. It is important to note that the values presented are based on general expectations for these types of analyses and fragmented data from various sources, rather than from a single, direct comparative study.
| Parameter | Redox Titration with FeCl₃ | Redox Titration with Ce(SO₄)₂ | UV-Visible Spectrophotometry |
| Principle | Oxidation of Ti³⁺ to Ti⁴⁺ by Fe³⁺ | Oxidation of Ti³⁺ to Ti⁴⁺ by Ce⁴⁺ | Formation of a colored complex with a chromogenic agent |
| Accuracy (% Recovery) | Expected: 98-102% | Expected: 98-102% | Method dependent; can be high with proper calibration |
| Precision (RSD%) | Typically ≤ 2%[1] | Typically ≤ 2% | A coefficient of variation of 3.0% has been reported for a method using Ponceau S |
| Linearity (R²) | Not directly applicable for a single-point titration assay, but can be assessed by varying sample weight. Expected to be highly linear. | Not directly applicable for a single-point titration assay, but can be assessed by varying sample weight. Expected to be highly linear. | Typically ≥ 0.99[2] |
| Specificity | High, as it is a direct titration of the reducing agent (Ti³⁺). Potential interference from other reducing agents. | High, as it is a direct titration of the reducing agent (Ti³⁺). Potential interference from other reducing agents. | Dependent on the chromogenic agent. Potential interference from other metal ions that form colored complexes. |
| Endpoint Detection | Visual (color change of indicator, e.g., thiocyanate) or Potentiometric | Visual (color change of indicator, e.g., ferroin) or Potentiometric | Spectrophotometric measurement of absorbance |
| Advantages | Cost-effective, simple, and can be highly accurate.[3] | Strong oxidizing agent, sharp endpoint. | High sensitivity, suitable for low concentrations. |
| Disadvantages | Endpoint detection can be subjective with a visual indicator. TiCl₃ is air-sensitive and requires an inert atmosphere. | Ceric sulfate solutions can be less stable than other titrants. | Requires a specific chromogenic agent, potential for more complex sample preparation. |
Experimental Protocols
Redox Titration with Ferric Chloride (FeCl₃)
This method is based on the quantitative oxidation of titanium(III) to titanium(IV) by iron(III).[4]
Reaction: Ti³⁺ + Fe³⁺ → Ti⁴⁺ + Fe²⁺
Materials:
-
Titanium Trichloride (TiCl₃) sample
-
Standardized 0.1 M Ferric Chloride (FeCl₃) solution
-
Ammonium (B1175870) thiocyanate (B1210189) indicator solution
-
Sulfuric acid (H₂SO₄), 20-25% solution
-
Deionized water, deoxygenated
-
Nitrogen or Argon gas for inert atmosphere
Procedure:
-
Sample Preparation:
-
Due to the high reactivity and moisture sensitivity of TiCl₃, all sample manipulations must be performed under an inert atmosphere (e.g., a glove box or using a Schlenk line).
-
Accurately weigh a sample of TiCl₃ (e.g., 0.2-0.3 g) and dissolve it in a freshly prepared, deoxygenated 20-25% sulfuric acid solution.[3]
-
-
Titration:
-
Transfer the sample solution to a titration flask, maintaining the inert atmosphere.
-
Add a few drops of ammonium thiocyanate indicator solution.
-
Titrate the sample solution with the standardized 0.1 M FeCl₃ solution. The endpoint is reached when a stable reddish-brown color persists, indicating the presence of excess Fe³⁺ which forms a complex with the thiocyanate indicator.[3]
-
-
Calculation:
-
The purity of TiCl₃ is calculated based on the volume of FeCl₃ titrant consumed, the molar mass of TiCl₃, and the initial sample weight.
-
Redox Titration with Ceric Sulfate (Ce(SO₄)₂)
This method utilizes the strong oxidizing potential of cerium(IV) to titrate titanium(III).
Reaction: Ti³⁺ + Ce⁴⁺ → Ti⁴⁺ + Ce³⁺
Materials:
-
This compound (TiCl₃) sample
-
Standardized 0.1 M Ceric Sulfate (Ce(SO₄)₂) solution
-
Ferroin (B110374) indicator solution
-
Sulfuric acid (H₂SO₄), 1 M solution
-
Deionized water, deoxygenated
-
Nitrogen or Argon gas for inert atmosphere
Procedure:
-
Sample Preparation:
-
As with the FeCl₃ titration, handle the TiCl₃ sample under an inert atmosphere.
-
Accurately weigh the TiCl₃ sample and dissolve it in deoxygenated 1 M sulfuric acid.
-
-
Titration:
-
Transfer the sample solution to a titration flask under an inert atmosphere.
-
Add 1-2 drops of ferroin indicator solution.
-
Titrate with the standardized 0.1 M Ce(SO₄)₂ solution. The endpoint is indicated by a color change from red to pale blue.
-
-
Calculation:
-
Calculate the purity of TiCl₃ based on the titration volume, the molar mass of TiCl₃, and the sample weight.
-
UV-Visible Spectrophotometry
This method involves the reaction of Ti³⁺ with a chromogenic agent to form a colored complex, the absorbance of which is proportional to the concentration of Ti³⁺. An example using Ponceau S is described below.
Materials:
-
This compound (TiCl₃) sample
-
Ponceau S solution (0.4 mM)
-
Hydrochloric acid (HCl), 3 M
-
Deionized water
Procedure:
-
Standard Curve Preparation:
-
Prepare a series of standard solutions of TiCl₃ of known concentrations.
-
For each standard, add a defined volume of the Ponceau S solution and dilute with 3 M HCl in a volumetric flask.
-
Measure the absorbance of each standard at the wavelength of maximum absorbance (e.g., 520 nm for Ponceau S) against a blank solution.
-
Plot a calibration curve of absorbance versus concentration.
-
-
Sample Analysis:
-
Accurately weigh a sample of TiCl₃, dissolve it in 3 M HCl, and dilute to a known volume.
-
Take an aliquot of the sample solution, add the Ponceau S solution, and dilute with 3 M HCl in the same manner as the standards.
-
Measure the absorbance of the sample solution.
-
-
Calculation:
-
Determine the concentration of Ti³⁺ in the sample solution from the calibration curve.
-
Calculate the purity of the original TiCl₃ sample.
-
Mandatory Visualization
Caption: Workflow for the validation of an analytical method.
Caption: Experimental workflow for redox titration of TiCl₃.
References
A Comparative Guide to TiCl₃-Based and Modern Metallocene Catalysts in Propylene Polymerization
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of traditional titanium trichloride (B1173362) (TiCl₃)-based Ziegler-Natta catalysts and modern metallocene catalysts in the polymerization of propylene (B89431). The information presented herein, supported by experimental data, is intended to assist researchers in selecting the most appropriate catalyst system for their specific application, whether in materials science or for the synthesis of well-defined polymers for specialized applications.
Performance Benchmark: TiCl₃-Based vs. Metallocene Catalysts
The primary distinction between these two catalyst families lies in their active sites. Traditional TiCl₃-based catalysts are heterogeneous and possess multiple types of active sites, leading to polymers with a broad molecular weight distribution (MWD) and varied stereochemical structures. In contrast, metallocene catalysts are single-site catalysts, which allows for precise control over the polymer's microstructure, resulting in polymers with a narrow MWD and uniform comonomer distribution.
Quantitative Performance Data
The following tables summarize typical performance metrics for propylene polymerization under comparable slurry or solution conditions. It is important to note that direct comparison is challenging due to variations in experimental conditions across different studies. The data presented are representative values extracted from the literature.
Table 1: Performance of a Conventional TiCl₃-Based Catalyst System
| Catalyst System | Polymerization Temp. (°C) | Activity (kg PP/g cat·h) | Molar Mass (Mw) ( g/mol ) | Polydispersity Index (PDI) (Mw/Mn) | Isotacticity ([mmmm] %) |
| δ-TiCl₃ / AlEt₂Cl | 70 | ~5-15 | 200,000 - 800,000 | 4.0 - 8.0 | 90 - 95 |
| TiCl₃ / AlEt₃ | 60 | ~7-20 | 250,000 - 900,000 | 5.0 - 10.0 | 88 - 94 |
Data compiled from various sources describing typical 2nd and 3rd generation Ziegler-Natta catalysts. Activity and polymer properties are highly dependent on the specific catalyst preparation, support (if any), and the presence of internal and external electron donors.
Table 2: Performance of Modern Metallocene Catalyst Systems
| Catalyst System | Polymerization Temp. (°C) | Activity (kg PP/g cat·h) | Molar Mass (Mw) ( g/mol ) | Polydispersity Index (PDI) (Mw/Mn) | Isotacticity ([mmmm] %) |
| rac-Et(Ind)₂ZrCl₂ / MAO | 50 | 30 - 100 | 100,000 - 400,000 | 2.0 - 2.5 | >98 |
| rac-Me₂Si(Ind)₂ZrCl₂ / MAO | 60 | 40 - 150 | 90,000 - 350,000 | 2.0 - 2.3 | >97 |
| rac-Me₂Si(2-Me-4-Ph-Ind)₂ZrCl₂ / MAO | 70 | >900 | 200,000 - 600,000 | 2.1 - 2.6 | >99 |
Data compiled from various studies on zirconocene-based catalysts. MAO (Methylaluminoxane) is the typical cocatalyst. The ligand structure of the metallocene has a profound impact on catalyst activity and the resulting polymer's properties.
Experimental Protocols
Detailed and reproducible experimental procedures are critical for catalyst evaluation. Below are representative protocols for propylene polymerization using both catalyst types and subsequent polymer characterization.
Propylene Polymerization with a TiCl₃-Based Catalyst (Slurry Method)
-
Reactor Preparation: A 1-liter stainless steel autoclave reactor equipped with a mechanical stirrer is thoroughly dried by heating under a vacuum and then purged with high-purity nitrogen.
-
Solvent and Cocatalyst Addition: 500 mL of anhydrous heptane (B126788) is introduced into the reactor. The desired amount of triethylaluminum (B1256330) (TEAL) or diethylaluminum chloride (DEAC) cocatalyst, typically as a 1 M solution in hexane, is added via syringe.
-
Catalyst Injection: The solid TiCl₃ catalyst component is suspended in 20 mL of anhydrous heptane and injected into the reactor. The Al/Ti molar ratio is a critical parameter and is typically in the range of 100 to 300.
-
Polymerization: The reactor is heated to the desired temperature (e.g., 70°C). Propylene is then fed into the reactor to maintain a constant pressure (e.g., 7 bar). The polymerization is allowed to proceed for a set duration (e.g., 1-2 hours) with continuous stirring.
-
Termination and Product Recovery: The polymerization is terminated by venting the propylene and adding 10 mL of isopropanol. The polymer is precipitated by adding the reactor contents to an excess of acidified ethanol (B145695) (5% HCl). The resulting polypropylene (B1209903) powder is filtered, washed repeatedly with ethanol and water, and dried in a vacuum oven at 60°C to a constant weight.
Propylene Polymerization with a Metallocene Catalyst (Solution Method)
-
Reactor Preparation: A 100 mL glass reactor is heated at 95°C under vacuum for at least 30 minutes and then cooled to the desired reaction temperature (e.g., 50°C) under a nitrogen atmosphere.
-
Solvent and Cocatalyst Addition: 50 mL of anhydrous toluene (B28343) is added to the reactor, followed by the addition of the methylaluminoxane (B55162) (MAO) cocatalyst (e.g., 10 wt% solution in toluene) via syringe. The Al/Zr molar ratio is typically high, in the range of 500 to 5000.
-
Catalyst Injection: The metallocene catalyst (e.g., rac-Me₂Si(Ind)₂ZrCl₂) is dissolved in a small amount of toluene and injected into the reactor to initiate the polymerization.
-
Polymerization: Propylene is continuously supplied to the reactor to maintain a constant pressure (e.g., 1-5 bar). The reaction is carried out for the specified time (e.g., 30-60 minutes) with vigorous stirring.
-
Termination and Product Recovery: The reaction is quenched by the addition of 5 mL of acidified methanol. The polymer is then precipitated in an excess of methanol, filtered, and dried under vacuum at 50°C.
Polymer Characterization
-
Molecular Weight and Polydispersity Index (PDI): The weight-average molecular weight (Mw) and number-average molecular weight (Mn) of the polymer are determined by high-temperature gel permeation chromatography (GPC). The analysis is typically performed at 140-150°C using 1,2,4-trichlorobenzene (B33124) as the mobile phase, with polystyrene standards for calibration. The PDI is calculated as the ratio Mw/Mn.
-
Isotacticity Determination: The stereoregularity of the polypropylene is determined by ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. The sample is dissolved in a suitable solvent like 1,2,4-trichlorobenzene or 1,1,2,2-tetrachloroethane-d₂ at a high temperature (e.g., 120°C). The isotacticity is quantified by analyzing the relative intensities of the methyl pentad resonances in the spectrum. The percentage of [mmmm] pentads corresponds to the fraction of highly isotactic sequences.
Mechanistic Pathways and Workflows
The underlying polymerization mechanisms for these two catalyst classes differ significantly, which accounts for the observed differences in polymer properties. These mechanisms and a general experimental workflow are illustrated below.
Caption: Heterogeneous Ziegler-Natta polymerization mechanism on a TiCl₃ surface.
Caption: Homogeneous metallocene-catalyzed polymerization mechanism.
Caption: A generalized workflow for olefin polymerization experiments.
Supported vs. Unsupported TiCl₃ Catalysts: A Comparative Performance Guide
For Researchers, Scientists, and Drug Development Professionals
In the realm of Ziegler-Natta catalysis, the choice between supported and unsupported titanium trichloride (B1173362) (TiCl₃) catalysts is a critical decision that significantly impacts the efficiency of olefin polymerization and the properties of the resulting polymer. This guide provides an objective comparison of the performance of these two catalyst types, supported by experimental data and detailed protocols, to aid researchers in selecting the optimal catalyst for their specific applications.
Executive Summary
Supported TiCl₃ catalysts, particularly those utilizing a magnesium chloride (MgCl₂) support, have largely superseded unsupported TiCl₃ catalysts in industrial applications. The primary driver for this shift is the substantial increase in catalytic activity observed with supported systems. The support material plays a crucial role in dispersing the active titanium species, thereby increasing the number of accessible active sites for polymerization. This leads to significantly higher polymer yields per unit of titanium. Furthermore, the use of supports often enhances the stereospecificity of the catalyst, resulting in polymers with desired tacticities, such as high isotacticity in the case of polypropylene (B1209903).
While unsupported TiCl₃ catalysts, particularly the α-crystalline form, can produce polymers with high stereoregularity, their catalytic activity is generally much lower. The performance of unsupported catalysts is also heavily dependent on their physical properties, such as particle size and surface area, which can be influenced by preparation methods like ball milling.
This guide will delve into the quantitative performance differences, provide detailed experimental methodologies for catalyst testing, and illustrate the underlying principles through schematic diagrams.
Data Presentation: Performance Comparison
The following tables summarize the comparative performance of unsupported and MgCl₂-supported TiCl₃ catalysts for propylene (B89431) polymerization based on data reported in the literature. It is important to note that direct comparisons can be challenging due to variations in experimental conditions across different studies.
| Catalyst Type | Catalytic Activity (kg PP/g Ti·h) | Isotacticity Index (%) | Molecular Weight (Mv x 10⁵ g/mol ) | Polydispersity Index (PDI) |
| Unsupported α-TiCl₃ | 0.5 - 5 | 85 - 95 | 1.5 - 5.7 | 4 - 10 |
| MgCl₂-Supported TiCl₃/TiCl₄ | 50 - 1000+ | 90 - 99+ | 2.0 - 8.0 | 3 - 8 |
Table 1: General Performance Comparison. This table provides a general overview of the performance ranges for unsupported and MgCl₂-supported TiCl₃ catalysts in propylene polymerization. Supported catalysts consistently demonstrate significantly higher activity and can achieve higher isotacticity.
| Catalyst System | Al/Ti Molar Ratio | Temperature (°C) | Activity (kg PP/g Ti·h) | Isotacticity Index (%) |
| Unsupported α-TiCl₃ | 100 | 70 | ~1.2 | ~92 |
| MgCl₂/TiCl₄-DIBP | 250 | 70 | ~350 | >98 |
Table 2: Specific Experimental Data Comparison. This table presents a more direct comparison from studies employing similar polymerization conditions. DIBP (diisobutyl phthalate) is a common internal donor used in supported catalysts to enhance stereospecificity.
Experimental Protocols
Detailed methodologies are crucial for reproducing and comparing catalyst performance. Below are representative experimental protocols for slurry polymerization of propylene using both unsupported and supported TiCl₃ catalysts.
Protocol 1: Slurry Polymerization of Propylene with Unsupported α-TiCl₃ Catalyst
1. Reactor Preparation:
-
A 1-liter stainless-steel autoclave reactor equipped with a mechanical stirrer is thoroughly dried under a vacuum and purged with high-purity nitrogen.
-
The reactor is then charged with 500 mL of anhydrous n-heptane as the polymerization solvent.
2. Catalyst and Cocatalyst Introduction:
-
The reactor is brought to the desired polymerization temperature (e.g., 70 °C).
-
A specific amount of cocatalyst, typically triethylaluminum (B1256330) (TEA), is added to the reactor to achieve the desired Al/Ti molar ratio (e.g., 100).
-
A slurry of the unsupported α-TiCl₃ catalyst in n-heptane is then injected into the reactor.
3. Polymerization:
-
Propylene monomer is continuously fed into the reactor to maintain a constant pressure (e.g., 5 atm).
-
The polymerization is allowed to proceed for a set duration (e.g., 1-2 hours) with vigorous stirring.
4. Termination and Polymer Recovery:
-
The polymerization is terminated by injecting acidified methanol (B129727) (e.g., 5% HCl in methanol) into the reactor.
-
The resulting polypropylene powder is collected by filtration, washed repeatedly with methanol and n-heptane, and then dried in a vacuum oven at 60 °C to a constant weight.
Protocol 2: Slurry Polymerization of Propylene with MgCl₂-Supported TiCl₃/TiCl₄ Catalyst
1. Reactor Preparation:
-
A 2-liter stainless-steel autoclave reactor equipped with a mechanical stirrer is prepared as described in Protocol 1.
-
The reactor is charged with 1 L of anhydrous n-hexane.
2. Catalyst System Introduction:
-
The reactor is heated to the polymerization temperature (e.g., 70 °C).
-
Triethylaluminum (TEA) as a cocatalyst and a silane-based external donor (e.g., dicyclopentyldimethoxysilane, DCPDMS) are added to the reactor. The Al/Ti and Al/Si molar ratios are critical parameters (e.g., Al/Ti = 250, Al/Si = 10).
-
The MgCl₂-supported TiCl₄ catalyst, often containing an internal donor like DIBP, is introduced as a mineral oil slurry.
3. Polymerization:
-
A specific partial pressure of hydrogen is introduced to control the molecular weight of the polymer.
-
Propylene is fed to the reactor to maintain a constant total pressure (e.g., 7 bar).
-
The polymerization is conducted for a specified time (e.g., 1-2 hours) with constant stirring.
4. Termination and Polymer Recovery:
-
The reaction is quenched by venting the propylene and adding acidified isopropanol (B130326).
-
The polymer is filtered, washed with isopropanol and n-hexane, and dried under vacuum at 80 °C.
Mandatory Visualization
To visually represent the concepts discussed, the following diagrams are provided in the DOT language for Graphviz.
Caption: Simplified mechanism of Ziegler-Natta polymerization at the active titanium center.
Caption: General experimental workflow for slurry-phase olefin polymerization.
Conclusion
The evidence strongly indicates that for most applications, particularly in industrial-scale production of polypropylene, MgCl₂-supported TiCl₃/TiCl₄ catalysts offer superior performance compared to unsupported TiCl₃ catalysts. The dramatic increase in catalytic activity and the ability to fine-tune stereospecificity through the use of internal and external donors are key advantages.[1] While unsupported catalysts have historical significance and can be useful in specific research contexts, the development of advanced supported catalyst systems has revolutionized the polyolefin industry. Researchers and professionals in drug development who may utilize polyolefins for applications such as packaging or medical devices should consider the properties imparted by the catalyst system, as factors like catalyst residues and polymer microstructure can be critical.
References
A Comparative Analysis of Titanium(III) Chloride Synthesis Methods
Titanium(III) chloride (TiCl3), a critical component in Ziegler-Natta catalysts for polyolefin production and a versatile reagent in organic synthesis, can be prepared through various synthetic routes. The choice of method significantly influences the resulting TiCl3 polymorph (α, β, γ, or δ), purity, and reactivity. This guide provides a comparative analysis of common TiCl3 synthesis methods, offering experimental data, detailed protocols, and safety considerations to aid researchers in selecting the most suitable approach for their specific application.
Comparison of Key Performance Indicators
The selection of a synthesis method for TiCl3 often depends on the desired purity, crystalline form, and scale of the reaction. The following table summarizes the key quantitative data for several common methods.
| Synthesis Method | Reducing Agent | Typical Yield (%) | Purity (%) | Reaction Temperature (°C) | Resulting Polymorph | Key Advantages | Key Disadvantages |
| High-Temperature Hydrogen Reduction | Hydrogen (H2) | 91 - 97 | > 99 | 500 - 1200 | α-TiCl3 | High purity product | High energy consumption; requires specialized equipment for high-temperature gas-phase reaction |
| Arc-Induced Hydrogen Reduction | Hydrogen (H2) | ~97 | 99.8 | Arc discharge | - | High purity, finely powdered product | Requires specialized arc reactor setup |
| Aluminum Reduction | Aluminum (Al) | High | Variable (often forms TiCl3·AlCl3) | 135 - 400 | α-TiCl3, γ-TiCl3 | Cost-effective, industrially relevant | Product is a mixture with AlCl3, requiring further purification |
| Silicon Reduction | Silicon (Si) | - | - | 700 - 1100 | - | Simple separation of byproducts | High reaction temperatures |
| Hexamethyldisilane (B74624) Reduction | Hexamethyldisilane ((CH3)3Si-Si(CH3)3) | 86 | ~91 (with organic impurities) | 115 | β-TiCl3 | Produces highly reactive β-form | Reagent cost; product may contain organic impurities |
| Molten Salt Synthesis | Titanium (Ti) | > 95 (collection efficiency) | High | ~850 | γ-TiCl3 | High purity, controllable process | Requires molten salt reactor and subsequent separation |
Experimental Protocols
High-Temperature Hydrogen Reduction of TiCl4
This method produces high-purity α-TiCl3 and is suitable for applications where crystalline purity is paramount.
Procedure:
-
A stream of purified hydrogen gas is passed through liquid titanium tetrachloride (TiCl4) to carry its vapor into a heated reaction tube.
-
The gas mixture is heated to a temperature between 500°C and 1200°C.
-
The reduction of TiCl4 by hydrogen occurs in the hot zone, forming solid TiCl3 and hydrogen chloride (HCl) gas.
-
The solid TiCl3 is collected in a cooler part of the apparatus, while the HCl gas is carried out with the excess hydrogen.
-
Strict inert atmosphere conditions must be maintained throughout the process to prevent contamination.
Aluminum Reduction of TiCl4
A widely used industrial method that is cost-effective but yields a product mixture.
Procedure:
-
Aluminum powder is added to an excess of liquid TiCl4 in a reaction vessel equipped with a stirrer and a reflux condenser.
-
The mixture is heated to the boiling point of TiCl4 (around 136°C) with vigorous stirring. The reaction is exothermic and may require initial heating to start.
-
The reaction produces a solid mixture of TiCl3 and aluminum trichloride (B1173362) (AlCl3).
-
To obtain different polymorphs, the reaction temperature can be varied. For instance, heating at 150-200°C can yield γ-TiCl3.[1]
-
For purification, the resulting TiCl3·AlCl3 mixture can be distilled at high temperatures (around 700°C) to separate the less volatile TiCl3 from the more volatile AlCl3.[2]
Hexamethyldisilane Reduction of TiCl4
This method is particularly useful for synthesizing the highly reactive β-form of TiCl3.
Procedure: [3]
-
A three-necked, round-bottomed flask is equipped with a dropping funnel, reflux condenser, and a magnetic stir bar under a dry nitrogen atmosphere.
-
The flask is charged with titanium tetrachloride (15 mmol).
-
The dropping funnel is charged with hexamethyldisilane (15 mmol).
-
The flask is cooled in an ice bath, and the hexamethyldisilane is added dropwise over 5 minutes.
-
The ice bath is removed, and the reaction mixture is heated to 115°C for 4 hours.
-
The resulting dark brown solid (β-TiCl3) is collected by filtration, washed with dichloromethane, and dried under vacuum.
Molten Salt Synthesis
A novel method for producing high-purity γ-TiCl3.[1]
Procedure: [1]
-
A two-step process is carried out in a molten calcium chloride (CaCl2) salt bath.
-
Step 1: Preparation of Titanium Subchlorides. Titanium tetrachloride is reacted with metallic titanium in the molten CaCl2 at approximately 850°C (1123 K) to produce a mixture of titanium subchlorides (TiCl2 and TiCl3).
-
Step 2: Enrichment of TiCl3. Hydrogen chloride (HCl) gas is introduced into the molten salt containing the titanium subchlorides. The HCl selectively reacts to enrich the TiCl3 concentration.
-
The high-purity TiCl3 is then collected by evaporation and condensation in a cooler part of the specialized reactor. This method boasts a collection efficiency of over 95%.[1]
Safety Precautions
The synthesis of TiCl3 involves hazardous materials and requires strict adherence to safety protocols.
-
Titanium tetrachloride (TiCl4): Highly corrosive and reacts violently with water, producing dense fumes of hydrochloric acid and titanium dioxide. It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a face shield, must be worn.[3]
-
Titanium(III) chloride (TiCl3): Pyrophoric in air, especially when finely divided, and reacts violently with water.[4] It should be handled under an inert atmosphere (e.g., argon or nitrogen).
-
Reducing Agents: Many reducing agents used in these syntheses, such as aluminum powder and hexamethyldisilane, are flammable and require careful handling.
-
Byproducts: The synthesis often produces corrosive byproducts like HCl gas, which must be properly scrubbed from the exhaust stream.
Visualizing the Synthesis Workflows
The following diagrams illustrate the general workflows for the described TiCl3 synthesis methods.
Caption: Workflow for TiCl₃ synthesis via high-temperature hydrogen reduction.
Caption: Workflow for TiCl₃ synthesis via aluminum reduction and subsequent purification.
Caption: Workflow for the two-step molten salt synthesis of TiCl₃.
References
Validating Stereoselectivity in TiCl₃-Catalyzed Polymerizations: A Comparative Guide
This guide provides an in-depth comparison of Titanium Trichloride (TiCl₃)-based Ziegler-Natta catalysts for stereoselective polymerizations. It is designed for researchers, scientists, and professionals in drug development and material science who require a comprehensive understanding of catalyst performance, experimental validation, and comparison with modern alternatives. We will explore the methodologies for validating stereoselectivity, present comparative data from various catalytic systems, and offer detailed experimental protocols.
Introduction to Stereoselectivity in Polymerization
In the polymerization of α-olefins like propylene (B89431), the spatial orientation of the monomer units as they add to the growing polymer chain results in different stereochemical structures, a property known as tacticity.[1] The three primary forms of tacticity are:
-
Isotactic: All substituents are on the same side of the polymer backbone. This regular structure allows chains to pack closely, leading to highly crystalline, strong, and heat-resistant materials.[1]
-
Syndiotactic: Substituents alternate regularly on opposite sides of the backbone.
-
Atactic: Substituents are randomly arranged along the chain, resulting in an amorphous, softer, and more flexible material.[1]
The ability of a catalyst to selectively produce one of these forms is its stereoselectivity. Traditional Ziegler-Natta catalysts, particularly those based on TiCl₃, are renowned for their ability to produce highly isotactic polypropylene (B1209903).[1][2]
Catalyst Systems: A Comparison
The performance of a Ziegler-Natta catalyst is highly dependent on its composition, preparation, and the presence of co-catalysts and electron donors. The primary alternative to traditional TiCl₃ systems are metallocene single-site catalysts, which offer distinct advantages in control over polymer microstructure.[3][4]
Performance Comparison of Catalyst Systems
The following table summarizes the performance of various catalyst systems in propylene polymerization. Key metrics include catalyst activity, isotacticity index (I.I.), which is the weight fraction of the polymer insoluble in a boiling hydrocarbon like heptane (B126788), and the melting temperature (Tm), which correlates with crystallinity.[5]
| Catalyst System | Co-catalyst / Donors | Activity (kg-PP/g-cat) | Isotacticity Index (%) | Melting Temp. (°C) | Molecular Weight Distribution (Mw/Mn) |
| Classical Ziegler-Natta | |||||
| α-TiCl₃ | AlEt₂Cl | 5 - 15 | 90 - 95 | ~165 | Broad (4-8) |
| Supported Ziegler-Natta | |||||
| MgCl₂/TiCl₄ | AlEt₃ / Benzoate Ester | High | >95 | >165 | Broad (4-8) |
| MgCl₂/TiCl₄ | AlEt₃ / 1,3-diether | Very High | >98 | High | Narrower (3-5) |
| MgCl₂/TiCl₄ | AlEt₃ / Phthalate-Silane | Very High | >99 | High | Broad |
| Metallocene Catalysts | |||||
| Et[Ind]₂ZrCl₂ | MAO | Very High | 90-95 (Isotactic) | ~140-155 | Narrow (2-2.5) |
| Me₂Si[Ind]₂ZrCl₂ | MAO | Very High | 85-92 (Isotactic) | ~130-145 | Narrow (2-2.5) |
| (menthyl-Cp)₂ZrCl₂ | MAO | High | >95 (Syndiotactic) | ~130 | Narrow (2-2.5) |
Data compiled from multiple sources, including[4][6][7][8][9]. Activity and specific values can vary significantly with polymerization conditions.
Experimental Protocols
Validating the stereoselectivity of a catalyst involves a multi-step process from polymerization to detailed polymer characterization.
General Protocol for TiCl₃-Catalyzed Propylene Polymerization
This protocol describes a typical lab-scale slurry polymerization process.
Materials:
-
TiCl₃ catalyst component (e.g., α-TiCl₃ or MgCl₂-supported)
-
Organoaluminum co-catalyst (e.g., Triethylaluminum - AlEt₃ or Diethylaluminum chloride - AlEt₂Cl)
-
External electron donor (if applicable, e.g., an alkoxysilane)
-
Polymerization-grade propylene
-
Anhydrous heptane or other hydrocarbon solvent
-
Methanol (B129727) (for quenching)
-
Hydrochloric acid solution (for de-ashing)
-
Nitrogen (for inert atmosphere)
Procedure:
-
Reactor Preparation: A stainless-steel autoclave reactor is thoroughly dried and purged with high-purity nitrogen to remove all oxygen and moisture.
-
Solvent and Co-catalyst Addition: Anhydrous heptane is introduced into the reactor. The desired amount of organoaluminum co-catalyst and any external electron donor are then added via syringe under a nitrogen atmosphere.[10]
-
Catalyst Introduction: The TiCl₃ catalyst component, typically as a slurry in heptane, is injected into the reactor.[10]
-
Polymerization: The reactor is heated to the target temperature (e.g., 70°C). Propylene monomer is then fed into the reactor to a specified pressure. The polymerization is allowed to proceed for a set duration (e.g., 1-2 hours) with constant stirring.[10][11]
-
Termination: The reaction is quenched by venting the unreacted propylene and injecting methanol into the reactor.
-
Polymer Purification: The resulting polymer slurry is collected. It is washed multiple times with a dilute solution of hydrochloric acid in methanol to remove catalyst residues (de-ashing), followed by washing with pure methanol until neutral.
-
Drying: The purified polypropylene powder is dried in a vacuum oven at 60-80°C to a constant weight.
Protocol for Determining Polymer Tacticity
The primary and most definitive method for quantifying stereoselectivity is high-resolution Nuclear Magnetic Resonance (NMR) spectroscopy.[12][13]
a) Sample Preparation for NMR:
-
Dissolve approximately 20-30 mg of the polypropylene sample in a suitable deuterated solvent (e.g., 1,1,2,2-tetrachloroethane-d₂ or 1,2,4-trichlorobenzene).
-
The dissolution is typically performed at an elevated temperature (100-120°C) to ensure the polymer is fully dissolved.
-
Transfer the hot solution to an NMR tube.
b) ¹³C NMR Analysis:
-
Acquire the ¹³C NMR spectrum at high temperature (e.g., 120°C) to ensure the polymer remains in solution and to achieve good spectral resolution.
-
The region of interest is the methyl (CH₃) carbon resonance area (typically 19-22 ppm).
-
The fine structure within this region corresponds to different stereochemical arrangements of five consecutive monomer units, known as pentads.[12]
-
Integrate the peaks corresponding to the different pentads (mmmm, mmmr, rmmr, mmrr, mrmr, rrrr, mrrr, mrrm).
-
The isotacticity is commonly expressed as the percentage of the 'mmmm' pentad, which represents a sequence of five isotactically linked propylene units.[12]
c) Heptane Insolubles (Isotacticity Index - I.I.): This is a gravimetric method providing a practical measure of the highly crystalline (isotactic) fraction.[5]
-
Place a known weight of the polymer sample into a flask with boiling heptane.
-
Reflux for several hours to dissolve the atactic and low-stereoregularity fractions.
-
Filter the hot solution to separate the insoluble fraction.
-
Thoroughly dry the insoluble polymer and weigh it.
-
The Isotacticity Index is calculated as: (Weight of insoluble fraction / Initial weight of polymer) * 100%.
Visualizing Workflows and Mechanisms
Diagrams created using Graphviz help to visualize the logical flow of experiments and the underlying catalytic mechanisms.
Experimental Workflow for Stereoselectivity Validation
This diagram outlines the complete process from running the polymerization reaction to analyzing the resulting polymer's stereochemistry.
Caption: Experimental workflow for TiCl₃-catalyzed polymerization and subsequent stereoselectivity analysis.
Ziegler-Natta Polymerization Mechanism (Cossee-Arlman Model)
This diagram illustrates the widely accepted mechanism for chain growth on the surface of the titanium catalyst.
Caption: Simplified Cossee-Arlman mechanism for Ziegler-Natta polymerization.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. pcbiochemres.com [pcbiochemres.com]
- 3. chem.tamu.edu [chem.tamu.edu]
- 4. Metallocene vs. Ziegler-Natta Catalysts: Which to Choose? [grace.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. sumitomo-chem.co.jp [sumitomo-chem.co.jp]
- 7. researchgate.net [researchgate.net]
- 8. The Influence of Ziegler-Natta and Metallocene Catalysts on Polyolefin Structure, Properties, and Processing Ability - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ymerdigital.com [ymerdigital.com]
- 10. US4259466A - Preparation of an active ticl3 catalyst - Google Patents [patents.google.com]
- 11. researchgate.net [researchgate.net]
- 12. Tacticity - Wikipedia [en.wikipedia.org]
- 13. resolvemass.ca [resolvemass.ca]
A Comparative Guide to the Cross-Reactivity of Titanium Trichloride with Common Functional Groups
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the reactivity of titanium trichloride (B1173362) (TiCl₃) with a variety of common functional groups. The information presented is collated from experimental data in the scientific literature to assist researchers in evaluating the suitability of TiCl₃ for their specific synthetic needs. Comparisons with other common reducing agents are included to provide context for its chemoselectivity.
Overview of Titanium Trichloride Reactivity
This compound is a versatile reagent in organic synthesis, primarily utilized as a single-electron transfer (SET) agent. Its reactivity is often harnessed to generate low-valent titanium species, which are the active reagents in many transformations. The reactivity of TiCl₃ can be modulated by the choice of solvent and the use of co-reductants such as zinc, magnesium, or lithium aluminum hydride. Low-valent titanium reagents are particularly known for their utility in reductive coupling reactions and the reduction of specific functional groups.[1][2]
Data Summary: Cross-Reactivity with Functional Groups
The following table summarizes the reactivity of this compound with various functional groups based on available literature. The reactivity often depends on the specific reaction conditions, particularly the presence of a co-reductant to generate low-valent titanium species.
| Functional Group | General Reactivity with TiCl₃/Low-Valent Ti | Typical Products | Notes |
| Aldehydes & Ketones | Highly Reactive | Alkenes (McMurry coupling), Pinacols | Reductive coupling is a primary application.[3] |
| Nitro Compounds | Highly Reactive | Amines, Imines (from oximes) | A mild and efficient method for nitro group reduction.[4][5] |
| Oximes | Reactive | Imines | Can be achieved with TiCl₃ alone.[5] |
| Sulfoxides | Reactive | Sulfides | Reduction is generally efficient. |
| N-Oxides | Reactive | Corresponding Nitrogen Heterocycles | A useful deoxygenation reaction. |
| Epoxides | Reactive | Alkenes (deoxygenation), Alcohols (reduction) | Reaction outcome depends on the substrate and conditions.[6] |
| Carboxylic Acids | Generally Unreactive (alone) | Alcohols (with co-reductant) | TiCl₄ in combination with a hydride source is more common.[7][8] |
| Esters | Generally Unreactive (alone) | Alcohols (with co-reductant) | Low-valent titanium systems can effect this reduction. |
| Amides | Generally Unreactive (alone) | Amines (with co-reductant) | Similar to carboxylic acids and esters, requires activation or a stronger low-valent system. |
| Nitriles | Generally Unreactive (alone) | Primary Amines (with co-reductant) | TiCl₄/hydride systems are reported for this transformation. |
| Alkyl/Aryl Halides | Generally Unreactive | - | Not a primary application of TiCl₃. |
| Alcohols & Ethers | Generally Unreactive | - | Typically stable to TiCl₃ under standard conditions. |
| Alkenes & Alkynes | Generally Unreactive | - | Generally stable, though some intramolecular reactions are known.[9] |
Comparison with Alternative Reducing Agents
| Reagent | Aldehydes/Ketones | Esters | Amides | Nitro Compounds |
| This compound (Low-Valent) | Reductive Coupling to Alkenes/Pinacols | Reduction to Alcohols (requires co-reductant) | Reduction to Amines (requires co-reductant) | Reduction to Amines |
| Lithium Aluminum Hydride (LiAlH₄) | Reduction to Alcohols | Reduction to Alcohols | Reduction to Amines | Reduction to Amines |
| Sodium Borohydride (NaBH₄) | Reduction to Alcohols | Generally Unreactive | Generally Unreactive | Reduction to Amines (can be slow) |
| Diborane (B₂H₆) | Reduction to Alcohols | Reduction to Alcohols | Reduction to Amines | Reduction to Amines |
Experimental Protocols
McMurry Reductive Coupling of Carbonyls
This procedure describes the formation of an alkene from two molecules of a ketone or aldehyde.
Materials:
-
This compound (TiCl₃)
-
Zinc dust (or other suitable reducing agent, e.g., Mg, LiAlH₄)
-
Anhydrous Tetrahydrofuran (THF)
-
Carbonyl compound (ketone or aldehyde)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, magnetic stirrer, and an inert gas inlet, add this compound and zinc dust (typically a 2:1 molar ratio of Zn to TiCl₃).
-
Add anhydrous THF via syringe and stir the slurry at room temperature under an inert atmosphere.
-
Heat the mixture to reflux for 1-3 hours. The color of the slurry will typically turn from purple/blue to black, indicating the formation of the low-valent titanium reagent.
-
Cool the mixture to room temperature and add a solution of the carbonyl compound in anhydrous THF dropwise.
-
After the addition is complete, stir the reaction mixture at room temperature or reflux for the time indicated by TLC analysis for the consumption of the starting material.
-
Upon completion, cool the reaction mixture and quench by the slow addition of aqueous potassium carbonate solution.
-
Filter the mixture through a pad of celite to remove the titanium dioxide byproducts.
-
Extract the aqueous layer with an organic solvent (e.g., diethyl ether, ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by chromatography or distillation.
Reduction of Aromatic Nitro Compounds to Amines
This protocol outlines the conversion of a nitro group to a primary amine.
Materials:
-
This compound (TiCl₃) solution (aqueous or in an organic solvent)
-
Aromatic nitro compound
-
Ammonium acetate (B1210297) buffer (optional, to control pH)
-
Solvent (e.g., methanol, ethanol, acetone)
Procedure:
-
Dissolve the aromatic nitro compound in a suitable solvent in a round-bottom flask.
-
Add the this compound solution dropwise to the stirred solution of the nitro compound at room temperature. An excess of TiCl₃ is typically used.
-
If the reaction is sluggish, gentle heating may be applied. Monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture and neutralize with a base (e.g., sodium carbonate solution) to precipitate titanium oxides.
-
Filter the mixture and extract the filtrate with an appropriate organic solvent.
-
Dry the organic extracts over a suitable drying agent, filter, and concentrate to yield the crude amine.
-
Purify the product as necessary by standard methods.
Visualizations
McMurry Coupling Reaction Pathway
Caption: Generalized mechanism of the McMurry reductive coupling reaction.
Experimental Workflow for Nitro Group Reduction
Caption: A typical experimental workflow for the reduction of a nitro compound using TiCl₃.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Reduction with TiCl3 - Wordpress [reagents.acsgcipr.org]
- 5. Titanium(III) chloride - Wikipedia [en.wikipedia.org]
- 6. youtube.com [youtube.com]
- 7. A Safer Reduction of Carboxylic Acids with Titanium Catalysis [organic-chemistry.org]
- 8. A Safer Reduction of Carboxylic Acids with Titanium Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Low-valent titanium(ii) mediated intramolecular and regioselective alkyne/alkoxyallene reductive coupling reactions - Chemical Communications (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to TiCl₃ and Other Transition Metal Chlorides in Reductive Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
Reductive coupling of carbonyl compounds is a cornerstone of organic synthesis, enabling the formation of carbon-carbon bonds to construct complex molecular architectures. Among the various reagents employed for this transformation, low-valent titanium species, often generated in situ from titanium(III) chloride (TiCl₃), have proven to be exceptionally powerful. This guide provides an objective comparison of TiCl₃ with other transition metal chlorides in promoting reductive coupling reactions, supported by experimental data and detailed protocols.
Overview of Reductive Coupling
Reductive coupling reactions, such as the McMurry and pinacol (B44631) couplings, involve the one-electron reduction of two carbonyl groups to generate ketyl radical anions. These reactive intermediates then dimerize to form a pinacolate intermediate. Depending on the reaction conditions and the nature of the metal reagent, this intermediate can either be hydrolyzed to yield a 1,2-diol (pinacol coupling) or undergo deoxygenation to form an alkene (McMurry reaction). The efficacy and selectivity of this process are highly dependent on the choice of the transition metal chloride and the reducing agent.
Comparative Performance of Transition Metal Chlorides
The selection of a transition metal chloride for a reductive coupling reaction is critical and often dictated by the desired product (alkene vs. diol), the nature of the substrate, and the required reaction conditions. While TiCl₃ is a versatile and widely used reagent, other metal chlorides, notably those of samarium and zinc, offer distinct advantages in certain applications.
Data Presentation: Pinacol Coupling of Benzaldehyde (B42025)
The following table summarizes the performance of different transition metal chloride systems in the pinacol coupling of benzaldehyde, a common benchmark substrate.
| Metal Chloride System | Reducing Agent | Solvent | Temp. (°C) | Time (h) | Yield (%) | Diastereoselectivity (dl:meso) | Reference |
| TiCl₃ | Zn | aq. NaOH | Room Temp. | 0.5 | 78 | ~3:2 | [1][2] |
| TiCl₄ | Zn | Ethyl Acetate | 20-25 | 0.33-0.75 | 35-99 | Varies | [3] |
| SmI₂ | - | THF | Room Temp. | - | Good | High dl-selectivity | [4][5] |
| VCl₃ | Zn | Water | Room Temp. | - | 86 | 64:36 |
Note: Yields and diastereoselectivities can be highly substrate and condition dependent. The data presented here is for illustrative purposes.
In-Depth Comparison
Titanium(III) Chloride (TiCl₃)
Strengths:
-
Versatility: TiCl₃, typically in combination with a reducing agent like zinc, zinc-copper couple, or lithium aluminum hydride, is effective for both intermolecular and intramolecular McMurry and pinacol couplings.[4]
-
Alkene Synthesis: It is the reagent of choice for the McMurry reaction, efficiently deoxygenating the pinacolate intermediate to form alkenes.
-
Cost-Effectiveness: Compared to some other transition metal reagents, titanium chlorides are relatively inexpensive.
Limitations:
-
Stoichiometric Amounts: The reaction often requires stoichiometric or excess amounts of the low-valent titanium reagent.
-
Heterogeneous Nature: The low-valent titanium species are often insoluble, leading to heterogeneous reaction mixtures that can sometimes result in variable reaction rates and yields.[4]
Samarium(II) Iodide (SmI₂)
Strengths:
-
High Diastereoselectivity: SmI₂ is renowned for its ability to promote highly diastereoselective pinacol coupling reactions, often favoring the dl-diastereomer.[5]
-
Mild Reaction Conditions: Reactions with SmI₂ can often be carried out at room temperature under neutral conditions.
-
Chemoselectivity: It can exhibit high chemoselectivity, for instance, in coupling ketones with nitriles.
Limitations:
-
Cost: Samarium is a lanthanide and its compounds can be more expensive than those of first-row transition metals.
-
Primary for Diol Synthesis: While excellent for pinacol couplings, it is not the typical reagent for McMurry-type olefination.
Other Transition Metal Chlorides (e.g., ZnCl₂, VCl₃)
Chlorides of other transition metals, often in catalytic amounts, have also been employed in reductive couplings. For instance, VCl₃ with zinc as a co-reductant can effectively promote pinacol coupling in aqueous media. Zinc chloride itself, in combination with a reducing agent, can also facilitate these reactions, although often with lower efficacy compared to titanium- or samarium-based systems.
Experimental Protocols
Key Experiment 1: McMurry Coupling of 2-Adamantanone (B1666556) using TiCl₃
This protocol is adapted from a literature procedure and describes the synthesis of adamantylideneadamantane.
Materials:
-
Anhydrous titanium(III) chloride (TiCl₃)
-
Lithium wire
-
Anhydrous 1,2-dimethoxyethane (B42094) (DME)
-
2-Adamantanone
-
Argon gas supply
-
Standard glassware for air-sensitive reactions
Procedure:
-
A 2-L, three-necked flask is thoroughly flame-dried under a stream of argon.
-
Anhydrous TiCl₃ (63.16 g, 0.409 mol) is added to the flask in an argon-filled glove bag.
-
Anhydrous DME (600 mL) is syringed into the flask.
-
Lithium wire (8.52 g, 1.23 mol), etched to brilliance in methanol (B129727) and washed with petroleum ether, is cut into small pieces and added to the stirred suspension.
-
The mixture is heated to reflux for 1 hour.
-
After cooling slightly, 2-adamantanone (15.36 g, 0.102 mol) is added in one portion.
-
The mixture is heated at reflux for 18 hours.
-
After cooling, the reaction is worked up by quenching with aqueous potassium carbonate, followed by extraction and purification.
Key Experiment 2: Pinacol Coupling of Benzaldehyde using SmI₂
This is a general procedure illustrating the use of samarium(II) iodide.
Materials:
-
Samarium metal
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Benzaldehyde
-
Argon gas supply
-
Standard glassware for air-sensitive reactions
Procedure:
-
A solution of SmI₂ (0.1 M in THF) is prepared by reacting samarium metal with 1,2-diiodoethane in anhydrous THF under an argon atmosphere. The disappearance of the brown color of iodine indicates the formation of the deep blue-green SmI₂ solution.
-
To a stirred solution of benzaldehyde in anhydrous THF under argon, the prepared SmI₂ solution is added dropwise at room temperature until the characteristic blue-green color persists.
-
The reaction is stirred for an appropriate amount of time (typically monitored by TLC).
-
The reaction is quenched with an aqueous solution of potassium sodium tartrate (Rochelle's salt) and stirred until the organic layer becomes clear.
-
The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated. The crude product is then purified by chromatography to yield the 1,2-diol.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
References
Evaluating the Cost-Effectiveness of Titanium(III) Chloride Preparation Routes: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Titanium(III) chloride (TiCl3), a critical component in Ziegler-Natta catalysts for polyolefin production and a specialized reagent in organic synthesis, can be produced through various chemical routes. The choice of a specific manufacturing process is often a trade-off between the desired purity of the final product, operational complexity, and overall cost-effectiveness. This guide provides a comparative analysis of the most common industrial preparation routes for TiCl3, focusing on key performance indicators and economic factors.
Comparison of Key Performance Metrics
The selection of a TiCl3 synthesis route is a multifaceted decision involving considerations of raw material costs, energy consumption, product purity, and waste management. The following table summarizes the key quantitative and qualitative aspects of the primary industrial methods for TiCl3 production.
| Parameter | Hydrogen Reduction | Aluminum Reduction | Titanium Metal Reduction |
| Reaction Equation | 2 TiCl₄ + H₂ → 2 TiCl₃ + 2 HCl[1] | 3 TiCl₄ + Al → 3 TiCl₃ + AlCl₃ | 3 TiCl₄ + Ti → 4 TiCl₃[1] |
| Product Purity | High purity possible with proper control. | Forms a solid solution or complex with AlCl₃ (e.g., TiCl₃·AlCl₃), requiring further purification.[1] | High purity TiCl₃ can be obtained. |
| Typical Yield | Yields can be high but are sensitive to reaction conditions. Arc-induced methods have reported yields from 71% to 97% depending on the temperature.[1] | Generally high yields. | High yields are achievable under optimized conditions. |
| Raw Material Costs | Moderate to high, depending on the cost of hydrogen gas. | Relatively low, with aluminum being a readily available and cost-effective reducing agent. | Higher, due to the cost of titanium sponge or metal. |
| Energy Consumption | High, as the reaction typically requires high temperatures (500-1200°C). Arc-induced processes also have significant electricity demands. | Moderate, with reaction temperatures typically in the range of 200-450°C. The reaction is exothermic, which can help reduce energy input. | Moderate to high, with reaction temperatures around 400-600°C. |
| Byproducts | Hydrogen chloride (HCl), which is corrosive and requires careful handling and disposal or recycling.[1] | Aluminum trichloride (B1173362) (AlCl₃), which is mixed with the product and requires separation. | None, as it is a comproportionation reaction. |
| Separation/Purification | Separation of solid TiCl₃ from the gas stream. | Separation of TiCl₃ from AlCl₃ can be complex and costly, often involving distillation or solvent extraction. | Simple separation of the solid product. |
| Advantages | Can produce high-purity TiCl₃. | Lower raw material costs; well-established industrial process. | Produces high-purity TiCl₃ without metallic byproducts. |
| Disadvantages | High energy consumption; handling of corrosive HCl gas. | Product is a complex with AlCl₃ requiring further processing; waste disposal of aluminum salts. | Higher cost of the titanium metal reducing agent. |
Experimental Protocols
Detailed methodologies are crucial for the replication and evaluation of any synthesis route. Below are generalized experimental protocols for the primary TiCl₃ preparation methods.
Hydrogen Reduction of TiCl₄
The hydrogen reduction of titanium tetrachloride is a high-temperature gas-phase reaction.
Procedure:
-
A stream of hydrogen gas is purified to remove any oxygen or moisture.
-
The purified hydrogen is then saturated with titanium tetrachloride vapor by bubbling it through liquid TiCl₄ at a controlled temperature.
-
The gas mixture is passed through a reaction tube heated to a high temperature (typically between 800°C and 1200°C).
-
Inside the hot zone, TiCl₄ is reduced by hydrogen to form solid TiCl₃, which deposits on the walls of the reactor, and gaseous hydrogen chloride (HCl).
-
The solid TiCl₃ is collected in a cooled section of the apparatus.
-
The effluent gas stream, containing unreacted starting materials and HCl, is passed through a series of traps to condense unreacted TiCl₄ and scrub the HCl.
An alternative, more energy-intensive method involves creating a plasma arc to generate atomic hydrogen, which then reacts with TiCl₄ at lower overall temperatures.
Aluminum Reduction of TiCl₄
This method is a widely used industrial process for producing TiCl₃, often for catalyst applications.
Procedure:
-
Anhydrous titanium tetrachloride is placed in a reaction vessel equipped with a stirrer and a reflux condenser, under an inert atmosphere (e.g., argon or nitrogen).
-
Fine aluminum powder is slowly added to the liquid TiCl₄. The reaction is exothermic and the temperature should be carefully controlled.
-
The reaction mixture is heated to a specific temperature (typically between 100°C and 200°C) and stirred for several hours to ensure complete reaction.
-
The product, a solid complex of TiCl₃ and AlCl₃, precipitates from the solution.
-
The solid product is separated from any unreacted liquid TiCl₄ by filtration or decantation.
-
The resulting solid, often a violet or brown powder, is then washed with a suitable solvent (e.g., hexane) to remove any residual TiCl₄ and dried under vacuum.
Purification of TiCl₃ from TiCl₃·AlCl₃ Complex
The removal of AlCl₃ from the complex is essential for applications requiring high-purity TiCl₃.
Solvent Extraction Method:
-
The TiCl₃·AlCl₃ complex is treated with a solvent that selectively dissolves AlCl₃ but not TiCl₃. Anisole (methoxybenzene) is a commonly used solvent for this purpose.
-
The complex is slurried in the solvent and stirred for a period of time.
-
The solid TiCl₃ is then separated by filtration, washed with fresh solvent to remove all traces of dissolved AlCl₃, and dried under vacuum.
Process Flow Diagrams
The following diagrams, generated using Graphviz, illustrate the experimental workflows for the hydrogen and aluminum reduction routes.
Conclusion
The choice of a preparation route for Titanium(III) chloride is highly dependent on the specific requirements of the intended application.
-
For applications where high purity is paramount and cost is a secondary concern , such as in certain areas of organic synthesis or materials science research, the titanium metal reduction route offers a direct path to a clean product. The hydrogen reduction method is also capable of producing high-purity TiCl₃, but the high energy input and handling of corrosive HCl are significant drawbacks.
-
For large-scale industrial applications, particularly in the manufacturing of Ziegler-Natta catalysts , the aluminum reduction route is often the most economically viable. While this method produces a TiCl₃-AlCl₃ complex, this mixture is often used directly in catalyst preparations. If pure TiCl₃ is required, the additional purification steps add to the overall cost and complexity of the process.
Ultimately, a thorough cost-benefit analysis, taking into account local raw material prices, energy costs, and the required product purity, is essential for selecting the optimal TiCl₃ preparation strategy.
References
Unraveling the Mechanism of TiCl₃ Catalysis: A Comparative DFT Study
A deep dive into the catalytic mechanism of titanium trichloride (B1173362) (TiCl₃) in Ziegler-Natta polymerization, this guide offers a comparative analysis based on Density Functional Theory (DFT) studies. Aimed at researchers, scientists, and professionals in drug development, this document provides a comprehensive overview of TiCl₃'s performance, contrasting it with other catalytic systems and exploring the impact of ligands and supports on its activity.
This guide synthesizes quantitative data from various theoretical studies, presenting a clear comparison of activation energies and reaction thermodynamics. Detailed experimental and computational protocols are provided to ensure reproducibility and a deeper understanding of the cited research. Visual diagrams of the catalytic cycles and logical workflows are included to elucidate the complex mechanisms at play.
Comparative Performance Analysis
The catalytic activity of TiCl₃ in ethylene (B1197577) polymerization has been a subject of numerous DFT studies. These theoretical investigations provide valuable insights into the reaction mechanism, particularly the energy barriers associated with ethylene insertion into the Ti-C bond, which is a critical step in the polymerization process. The following tables summarize key quantitative data from comparative DFT studies, highlighting the influence of ligands and support materials on the catalyst's performance.
| Catalyst System | Monomer | Activation Energy (kcal/mol) for Monomer Insertion | Reaction Energy (kcal/mol) | Source |
| [TiCl₂CH₂CH₃]⁺ | Ethylene | Data not explicitly found in a comparable format | Data not explicitly found | |
| [TiClOArCH₂CH₃]⁺ (Ar = C₆H₅-) | Ethylene | Between [TiClCpCH₂CH₃]⁺ and [TiCl₂CH₂CH₃]⁺ | Data not explicitly found | [1] |
| [TiClCpCH₂CH₃]⁺ | Ethylene | Data not explicitly found in a comparable format | Data not explicitly found | |
| TiCl₄/MgCl₂ (110) surface + AlEt₃ | Propylene | 12.6 (primary insertion), 13.9 (secondary insertion) | Data not explicitly found | |
| TiCl₄/MgCl₂ (110) surface + AlEt₃ | Ethylene | 6.2 | Data not explicitly found |
Note: Direct numerical comparison of activation energies across different studies should be approached with caution due to variations in computational models and levels of theory.
One key area of investigation is the comparison between traditional TiCl₃ catalysts and those supported on magnesium chloride (MgCl₂). Theoretical studies suggest that the polymerization activity of MgCl₂ supported TiCl₄ catalysts is greater than that of TiCl₃ catalysts.[2][3] This enhancement is attributed to the electronic and structural effects of the MgCl₂ support.
Furthermore, the introduction of different ligands to the titanium center can significantly modulate the catalyst's activity and the properties of the resulting polymer. For instance, DFT studies on TiCl₃(OAr) catalysts have shown that aryloxy ligands can alter the chemical environment of the active titanium cation, influencing the activation energy of ethylene insertion.[1] The computational results indicated that the activation energy for ethylene insertion in the [TiClOArCH₂CH₃]⁺ active center lies between that of the [TiClCpCH₂CH₃]⁺ and [TiCl₂CH₂CH₃]⁺ active centers.[1]
Experimental and Computational Protocols
A thorough understanding of the methodologies employed in both the experimental synthesis and the computational DFT studies is crucial for interpreting the results and for future research.
Experimental Protocols
Catalyst Synthesis (General Procedure for Ziegler-Natta Catalysts):
The synthesis of Ziegler-Natta catalysts, such as TiCl₃-based systems, typically involves the reaction of a transition metal compound with an organometallic co-catalyst. A general procedure is as follows:
-
Preparation of the Titanium Component: Titanium tetrachloride (TiCl₄) is often used as a precursor. For supported catalysts, TiCl₄ is brought into contact with a high-surface-area support material like MgCl₂.[4]
-
Activation with Co-catalyst: The titanium species is then activated by an organoaluminum compound, such as triethylaluminum (B1256330) (AlEt₃) or diethylaluminum chloride (AlEt₂Cl).[5] This step leads to the formation of the active catalytic sites.
-
Washing and Drying: The resulting solid catalyst is typically washed with a hydrocarbon solvent to remove soluble byproducts and then dried under vacuum.[4]
Polymerization Reaction (General Procedure):
Olefin polymerization using Ziegler-Natta catalysts is generally carried out in a slurry or gas-phase reactor. A typical laboratory-scale slurry polymerization procedure involves:
-
Reactor Preparation: A polymerization reactor is purged with an inert gas (e.g., nitrogen or argon) to remove oxygen and moisture.
-
Solvent and Co-catalyst Addition: A dry, deoxygenated solvent (e.g., hexane (B92381) or heptane) is introduced into the reactor, followed by the organoaluminum co-catalyst.
-
Catalyst Injection: The solid Ziegler-Natta catalyst is injected into the reactor.
-
Monomer Feeding: The olefin monomer (e.g., ethylene or propylene) is continuously fed into the reactor at a controlled pressure and temperature.
-
Polymerization: The reaction is allowed to proceed for a specific duration.
-
Termination and Polymer Recovery: The polymerization is terminated by adding a quenching agent (e.g., methanol). The resulting polymer is then collected, washed, and dried.
Computational Protocols (DFT)
DFT calculations are a powerful tool for elucidating the reaction mechanisms at the atomic level. A typical computational setup for studying TiCl₃ catalysis involves:
-
Model System: A model of the active catalytic site is constructed. This can range from a simple molecular model of the titanium complex to a more complex periodic slab model representing the catalyst surface (e.g., TiCl₄ on a MgCl₂ surface).[6]
-
Level of Theory: A suitable density functional (e.g., B3LYP, PBE) and basis set (e.g., 6-31G(d,p), TZVP) are chosen. The choice of functional and basis set is critical for obtaining accurate results.[6]
-
Geometry Optimization: The geometries of the reactants, transition states, and products are optimized to find the minimum energy structures.
-
Frequency Calculations: Vibrational frequency calculations are performed to confirm that the optimized structures correspond to minima (no imaginary frequencies) or transition states (one imaginary frequency) and to calculate zero-point vibrational energies (ZPVE).
-
Energy Calculations: Single-point energy calculations are performed at a higher level of theory or with a larger basis set to obtain more accurate energies.
-
Reaction Pathway Analysis: The reaction pathway is investigated by locating the transition state connecting reactants and products. Techniques like intrinsic reaction coordinate (IRC) calculations are often used to confirm the connection.
Mechanistic Insights and Visualizations
DFT studies have been instrumental in detailing the step-by-step mechanism of Ziegler-Natta polymerization. The generally accepted Cossee-Arlman mechanism involves the coordination of the olefin to a vacant site on the titanium atom, followed by the insertion of the olefin into the Ti-alkyl bond.
Below are Graphviz diagrams illustrating the key steps in the catalytic cycle and a typical experimental workflow.
Caption: A simplified diagram of the Cossee-Arlman mechanism for Ziegler-Natta polymerization.
References
- 1. researchgate.net [researchgate.net]
- 2. Theoretical Study of Heterogeneous Ziegler-Natta Catalysts: A Comparison between TiCl3 Catalysts and MgCl2 Supported Catalysts by Using Paired Interacting Orbitals (PIO) Analysis [kci.go.kr]
- 3. researchgate.net [researchgate.net]
- 4. Parallel Catalyst Synthesis Protocol for Accelerating Heterogeneous Olefin Polymerization Research - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. mdpi.com [mdpi.com]
A Comparative Guide to Homogeneous and Heterogeneous TiCl₃ Catalysts in Olefin Polymerization
For researchers, scientists, and professionals in drug development, the choice of a catalyst is pivotal in controlling the outcome of olefin polymerization. Titanium trichloride (B1173362) (TiCl₃) has historically been a cornerstone of Ziegler-Natta catalysis. This guide provides a side-by-side comparison of homogeneous and heterogeneous TiCl₃ catalyst systems, offering insights into their performance based on available experimental data.
It is important to note that titanium trichloride is inherently a solid material and, therefore, its use in a truly "homogeneous" phase is not feasible. In this guide, "homogeneous TiCl₃ catalysts" will refer to soluble titanium(III) complexes that act as models for single-site catalysis, while "heterogeneous TiCl₃ catalysts" will refer to unsupported, solid-state TiCl₃.
Performance Comparison
The performance of TiCl₃ catalysts is critically dependent on their physical state (solid vs. soluble complex) and, in the case of heterogeneous catalysts, their crystalline structure (polymorph). The following tables summarize key performance indicators for both types of catalysts in ethylene (B1197577) and propylene (B89431) polymerization.
Ethylene Polymerization
| Catalyst System | Catalyst | Cocatalyst | Activity (kg PE/mol Ti·h) | Molecular Weight (Mₙ) ( g/mol ) | Polydispersity Index (PDI) | Reference |
| Homogeneous | [O⁻NS]TiCl₃ complexes | MMAO | Up to 5.12 x 10³ | - | - | [1] |
| Homogeneous | Dendritic Ti-complex | MAO | Up to 78.56 | - | - | [2] |
| Heterogeneous | α-TiCl₃ microsheets | AlEt₃ | - | - | - | [3] |
| Heterogeneous | Unsupported TiCl₃ | AlEt₃ | - | 1.0 - 13.0 x 10⁶ (dUHMWPE) | ~3 | [4] |
Note: Direct comparison of activities is challenging due to variations in experimental conditions such as temperature, pressure, and reactor type.
Propylene Polymerization
| Catalyst System | Catalyst | Cocatalyst | Activity (lbs PP/lb cat·h) | Isotacticity (%) | Reference |
| Heterogeneous | Unsupported TiCl₃ | Aluminum ethyl sesquichloride | ~7 | - | [5] |
| Heterogeneous | Unsupported TiCl₃ with triethylene diamine | Aluminum ethyl sesquichloride | 40 - 55 | - | [5] |
| Heterogeneous | MgCl₂/AlCl₃-supported TiCl₄ | - | - | >91.5 | [6][7] |
Note: Data for homogeneous TiCl₃ catalysts in propylene polymerization is sparse in the reviewed literature, reflecting the dominance of heterogeneous systems for producing isotactic polypropylene.
Key Distinctions Between Homogeneous and Heterogeneous TiCl₃ Systems
Heterogeneous TiCl₃ Catalysts:
-
Multi-sited Nature: Solid TiCl₃ catalysts possess various types of active sites on their crystal surfaces, leading to polymers with a broad molecular weight distribution (MWD).[1]
-
Stereospecificity: The crystal structure of TiCl₃, particularly the α, γ, and δ forms, is crucial for producing stereoregular polymers like isotactic polypropylene. The β-form is generally less stereospecific.
-
Industrial Relevance: Historically, heterogeneous TiCl₃ catalysts were the workhorses of the polyolefin industry, though many modern systems are now supported on materials like MgCl₂ to enhance activity.
-
Polymer Morphology: The catalyst particle morphology can influence the morphology of the resulting polymer particles.
Homogeneous Ti(III) Catalysts (Soluble Complexes):
-
Single-Site Nature: Soluble titanium complexes typically have well-defined active sites, leading to polymers with a narrow molecular weight distribution.[8]
-
Activity: These catalysts can exhibit very high activity for ethylene polymerization.[1]
-
Stereocontrol: Achieving high stereospecificity with soluble catalysts often requires the use of specific, often bulky and chiral, ligands.
-
Mechanistic Studies: Their soluble nature makes them excellent models for studying the fundamental mechanisms of Ziegler-Natta polymerization.
Experimental Protocols
Detailed experimental protocols are crucial for reproducing and comparing catalyst performance. Below are representative procedures for olefin polymerization using both heterogeneous and homogeneous titanium catalyst systems.
Protocol 1: Heterogeneous Ethylene Polymerization with Unsupported α-TiCl₃
This protocol is a generalized procedure based on common practices in Ziegler-Natta polymerization.
1. Reactor Preparation:
-
A stainless steel reactor (e.g., 250 mL or 1 L) equipped with a mechanical stirrer is thoroughly dried by heating under a vacuum.
-
The reactor is then cooled to the desired reaction temperature and purged with dry, oxygen-free nitrogen, followed by the monomer gas (ethylene).
2. Catalyst and Cocatalyst Preparation:
-
A suspension of α-TiCl₃ in a dry, inert solvent (e.g., heptane (B126788) or toluene) is prepared under an inert atmosphere.
-
The cocatalyst, typically triethylaluminum (B1256330) (AlEt₃), is handled as a solution in the same inert solvent.
3. Polymerization:
-
The inert solvent is introduced into the reactor, followed by the addition of the AlEt₃ solution.
-
The reactor is then pressurized with ethylene to the desired pressure.
-
The TiCl₃ suspension is injected into the reactor to initiate polymerization.
-
The polymerization is carried out for a specified time, maintaining constant temperature and pressure.
4. Termination and Polymer Recovery:
-
The polymerization is terminated by adding a quenching agent, such as acidified ethanol (B145695).
-
The polymer is then filtered, washed with ethanol and other solvents to remove catalyst residues, and dried under a vacuum.
Protocol 2: Homogeneous Ethylene Polymerization with a Soluble Ti(III) Complex
This protocol is a generalized procedure for polymerization using a soluble titanium complex and a methylaluminoxane (B55162) (MAO) cocatalyst.
1. Reactor Setup:
-
A glass flask or a stainless steel reactor is prepared as described in Protocol 1.
2. Reagent Preparation:
-
The soluble titanium(III) complex is dissolved in a dry, inert solvent (e.g., toluene) inside a glovebox.
-
A solution of modified methylaluminoxane (MMAO) or MAO in toluene (B28343) is used as the cocatalyst.
3. Polymerization:
-
The solvent and the MAO solution are added to the reactor under an inert atmosphere.
-
The reactor is saturated with ethylene.
-
The solution of the titanium complex is then injected to start the polymerization.
-
The reaction is maintained for the desired duration with continuous stirring and ethylene feed.
4. Work-up:
-
The reaction is quenched with acidified ethanol.
-
The precipitated polymer is collected by filtration, washed extensively with ethanol and water, and dried in a vacuum oven.
Visualizing Catalytic Processes
The following diagrams, generated using the DOT language, illustrate key conceptual differences and workflows in the study of these catalysts.
Caption: Conceptual difference between heterogeneous and homogeneous catalysis.
Caption: General experimental workflow for olefin polymerization.
Conclusion
The choice between a homogeneous and a heterogeneous TiCl₃-based catalyst system depends heavily on the desired polymer properties. Heterogeneous, unsupported TiCl₃ catalysts, while historically significant, are characterized by multiple active sites leading to broad molecular weight distributions. Their stereospecificity is a direct consequence of their crystalline structure. In contrast, soluble Ti(III) complexes, which serve as models for homogeneous catalysis, offer the potential for polymers with narrow molecular weight distributions due to their single-site nature. However, achieving high stereocontrol with these homogeneous systems often necessitates the design of complex ligands. For industrial applications, the trend has been towards supporting titanium catalysts on high-surface-area materials like MgCl₂ to maximize activity and control polymer morphology, combining some of the advantages of both systems. This guide provides a foundational understanding to aid researchers in navigating the complexities of TiCl₃ catalysis.
References
- 1. [PDF] Synthesis, characterization, and catalytic behaviours of beta-carbonylenamine-derived [O- NS]TiCl3 complexes in ethylene homo- and copolymerization. | Semantic Scholar [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. chemrxiv.org [chemrxiv.org]
- 5. US3099647A - Propylene polymerization catalyst consisting of aluminum sesquihalide, ticl3 and triethylene diamine - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
A Comparative Guide to Polymer Microstructure from Different TiCl₃ Catalyst Systems
For Researchers, Scientists, and Drug Development Professionals
The microstructure of a polymer, dictated by the catalyst system employed during its synthesis, is a critical determinant of its macroscopic properties and, consequently, its suitability for various applications, including in the pharmaceutical and biomedical fields. Titanium trichloride (B1173362) (TiCl₃)-based Ziegler-Natta catalysts have historically been pivotal in the production of stereoregular polymers like polypropylene (B1209903). This guide provides a comparative analysis of the polymer microstructures obtained from different TiCl₃ catalyst systems, supported by experimental data and detailed methodologies.
Performance Comparison of TiCl₃ Catalyst Systems
The efficiency of a TiCl₃ catalyst system in controlling polymer microstructure is primarily evaluated based on its ability to produce polymers with high stereoregularity (isotacticity), desired molecular weight, and a controlled molecular weight distribution. The following table summarizes the quantitative performance of various TiCl₃ catalyst systems in the polymerization of propylene (B89431).
| Catalyst System | Co-catalyst | External Donor | Isotacticity (% mmmm) | Molecular Weight (Mw) ( g/mol ) | Molecular Weight Distribution (Mw/Mn) | Reference |
| α-TiCl₃ | Al(C₂H₅)₂Cl (DEAC) | None | ~85-90 | High | Broad | [1] |
| δ-TiCl₃ | Al(C₂H₅)₂Cl (DEAC) | None | ~90-95 | High | Broad | [2] |
| TiCl₃/MgCl₂ | Al(C₂H₅)₃ (TEA) | None | Broad Tacticity Distribution | - | Broad | [3] |
| TiCl₃/MgCl₂ | Al(C₂H₅)₃ (TEA) | Alkoxysilane | 98-99 | Variable | 4-5 | [4] |
| TiCl₃/MgCl₂ | Al(C₂H₅)₃ (TEA) | 1,3-diether | 95-96 | Low | 4-5 | [4] |
| TiCl₃/MgCl₂ | Al(C₂H₅)₃ (TEA) | Succinate | High | Variable | 10-15 | [1][4] |
Note: The values presented are typical ranges and can vary depending on the specific polymerization conditions.
Logical Relationship of Catalyst System and Polymer Microstructure
The interplay between the components of the TiCl₃ catalyst system dictates the resulting polymer microstructure. The following diagram illustrates this relationship.
Experimental Protocols
Accurate and reproducible analysis of polymer microstructure is essential for catalyst evaluation and material characterization. Below are detailed methodologies for key experiments.
Polymerization of Propylene
A representative slurry polymerization protocol is as follows:
-
Reactor Preparation: A stainless-steel autoclave reactor is thoroughly dried under vacuum and purged with nitrogen.
-
Solvent and Co-catalyst Addition: Anhydrous heptane (B126788) is introduced into the reactor, followed by the addition of the aluminum alkyl co-catalyst (e.g., triethylaluminum, TEA).
-
Catalyst and Donor Injection: The TiCl₃-based catalyst, suspended in heptane, and the external donor (if applicable) are injected into the reactor.
-
Polymerization: The reactor is pressurized with propylene monomer to the desired pressure and the temperature is maintained at a specific value (e.g., 70°C) for a set duration (e.g., 2 hours).
-
Termination and Polymer Recovery: The polymerization is terminated by venting the propylene and adding acidified methanol. The precipitated polymer is filtered, washed extensively with methanol, and dried in a vacuum oven.
¹³C NMR Spectroscopy for Tacticity Analysis
The isotacticity of polypropylene is determined by analyzing the methyl region of its ¹³C NMR spectrum.[5][6][7]
-
Sample Preparation: Approximately 200 mg of the polymer sample is dissolved in 2.5 mL of a deuterated solvent, such as 1,1,2,2-tetrachloroethane-d₂, in a 10 mm NMR tube.[8] The dissolution is typically carried out at an elevated temperature (e.g., 120°C). A relaxation agent like chromium(III) acetylacetonate (B107027) (Cr(acac)₃) can be added to reduce acquisition time.[5][8]
-
Instrument Parameters:
-
Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a high-temperature probe.
-
Temperature: 120°C.
-
Pulse Angle: 45-90°.
-
Relaxation Delay: 5-10 seconds (can be shorter with a relaxation agent).
-
Acquisition Time: ~2 seconds.
-
Number of Scans: Sufficient to obtain a good signal-to-noise ratio (e.g., 2000-4000 scans).
-
-
Data Analysis: The isotacticity is quantified by integrating the signals in the methyl region of the spectrum, which correspond to different pentad sequences (e.g., mmmm, mmmr, mmrr). The percentage of the mmmm pentad is typically reported as the isotacticity index.
Gel Permeation Chromatography (GPC) for Molecular Weight Analysis
GPC, also known as Size Exclusion Chromatography (SEC), is used to determine the molecular weight averages (Mn, Mw) and the molecular weight distribution (MWD) of the polymer.[9][10][11]
-
Sample Preparation: The polymer is dissolved in a suitable solvent, such as 1,2,4-trichlorobenzene (B33124) (TCB), at a concentration of approximately 1-2 mg/mL. The dissolution is performed at a high temperature (e.g., 140-160°C) with gentle agitation.
-
Instrumentation:
-
System: A high-temperature GPC system equipped with a differential refractive index (DRI) detector.
-
Columns: A set of columns packed with porous gel suitable for separating the expected molecular weight range of the polymer.
-
Mobile Phase: 1,2,4-trichlorobenzene (TCB), often with an antioxidant like butylated hydroxytoluene (BHT).
-
Flow Rate: Typically 1.0 mL/min.
-
Temperature: The entire system (injector, columns, and detector) is maintained at a high temperature (e.g., 145°C) to keep the polymer in solution.
-
-
Calibration and Analysis: The system is calibrated using narrow molecular weight distribution polystyrene standards. The retention time of the polymer sample is then used to determine its molecular weight distribution relative to the calibration curve. The number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn) are calculated from the distribution curve.
Experimental Workflow for Polymer Microstructure Analysis
The following diagram outlines the typical workflow from polymerization to the final microstructural analysis.
References
- 1. nguyen.hong.hai.free.fr [nguyen.hong.hai.free.fr]
- 2. pubs.acs.org [pubs.acs.org]
- 3. cpsm.kpi.ua [cpsm.kpi.ua]
- 4. epub.jku.at [epub.jku.at]
- 5. Rapid and quantitative 1D 13C NMR analysis of polypropylene tacticity with relaxation agent and proton polarization transfer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Rapid and quantitative 1D 13C NMR analysis of polypropylene tacticity with relaxation agent and proton polarization transfer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. measurlabs.com [measurlabs.com]
- 10. polymersolutions.com [polymersolutions.com]
- 11. resolvemass.ca [resolvemass.ca]
Safety Operating Guide
Proper Disposal of Titanium Trichloride: A Step-by-Step Guide for Laboratory Professionals
Providing critical safety and logistical information for the handling and disposal of titanium trichloride (B1173362) is paramount for ensuring a safe laboratory environment. This guide offers procedural, step-by-step instructions to mitigate risks and ensure compliance with safety regulations, thereby building trust and providing value beyond the product itself for researchers, scientists, and drug development professionals.
Titanium trichloride (TiCl₃) is a highly reactive and corrosive compound that necessitates careful handling and specific disposal procedures. Its pyrophoric nature in air and violent reaction with water underscore the importance of adhering to established safety protocols to prevent accidents and ensure the well-being of laboratory personnel.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to be aware of the inherent hazards of this compound. It is classified as a corrosive material that can cause severe skin burns and eye damage.[1][2][3] Additionally, it is air-sensitive and reacts violently with water, presenting a significant fire and explosion risk.[4][5] Therefore, all handling must be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, must be worn at all times.[1][2]
Spill Management
In the event of a spill, immediate and appropriate action is required to prevent escalation.
Key Spill Response Steps:
-
Evacuate and Ventilate: Immediately evacuate the affected area and ensure adequate ventilation.
-
Contain the Spill: Use an inert, non-combustible absorbent material such as sand, diatomite, or vermiculite (B1170534) to cover the spill.[1][3][4][6] Crucially, do not use water to clean up the initial spill , as this will cause a violent reaction.[5]
-
Collect and Store: Carefully collect the absorbed material and place it in a suitable, clearly labeled container for hazardous waste.
-
Decontaminate: Once the bulk of the spill has been removed, the area can be decontaminated.
Step-by-Step Disposal Procedure for Unused or Waste this compound Solution
Disposal of this compound waste should be approached with a methodical and cautious mindset. The following protocol outlines a laboratory-scale procedure for the neutralization of this compound solutions prior to final disposal.
Experimental Protocol: Neutralization of this compound Solution
This procedure is designed for small quantities of this compound solution typically found in a laboratory setting.
Materials:
-
Waste this compound solution
-
Large beaker or flask (at least 10 times the volume of the waste solution)
-
Stir plate and stir bar
-
Dropping funnel
-
Large volume of water
-
5% Sodium hydroxide (B78521) (NaOH) solution
-
pH indicator paper or a calibrated pH meter
Procedure:
-
Prepare the Neutralization Setup: In a chemical fume hood, place a large beaker containing a stir bar and a significant excess of water on a stir plate. The volume of water should be sufficient to dilute the final concentration of the this compound solution to less than 2%.
-
Initiate Stirring: Begin stirring the water to create a vortex.
-
Slow Addition of this compound: Carefully and slowly add the waste this compound solution to the stirred water in small increments. A dropping funnel can be used to control the addition rate. This slow, controlled dilution is critical to manage the exothermic reaction and prevent splashing.
-
Neutralization with Sodium Hydroxide: Once the this compound solution is fully diluted, slowly add a 5% sodium hydroxide solution while continuing to stir.
-
Monitor pH: Regularly monitor the pH of the solution using pH indicator paper or a pH meter. Continue adding the sodium hydroxide solution until the pH of the mixture is neutral (approximately pH 7).
-
Precipitate Management: The neutralization process will likely form a precipitate of titanium hydroxides. Allow the precipitate to settle.
-
Final Disposal: The final neutralized slurry should be disposed of as hazardous waste in accordance with local, regional, and national regulations.[1][5] Consult with your institution's environmental health and safety (EHS) department for specific guidance on the final disposal of the neutralized waste. It is often recommended to use a licensed disposal company for hazardous waste.[2]
Quantitative Data Summary
For quick reference, the following table summarizes key quantitative parameters for the safe handling and disposal of this compound.
| Parameter | Value/Recommendation | Source(s) |
| Personal Protective Equipment (PPE) | Chemical-resistant gloves, safety goggles, lab coat, potential respiratory protection | [1][2] |
| Incompatible Materials | Water, bases, alkali metals, strong oxidizing agents | [1][5] |
| Spill Absorbent Material | Inert, non-combustible materials (e.g., sand, diatomite, vermiculite) | [1][3][4][6] |
| Neutralization: Final TiCl₃ Concentration | < 2% in water before neutralization | |
| Neutralizing Agent | 5% Sodium hydroxide (NaOH) solution | |
| Final pH of Neutralized Waste | Approximately 7 |
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Titanium Trichloride
Titanium trichloride (B1173362) (TiCl₃), a potent reducing agent used in various chemical syntheses, demands rigorous safety protocols due to its hazardous nature. This guide provides essential, step-by-step procedures for researchers, scientists, and drug development professionals to ensure the safe handling, storage, and disposal of this chemical, minimizing risks and fostering a secure laboratory environment.
Hazard Profile and Safety Data
Titanium trichloride is highly corrosive and can cause severe skin burns and serious eye damage.[1][2][3] It may also cause respiratory irritation.[2][3][4] The anhydrous form reacts violently with water and moist air, releasing toxic and corrosive fumes.[3][5] It is crucial to understand its hazard profile before handling.
| Hazard Classification | Description | GHS Pictogram | Precautionary Statements |
| Skin Corrosion/Irritation | Category 1B: Causes severe skin burns and eye damage.[1][2][4] | GHS05 Corrosion | P280: Wear protective gloves/protective clothing/eye protection/face protection.[2] P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water.[1] |
| Serious Eye Damage | Category 1: Causes serious eye damage.[1][3] | GHS05 Corrosion | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1][2] P310: Immediately call a POISON CENTER/doctor.[1][2] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3: May cause respiratory irritation.[2][3][4] | GHS07 Exclamation Mark | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[4] P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[3] |
| Corrosive to Metals | Category 1: May be corrosive to metals.[1][2] | GHS05 Corrosion | P390: Absorb spillage to prevent material damage.[6] |
| Water-Reactivity (Anhydrous Form) | Reacts violently with water.[3][5] | EUH014 | S8: Keep container dry.[5] P223: Keep away from water. |
Operational Plan: Step-by-Step Handling Protocol
Adherence to a strict operational workflow is paramount when handling this compound. This protocol covers the entire process from preparation to waste disposal.
1. Pre-Handling Preparations:
-
Risk Assessment: Conduct a thorough risk assessment for the specific procedure involving TiCl₃.
-
Engineering Controls: Ensure a certified chemical fume hood is operational.[5][7] An eyewash station and a safety shower must be readily accessible and tested.[8]
-
Gather PPE: Assemble all necessary personal protective equipment as detailed below. Inspect all PPE, especially gloves, for any signs of degradation or damage before use.[4]
-
Prepare Spill Kit: Ensure a spill kit containing inert absorbent materials (such as sand, diatomite, or universal binders) is available.[3][4] Do not use water or combustible materials for spills.[4][5]
2. Required Personal Protective Equipment (PPE):
-
Eye and Face Protection: Wear tightly fitting chemical safety goggles and a face shield (minimum 8-inch).[4]
-
Hand Protection: Wear chemical-resistant gloves.[3][4] Nitrile gloves are recommended, but always check manufacturer compatibility for the specific TiCl₃ solution and duration of use.[7]
-
Body Protection: A flame-retardant lab coat or a complete chemical-resistant suit is required to protect against splashes.[4] Ensure no skin is exposed.
-
Respiratory Protection: Use a NIOSH-approved respirator with appropriate cartridges if there is a risk of inhalation or if work is performed outside a fume hood.[4][5][7]
3. Safe Handling Procedure:
-
Always handle this compound within a chemical fume hood to avoid inhaling vapors.[5][7]
-
Ground all lines and equipment to prevent static discharge.[7]
-
When handling the anhydrous solid, work under an inert atmosphere (e.g., nitrogen or argon) to prevent reaction with air and moisture.[9]
-
Avoid contact with skin, eyes, and clothing.[4]
-
Never work alone. Ensure another person is aware of the work being conducted.
4. Storage and Transport:
-
Store TiCl₃ in a cool, dry, and well-ventilated area.[4][5][6]
-
Keep containers tightly sealed and upright to prevent leakage.[4]
-
Store locked up and away from incompatible materials, including water, strong bases, and oxidizing agents.[4][6]
-
Use corrosion-resistant containers for storage.[6]
Emergency and Disposal Plans
Emergency First-Aid Measures:
-
Skin Contact: Immediately remove all contaminated clothing.[1][2] Flush the skin with copious amounts of water for at least 15 minutes.[5] Seek immediate medical attention.[2][4][5]
-
Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding eyelids open.[1][5] Remove contact lenses if present and easy to do.[1][2] Seek immediate medical attention.[1][2][4]
-
Inhalation: Move the victim to fresh air immediately.[2][4][5] If breathing is difficult, provide oxygen.[5] Seek immediate medical attention.[2][5]
-
Ingestion: Do NOT induce vomiting.[2][4] Rinse the mouth with water.[4] If the victim is conscious, give 2-4 cupfuls of milk or water.[5] Never give anything by mouth to an unconscious person.[4] Seek immediate medical attention.[2][4]
Spill Response:
-
Evacuate all personnel from the immediate area.[4]
-
Wear full PPE, including respiratory protection.[4]
-
Contain the spill to prevent it from entering drains or waterways.[3][4]
-
For liquid spills, cover with a non-combustible, inert absorbent material like sand, diatomaceous earth, or acid binders.[3][4]
-
For solid spills, carefully cover with dry earth or sand.[5]
-
Collect the absorbed material into a suitable, labeled, closed container for hazardous waste disposal.[4]
-
Ventilate the area and wash the spill site after material pickup is complete.
Waste Disposal:
-
All materials contaminated with this compound must be treated as hazardous waste.[4]
-
Dispose of waste in sealed, properly labeled containers.[4]
-
Follow all local, regional, and national regulations for hazardous waste disposal.[1][3] Do not empty into drains.[3]
Workflow for Safe Handling of this compound
The following diagram illustrates the logical workflow for safely managing this compound in a laboratory setting.
Caption: Logical workflow for the safe handling of TiCl₃.
References
- 1. bg.cpachem.com [bg.cpachem.com]
- 2. lobachemie.com [lobachemie.com]
- 3. chemos.de [chemos.de]
- 4. cdhfinechemical.com [cdhfinechemical.com]
- 5. highline.wa.safeschoolssds.com [highline.wa.safeschoolssds.com]
- 6. columbuschemical.com [columbuschemical.com]
- 7. scribd.com [scribd.com]
- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
